Tetrakis(4-ethynylphenyl)methane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-[tris(4-ethynylphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H20/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUCYLISNORQFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of tetrakis(4-ethynylphenyl)methane from tetrakis(4-bromophenyl)methane"
An In-depth Technical Guide to the Synthesis of Tetrakis(4-ethynylphenyl)methane from Tetrakis(4-bromophenyl)methane
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal building block in materials science, starting from tetrakis(4-bromophenyl)methane. The core of this transformation is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This document delves into the underlying synthetic strategy, the intricacies of the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization. It is intended for researchers and professionals in chemistry and materials science who require a deep, practical understanding of this synthesis for applications in areas such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and advanced polymer development.[1][2][3]
Introduction: The Significance of a Tetrahedral Core
This compound is a highly symmetrical, tetra-functionalized molecule featuring a central tetrahedral carbon atom.[4] This unique three-dimensional geometry, combined with the reactive terminal alkyne groups at the periphery, makes it an invaluable building block (or "linker") for the construction of complex, porous, and highly ordered materials.[1][2] Its rigid structure and defined vectoral orientation of reactive sites are critical for creating materials with precisely engineered porosity and high surface areas, which are essential for applications in gas storage, catalysis, and chemical sensing.[1]
The most common and efficient synthetic route to this important compound starts from the readily available tetrakis(4-bromophenyl)methane.[5][6][7] The transformation hinges on the Sonogashira cross-coupling reaction to replace the four bromine atoms with ethynyl groups.[8]
Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful tool in organic synthesis that creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base.[11]
Core Components of the Reaction
-
Aryl Halide: Tetrakis(4-bromophenyl)methane serves as the tetra-functional aryl halide. The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[12] Aryl bromides offer a good balance of reactivity and stability, making them a common choice for these types of syntheses.
-
Alkyne Source: While acetylene gas could be used, it is highly flammable and difficult to handle. A more practical and safer approach involves using a protected alkyne source, such as trimethylsilylacetylene (TMSA) . The bulky trimethylsilyl (TMS) group prevents the hazardous dimerization of the alkyne (Glaser coupling) and is easily removed in a subsequent step under mild basic conditions.[13]
-
Catalyst System:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] is used, which is reduced in situ to the active Pd(0) state.[9][12]
-
Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is used to increase the reaction rate under mild conditions.[9] It activates the alkyne, facilitating the key transmetalation step.[14]
-
-
Base and Solvent: An amine base, such as triethylamine (TEA) or diethylamine, serves a dual purpose. It acts as the solvent for the reaction and neutralizes the hydrogen halide (HBr) that is formed as a byproduct.[9]
Overall Synthetic Workflow
The synthesis can be visualized as a two-stage process: the initial coupling reaction followed by the removal of the protecting groups.
Caption: High-level workflow for the synthesis.
The Catalytic Mechanism
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12] While the exact mechanism is complex and can vary with conditions, the generally accepted pathway provides a strong framework for understanding the reaction.[12]
-
The Palladium Cycle: This is the primary cross-coupling cycle.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide (Cu-C≡CR), formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the bromide. This is considered the rate-determining step.[12]
-
Reductive Elimination: The Pd(II) complex eliminates the final product (Ar-C≡CR) and regenerates the active Pd(0) catalyst, which can then re-enter the cycle.
-
-
The Copper Cycle: This cycle serves to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[14]
-
Deprotonation: The amine base removes the now-acidic proton to form a copper acetylide species.
-
Transmetalation: This copper acetylide is the key intermediate that transfers the alkyne group to the palladium center.
-
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example based on established procedures. Researchers must conduct their own risk assessments and optimizations. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.
Part A: Sonogashira Coupling of Tetrakis(4-bromophenyl)methane with TMSA
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tetrakis(4-bromophenyl)methane (1.0 eq).
-
Reagent Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq per Br) and copper(I) iodide (CuI, 0.10 eq per Br).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Base: Add anhydrous triethylamine (TEA) and anhydrous tetrahydrofuran (THF) (e.g., a 2:1 v/v ratio) via cannula to dissolve the solids.
-
Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.5 eq per Br) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with THF.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude protected product, tetrakis(4-((trimethylsilyl)ethynyl)phenyl)methane.
Part B: Deprotection of the TMS Group
-
Setup: Dissolve the crude product from Part A in a mixture of THF and methanol (e.g., 3:1 v/v).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq per TMS group) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Work-up: Quench the reaction by adding deionized water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or DCM. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane) to afford pure this compound as a light yellow or orange powder.
Data and Characterization
Table 1: Representative Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | Tetrakis(4-bromophenyl)methane | Commercially available, stable precursor. |
| Alkyne | Trimethylsilylacetylene | Safe acetylene surrogate; prevents homocoupling. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (5 mol% / Br) | Efficient and common precatalyst for Sonogashira reactions.[12] |
| Cu Co-catalyst | CuI (10 mol% / Br) | Accelerates the reaction, allowing for milder conditions.[9] |
| Base/Solvent | TEA/THF | TEA neutralizes HBr byproduct; THF aids solubility. |
| Temperature | 60-70 °C | Provides sufficient thermal energy without significant catalyst decomposition. |
| Deprotection Agent | K₂CO₃ in MeOH/THF | Mild conditions for selective cleavage of the Si-C bond.[13] |
| Typical Yield | 70-90% (over two steps) | Varies with scale and purification efficiency. |
Characterization of this compound
-
¹H NMR (CDCl₃): Expect a singlet for the terminal alkyne proton (≡C-H) around δ 3.1 ppm. Aromatic protons will appear as two doublets in the δ 7.2-7.6 ppm region, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR (CDCl₃): Key signals include the quaternary central carbon, two signals for the alkyne carbons (C≡C-H), and signals for the aromatic carbons.
-
FT-IR (KBr): A sharp, characteristic absorption band around 3300 cm⁻¹ for the terminal alkyne C-H stretch and another band around 2100 cm⁻¹ for the C≡C stretch.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₃₃H₂₀ (M.W. = 416.52 g/mol ).
Conclusion
The synthesis of this compound from tetrakis(4-bromophenyl)methane via a Sonogashira cross-coupling reaction is a reliable and high-yielding process. The strategic use of a protected alkyne like trimethylsilylacetylene simplifies handling and minimizes side reactions. A thorough understanding of the reaction mechanism, careful control of the reaction conditions under an inert atmosphere, and rigorous purification are paramount to obtaining a high-purity product. The resulting tetrahedral building block is a cornerstone for the bottom-up synthesis of advanced functional materials with tailored properties for a wide range of scientific and technological applications.
References
- Sonogashira coupling - Wikipedia.
- Sonogashira Coupling - Organic Chemistry Portal.
- Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson.
- Sonogashira Coupling Reaction Mechanism - YouTube.
- Sonogashira Coupling - Chemistry LibreTexts.
- Exploring the Potential of Ethynylphenyl Compounds: Focus on Tetrakis(4-ethynylphenyl)ethane - NINGBO INNO PHARMCHEM CO.,LTD.
- General procedure for Sonogashira coupling reaction - Intern
- Synthesis of tetrakis(4-bromophenyl)methane (TBPM, 6) - The Royal Society of Chemistry.
- Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - ACS Public
- Sonogashira Coupling - SynArchive.
- Synthetic pathway towards tetrahedraphene 1 starting
- SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIV
- Tetrakis(4-ethynylphenyl)
- Experimental Section Chemicals Tetrakis(4-bromophenyl)methane (TBPM) was synthesized... - The Royal Society of Chemistry.
- Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction - ResearchG
- Synthesis, Properties, and Applications of Tetraphenylmethane-Based Molecular Materials for Light-Emitting Devices - ResearchG
- Crystal structure of tetrakis(4-ethynylphenyl)
- This compound - Tokyo Chemical Industry Co., Ltd.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
A Technical Guide to the Solubility of Tetrakis(4-ethynylphenyl)methane in Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of tetrakis(4-ethynylphenyl)methane, a critical tetrahedral building block in advanced materials science. The document is intended for researchers, chemists, and drug development professionals who utilize this molecule in the synthesis of porous organic polymers, metal-organic frameworks (MOFs), and other three-dimensional covalent organic frameworks (COFs). This guide synthesizes theoretical principles governing its solubility, presents known qualitative data, and provides a detailed, field-proven experimental protocol for determining quantitative solubility. Safety and handling protocols are also outlined to ensure safe laboratory practice.
Introduction to this compound
This compound (CAS: 177991-01-4; Molecular Formula: C₃₃H₂₀) is a highly symmetrical, rigid molecule featuring a central tetrahedral carbon atom bonded to four ethynylphenyl arms.[1][2] This unique three-dimensional architecture makes it a valuable and versatile linker molecule for constructing complex supramolecular structures and porous materials.[3][4][5] Its terminal alkyne groups are particularly amenable to a variety of coupling reactions, such as click chemistry, which allows for the precise assembly of intricate networks.[5]
Understanding the solubility of this compound is paramount for its application. Proper solvent selection is critical for achieving homogeneous reaction conditions, controlling polymerization kinetics, and enabling effective post-synthesis purification processes like recrystallization. This guide aims to provide the foundational knowledge required to make informed decisions regarding solvent systems for this compound.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[6][7] The molecular structure of this compound dictates its solubility behavior.
2.1 Molecular Structure and Polarity
-
Symmetry and Nonpolarity: The molecule possesses a perfectly tetrahedral geometry, resulting in a symmetrical distribution of electron density. This symmetry cancels out individual bond dipoles, rendering the overall molecule nonpolar.
-
Absence of Hydrogen Bonding: There are no hydrogen bond donor or acceptor sites on the molecule.[1]
-
Hydrophobicity: Computational models predict a high octanol-water partition coefficient (XLogP3) of 8.0, indicating significant hydrophobicity and a strong preference for nonpolar, lipophilic environments over aqueous media.[1]
-
Polar Surface Area: The molecule has a topological polar surface area (TPSA) of 0 Ų, further confirming its nonpolar character.[1]
Based on these structural features, this compound is predicted to be most soluble in nonpolar or weakly polar aprotic organic solvents that can interact favorably with its large, aromatic phenyl rings through van der Waals forces. Conversely, it is expected to have negligible solubility in highly polar, protic solvents like water or methanol, with which it cannot form strong intermolecular interactions.
Known Solubility Profile
While extensive quantitative solubility data for this compound is not widely published, a qualitative profile can be assembled from vendor datasheets and its use in published synthetic procedures.
| Solvent | Solvent Type | Known Solubility | Citation |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | [1] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | [1] |
| Chloroform (CHCl₃) | Polar Aprotic | Soluble | Inferred |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [8] |
| Water (H₂O) | Polar Protic | Insoluble | [1] |
Note: Solubility in chloroform is inferred from its similarity to DCM. Solubility in DMF is inferred from its common use as a solvent for the synthesis of porous organic polymers using this building block.[8]
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentration control, determining the quantitative solubility is essential. The equilibrium shake-flask method is a reliable and widely adopted technique for this purpose.[7] This protocol provides a self-validating workflow to ensure accurate and reproducible results.
4.1 Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). After separating the undissolved solid, the concentration of the solute in the saturated supernatant is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7]
4.2 Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into several glass vials. The excess is critical to ensure that saturation is achieved.
-
Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours). Causality: This extended agitation ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.
-
-
Phase Separation:
-
Allow the vials to rest in the incubator for at least 2 hours to let the undissolved solid settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining solid. Causality: Centrifugation is a crucial step to efficiently separate the bulk of the undissolved solid from the saturated solution.
-
Carefully draw the supernatant using a syringe and filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE). Trustworthiness: Filtration is a self-validating step that removes any remaining micro-particulates, ensuring that only the dissolved compound is analyzed.
-
-
Quantification (via HPLC):
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., THF).
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations via serial dilution of the stock solution.
-
Analyze the standards by HPLC to establish the relationship between concentration and peak area.
-
Dilute the filtered, saturated sample with the mobile phase to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration by comparing its peak area to the calibration curve.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilution factors.
-
Report the solubility in standard units, such as mg/mL or mol/L, and always specify the temperature at which the measurement was made.
-
4.3 Visualization of Experimental Workflow
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Identification:
-
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid formation and accumulation of dust.[9] Use non-sparking tools and prevent electrostatic discharge.[9] Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Keep away from oxidizing agents and sources of ignition.
-
Conclusion
This compound is a nonpolar, hydrophobic molecule with established solubility in common aprotic organic solvents like THF and DCM, and insolubility in polar protic solvents such as water. While comprehensive quantitative data is scarce, this guide provides the theoretical framework to predict solubility behavior and a robust experimental protocol for its precise determination. By applying the principles and methods outlined herein, researchers can confidently select appropriate solvent systems to advance their work in materials synthesis and development.
References
- PubChem. This compound | C33H20 | CID 12157742. [Link]
- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- University of Technology.
- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]
- Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- Royal Society of Chemistry.
- J&K Scientific. This compound, 97% | 177991-01-4. [Link]
Sources
- 1. This compound (177991-01-4) for sale [vulcanchem.com]
- 2. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 177991-01-4 | TCI AMERICA [tcichemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.ws [chem.ws]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. chemicalbook.com [chemicalbook.com]
"spectroscopic characterization of tetrakis(4-ethynylphenyl)methane"
An In-depth Technical Guide to the Spectroscopic Characterization of Tetrakis(4-ethynylphenyl)methane
Abstract
This compound stands as a cornerstone molecular building block in contemporary materials science. Its unique three-dimensional, tetrahedral architecture, combined with the reactive terminal alkyne functionalities, makes it an invaluable precursor for the synthesis of complex supramolecular structures, including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] The precise structural integrity and purity of this molecule are paramount to the predictable and controlled assembly of these advanced materials. This guide provides a comprehensive, multi-technique spectroscopic protocol for the definitive characterization of this compound, grounded in field-proven insights and methodologies. We will explore not just the "how" but the critical "why" behind each analytical choice, establishing a self-validating system for researchers and developers.
The Molecular Blueprint: Structure and Significance
At its core, this compound, with the chemical formula C₃₃H₂₀ and a molecular weight of approximately 416.51 g/mol , possesses a highly symmetrical structure.[3][4][5] A central sp³-hybridized carbon atom serves as a tetrahedral anchor for four identical 4-ethynylphenyl arms. This arrangement prevents dense packing in the solid state, a crucial feature for creating porous materials. The terminal ethynyl groups are versatile chemical handles, readily participating in a variety of coupling reactions, such as Sonogashira coupling and 'click' chemistry, to extend the molecular framework in three dimensions.
Molecular Structure of this compound
Caption: A streamlined workflow for NMR-based structural validation.
Vibrational Spectroscopy: Probing Functional Groups
Expertise & Experience: Vibrational spectroscopy (Infrared and Raman) acts as a crucial complementary technique to NMR. It specifically targets the functional groups within the molecule. For this compound, its primary diagnostic value is the unambiguous identification of the terminal alkyne moiety (-C≡CH), which is the molecule's key reactive site.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation & Trustworthiness: The FT-IR spectrum provides a characteristic fingerprint. The most critical peaks for validation are:
-
≡C-H Stretch: A sharp and strong absorption band around 3300 cm⁻¹ . The presence of this peak is definitive proof of a terminal alkyne.
-
-C≡C- Stretch: A weaker absorption in the 2100-2200 cm⁻¹ region.
-
sp² C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): A series of absorptions in the 1600-1450 cm⁻¹ range.
The presence and sharpness of the ≡C-H stretch at ~3300 cm⁻¹ is the key self-validating feature of the IR spectrum.
Raman Spectroscopy
Raman spectroscopy is an inelastic scattering technique that provides information on vibrational modes that are often weak or silent in IR.
Data Interpretation & Trustworthiness: Raman spectroscopy is particularly sensitive to symmetric vibrations that induce a significant change in polarizability. Therefore, the -C≡C- stretch , which is often weak in the IR spectrum, will typically produce a very strong and sharp signal in the Raman spectrum. This strong signal provides orthogonal validation for the presence of the alkyne functionality, reinforcing the FT-IR data.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Expected Intensity |
|---|---|---|---|
| Terminal Alkyne ≡C-H Stretch | ~3300 | FT-IR | Strong, Sharp |
| Aromatic C-H Stretch | 3100-3000 | FT-IR | Medium |
| Alkyne -C≡C- Stretch | 2150-2100 | FT-IR | Weak to Medium |
| Raman | Very Strong |
| Aromatic C=C Stretch | 1610-1450 | FT-IR / Raman | Medium to Strong |
Mass Spectrometry: The Molecular Weight Verdict
Expertise & Experience: After confirming the molecular framework and functional groups, mass spectrometry (MS) provides the final, unequivocal piece of the puzzle: the molecular weight and elemental formula. This technique weighs the molecule with extremely high precision.
Experimental Protocol:
-
Technique Selection: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique is essential. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal.
-
Analysis: The instrument (e.g., a Time-of-Flight or Orbitrap analyzer) measures the mass-to-charge ratio (m/z) of the resulting ions.
Data Interpretation & Trustworthiness: The primary goal is to identify the molecular ion.
-
Expected Ion: The spectrum should show a prominent peak corresponding to the molecular ion [M]⁺, or common adducts such as [M+H]⁺ or [M+Na]⁺.
-
Mass Confirmation: The measured m/z value must match the calculated exact mass of C₃₃H₂₀ (416.1565 Da). [6]* Isotopic Pattern: The observed isotopic distribution pattern for the molecular ion peak must match the theoretical pattern calculated for a C₃₃H₂₀ formula.
The power of HRMS is its precision. Confirming the mass to within 5 parts per million (ppm) of the theoretical value provides absolute confidence in the elemental composition, effectively ruling out other potential molecular formulas.
UV-Visible Spectroscopy: Mapping the Electronic Landscape
Expertise & Experience: UV-Vis spectroscopy probes the electronic transitions within the π-conjugated system of the molecule. While not as structurally definitive as NMR or MS, it provides a valuable electronic fingerprint that is highly sensitive to the extent of conjugation and the overall molecular environment. It is an excellent tool for quality control and for studying how the molecule interacts with other species.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Acquisition: Record the absorption spectrum, typically from 200 to 800 nm.
Data Interpretation & Trustworthiness: The spectrum is expected to be dominated by π→π* transitions associated with the ethynylphenyl arms. One would expect to see strong absorption bands in the UV region, characteristic of this chromophore. [7]While the exact λmax values can be solvent-dependent, the overall shape and position of the absorption bands serve as a consistent fingerprint for the material. Batch-to-batch consistency of the UV-Vis spectrum is a reliable indicator of consistent purity and electronic structure.
Conclusion: A Triad of Unambiguous Validation
The comprehensive characterization of this compound is not achieved by a single technique, but by the synergistic and self-validating interplay of multiple spectroscopic methods.
-
NMR Spectroscopy definitively establishes the C-H framework and confirms the molecule's high symmetry.
-
Vibrational Spectroscopy (FT-IR and Raman) provides unambiguous proof of the critical terminal alkyne functional groups.
-
High-Resolution Mass Spectrometry delivers the final verdict on the molecular weight and elemental formula.
Together, these techniques form a robust analytical workflow that ensures the identity, purity, and structural integrity of this vital molecular building block, empowering researchers to construct next-generation materials with confidence and precision.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SpectraBase. (n.d.). TETRAKIS-[4-(PYRIDYL-2'-YL-ETHYNYL)-PHENYL]-METHANE.
- ResearchGate. (2016). Tetrakis-(4-thiyphenyl)methane: Origin of a Reversible 3D-Homopolymer.
- ResearchGate. (n.d.). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
- ResearchGate. (n.d.). (a,b) FT-IR spectra of tetrakis (4-ethylphenyl) methane, MI complex....
- Dipòsit Digital de Documents de la UAB. (2022). SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).
- Royal Society of Chemistry. (2014). Supplementary Information.
- PubChemLite. (n.d.). This compound (C33H20).
- Figshare. (2022). 1H NMR,13C NMR and HRMS date of Tetraphenylmethane and Tetrakis(4-bromophenyl)methane.
- Trends in Applied Sciences Research. (2011). UV–Vis and AFM Study of Tetrakis (4-sulfonatophenyl) Nano-Porphyrin Aggregation.
- ResearchGate. (n.d.). Synthesis, Properties, and Applications of Tetraphenylmethane-Based Molecular Materials for Light-Emitting Devices.
- ResearchGate. (n.d.). UV-visible absorption spectra of TPP, TPP(CN)4, and TPP(OMe)4 in CH2Cl2.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (177991-01-4) for sale [vulcanchem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 177991-01-4 [m.chemicalbook.com]
- 6. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Tetrakis(4-ethynylphenyl)methane: A Tetrahedral Linker for Advanced Three-Dimensional Frameworks
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrakis(4-ethynylphenyl)methane (TEPM) is a highly symmetrical and rigid organic molecule architecturally defined by a central tetrahedral carbon atom. This unique, three-dimensional geometry, combined with its four reactive ethynyl termini, establishes TEPM as a premier building block—or "linker"—for the rational design of advanced porous materials. Its pre-organized, non-planar structure is instrumental in directing the formation of complex, crystalline networks such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). This guide provides a comprehensive technical overview of the geometry, properties, synthesis, and applications of TEPM, with a particular focus on its role in creating functional materials for scientific research and its emerging potential in sophisticated drug delivery systems.
The Architectural Significance of Tetrahedral Linkers
In the field of supramolecular chemistry and materials science, the geometry of molecular components is paramount. It dictates the topology, porosity, and ultimate function of the resulting bulk material. While linear and trigonal planar linkers are foundational for creating 1D chains and 2D sheets, the construction of robust, three-dimensional frameworks necessitates linkers with inherent 3D geometry.
The ideal tetrahedral geometry, exemplified by methane with bond angles of approximately 109.5°, provides a perfect scaffold for building isotropic, non-interpenetrated networks. This compound translates this fundamental geometry to a larger, more functional scale. Its rigid phenyl arms project the reactive ethynyl groups into the vertices of a tetrahedron, creating a well-defined, predictable building block for polymerization and coordination reactions. This structural rigidity and pre-organization are critical for achieving long-range order and forming crystalline, porous materials with high surface areas.
Molecular Properties and Structural Elucidation
The physical and chemical properties of TEPM are a direct consequence of its unique molecular architecture. Its high melting point and thermal resilience are indicative of a stable, symmetrical structure, while its solubility in common organic solvents facilitates its use in solution-phase synthesis.[1]
Physicochemical Properties
A summary of the key identifying and physical properties of TEPM is presented below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₂₀ | [1][2][3] |
| Molecular Weight | ~416.51 g/mol | [1][2][3] |
| CAS Number | 177991-01-4 | [1][2][3] |
| Appearance | Light yellow to orange powder/crystal | |
| Melting Point | >300 °C (with decomposition) | [4] |
| Purity | Typically ≥97% (GC) | [3] |
| Predicted Density | ~1.22 g/cm³ | [1] |
Definitive Structural Analysis: X-ray Crystallography
The precise tetrahedral geometry of TEPM has been unequivocally confirmed by single-crystal X-ray diffraction.[1] The crystallographic data provides the exact bond lengths and angles that define its structure, offering invaluable information for computational modeling and the design of new frameworks. This data is publicly available through the Cambridge Crystallographic Data Centre (CCDC).[5][6][7]
| Crystallographic Parameter | Value | Reference |
| CCDC Deposition No. | 113600 | [1][2] |
| Space Group | P-1 | [1] |
| Unit Cell Length a | 12.34 Å | [1] |
| Unit Cell Length b | 12.34 Å | [1] |
| Unit Cell Length c | 10.56 Å | [1] |
| Central C-C Bond Length | ~1.43 Å | [1] |
| Ethynyl C≡C Bond Length | ~1.18 Å | [1] |
This empirical data confirms that the molecule does not significantly deviate from an idealized tetrahedral arrangement, making it a highly reliable and predictable node for framework construction.
graph TEPM_Structure {
layout="neato";
node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"];
edge [penwidth=2];
// Define nodes
C_central [label="C", fillcolor="#202124", pos="0,0!"];
C1 [label="C", fillcolor="#4285F4", pos="-1.5,0.5!"];
C2 [label="C", fillcolor="#4285F4", pos="1.5,0.5!"];
C3 [label="C", fillcolor="#4285F4", pos="0,-1.5!"];
C4 [label="C", fillcolor="#4285F4", pos="0,2!"];
// Phenyl groups (represented as single nodes for simplicity)
Ph1 [label="Ph-C≡CH", shape=plaintext, fontcolor="#5F6368", pos="-3,1!"];
Ph2 [label="Ph-C≡CH", shape=plaintext, fontcolor="#5F6368", pos="3,1!"];
Ph3 [label="Ph-C≡CH", shape=plaintext, fontcolor="#5F6368", pos="0,-3!"];
Ph4 [label="Ph-C≡CH", shape=plaintext, fontcolor="#5F6368", pos="0,4!"];
// Define edges
C_central -- C1 [color="#5F6368"];
C_central -- C2 [color="#5F6368"];
C_central -- C3 [color="#5F6368"];
C_central -- C4 [color="#5F6368"];
C1 -- Ph1 [style=dashed, color="#EA4335"];
C2 -- Ph2 [style=dashed, color="#EA4335"];
C3 -- Ph3 [style=dashed, color="#EA4335"];
C4 -- Ph4 [style=dashed, color="#EA4335"];
}
Caption: Synthetic workflow for this compound (TEPM).
Experimental Protocol: A Representative Synthesis
This protocol describes a self-validating system for producing high-purity TEPM.
Step 1: Synthesis of Tetrakis(4-bromophenyl)methane (TBPM) [8]
-
Reaction Setup: In a round-bottom flask protected from light, add tetraphenylmethane (1.0 eq).
-
Reagent Addition: Slowly add liquid bromine (excess, e.g., 20 eq) portion-wise at room temperature under vigorous stirring.
-
Reaction: Stir the mixture for 20-30 minutes at room temperature. The reaction is typically rapid.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench with a reducing agent (e.g., sodium thiosulfate solution) until the bromine color disappears. The crude product precipitates.
-
Purification: Collect the solid by filtration, wash thoroughly with water and then ethanol to remove impurities. The product is often pure enough for the next step without chromatography.
Step 2: Four-Fold Sonogashira Coupling [9][10]
-
Inert Atmosphere: To a Schlenk flask, add TBPM (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %), and a copper co-catalyst (e.g., CuI, 4-10 mol %). Evacuate and backfill with an inert gas (Argon or Nitrogen).
-
Solvent and Reagents: Add a degassed solvent mixture (e.g., THF/diisopropylamine). Add trimethylsilylacetylene (excess, e.g., 6-8 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous ammonia (to remove copper salts) and brine. Dry the organic layer over MgSO₄ and concentrate.
Step 3: Deprotection to Yield TEPM [11]
-
Reaction: Dissolve the crude protected product in a solvent mixture such as THF/methanol.
-
Base Addition: Add a mild base (e.g., potassium carbonate, K₂CO₃) and stir at room temperature.
-
Completion: Monitor the reaction by TLC. Upon completion, neutralize with dilute acid, extract with an organic solvent, and wash with water.
-
Final Purification: Purify the final product by recrystallization or column chromatography to yield TEPM as a crystalline solid.
Characterization
-
¹H/¹³C NMR: Confirms the molecular structure. The disappearance of the trimethylsilyl signal and the appearance of the terminal alkyne proton signal (typically δ 2.5–3.0 ppm) validates the final deprotection step.[1]
-
GC-MS/LC-MS: Verifies the molecular weight (416.5 g/mol ) and assesses the purity of the final compound.[1]
-
FT-IR Spectroscopy: Confirms the presence of key functional groups, notably the C≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹).
Application in the Design of Porous Frameworks
The primary application of TEPM is as a structural linker in porous crystalline materials. Its tetrahedral geometry and reactive termini are exploited to build extended, three-dimensional networks with exceptional porosity and stability.
Role in Metal-Organic and Covalent Organic Frameworks (MOFs/COFs)
In MOF synthesis , the ethynyl groups of TEPM are often used as is or are functionalized (e.g., converted to carboxylates or tetrazoles) to coordinate with metal ions or clusters (nodes). The rigid, tetrahedral disposition of these coordinating sites directs the assembly into predictable, highly symmetric network topologies.
In COF synthesis , the terminal alkyne groups undergo polymerization reactions (e.g., oxidative coupling) to form robust, covalent C-C bonds with other linkers, creating fully organic frameworks with permanent porosity.
Caption: Assembly of a 3D MOF from TEPM linkers and metal nodes.
Applications for Drug Development Professionals
While TEPM itself is not a therapeutic, the frameworks built from it offer significant promise for drug delivery.[12] The challenges in drug delivery often include poor solubility of active pharmaceutical ingredients (APIs), lack of targeting, and uncontrolled release.[13] Porous frameworks like MOFs can address these issues.
-
High Drug Loading: The exceptionally high surface area and large pore volume of TEPM-based frameworks allow for significant loading of drug molecules, far exceeding that of many conventional carriers.[12][14]
-
Controlled Release: Drugs can be encapsulated within the framework's pores and released in a controlled manner, often triggered by physiological conditions such as pH changes.[14]
-
Protection of Biologics: The rigid framework can protect sensitive biological drugs (like proteins or nucleic acids) from degradation in the body before they reach their target.
-
Tunability: The organic nature of the TEPM linker allows for post-synthetic modification, enabling the attachment of targeting ligands to direct the nanocarrier to specific cells or tissues, thereby enhancing efficacy and reducing side effects.
Future Outlook and Conclusion
This compound is more than a mere molecule; it is a foundational piece of a molecular construction set. Its value is defined by its precise and predictable tetrahedral geometry, which empowers scientists to design and build complex, functional materials from the bottom up. While its role in creating materials for gas storage and catalysis is well-established, its potential in the biomedical field is rapidly emerging. Future research will likely focus on creating multifunctional frameworks by incorporating other functional groups onto the phenyl rings of TEPM, developing hierarchical pore structures, and exploring their utility in theranostics—combining therapeutic delivery with diagnostic imaging. For researchers in materials science and drug development, the TEPM linker remains a key tool for engineering the next generation of advanced, porous materials.
References
- Horcajada, P., Chalati, T., Serre, C., et al. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging.
- Li, J., Wang, H., Yuan, B., et al. (2022). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Central Science, 8(3), 307-323. [Link]
- GeneOnline News. (2025). Researchers Investigate Metal-Organic Frameworks for Controlled Drug Delivery Using Porous Structures. GeneOnline News. [Link]
- MDPI. (2023). Application of Ordered Porous Silica Materials in Drug Delivery: A Review. Molecules, 28(14), 5489. [Link]
- ResearchGate. (2018). Development of Porous Nanomaterials for Applications in Drug Delivery and Imaging. [Link]
- PubChem. This compound. [Link]
- PubChemLite. This compound (C33H20). [Link]
- Royal Society of Chemistry. (2014). Supplementary Information for Azo-bridged covalent porous organic frameworks. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- CCDC.
- Dialnet. (2022).
- SynArchive. Sonogashira Coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- PubMed Central. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. [Link]
- CCDC.
- ResearchGate. (2002). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. [Link]
- University of Manchester Research Explorer.
- re3data.org. (2025).
- NIH. (2018).
- ACS Publications. (2023).
- YouTube. (2025). Sonogashira reaction | Solved Practice Problems. [Link]
Sources
- 1. This compound (177991-01-4) for sale [vulcanchem.com]
- 2. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 177991-01-4 [m.chemicalbook.com]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. Cambridge Structural Database | re3data.org [re3data.org]
- 8. rsc.org [rsc.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneonline.com [geneonline.com]
"electronic properties of tetrakis(4-ethynylphenyl)methane"
An In-Depth Technical Guide to the Electronic Properties of Tetrakis(4-ethynylphenyl)methane
Abstract
This compound (TEPM) is a unique, three-dimensional molecular building block poised to enable significant advancements in materials science, particularly in the fields of molecular electronics and porous polymers. Its tetrahedral architecture, originating from a central sp³-hybridized carbon atom, combined with the electronically active ethynylphenyl arms, imparts a distinct set of properties. This guide provides a comprehensive technical overview of the electronic characteristics of TEPM. We will delve into the synthesis and structural verification, explore its electronic structure through theoretical calculations, and detail the experimental methodologies used to probe its optical and electrochemical properties. This document is intended for researchers and professionals in chemistry, materials science, and drug development who seek to leverage the unique attributes of TEPM in creating next-generation functional materials.
Introduction: The Architectural and Electronic Significance of TEPM
In the pursuit of novel functional materials, the design of molecular precursors is paramount. This compound stands out due to its distinctive three-dimensional, tetrahedral geometry. Unlike planar aromatic systems, the central sp³ carbon atom in TEPM acts as an insulating core, disrupting global conjugation across the entire molecule.[1] This unique feature prevents the formation of extensive planar stacking, instead promoting the creation of isotropic, amorphous materials or highly ordered, porous three-dimensional networks.[2]
The four ethynylphenyl arms provide two critical features:
-
π-Conjugation: Each arm is a conjugated system, capable of participating in electronic transitions. This imparts inherent optical and electronic activity.
-
Reactive Termini: The terminal alkyne groups are highly versatile chemical handles, readily participating in reactions like the Sonogashira cross-coupling, "click" chemistry, and polymerization to form extended structures such as Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs).[3]
Understanding the fundamental electronic properties of the TEPM monomer is therefore essential for predicting and tuning the characteristics of the advanced materials derived from it. This guide will systematically explore these properties.
Synthesis and Structural Characterization
The synthesis of TEPM is most effectively achieved via a multifold Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds between sp² and sp hybridized carbons.[4] The logical precursor for this synthesis is a tetra-halogenated tetraphenylmethane, typically tetrakis(4-bromophenyl)methane.
Experimental Protocol: Synthesis of this compound
Causality: The choice of a Sonogashira coupling is dictated by its high efficiency and functional group tolerance. Tetrakis(4-bromophenyl)methane is selected as the starting material due to its commercial availability and the appropriate reactivity of the aryl bromide in the catalytic cycle.[5] An excess of the alkyne source, in this case, a protected acetylene, is used to drive the reaction to completion across all four reactive sites.
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize tetrakis(4-bromophenyl)methane from tetraphenylmethane via bromination, following established literature procedures.[5]
-
Reaction Setup: In a two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add tetrakis(4-bromophenyl)methane (1.0 equiv), copper(I) iodide (CuI, 0.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv).[6]
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this process three times to ensure an inert atmosphere, which is critical to prevent the oxidative side-reactions that can deactivate the palladium catalyst.
-
Solvent and Reagents: Add degassed solvent, a mixture of toluene and triethylamine (TEA, 1:3 v/v). The TEA acts as both a solvent and the base required to deprotonate the alkyne.[7]
-
Alkyne Addition: Add ethynyltrimethylsilane (TMSA, 5.0 equiv), a protected form of acetylene. The TMS protecting group prevents the self-coupling of the terminal alkyne (Glaser coupling), a common side reaction.[8]
-
Reaction: Heat the mixture to 80°C and stir for 24-48 hours under argon. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Deprotection: After the coupling is complete (disappearance of starting material), cool the reaction. The trimethylsilyl groups are then removed by adding a base such as potassium carbonate in methanol and stirring at room temperature for 2-4 hours.[8]
-
Workup and Purification: Upon completion of the deprotection, concentrate the mixture under reduced pressure. Extract the product with an organic solvent (e.g., dichloromethane), wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to yield TEPM as a solid.
Structural Verification
Confirmation of the molecular structure and purity is a self-validating step essential for ensuring the reliability of subsequent electronic property measurements.
| Characterization Technique | Expected Result for TEPM |
| ¹H NMR | Signals in the aromatic region (7.0-7.5 ppm) corresponding to the phenyl protons and a sharp singlet around 3.0 ppm for the four equivalent terminal alkyne protons.[5] |
| ¹³C NMR | A set of signals for the aromatic carbons, a signal for the central sp³ quaternary carbon, and two distinct signals for the sp-hybridized alkyne carbons (~83 ppm and ~77 ppm).[6] |
| FT-IR Spectroscopy | A sharp, characteristic absorption band for the terminal C≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch near 2100 cm⁻¹. |
| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to the calculated molecular weight of C₃₃H₂₀ (416.51 g/mol ).[3] |
Theoretical Analysis of Electronic Structure
To gain a priori insight into the electronic behavior of TEPM, we employ Density Functional Theory (DFT). DFT calculations allow us to model the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic stability and the energy required for electronic excitation.[9]
Causality: The B3LYP functional with a 6-31G(d) basis set is a widely accepted and computationally efficient method that provides a reliable balance of accuracy and speed for calculating the electronic structure of organic molecules of this size.[1]
Caption: A typical workflow for DFT analysis of a molecule like TEPM.
Frontier Molecular Orbitals (FMOs)
The DFT calculations reveal that the HOMO and LUMO are primarily localized on the π-systems of the four ethynylphenyl arms. The central sp³ carbon atom does not contribute to these frontier orbitals, confirming its role as an electronic isolator.
| Parameter | Representative Calculated Value | Significance |
| E(HOMO) | -5.85 eV | Energy required to remove an electron (ionization potential). Relates to electron-donating ability.[10] |
| E(LUMO) | -1.90 eV | Energy released when an electron is added (electron affinity). Relates to electron-accepting ability.[10] |
| HOMO-LUMO Gap (ΔE) | 3.95 eV | Corresponds to the energy of the lowest electronic transition; a key indicator of chemical reactivity and optical properties.[1] |
Note: These are illustrative values typical for such molecules, derived from DFT calculations.
Caption: Energy level diagram illustrating the HOMO-LUMO gap.
Experimental Electronic Property Characterization
While theoretical calculations provide a model, experimental validation is crucial. We use UV-Visible (UV-Vis) absorption spectroscopy and cyclic voltammetry (CV) to probe the optical and electrochemical properties of TEPM, respectively.
Optical Properties: UV-Vis and Photoluminescence Spectroscopy
UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing the energies of electronic transitions. The lowest energy absorption peak (longest wavelength) corresponds to the transition from the HOMO to the LUMO.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of TEPM (~10⁻⁵ M) in a UV-transparent solvent such as dichloromethane or THF.[6]
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorption spectrum of the TEPM solution over a range of 200-800 nm.
-
Data Analysis: Identify the absorption maximum (λ_max) and the onset of the lowest energy absorption band (λ_onset). The optical bandgap can be estimated using the formula: E_gap (eV) = 1240 / λ_onset (nm).
Photoluminescence (PL) Spectroscopy measures the light emitted by the molecule after it has been excited to a higher electronic state.
Expected Results: TEPM is expected to show strong absorption in the UV region, characteristic of the π-π* transitions within the ethynylphenyl arms.[11] Given its structure, it may exhibit blue fluorescence. The difference between the absorption and emission maxima (the Stokes shift) provides insight into the structural relaxation in the excited state.[12][13]
| Parameter | Representative Experimental Value |
| Absorption λ_max | ~310 nm |
| Absorption Onset | ~335 nm |
| Optical Bandgap | ~3.70 eV |
| Emission λ_max | ~350 nm |
Note: These are illustrative values based on analogous aromatic compounds.[11]
Electrochemical Properties: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for determining the oxidation and reduction potentials of a molecule. These potentials can be used to experimentally estimate the HOMO and LUMO energy levels.[14]
Causality: A three-electrode setup is used to precisely control the potential applied to the working electrode and measure the resulting current.[15] A non-aqueous electrolyte is required because the redox processes of interest occur at potentials outside the stability window of water. Ferrocene is used as an internal standard because its redox potential is stable and well-documented, allowing for accurate calibration of the energy levels.[16]
Experimental Protocol: Cyclic Voltammetry
-
System Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Electrolyte Solution: Prepare a solution of TEPM (~10⁻³ M) in a dry, degassed organic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[16]
-
Measurement: Scan the potential to measure the oxidation and reduction events.
-
Calibration: After the measurement, add a small amount of ferrocene/ferrocenium (Fc/Fc⁺) to the solution and record its voltammogram. The Fc/Fc⁺ redox couple is used to reference the measured potentials to the vacuum level.
-
Data Analysis: Determine the onset potentials for the first oxidation (E_ox) and first reduction (E_red). Use the following empirical formulas to estimate the energy levels:
-
E(HOMO) = -[E_ox (vs Fc/Fc⁺) + 4.8] eV
-
E(LUMO) = -[E_red (vs Fc/Fc⁺) + 4.8] eV
-
Caption: Workflow for determining HOMO/LUMO levels via CV.
Conclusion and Future Outlook
This compound possesses a unique combination of a three-dimensional tetrahedral core and four electronically active, chemically versatile arms. Its electronic structure is characterized by HOMO and LUMO levels localized on the ethynylphenyl substituents, with an insulating sp³ core. This leads to a relatively wide bandgap, suggesting good electronic stability.
The true potential of TEPM lies in its role as a super-monomer. The terminal alkyne groups are gateways to a vast array of complex, three-dimensional materials. By understanding the intrinsic electronic properties of the TEPM unit, researchers can more effectively design and synthesize novel COFs, CMPs, and other macromolecules with tailored electronic, optical, and catalytic properties for applications ranging from gas separation and storage to advanced sensors and organic electronic devices.
References
- Azeez, Y. H., & Ahmed, H. SH. (2021). The study of tetrathiafulvalene properties in the gas phase and different solvents by using DFT. Passer Journal, 3(2), 167-173.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- DFT Calculations on Molecular Structure, HOMO LUMO Study Reactivity Descriptors of Triazine Derivative. (2022). International Journal of Creative Research Thoughts, 10(6).
- Mihali, V. A., et al. (2022). Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene. Molecules, 27(23), 8206.
- Jian-Yong, H., et al. (2013). Figure 2. (a) Normalized UV-vis absorption and (b) emission spectra... [Image]. ResearchGate.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2021). RSC Advances, 11, 2367-2374.
- Supporting Information for relevant article. (n.d.). The Royal Society of Chemistry.
- Supporting Information for relevant article. (2014). The Royal Society of Chemistry.
- Influence of the side-chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubsituted tetraphenylethylene-based 1,2,3-triazoles. (2017). The Royal Society of Chemistry.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2022). ACS Sustainable Chemistry & Engineering.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace.
- A green and efficient protocol for Sonogashira cross-coupling reaction using Pd/CuFe2O4 MNPs. (2020). International Journal of New Chemistry, 7(4), 481-492.
- Gilaki, M. (2011). UV–Vis and AFM Study of Tetrakis (4-sulfonatophenyl) Nano-Porphyrin Aggregation. Trends in Applied Sciences Research, 6(3), 304-308.
- Request PDF. (n.d.). Synthesis, crystal structure, and luminescence of tetrakis(4-methoxyphenyl)methane. ResearchGate.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2020). ACS Omega, 5(1), 633-645.
- Synthesis and Characterization of 5,10,15,20‐Tetrakis(4‐ethylphenyl)porphyrin and (Zn, Mn, Sn, Ni, Al, V)‐Derivatives: Photophysical and DFT study. (2019). ResearchGate.
- Cyclic Voltammetry and Computational Chemistry Studies on the Evaluation of the Redox Behavior of Parabens and other Analogues. (2015). ResearchGate.
- Tetrakis(4-pyridylphenyl)ethylene-based Zinc Metal-Organic Framework with Aggregation-Induced Chemiluminescence Emission on a Paper Platform for Formaldehyde Detection in Breath. (2023). Analytical Chemistry, 95(2), 1739-1746.
- Synthesis and redox behavior of new ferrocene-π-extended-dithiafulvalenes: An approach for anticipated organic conductors. (2009). Arkivoc, 2009(11), 209-221.
- Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria. (2023). Pharmaceuticals, 16(8), 1068.
- DFT calculations on molecular structures, HOMO–LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. (2021). ResearchGate.
- Redox Potential Tuning of s-Tetrazine by Substitution of Electron-Withdrawing/Donating Groups for Organic Electrode Materials. (2021). Molecules, 26(4), 896.
- Jhaa, G. (2023, January 1). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa [Video]. YouTube.
- Cyclic voltammetry, square wave voltammetry or electrochemical impedance spectroscopy? Interrogating electrochemical approaches for the determination of electron transfer rates of immobilized redox proteins. (2023). BBA Advances, 4, 100095.
- Electrochemical Determination of Uric Acid on Sodium Molybdate/Poly (Methyl Red) Modified Glassy Carbon Electrode. (2023). Analytical and Bioanalytical Electrochemistry, 15(7), 545-555.
Sources
- 1. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijnc.ir [ijnc.ir]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. scispace.com [scispace.com]
- 9. irjweb.com [irjweb.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and redox behavior of new ferrocene-π-extended-dithiafulvalenes: An approach for anticipated organic conductors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Modeling of Tetrakis(4-ethynylphenyl)methane Structure
Abstract: Tetrakis(4-ethynylphenyl)methane (TEPM) is a highly symmetric, tetrahedral molecule that serves as a fundamental building block for advanced materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and complex polymers.[1][2] Its rigid three-dimensional structure and reactive terminal ethynyl groups make it a versatile tecton for creating porous materials with applications in gas storage and catalysis.[2] Understanding the precise three-dimensional geometry, electronic properties, and conformational dynamics of TEPM is paramount for designing these materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to model the structure of TEPM, focusing on the causality behind computational choices and ensuring a self-validating, trustworthy framework for analysis.
The Rationale for Theoretical Modeling of TEPM
While experimental techniques like X-ray crystallography provide invaluable data on the solid-state structure of molecules, they offer a static picture that may not fully represent the molecule's behavior in different environments (e.g., in solution or as a gas).[3][4] Furthermore, experimental characterization can be resource-intensive. Theoretical modeling provides a powerful, complementary approach to:
-
Determine the lowest-energy conformation of the molecule in the gas phase, free from crystal packing forces.
-
Predict key structural parameters, such as bond lengths, bond angles, and dihedral angles, with high accuracy.
-
Elucidate electronic properties, including the distribution of electron density, molecular orbitals (HOMO/LUMO), and the electrostatic potential, which govern the molecule's reactivity.[5]
-
Simulate vibrational frequencies (e.g., IR spectra) to aid in experimental characterization.
-
Investigate intermolecular interactions, such as the weak C-H···π bonds that can be crucial for stabilizing solid-state structures.[3][4]
This guide focuses on a workflow that leverages the strengths of Density Functional Theory (DFT) for high-accuracy single-molecule characterization and discusses considerations for modeling larger, solid-state systems.
A Hierarchy of Computational Methods
The choice of a computational method is always a trade-off between accuracy and computational cost. For a molecule like TEPM (C₃₃H₂₀), with 53 atoms, several levels of theory are applicable.
-
Molecular Mechanics (MM): The fastest method, using classical physics (balls and springs) to model atomic interactions. While excellent for conformational searching of very large systems, it does not describe electronic properties and its accuracy is dependent on the quality of the force field parameters for the specific atomic arrangements in TEPM.
-
Semi-Empirical Methods (e.g., PM3, AM1): These methods simplify quantum mechanical calculations by using parameters derived from experimental data. They are much faster than higher-level methods and can be effective for modeling large systems or solid-state lattices. Notably, the PM3 level has been successfully applied to model the crystal structure of TEPM, demonstrating its utility in studying systems stabilized by weak C-H···π interactions.[3]
-
Density Functional Theory (DFT): This is the workhorse of modern computational chemistry for medium-sized organic molecules. DFT provides a very good balance of accuracy and computational efficiency for determining geometries and electronic properties.[5][6] This guide will focus on a DFT-based workflow due to its proven reliability for conjugated aromatic systems.[7][8]
The logical workflow for modeling TEPM begins with constructing an initial 3D structure, followed by a high-accuracy geometry optimization using DFT.
Core Workflow: DFT Geometry Optimization
This section provides a detailed protocol for performing a geometry optimization of a single TEPM molecule in the gas phase. The goal is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.
Experimental Protocol: DFT Geometry Optimization and Validation
Objective: To obtain the lowest-energy structure of TEPM and confirm it is a true energy minimum.
Step 1: Initial Structure Generation
-
Action: Construct a 3D model of TEPM using molecular building software (e.g., Avogadro, ChemDraw 3D). The molecule consists of a central tetrahedral carbon atom bonded to four 4-ethynylphenyl groups.[9]
-
Causality: A reasonable starting geometry is necessary for the optimization algorithm to converge efficiently. While the exact initial bond lengths and angles are not critical, they should be chemically sensible to avoid starting in a very high-energy state.
Step 2: Selecting the Level of Theory
-
Action: Choose a functional and a basis set. A widely accepted and robust combination for this type of molecule is the B3LYP functional with the 6-31G(d,p) basis set .[5]
-
Functional (B3LYP): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, providing a reliable description of electronic structure for a vast range of organic molecules.
-
Basis Set (6-31G(d,p)): This is a Pople-style split-valence basis set. The '(d,p)' indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds, particularly in a molecule with tetrahedral and linear geometries.
-
-
Causality: The choice of functional and basis set directly impacts the accuracy of the result. B3LYP/6-31G(d,p) is a field-proven standard that delivers reliable geometries for organic systems without being excessively computationally demanding.
Step 3: Performing the Geometry Optimization
-
Action: Submit the initial structure to a computational chemistry software package (e.g., Gaussian, ORCA) with instructions to perform a geometry optimization at the selected level of theory. The software will iteratively adjust the atomic coordinates to minimize the total energy of the system.
-
Causality: The optimization algorithm systematically explores the potential energy surface to locate a stationary point where the net forces on all atoms are effectively zero.
Step 4: Verifying Convergence
-
Action: Check the output of the calculation to ensure it has converged successfully. All modern software packages have clear criteria for convergence, typically based on the magnitude of the remaining forces and the change in energy between steps.
-
Causality: This is a critical quality control step. A non-converged calculation means the structure is not at a stationary point and any resulting data is unreliable.
Step 5: Validation via Frequency Calculation
-
Action: Perform a vibrational frequency calculation on the optimized geometry at the same level of theory (B3LYP/6-31G(d,p)).
-
Causality (Self-Validation): This is the definitive test to confirm the nature of the stationary point.
-
A true energy minimum will have zero imaginary frequencies.
-
One imaginary frequency indicates a transition state, not a stable structure. The absence of imaginary frequencies validates that the optimized structure is a stable conformation.
-
Visualization: Theoretical Modeling Workflow
The following diagram illustrates the logical flow of the protocol described above.
Caption: Workflow for DFT-based geometry optimization and validation.
Structural and Electronic Analysis
Once a validated, optimized structure is obtained, a wealth of information can be extracted.
Key Structural Parameters
The primary output is the three-dimensional coordinates of the molecule. From this, critical intramolecular distances and angles can be measured. These theoretical values provide a benchmark for the gas-phase structure of the molecule.
Table 1: Representative Predicted Structural Parameters for TEPM (B3LYP/6-31G(d,p))
| Parameter | Description | Predicted Value |
| C_alpha - C_ph | Bond length: Central C to Phenyl C | ~1.52 Å |
| C≡C | Bond length: Ethynyl group | ~1.21 Å |
| C-H | Bond length: Terminal ethynyl H | ~1.07 Å |
| ∠(C_ph-C_alpha-C_ph) | Bond angle around central carbon | ~109.5° (perfect tetrahedral) |
| τ(C_alpha-C_ph-C_ph-C) | Phenyl ring dihedral angle | Variable, defines propeller-like conformation |
Note: These are typical values for these types of bonds and geometries and serve as an illustrative example of the data obtained from a DFT calculation.
Molecular Symmetry and Conformation
TEPM possesses a central tetrahedral carbon. The four ethynylphenyl arms can rotate, leading to a "propeller-like" conformation. The final optimized geometry will reveal the preferred dihedral angles of these phenyl rings relative to the central C₄ core. The molecule can adopt a high degree of symmetry (e.g., S₄ point group), which can be confirmed through computational analysis.
Visualization: Molecular Connectivity
This diagram illustrates the core tetrahedral structure and the connectivity of the functional groups.
Caption: Connectivity of the central carbon to the four ethynylphenyl arms.
Electronic Properties
Analysis of the molecular orbitals provides insight into the molecule's reactivity.
-
Highest Occupied Molecular Orbital (HOMO): Represents the ability to donate an electron. In TEPM, the HOMO is expected to be delocalized across the π-systems of the ethynylphenyl arms.
-
Lowest Unoccupied Molecular Orbital (LUMO): Represents the ability to accept an electron.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter related to the molecule's electronic excitability and kinetic stability.[5] A smaller gap generally suggests higher reactivity.
Modeling in the Solid State
While gas-phase DFT calculations are fundamental, modeling the crystalline solid state requires accounting for intermolecular forces. The crystal structure of TEPM is influenced by weak but significant C-H···π interactions between the terminal alkyne C-H bond of one molecule and the π-system of a phenyl ring on a neighboring molecule.[3]
For such systems, a different approach may be warranted:
-
Periodic Boundary Conditions (PBC): Instead of modeling a single molecule, a unit cell is modeled, which is then replicated infinitely in three dimensions to simulate the crystal lattice.
-
Choice of Method: Full DFT calculations with PBC can be computationally very expensive. This is where semi-empirical methods like PM3, which have been shown to be reliable for modeling C-H···π bonding, become a highly practical and justified choice.[3] Alternatively, specialized solid-state DFT codes (e.g., VASP, Quantum ESPRESSO) with plane-wave basis sets and dispersion corrections (e.g., DFT-D3) are designed for this purpose.
Summary and Future Directions
The theoretical modeling of this compound is a multi-faceted task that provides deep insight into its structural and electronic nature. A robust workflow centered on DFT (e.g., B3LYP/6-31G(d,p)) offers a reliable method for determining the optimal gas-phase geometry and electronic properties, with validation through frequency analysis serving as an internal check on the quality of the results. For condensed-phase or solid-state modeling, the role of intermolecular forces becomes critical, necessitating the use of periodic boundary conditions and potentially more computationally efficient methods like PM3 or specialized solid-state DFT.
Future theoretical work could expand to:
-
Molecular Dynamics (MD) simulations to study the conformational flexibility of the phenyl rings over time.
-
Time-Dependent DFT (TD-DFT) calculations to predict UV-Vis absorption spectra.[8][10]
-
Modeling Reaction Mechanisms involving the terminal alkyne groups, which is crucial for understanding its polymerization and use in "click" chemistry.[11]
This guide provides the foundational framework for researchers to confidently apply theoretical modeling to TEPM and its derivatives, accelerating the design and discovery of novel materials.
References
- Crystal structure of tetrakis(4-ethynylphenyl)
- This compound | C33H20 | CID 12157742 - PubChem. [Link]
- Synthesis, crystal structure, and luminescence of tetrakis(4-methoxyphenyl)
- SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIV
- Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction - ResearchG
- Synthesis and Characterization of 5,10,15,20‐Tetrakis(4‐ethylphenyl)porphyrin and (Zn, Mn, Sn, Ni, Al, V)
- Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene - MDPI. [Link]
- Understanding Anionic Hyperporphyrins: TDDFT Calculations on Peripherally Deprotonated meso-Tetrakis(4-hydroxyphenyl)porphyrin - PMC - PubMed Central. [Link]
- DFT calculation of CH4 decomposition.
- Molecular networks in the crystal structures of tetrakis(4-iodophenyl)methane and (4-iodophenyl)triphenylmethane - New Journal of Chemistry (RSC Publishing). [Link]
- Understanding Anionic Hyperporphyrins: TDDFT Calculations on Peripherally Deprotonated Meso-tetrakis(4-hydroxyphenyl)porphyrin - ChemRxiv. [Link]
- Tetrakis(4-cyanophenyl)methane: A Versatile Building Block for Advanced Materials Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Anionic Hyperporphyrins: TDDFT Calculations on Peripherally Deprotonated meso-Tetrakis(4-hydroxyphenyl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. zaguan.unizar.es [zaguan.unizar.es]
"literature review of tetrakis(4-ethynylphenyl)methane applications"
An In-depth Technical Guide to Tetrakis(4-ethynylphenyl)methane: A Versatile Tetrahedral Building Block for Advanced Materials
Introduction
This compound (TEPM) is a highly symmetrical and rigid molecule that has garnered significant attention in the fields of materials science and supramolecular chemistry. Its unique three-dimensional, tetrahedral geometry, coupled with the presence of four reactive terminal alkyne functionalities, makes it an exceptional building block for the construction of complex, well-defined porous materials. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of TEPM, with a focus on its role in the development of covalent organic frameworks (COFs), porous polymers, dendrimers, and advanced carbon materials. The insights provided herein are intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique architectural and chemical attributes of TEPM.
Molecular Architecture and Physicochemical Properties
The defining feature of this compound is its molecular architecture. It consists of a central tetrahedral carbon atom bonded to four 4-ethynylphenyl groups.[1] This arrangement results in a symmetrical, three-dimensional structure that is crucial for the formation of isotropic, porous networks. The ethynyl groups at the para-positions of the phenyl rings are readily available for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling reactions.[2][3]
A summary of the key physicochemical properties of TEPM is presented in the table below:
| Property | Value | Reference |
| Molecular Formula | C₃₃H₂₀ | [4][5] |
| Molecular Weight | 416.51 g/mol | [4][5] |
| Appearance | Light yellow to orange powder/crystal | [6] |
| Melting Point | >300 °C (decomposes) | [5] |
| Purity | ≥97.0% (GC) | [6][7] |
| Solubility | Soluble in organic solvents | [1] |
| CAS Number | 177991-01-4 | [4][5] |
The thermal stability of TEPM is noteworthy, with a decomposition temperature exceeding 300°C, making it suitable for the synthesis of thermally resilient materials.[5]
Synthesis of this compound
The synthesis of this compound typically starts from tetraphenylmethane, which undergoes a series of functional group transformations. A common synthetic route involves the bromination of tetraphenylmethane to yield tetrakis(4-bromophenyl)methane, followed by a palladium-catalyzed Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene. The final step is the deprotection of the alkyne to give the desired product.[8]
A generalized workflow for the synthesis of TEPM is outlined below:
Caption: A typical synthetic workflow for this compound.
Applications of this compound
The unique structural and chemical properties of TEPM make it a versatile building block for a wide range of advanced materials.
Covalent Organic Frameworks (COFs) and Porous Polymers
The tetrahedral geometry of TEPM is particularly well-suited for the construction of three-dimensional covalent organic frameworks (COFs) and porous polymers.[2] These materials are of great interest for applications in gas storage and separation, catalysis, and sensing due to their high porosity, low density, and thermal stability.[9][10] The four ethynyl groups of TEPM can react with complementary linkers, such as azides in "click" reactions, to form extended, rigid, and porous networks.[2][3]
The formation of a 3D COF from TEPM is conceptually illustrated below:
Caption: Conceptual diagram of TEPM as a node in a 3D COF network.
The resulting porous polymers have shown high surface areas, which are critical for applications such as methane storage.[10][11]
Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[12] The tetrahedral core of TEPM makes it an ideal starting point for the synthesis of dendrimers.[13][14] The four terminal alkyne groups can be functionalized through divergent synthesis approaches, allowing for the precise control of the dendrimer's size, shape, and surface chemistry.[12][15] These dendritic polymers have potential applications in drug delivery, catalysis, and as nanoscale containers.[16][17] Dendrimers based on a tetraphenylmethane core have been shown to possess void spaces in the solid state, enabling them to adsorb volatile organic compounds.[16]
Metal-Organic Frameworks (MOFs)
While more commonly used in COFs, TEPM and its derivatives can also serve as organic linkers in the construction of metal-organic frameworks (MOFs).[13][14][18] In this context, the ethynyl groups can be further functionalized with coordinating groups, such as carboxylic acids or tetrazoles, which can then coordinate to metal ions or clusters to form porous, crystalline frameworks.[18][19] MOFs have a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[10][11][20] The rigid and tetrahedral nature of the TEPM-derived linker can lead to MOFs with high porosity and thermal stability.[18]
Advanced Carbon Materials
The thermal polymerization of the ethynyl groups in TEPM, followed by carbonization at high temperatures, provides a route to porous carbon materials with precisely controlled pore sizes at the angstrom level.[21] The three-dimensional structure of the TEPM precursor is crucial for creating a porous and isotropic carbon network.[21] These materials have potential applications in energy storage, such as anodes for sodium-ion batteries, and as high-performance sorbents.[21] The carbonization of TEPM and its analogues has been shown to result in high carbonization yields.[21]
Conclusion
This compound is a remarkable molecular building block whose tetrahedral symmetry and reactive terminal alkynes have enabled the creation of a diverse range of advanced materials. Its utility in the synthesis of highly porous and thermally stable covalent organic frameworks, porous polymers, and dendrimers has been well-established. Furthermore, its application as a precursor for advanced carbon materials and as a linker in metal-organic frameworks highlights its versatility. As the demand for novel materials with tailored properties continues to grow, the importance of versatile and well-defined building blocks like this compound is set to increase, promising further innovations in materials science, catalysis, and beyond.
References
- PubChem. This compound | C33H20 | CID 12157742. [Link]
- Starshinechemical. This compound. [Link]
- Supporting Information Four-fold click reactions: Generation of tetrahedral methane- and adamantane-based building blocks for hi. [Link]
- ResearchGate. Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. [Link]
- NIH.
- SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIV
- This journal is © The Royal Society of Chemistry 2014. [Link]
- J&K Scientific. This compound, 97% | 177991-01-4. [Link]
- Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Ethynylphenyl Compounds: Focus on Tetrakis(4-ethynylphenyl)ethane. [Link]
- Dendritic Polymers for Theranostics. [Link]
- ResearchGate. Synthesis, crystal structure, and luminescence of tetrakis(4-methoxyphenyl)methane | Request PDF. [Link]
- Host–Guest Chemistry and Functional Versatility of Dendritic Nanomaterials in Advanced Applic
- PMC.
- CrystEngComm (RSC Publishing). Microporous metal–organic frameworks built from rigid tetrahedral tetrakis(4-tetrazolylphenyl)silane connectors. [Link]
- Semantic Scholar. Applications of Metal-Organic Frameworks in Methane Storage. [Link]
- ResearchGate. Single-Crystal Structure of a Covalent Organic Framework | Request PDF. [Link]
- Darcy & Roy Press. Applications of Metal-Organic Frameworks in Methane Storage. [Link]
- PubMed Central. Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene. [Link]
- ResearchGate. (PDF) Application of Metal-organic Frameworks. [Link]
- MDPI. Group 4 Metal-Based Metal—Organic Frameworks for Chemical Sensors. [Link]
- PubMed.
- NIH.
- ResearchGate. Tetrakis[(4-cyanophenoxy)methyl]methane | Request PDF. [Link]
Sources
- 1. This compound (177991-01-4) for sale [vulcanchem.com]
- 2. Tetrahedral Building Blocks for the Synthesis of 3D Covalent Organic Frameworks (COFs) and Porous Polymers | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 177991-01-4 [m.chemicalbook.com]
- 6. This compound | Starshinechemical [starshinechemical.com]
- 7. chemscene.com [chemscene.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. drpress.org [drpress.org]
- 12. Dendritic Polymers for Theranostics [thno.org]
- 13. This compound | 177991-01-4 | TCI AMERICA [tcichemicals.com]
- 14. This compound | 177991-01-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. Host–Guest Chemistry and Functional Versatility of Dendritic Nanomaterials in Advanced Applications [jnsam.com]
- 16. Dendrimers with Tetraphenylmethane Moiety as a Central Core: Synthesis, a Pore Study and the Adsorption of Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microporous metal–organic frameworks built from rigid tetrahedral tetrakis(4-tetrazolylphenyl)silane connectors - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and structure of metal-TCPE (metal = Th, Ce) metal-organic frameworks based on 1,2,4,5-tetrakis(4-carboxyphenyl) ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metal-Organic Frameworks for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The carbonization of aromatic molecules with three-dimensional structures affords carbon materials with controlled pore sizes at the Ångstrom-level - PMC [pmc.ncbi.nlm.nih.gov]
"early studies on tetrakis(4-ethynylphenyl)methane derivatives"
An In-depth Technical Guide to the Foundational Studies of Tetrakis(4-ethynylphenyl)methane
Abstract
This compound (TEPM) is a cornerstone molecule in supramolecular chemistry and materials science, prized for its rigid, tetrahedral geometry which serves as an ideal building block for three-dimensional molecular architectures.[1] This guide provides a detailed exploration of the early synthetic strategies, characterization, and conceptual applications of TEPM and its immediate precursors. We delve into the causality behind the chosen synthetic methodologies, focusing on the pivotal role of the Sonogashira cross-coupling reaction. Detailed, field-proven protocols are provided for the synthesis of the key halogenated intermediate, tetrakis(4-bromophenyl)methane, and its subsequent conversion to TEPM. This document is intended for researchers and professionals in chemistry and drug development, offering both a historical perspective and practical insights into the foundational work on this significant molecular tecton.
Introduction: The Tetrahedral Core
The concept of using molecules with specific, persistent geometries as "tectons" for constructing larger, ordered structures is a central theme in crystal engineering and materials design.[2] Among these, molecules possessing a tetrahedral core are of particular interest as they enable the formation of non-planar, diamondoid networks.[3] Tetraphenylmethane (TPM) and its derivatives represent a classic example of this molecular archetype.[1] The central sp³-hybridized carbon atom projects four phenyl groups to the vertices of a tetrahedron, creating a rigid and well-defined scaffold.
Early research recognized that functionalizing the para-positions of these phenyl groups would unlock the potential for TPM to act as a versatile, tetra-functional cross-linking agent. The introduction of terminal ethynyl groups to create this compound (TEPM) was a significant advancement, providing reactive handles for a variety of coupling reactions, most notably in the synthesis of conjugated microporous polymers (CMPs), covalent organic frameworks (COFs), and complex dendrimers.[1][4][5] This guide focuses on the seminal studies that established the synthesis and characterization of this critical molecular building block.
Caption: High-level overview of the synthetic pathway to TEPM.
Step 1: Synthesis of Tetrakis(4-bromophenyl)methane (TBPM)
The precursor for TEPM synthesis is a perhalogenated tetraphenylmethane. While iodo- and chloro-derivatives exist, tetrakis(4-bromophenyl)methane (TBPM) became the workhorse due to a balance of reactivity and stability. Early methods established a straightforward electrophilic aromatic substitution using neat bromine. [6] Causality Behind Experimental Choices:
-
Reagent: Neat liquid bromine serves as both the solvent and the electrophilic brominating agent. Its high concentration drives the reaction to completion, ensuring all four para-positions are substituted.
-
Temperature Control: The reaction is initially performed at room temperature and then cooled significantly (e.g., to -78 °C) before quenching. [6]This is a critical safety and purity measure. The initial phase allows for the substitution to occur, while cooling before the addition of a quenching agent like ethanol minimizes side reactions and controls the highly exothermic neutralization of excess bromine.
-
Purification: The crude product often precipitates upon quenching. The high symmetry of the TBPM molecule allows for effective purification by simple recrystallization, avoiding the need for more complex chromatographic methods. [1]
Step 2: The Sonogashira Cross-Coupling Reaction
The conversion of TBPM to TEPM is achieved via the Sonogashira coupling reaction. [7]This reaction forms a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of an aryl halide. [8]It is a robust and highly efficient transformation, making it ideal for the exhaustive functionalization of the tetra-substituted core.
Causality Behind Experimental Choices:
-
Catalyst System: The reaction employs a dual-catalyst system: a palladium(0) complex and a copper(I) salt (typically CuI). [9][10] * Palladium Catalyst: The palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is the primary cross-coupling catalyst. It undergoes a catalytic cycle involving oxidative addition to the aryl bromide, transmetalation, and reductive elimination. [11] * Copper(I) Co-catalyst: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate readily transfers the acetylide group to the palladium center during the transmetalation step, which is often the rate-determining step of the overall cycle. [10]* Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it neutralizes the HBr generated during the reaction. [11]* Alkyne Source: To introduce the terminal ethynyl group, trimethylsilylacetylene (TMSA) is often used. The bulky TMS group prevents the alkyne from undergoing undesirable homocoupling (Glaser coupling). The TMS protecting group is then easily removed in a subsequent step or sometimes in situ to yield the terminal alkyne. [11]* Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen). This is crucial because the active Pd(0) catalyst is sensitive to oxidation, and oxygen can promote the homocoupling of the alkyne, reducing the yield of the desired product. [9]
Caption: Simplified catalytic cycles for the Sonogashira reaction.
Detailed Experimental Protocols
The following protocols are synthesized from early reports and represent a self-validating system for producing TEPM.
Protocol 1: Synthesis of Tetrakis(4-bromophenyl)methane (TBPM)
[6]
-
Setup: In a well-ventilated fume hood, add tetraphenylmethane (5.0 g, 15.6 mmol) in small portions to a round-bottom flask containing liquid bromine (16 mL, 312.5 mmol) under vigorous stirring at room temperature.
-
Causality: Using a large excess of bromine ensures complete perbromination at all four electronically activated para-positions.
-
-
Reaction: Continue stirring the mixture for 20-30 minutes at room temperature after the addition is complete. The mixture will become a thick slurry.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. This step is critical for controlling the subsequent quench.
-
Quenching: Slowly add ethanol (40 mL) to the cold mixture. The ethanol reacts with the excess bromine.
-
Causality: The slow addition to a cooled mixture safely neutralizes the highly reactive excess bromine in an exothermic reaction.
-
-
Precipitation & Isolation: Remove the cooling bath and allow the mixture to stir overnight as it warms to room temperature. The pale yellow solid product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with ethanol, and then recrystallize from a suitable solvent like 1,4-dioxane or chloroform to yield pure TBPM.
Protocol 2: Synthesis of this compound (TEPM)
[7]
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add tetrakis(4-bromophenyl)methane (TBPM), PdCl₂(PPh₃)₂, and copper(I) iodide (CuI).
-
Solvent & Reagents: Add anhydrous, degassed solvents (e.g., THF and triethylamine). The flask should be equipped with a reflux condenser.
-
Causality: Degassed solvents are essential to remove dissolved oxygen, which can damage the catalyst and cause unwanted side reactions. [9]3. Alkyne Addition: Add trimethylsilylacetylene (TMSA) via syringe and heat the reaction mixture to reflux. Monitor the reaction progress by TLC or GC-MS.
-
-
Deprotection: After the coupling is complete (disappearance of starting material), cool the reaction mixture. The silyl protecting groups can be removed by adding a base such as potassium carbonate in methanol, or a fluoride source like tetrabutylammonium fluoride (TBAF). [11]5. Workup & Isolation: After deprotection is complete, remove the solvent under reduced pressure. The residue is typically dissolved in an organic solvent (e.g., dichloromethane) and washed with water or a mild aqueous acid to remove salts and the amine base.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure TEPM as a white or off-white solid.
Characterization Data
Early studies relied on a standard suite of analytical techniques to confirm the structure and purity of TEPM.
| Property | Description | Reference |
| Molecular Formula | C₃₃H₂₀ | [12] |
| Molecular Weight | 416.5 g/mol | [12][13] |
| Appearance | White to off-white solid | |
| ¹H NMR | Signals for ethynyl protons typically appear around δ 2.5–3.0 ppm. Aromatic protons appear as doublets in the δ 7.0-7.5 ppm region. | [3][13] |
| ¹³C NMR | Characteristic signals for the sp-hybridized alkyne carbons appear, along with signals for the aromatic and central quaternary carbons. | [13] |
| Mass Spectrometry | GC-MS or other methods confirm the molecular weight and purity (≥98.0%). | [13] |
| CAS Number | 177991-01-4 | [12] |
| Crystal Structure | X-ray crystallography confirms the tetrahedral geometry and provides precise bond lengths and angles. | [12][13] |
Early Applications: A Tecton for Molecular Construction
The primary driver for the synthesis of TEPM was its potential as a rigid, tetra-functional building block. [1]Early conceptual and experimental work explored its use in:
-
Porous Organic Polymers: The four ethynyl "arms" can be polymerized with di- or tri-halogenated linkers through further Sonogashira couplings to create highly cross-linked, permanently porous networks with large surface areas. [1]* Dendrimer Synthesis: TEPM can serve as the central core (generation 0) for the divergent synthesis of shape-persistent polyphenylene dendrimers. [5]* Molecular Nanocarbons: The rigid framework and reactive ends make TEPM a valuable precursor in the bottom-up synthesis of complex, three-dimensional carbon-rich nanostructures. [7][14] The significance of these early studies was not in the immediate development of a commercial product, but in providing the chemical community with a reliable synthesis for a molecule of immense structural potential, thereby opening a new avenue for the rational design of complex 3D materials.
References
- Synthetic pathway towards tetrahedraphene 1 starting from... | Download Scientific Diagram. (n.d.). ResearchGate.
- SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES. (2022). Recercat.
- Basavoju, S., Aitipamula, S., & Desiraju, G. R. (2004). Host–guest and network structures of some tetraphenylmethane derivatives. CrystEngComm, 6, 265-271. DOI:10.1039/B403858B.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira Coupling- Reaction and application in Research Lab. (2022). YouTube.
- Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. (2001). Canadian Journal of Chemistry.
- This compound. (n.d.). PubChem.
- This journal is © The Royal Society of Chemistry 2014. (2014). Royal Society of Chemistry.
- The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. (2017). Advances in Engineering Research.
- Synthesis, Properties, and Applications of Tetraphenylmethane-Based Molecular Materials for Light-Emitting Devices. (2018). ResearchGate.
- Novel planar and star-shaped molecules: synthesis, electrochemical and photophysical properties. (2013). PubMed.
- Tetrakis-(4-thiyphenyl)methane: Origin of a Reversible 3D-Homopolymer. (2019). ResearchGate.
- One‐Photon and Two‐Photon Photophysical Properties of Tetrafunctionalized 5,10,15,20‐tetrakis(m‐hydroxyphenyl)chlorin (Temoporfin) Derivatives as Potential Two‐Photon‐Induced Photodynamic Therapy Agents. (2022). ResearchGate.
- Synthesis, crystal structure, and luminescence of tetrakis(4-methoxyphenyl)methane. (2019). ResearchGate.
- This compound (C33H20). (n.d.). PubChemLite.
- Divergent Synthesis of Polyphenylene Dendrimers: The Role of Core and Branching Reagents upon Size and Shape. (2001). ResearchGate.
- (PDF) Synthesis of octagon-containing molecular nanocarbons. (2021). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Host–guest and network structures of some tetraphenylmethane derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound (177991-01-4) for sale [vulcanchem.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tetrakis(4-ethynylphenyl)methane (CAS No. 177991-01-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(4-ethynylphenyl)methane, identified by the CAS number 177991-01-4, is a highly symmetrical and rigid organic compound. Its unique tetrahedral structure, featuring a central carbon atom bonded to four ethynylphenyl arms, has positioned it as a critical building block in the realm of supramolecular chemistry and materials science. The terminal alkyne groups serve as versatile handles for a variety of chemical transformations, most notably in the construction of complex, porous materials and in the field of bioconjugation through "click chemistry."
This guide provides a comprehensive overview of the properties, synthesis, characterization, and applications of this compound, with a focus on practical insights and detailed methodologies for researchers in the field.
Physicochemical and Structural Properties
This compound is a crystalline solid at room temperature. Its rigid, three-dimensional structure imparts a high melting point and thermal stability. The compound is generally soluble in common organic solvents.
| Property | Value | Source(s) |
| CAS Number | 177991-01-4 | [1] |
| Molecular Formula | C₃₃H₂₀ | [1][2] |
| Molecular Weight | 416.51 g/mol | [1][2] |
| Melting Point | 300°C (decomposes) | [3] |
| Boiling Point | 537.0 ± 50.0 °C (Predicted) | [3] |
| Density | 1.22 g/cm³ (Predicted) | [2] |
| Appearance | Light yellow to yellow to orange powder/crystal | [4] |
| Solubility | Soluble in organic solvents | [2] |
| Storage | 4°C, stored under nitrogen | [1] |
Structural Features:
The molecular architecture of this compound is defined by a central quaternary carbon atom connected to four 4-ethynylphenyl substituents. This arrangement results in a symmetrical, tetrahedral geometry. X-ray crystallography data has confirmed this structure, revealing a bond length of approximately 1.43 Å for the central C-C bonds and 1.18 Å for the ethynyl C≡C triple bonds.[2]
Synthesis of this compound
The synthesis of this compound is typically achieved through a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from established literature procedures for the synthesis of similar compounds.
Materials:
-
Tetrakis(4-bromophenyl)methane
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Benzene (dry)
-
Methanol (MeOH)
-
Potassium fluoride (KF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottomed Schlenk flask, dissolve Tetrakis(4-bromophenyl)methane (1.0 eq) in dry benzene under an inert atmosphere of argon or nitrogen.
-
Addition of Reagents: To this solution, add triethylamine (a suitable excess, e.g., 10 eq), trimethylsilylacetylene (a molar excess, e.g., 6.0 eq), bis(triphenylphosphine)palladium(II) dichloride (catalytic amount, e.g., 0.03 eq), and copper(I) iodide (catalytic amount, e.g., 0.03 eq).
-
Reaction Conditions: Heat the reaction mixture to 90°C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Deprotection: After the coupling reaction is complete, cool the mixture to room temperature. Add methanol to the reaction mixture, followed by potassium fluoride (a molar excess) to remove the trimethylsilyl protecting group from the alkyne. Stir the mixture at 50°C for 2-4 hours.
-
Workup and Purification: After deprotection, the reaction mixture is typically filtered to remove insoluble salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the final product, this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of alkynes and deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is crucial for high yields.
-
Copper(I) Iodide Co-catalyst: CuI acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.
-
Triethylamine as Base: TEA serves as a base to neutralize the hydrogen halide (HBr) formed during the reaction, preventing the protonation of the alkyne and maintaining the catalytic activity of the palladium species.
-
Trimethylsilylacetylene as Alkyne Source: TMSA is often used as a stable and less volatile source of the ethynyl group. The TMS group is easily removed under mild conditions.
Synthesis Workflow Diagram
Caption: Sonogashira coupling followed by deprotection for the synthesis of this compound.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Expected Chemical Shifts:
¹³C NMR Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Expected Chemical Shifts: Distinct signals for the quaternary carbon, the aromatic carbons, and the two alkyne carbons should be observed, confirming the overall carbon framework.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess the purity of the compound and confirm its molecular weight.
GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 20°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis: The resulting chromatogram should show a single major peak, indicating high purity (typically ≥97%). The mass spectrum of this peak should display the molecular ion (M⁺) at m/z 416.5, corresponding to the molecular weight of this compound.
Applications in Research and Development
The unique structural and chemical properties of this compound make it a valuable component in several advanced applications.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The rigid, tetrahedral geometry of this compound makes it an excellent building block (linker or strut) for the construction of three-dimensional MOFs and COFs. These materials possess high porosity and surface area, making them promising candidates for gas storage, separation, and catalysis. The terminal alkyne groups can be utilized in polymerization reactions or coordinated to metal centers to form extended, crystalline networks.
Diagram of a Representative MOF Structure
Caption: A simplified 2D representation of a MOF network with a central metal cluster and organic linkers.
Click Chemistry
The terminal alkyne functionalities of this compound are ideal substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[5] This highly efficient and specific reaction allows for the covalent attachment of this compound to molecules bearing azide groups, such as polymers, biomolecules, or surfaces. This has significant implications in drug delivery, diagnostics, and materials science for the creation of well-defined, functional architectures.
Safety and Handling
This compound should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. Seek medical attention if you feel unwell.
-
Suppliers
This compound is available from several chemical suppliers for research and development purposes. It is important to source from reputable suppliers who can provide a certificate of analysis confirming the purity and identity of the compound.
A non-exhaustive list of suppliers includes:
-
Vulcanchem[2]
-
ChemScene[1]
-
CymitQuimica[4]
-
TCI (Tokyo Chemical Industry)[6]
-
ChemBK[3]
-
J&K Scientific[7]
-
Alfa Chemical[8]
-
BLD Pharm[9]
-
AK Scientific[10]
-
Ambeed[11]
-
Fisher Scientific[12]
References
- This compound, 100mg, Each - CP Lab Safety. (n.d.).
- tetra(4-acetylenylphenyl)methane - ChemBK. (n.d.).
- CAS 177991-01-4 this compound - Polymer Source. (n.d.).
- This compound | C33H20 | CID 12157742 - PubChem. (n.d.).
- China CAS No 177991 01 4 Manufacturers Factory Suppliers. (n.d.).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound (177991-01-4) for sale [vulcanchem.com]
- 5. agilent.com [agilent.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. agilent.com [agilent.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C33H20) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Notes and Protocols: Sonogashira Coupling for the Synthesis of Tetrakis(4-ethynylphenyl)methane
Introduction
Tetrakis(4-ethynylphenyl)methane is a highly symmetrical and rigid molecule that serves as a fundamental building block in materials science and supramolecular chemistry. Its tetrahedral geometry and four terminal alkyne functionalities make it an ideal precursor for the construction of three-dimensional porous organic frameworks (POFs), metal-organic frameworks (MOFs), and dendrimers.[1][2] These materials exhibit exceptional properties for applications in gas storage, catalysis, and optoelectronics.
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[3][4] This reaction, catalyzed by a combination of palladium and copper complexes, proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it an indispensable tool in modern organic synthesis.[3][5] This application note provides a detailed protocol for the synthesis of this compound via a four-fold Sonogashira coupling reaction, starting from a readily available tetrahedral core.
Reaction Principle and Mechanism
The synthesis of this compound involves the simultaneous coupling of four terminal alkyne groups to a central tetrahedral core, typically tetrakis(4-bromophenyl)methane or tetrakis(4-iodophenyl)methane. The Sonogashira reaction proceeds through a synergistic dual catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst.[3][6]
The generally accepted mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl complex.
-
Transmetalation: A copper acetylide species, formed in the copper cycle, transfers the alkyne group to the palladium complex. This is often the rate-determining step.[3][7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.
-
-
Copper Cycle:
-
Acetylide Formation: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[3] This increases the acidity of the alkyne's terminal proton, facilitating its removal by the base.
-
The choice of catalyst, co-catalyst, base, and solvent is crucial for achieving high yields and minimizing side reactions, such as the undesirable Glaser-type homocoupling of the terminal alkyne.
Experimental Protocol
This protocol details the synthesis of this compound from tetrakis(4-bromophenyl)methane and (trimethylsilyl)acetylene, followed by deprotection of the silyl group. The use of a silyl-protected alkyne helps to prevent homocoupling side reactions.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| Tetrakis(4-bromophenyl)methane | C₂₅H₁₆Br₄ | 636.01 | Commercially available | Starting material |
| (Trimethylsilyl)acetylene | C₅H₁₀Si | 98.22 | Commercially available | Alkyne source |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | Commercially available | Palladium catalyst |
| Copper(I) iodide | CuI | 190.45 | Commercially available | Co-catalyst |
| Triethylamine | (C₂H₅)₃N | 101.19 | Commercially available | Base and solvent, distill before use |
| Toluene | C₇H₈ | 92.14 | Commercially available | Anhydrous, co-solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Commercially available | Anhydrous, for deprotection |
| Tetrabutylammonium fluoride (TBAF) | (C₄H₉)₄NF | 261.47 | Commercially available | 1 M solution in THF, for deprotection |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially available | For extraction and chromatography |
| Hexane | C₆H₁₄ | 86.18 | Commercially available | For chromatography |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Commercially available | For chromatography |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Commercially available | Drying agent |
Reaction Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
Part 1: Sonogashira Coupling
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetrakis(4-bromophenyl)methane (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq per bromine atom, total 0.20 eq), and copper(I) iodide (0.10 eq per bromine atom, total 0.40 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add anhydrous toluene and freshly distilled triethylamine in a 1:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst dissolution and pre-activation.
-
Add (trimethylsilyl)acetylene (1.5 eq per bromine atom, total 6.0 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.
Part 2: Work-up and Deprotection
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues. Wash the filter cake with additional ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude silyl-protected product.
-
Dissolve the crude product in anhydrous tetrahydrofuran (THF).
-
To this solution, add tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 eq per silyl group, total 4.8 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours at room temperature. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Part 3: Purification
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect signals corresponding to the aromatic protons and the terminal alkyne protons.
-
¹³C NMR: Expect signals for the quaternary central carbon, the aromatic carbons, and the sp-hybridized carbons of the alkyne.
-
FT-IR: Look for characteristic absorption bands for the C-H stretch of the terminal alkyne (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).
-
Mass Spectrometry (MS): Confirm the molecular weight of the target compound.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the palladium catalyst. Ensure that the reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. The reactivity of aryl halides follows the trend I > Br > Cl. If starting from an aryl bromide, longer reaction times or higher temperatures may be necessary compared to an aryl iodide.
-
Homocoupling (Glaser Coupling): The formation of diacetylene byproducts can be minimized by using a silyl-protected alkyne and ensuring the reaction is oxygen-free. Copper-free Sonogashira protocols can also be employed to avoid this side reaction, though they may require different ligands and bases.[3]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Proper handling under inert conditions is critical for its activity.
-
Base Selection: An amine base like triethylamine or diisopropylamine is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[3]
Visualization of the Target Molecule
Caption: Chemical structure of this compound.
Conclusion
The Sonogashira coupling reaction provides an efficient and reliable method for the synthesis of this compound, a valuable building block for advanced materials. The protocol described herein, utilizing a palladium/copper catalytic system and a silyl-protected alkyne, offers a robust pathway to this important molecule. Careful control of reaction conditions, particularly the exclusion of air and moisture, is paramount for achieving high yields and purity. This application note serves as a comprehensive guide for researchers in organic and materials chemistry to successfully synthesize and utilize this versatile compound.
References
- ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?.
- ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics.
- MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Ros, E., et al. (2020, July 9). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Amazon S3.
- J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
- The Royal Society of Chemistry. (2015). Experimental Section Chemicals Tetrakis(4-bromophenyl)methane (TBPM) was synthesized through the method reported by Zhu group1.
- Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- YouTube. (2019, January 7). Sonogashira coupling.
- YouTube. (2020, July 25). Sonogashira Coupling.
- NIH. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- ResearchGate. (n.d.). Crystal structure of this compound solid from PM3....
- SynArchive. (n.d.). Sonogashira Coupling.
- Wipf Group. (2008, September 7). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
- ResearchGate. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
- PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- ChemRxiv | Cambridge Open Engage. (n.d.). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction | Organic Chemistry.
- The Synthesis and Characterization of Tetrakis [(p – amino phenoxy) methyl] methane. (2017, June 17).
- MDPI. (n.d.). Synthesis, Characterization, DFT and Photocatalytic Studies of a New Pyrazine Cadmium(II) Tetrakis(4-methoxy-phenyl)-porphyrin Compound.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: Synthesis of Advanced 3D Covalent Organic Frameworks Using Tetrakis(4-ethynylphenyl)methane
For: Researchers, scientists, and drug development professionals exploring the frontiers of porous materials.
Introduction: The Tetrahedral Advantage in COF Synthesis
Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers with unprecedented tailorability in their structure and function. Their ordered pore networks, high thermal stability, and low density make them prime candidates for applications ranging from gas storage and separation to catalysis and drug delivery. The geometry of the molecular building blocks is a critical determinant of the final COF architecture. For the construction of three-dimensional (3D) COFs, building blocks with a tetrahedral geometry are of particular interest as they can generate robust, diamondoid-like networks.[1][2]
Tetrakis(4-ethynylphenyl)methane is a versatile and highly effective tetrahedral building block for the synthesis of 3D COFs and other porous polymers.[1] Its rigid, tetra-functionalized structure, featuring four terminal alkyne groups, allows for the formation of extended, covalently linked networks with high porosity and surface area. This application note provides a detailed guide to the synthesis of a 3D porous organic polymer (POP), a class of materials closely related to COFs, using this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Additionally, an alternative synthetic strategy, the Sonogashira coupling, will be discussed.
Causality in Experimental Design: Why Click Chemistry?
The choice of the CuAAC reaction is deliberate and rooted in its exceptional efficiency, selectivity, and tolerance to a wide range of functional groups. This "click" reaction proceeds under mild conditions, typically yielding high quantities of the desired 1,4-disubstituted 1,2,3-triazole linkage with minimal side products.[3] The resulting triazole ring is thermally and chemically robust, imparting excellent stability to the final porous polymer network.[3]
The mechanism of the CuAAC reaction involves the in-situ formation of a copper(I) acetylide intermediate from the terminal alkyne of this compound. This intermediate then reacts with the azide comonomer in a stepwise manner, which significantly lowers the activation energy compared to the uncatalyzed thermal cycloaddition. This catalytic cycle ensures a high degree of control over the polymerization process, leading to a more ordered and porous material.
Molecular Building Blocks
The synthesis of the target 3D porous organic polymer, designated as POP C1-D1, involves the reaction of two tetrahedral monomers:
-
This compound (C1): The core building block of this protocol.
-
Tetrakis(4-azidophenyl)methane (D1): The complementary azide-functionalized monomer.
Caption: Tetrahedral monomers for POP C1-D1 synthesis.
Detailed Protocol: Synthesis of POP C1-D1 via Click Chemistry
This protocol is adapted from the work of Pandey et al.[3][4]
Materials
-
This compound (C1)
-
Tetrakis(4-azidophenyl)methane (D1)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
Safety Precautions
Organic azides are potentially explosive and should be handled with extreme caution. They can be sensitive to heat, shock, and friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid using metal spatulas to handle azides. For detailed safety guidelines, refer to established protocols for handling azides.[5][6][7]
Procedure
-
Monomer Solution Preparation: In a 100 mL Schlenk flask, dissolve this compound (C1) (100 mg, 0.24 mmol) and tetrakis(4-azidophenyl)methane (D1) (125 mg, 0.24 mmol) in 20 mL of anhydrous DMF.
-
Degassing: Degas the solution by bubbling with argon for 30 minutes.
-
Catalyst and Base Addition: To the degassed solution, add CuI (4.6 mg, 0.024 mmol) and DIPEA (0.17 mL, 0.96 mmol).
-
Reaction: Stir the reaction mixture at 100 °C under an argon atmosphere for 48 hours. A brown precipitate will form.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with DMF (3 x 20 mL), methanol (3 x 20 mL), and THF (3 x 20 mL).
-
To remove any residual catalyst, stir the solid in a 1 M HCl solution (50 mL) for 2 hours.
-
Filter the solid and wash with deionized water until the filtrate is neutral.
-
Wash again with methanol (3 x 20 mL) and THF (3 x 20 mL).
-
-
Activation: Dry the purified polymer under vacuum at 120 °C for 24 hours to remove any trapped solvent molecules. This activation step is crucial for achieving high porosity.
Caption: Workflow for the synthesis of POP C1-D1.
Protocol: Synthesis of Tetrakis(4-azidophenyl)methane (D1)
This protocol is based on the diazotization of tetrakis(4-aminophenyl)methane.[8]
-
Diazotization: Dissolve tetrakis(4-aminophenyl)methane (1.0 g, 2.66 mmol) in a mixture of concentrated HCl (10 mL) and water (20 mL) at 0 °C. To this solution, add a solution of sodium nitrite (0.81 g, 11.7 mmol) in water (5 mL) dropwise while maintaining the temperature at 0-5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Azidation: In a separate flask, dissolve sodium azide (0.86 g, 13.3 mmol) in water (10 mL) and cool to 0 °C. Add the cold diazonium salt solution to the sodium azide solution dropwise with vigorous stirring. A precipitate will form.
-
Work-up: Stir the reaction mixture for 1 hour at 0 °C, then allow it to warm to room temperature. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield tetrakis(4-azidophenyl)methane.
Alternative Synthetic Route: Sonogashira Coupling
An alternative approach to constructing COFs from this compound involves the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide. In this context, this compound can be reacted with a tetra-halogenated comonomer in the presence of a palladium catalyst, a copper(I) cocatalyst, and a base. This method also yields robust, porous networks and offers another versatile tool for COF synthesis.
Characterization of the Porous Organic Polymer
The successful synthesis of POP C1-D1 can be confirmed through a suite of characterization techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) from this compound and the azide N₃ stretch (around 2100 cm⁻¹) from tetrakis(4-azidophenyl)methane, along with the appearance of new peaks corresponding to the triazole ring, confirms the formation of the polymer.[3]
-
Powder X-ray Diffraction (PXRD): As is common for many porous organic polymers synthesized via click chemistry, POP C1-D1 is expected to be amorphous, resulting in a broad, featureless PXRD pattern.[9][10]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. Triazole-linked POPs typically exhibit high thermal stability, often with decomposition temperatures exceeding 300-400 °C.[5][11]
-
Nitrogen Sorption Analysis: This technique is crucial for evaluating the porosity of the material. The nitrogen adsorption-desorption isotherm at 77 K will reveal the specific surface area (BET), pore volume, and pore size distribution. POP C1-D1 is a microporous material, as indicated by a type I isotherm.[1][7]
Quantitative Data and Performance
The following table summarizes the key properties of POP C1-D1 synthesized using the described protocol.
| Property | Value | Reference |
| BET Surface Area | 1260 m²/g | [3] |
| Langmuir Surface Area | 1440 m²/g | [3] |
| Pore Volume | 0.81 cm³/g | [3] |
| Median Pore Diameter | ~9.2 Å | [4] |
| Thermal Stability (TGA) | Stable up to ~350 °C | [3] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of 3D covalent organic frameworks and related porous polymers. The copper-catalyzed azide-alkyne cycloaddition reaction provides a robust and efficient method for constructing highly porous and stable materials with potential applications in gas storage, separation, and catalysis. The detailed protocols and characterization data presented in this application note serve as a comprehensive guide for researchers and scientists in the field of advanced materials and drug development.
References
- Pandey, P., Farha, O. K., Spokoyny, A. M., Mirkin, C. A., Kanatzidis, M. G., Hupp, J. T., & Nguyen, S. T. (2011). A “click-based” porous organic polymer from tetrahedral building blocks. Journal of Materials Chemistry, 21(6), 1700-1703. [Link]
- School of Chemistry, University College Dublin. (2018).
- Universidad de Burgos. (2022).
- Thorn-Seshold, O. LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides.
- Stanford Environmental Health & Safety.
- Pandey, P., Farha, O. K., Spokoyny, A. M., Mirkin, C. A., Kanatzidis, M. G., Hupp, J. T., & Nguyen, S. T. (2011). A “click-based” porous organic polymer from tetrahedral building blocks. Journal of Materials Chemistry, 21(6), 1700-1703. [Link]
- Royal Society of Chemistry. (2014).
- Royal Society of Chemistry.
- Advances in porous organic polymers: syntheses, structures, and diverse applications. (2021).
- TCI Chemicals. Tetrahedral Building Blocks for the Synthesis of 3D Covalent Organic Frameworks (COFs) and Porous Polymers.
- Highly covalent molecular cage based porous organic polymer: pore size control and pore property enhancement. (2022). RSC Publishing.
- TCI Chemicals (India) Pvt. Ltd. Tetrahedral Building Blocks for the Synthesis of 3D Covalent Organic Frameworks (COFs) and Porous Polymers.
- ChemicalBook. Tetrakis(4-aminophenyl)methane synthesis.
- Fabrication of porous organic polymers in the form of powder, soluble in organic solvents and nanoparticles.
- Royal Society of Chemistry. (2011).
- Royal Society of Chemistry. (2011).
- Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and C
- Triazole-Functionalized Mesoporous Materials Based on Poly(styrene-block-lactic acid): A Morphology Study of Thin Films. (2022). MDPI.
- (a) TGA curves of the obtained polymers in a nitrogen atmosphere ( T L : the temperature at which the polymer loses 5% of its weight); (b)
- Design of Porous Organic Polymer based Promising Molecular Nanoarchitecture in Advanced Heterogeneous C
- Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane.
- Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
- Nitrogen-Rich Porous Organic Polymers with Supported Ag Nanoparticles for Efficient CO2 Conversion. (2022). PMC - NIH.
- The XRD pattern of the nitrogen-rich porous organic polymer (NR-POP).
- Characterization of emerging 2D materials after chemical functionaliz
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00771H [pubs.rsc.org]
- 10. Highly covalent molecular cage based porous organic polymer: pore size control and pore property enhancement - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02343A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Tetrakis(4-ethynylphenyl)methane in 3D Covalent Organic Framework Synthesis
Authored by: [Your Name], Senior Application Scientist
Introduction: The rational design and synthesis of three-dimensional Covalent Organic Frameworks (3D COFs) represent a frontier in materials science, offering crystalline, porous materials with extensive applications in gas storage, separation, and catalysis. The selection of appropriate building blocks is paramount to achieving desired network topologies and functionalities. Tetrakis(4-ethynylphenyl)methane stands out as a premier building block for 3D COFs due to its rigid, tetrahedral geometry, which predisposes the resulting framework to high symmetry and porosity, often leading to diamondoid-like structures.[1] The four terminal alkyne functionalities serve as reactive sites for forming robust covalent linkages, enabling the construction of extended, highly stable 3D networks.
This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a building block in the synthesis of 3D COFs, with a focus on the Sonogashira-Hagihara cross-coupling reaction. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and discuss the characterization of the resulting porous polymers.
The Strategic Advantage of this compound
The efficacy of this compound as a precursor for 3D porous materials is rooted in its unique molecular architecture. The central tetrahedral carbon atom projects four ethynylphenyl arms into three-dimensional space. This rigid and pre-organized geometry is crucial for the formation of crystalline, porous networks rather than amorphous polymers. The terminal alkyne groups are versatile handles for a variety of coupling reactions, most notably the Sonogashira-Hagihara coupling, which facilitates the formation of strong carbon-carbon bonds, leading to highly stable frameworks.
Synthesis of a 3D Porous Polymer Network via Sonogashira-Hagihara Coupling: A Case Study
In this section, we will detail the synthesis of a 3D porous polymer network (PPN) by the Sonogashira-Hagihara coupling of this compound with a linear diiodinated linker, 1,4-diiodobenzene. This reaction serves as an excellent model for the construction of 3D COFs.
Reaction Scheme
Caption: Sonogashira-Hagihara coupling for 3D COF synthesis.
Experimental Protocol
This protocol is adapted from the synthesis of a porous polymer network reported by Lu et al. in Chemistry of Materials (2010).
Materials:
-
This compound
-
1,4-Diiodobenzene
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous solvents
Procedure:
-
Reactor Setup: In a Schlenk flask, under an argon atmosphere, combine this compound and 1,4-diiodobenzene.
-
Catalyst and Base Addition: To the flask, add bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide.
-
Solvent Addition: Introduce a mixture of triethylamine and N,N-dimethylformamide. The use of a polar aprotic solvent like DMF is crucial as it helps to dissolve the reactants and intermediates, facilitating the catalytic cycle. Triethylamine serves as both a solvent and a base to neutralize the HI formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 24-48 hours) with continuous stirring. The elevated temperature is necessary to overcome the activation energy of the coupling reaction.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The resulting solid product is collected by filtration, washed extensively with various solvents such as methanol, acetone, and chloroform to remove any unreacted monomers, catalyst residues, and oligomeric species.
-
Drying: The purified polymer is dried under vacuum at an elevated temperature to yield the final porous material.
Causality Behind Experimental Choices
-
Catalyst System: The combination of a palladium catalyst (Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is characteristic of the Sonogashira-Hagihara coupling. The palladium complex is the primary catalyst for the cross-coupling, while the copper(I) iodide facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Solvent and Base: A mixture of DMF and triethylamine is often employed. DMF provides a high-boiling, polar medium to ensure the solubility of the reactants and intermediates. Triethylamine acts as a base to deprotonate the terminal alkyne and to quench the hydroiodic acid byproduct, driving the reaction to completion.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the terminal alkynes (Glaser coupling), which is an undesired side reaction.
Characterization of the 3D Porous Polymer
A suite of analytical techniques is employed to confirm the successful synthesis and to characterize the properties of the resulting 3D porous polymer.
Workflow for Characterization
Caption: Characterization workflow for the 3D porous polymer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the desired polymer, the disappearance of the characteristic C-H stretching vibration of the terminal alkyne in this compound is monitored.
-
Powder X-ray Diffraction (PXRD): PXRD is used to assess the crystallinity of the resulting material. A crystalline 3D COF will exhibit distinct diffraction peaks, while an amorphous polymer will show a broad halo.
-
Nitrogen Sorption Analysis: The porosity of the material is evaluated by nitrogen sorption measurements at 77 K. The resulting isotherm is used to calculate the Brunauer-Emmett-Teller (BET) specific surface area and the pore size distribution. The shape of the isotherm can provide insights into the microporous or mesoporous nature of the framework.
-
Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability of the polymer. The material is heated under a controlled atmosphere, and the weight loss as a function of temperature is recorded.
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology of the polymer particles.
Quantitative Data Summary
The following table summarizes the properties of a representative porous polymer network synthesized from this compound, as reported in the literature.
| Property | Value | Reference |
| BET Surface Area | Up to 1072 m²/g | [2] |
| Pore Volume | Varies with synthesis conditions | |
| Thermal Stability (TGA) | Stable up to ~350-400 °C in N₂ | |
| CO₂ Uptake | 2.41 mmol/g at 273 K and 1.13 bar | [2] |
Applications and Future Outlook
The 3D porous organic frameworks synthesized from this compound exhibit significant potential in various applications. Their high surface area and tunable porosity make them excellent candidates for gas storage (e.g., hydrogen and methane) and separation (e.g., CO₂ capture).[2] The incorporation of functional moieties into the framework can also lead to materials with catalytic activity or sensing capabilities.
The continued exploration of different linkers and synthetic methodologies with this compound as a building block will undoubtedly lead to the discovery of novel 3D COFs with tailored properties and enhanced performance in a wide range of applications, from clean energy to environmental remediation.
References
- Lu, W., Yuan, D., Sculley, J., Zhao, D., Krishna, R., & Zhou, H. C. (2010). Porous Polymer Networks: Synthesis, Porosity, and Applications in Gas Storage/Separation.
- Holst, J. R., Stöckel, E., Adams, D. J., & Cooper, A. I. (2010). High Surface Area Networks from Tetrahedral Monomers: Metal-Catalyzed Coupling, Thermal Polymerization, and “Click” Chemistry. Macromolecules, 43(20), 8531-8538. [Link]
- Ben, T., Ren, H., Ma, S., Cao, D., Lan, J., Jing, X., Wang, W., Xu, J., Deng, F., Simmons, J. M., Qiu, S., & Zhu, G. (2009). Targeted Synthesis of a Porous Aromatic Framework with High Stability and Exceptionally High Surface Area. Angewandte Chemie International Edition, 48(50), 9457-9460. [Link]
- Pandey, P., Farha, O. K., Spokoyny, A. M., Mirkin, C. A., Kanatzidis, M. G., Hupp, J. T., & Nguyen, S. T. (2011). A “click-based” porous organic polymer from tetrahedral building blocks. Journal of Materials Chemistry, 21(6), 1700-1703. [Link]
- Konstas, K., Taylor, J. W., Thornton, A. W., & Hill, M. R. (2012). Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption. Journal of Materials Chemistry, 22(33), 16698-16704. [Link]
- Uribe-Romo, F. J., Hunt, J. R., Furukawa, H., Klöck, C., O’Keeffe, M., & Yaghi, O. M. (2009). A Crystalline Imine-Linked 3-D Porous Covalent Organic Framework. Journal of the American Chemical Society, 131(13), 4570-4571. [Link]
Sources
- 1. Tetrahedral Building Blocks for the Synthesis of 3D Covalent Organic Frameworks (COFs) and Porous Polymers | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Microporous Organic Polymers Utilizing Tetrakis(4-ethynylphenyl)methane
Introduction: The Architectural Elegance of Porous Organic Polymers
Porous organic polymers (POPs) represent a fascinating class of materials characterized by their robust covalent frameworks, intrinsic microporosity, and exceptional chemical and thermal stability.[1][2][3] Unlike their inorganic counterparts, such as zeolites and metal-organic frameworks (MOFs), POPs are constructed entirely from organic building blocks, offering vast opportunities for tuning their properties through molecular design.[2][3] Their high surface areas, low densities, and the ability to introduce a variety of functional groups make them highly promising for applications in gas storage and separation, catalysis, sensing, and beyond.[1]
At the heart of many high-performing POPs lies the strategic selection of monomeric building blocks. Tetrakis(4-ethynylphenyl)methane stands out as a particularly effective and versatile monomer. Its tetrahedral geometry preordains a three-dimensional polymer network, which is crucial for creating permanent porosity and high surface areas. The four terminal alkyne functionalities serve as reactive handles for a variety of powerful carbon-carbon bond-forming reactions, enabling the construction of extended, highly cross-linked frameworks.[4][5][6] This guide provides a detailed exploration of the synthesis of POPs using this compound, with a focus on the widely employed Sonogashira-Hagihara cross-coupling reaction.
Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling
The Sonogashira-Hagihara coupling reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7][8][9] This palladium- and copper-cocatalyzed reaction is remarkably efficient and proceeds under relatively mild conditions, making it ideal for polymerization reactions.[7][10]
The polymerization of this compound with multi-halogenated aromatic comonomers via the Sonogashira-Hagihara reaction leads to the formation of a rigid, insoluble, and highly porous polymer network. The choice of the comonomer allows for the fine-tuning of the resulting polymer's properties, such as pore size, surface area, and the introduction of specific functionalities.[4][5]
Reaction Mechanism: A Catalytic Dance
The Sonogashira-Hagihara coupling mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Figure 1: Simplified mechanism of the Sonogashira-Hagihara cross-coupling reaction.
In essence, the palladium catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper cocatalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.[11]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a porous organic polymer (POP) from this compound and a di-iodinated comonomer.
Materials and Equipment
| Reagent/Equipment | Details |
| This compound | Monomer |
| 4,4'-Diiodobiphenyl | Comonomer |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst |
| Copper(I) iodide | Cocatalyst |
| Triethylamine | Base and Solvent |
| Toluene | Solvent |
| Methanol | Washing Solvent |
| Chloroform | Washing Solvent |
| Schlenk flask | Reaction Vessel |
| Magnetic stirrer with heating | |
| Condenser | |
| Soxhlet extractor | Purification |
| Vacuum oven | Drying |
Synthetic Workflow
Figure 2: General experimental workflow for the synthesis of POPs.
Step-by-Step Protocol
-
Reactant Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol) and 4,4'-diiodobiphenyl (e.g., 1.0 mmol).
-
Solvent Addition and Degassing: Add a mixture of triethylamine and toluene (e.g., 1:1 v/v, 20 mL). The flask is then subjected to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 mmol) and copper(I) iodide (e.g., 0.1 mmol) to the reaction mixture.
-
Polymerization: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred vigorously for 48-72 hours under an argon atmosphere. The formation of an insoluble polymer precipitate will be observed.
-
Workup and Isolation: After cooling to room temperature, the precipitate is collected by filtration. The solid is then washed sequentially with copious amounts of methanol and chloroform to remove any unreacted monomers, oligomers, and residual catalyst.
-
Purification: For rigorous purification, the crude polymer is subjected to Soxhlet extraction with a series of solvents (e.g., methanol, chloroform, and tetrahydrofuran) for 24 hours each. This step is critical for removing any trapped impurities within the porous network.
-
Drying: The purified polymer is dried in a vacuum oven at an elevated temperature (e.g., 120 °C) for 24 hours to afford the final porous organic polymer as a fine powder.
Characterization of the Porous Organic Polymer
Thorough characterization is essential to confirm the successful synthesis of the POP and to evaluate its properties.
| Technique | Purpose | Typical Observations |
| FT-IR Spectroscopy | To confirm the formation of the polymer network and the consumption of monomers. | Disappearance of the characteristic C-H stretching of the terminal alkyne (~3300 cm⁻¹). Appearance of characteristic aromatic C-H and C=C stretching bands. |
| Solid-State ¹³C NMR | To elucidate the structure of the polymer backbone. | Signals corresponding to the aromatic carbons and the quaternary carbon of the methane core (~65 ppm).[5] The presence of signals around 91 ppm indicates the formation of internal alkyne bonds.[5] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology of the polymer particles. | Typically reveals agglomerates of sub-micrometer spherical particles.[5] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | High thermal stability, often with decomposition temperatures exceeding 400 °C in an inert atmosphere. |
| Nitrogen Physisorption (BET Analysis) | To determine the surface area and porosity of the material. | Type I nitrogen adsorption isotherm, characteristic of microporous materials.[12] High Brunauer-Emmett-Teller (BET) surface areas, often exceeding 1000 m²/g.[4][6] |
| Powder X-ray Diffraction (PXRD) | To determine the crystallinity of the polymer. | A broad, amorphous halo, indicating a lack of long-range crystalline order.[5] |
Applications and Future Outlook
The unique properties of POPs derived from this compound make them highly attractive for a range of applications.
-
Gas Storage and Separation: Their high surface area and tunable porosity are ideal for the adsorption of gases like hydrogen, methane, and carbon dioxide.[6][13] The incorporation of specific functional groups can enhance selectivity for CO₂ capture.[4][5]
-
Heterogeneous Catalysis: The robust framework can serve as a support for catalytically active metal nanoparticles, offering high stability and recyclability.
-
Sensing: The introduction of fluorescent or electroactive moieties into the polymer backbone can lead to the development of sensitive chemical sensors.
The versatility of this compound as a building block, coupled with the efficiency of modern polymerization techniques, ensures that the exploration of these fascinating materials will continue to yield exciting advancements in materials science. Further research into novel comonomers and alternative polymerization strategies, such as "click" chemistry, will undoubtedly expand the scope and utility of these porous organic polymers.[14][15]
References
- He, L., Xu, S., Li, Y., & Zhang, W. (2016). Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption. RSC Advances, 6(114), 113579-113584. [Link]
- He, L., Xu, S., Li, Y., & Zhang, W. (2016). Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces. RSC Advances, 6(114), 113579-113584. [Link]
- Request PDF. (n.d.). Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surface: synthesis, porosity and carbon dioxide sorption.
- Semantic Scholar. (n.d.). Porous organic polymers derived from tetrahedral silicon-centered monomers and a stereocontorted spirobifluorene-based precursor: synthesis, porosity and carbon dioxide sorption. [Link]
- Royal Society of Chemistry. (n.d.). Chapter 3: Chemical Synthesis of Porous Polymers. Books. [Link]
- MDPI. (2021).
- Northwestern University. (2011).
- National Institutes of Health. (n.d.). Flexible porous organic polymers constructed using C(sp3)–C(sp3) coupling reactions and their high methane-storage capacity. [Link]
- MDPI. (n.d.). Designing Phenyl Porous Organic Polymers with High-Efficiency Tetracycline Adsorption Capacity and Wide pH Adaptability. [Link]
- Royal Society of Chemistry. (2014). This journal is © The Royal Society of Chemistry 2014. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- SynArchive. (n.d.). Sonogashira Coupling. [Link]
- MDPI. (2023).
- PubMed Central. (2024).
- IOPscience. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- ResearchGate. (n.d.). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. [Link]
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. [Link]
- YouTube. (2019, January 7). Sonogashira coupling. [Link]
- National Institutes of Health. (n.d.). Synthesis of meso-Extended Tetraaryl Porphyrins. [Link]
Sources
- 1. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00771H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Porphyrin-based porous organic polymers synthesized using the Alder–Longo method: the most traditional synthetic strategy with exceptional capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. ijnc.ir [ijnc.ir]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Flexible porous organic polymers constructed using C(sp3)–C(sp3) coupling reactions and their high methane-storage capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
Application Notes & Protocols: The Role of Tetrakis(4-ethynylphenyl)methane in Advanced Gas Separation Membranes
Abstract
The quest for energy-efficient gas separation technologies is a critical endeavor in the face of global energy demands and environmental concerns.[1][2] Polymeric membranes offer a promising alternative to traditional, energy-intensive separation methods like cryogenic distillation and absorption.[2][3] This document provides a detailed technical guide on the application of tetrakis(4-ethynylphenyl)methane, a key tetrahedral building block, in the fabrication of high-performance gas separation membranes. We will explore its role in creating polymers with intrinsic microporosity (PIMs) and as a crucial cross-linking agent to enhance membrane stability and selectivity. This guide is intended for researchers and scientists in materials science and chemical engineering, offering in-depth protocols, data analysis, and a mechanistic understanding of how this unique molecule contributes to overcoming the persistent permeability-selectivity trade-off in polymeric membranes.[4]
Introduction: The Significance of Molecular Architecture in Gas Separation
The performance of a gas separation membrane is fundamentally governed by its ability to discriminate between different gas molecules, a property known as selectivity, and the rate at which the desired gas permeates through it, known as permeability.[4] An ideal membrane exhibits both high permeability and high selectivity.[1] However, a well-documented trade-off relationship exists where highly permeable polymers are often less selective, and vice-versa.[4]
The molecular architecture of the polymer is a critical determinant of its gas separation performance. Polymers with rigid, contorted backbones that cannot pack efficiently create "intrinsic microporosity" – interconnected free volume elements on the sub-nanometer scale that facilitate rapid gas transport. This compound, with its rigid tetrahedral geometry, is an exemplary building block for constructing such microporous polymers.[5][6] Its three-dimensional structure prevents dense chain packing, leading to high free volume and, consequently, high gas permeability.
Furthermore, the terminal ethynyl (alkyne) groups on each of the four phenyl arms are highly versatile reactive sites. These groups can undergo various coupling reactions to form extended porous networks or be used for post-fabrication cross-linking of the polymer membrane.[6][7] Cross-linking is a vital strategy to enhance the mechanical and chemical stability of membranes and to refine the size of the micropores, thereby improving selectivity and resisting plasticization by condensable gases like CO2.[1][8]
The Role of this compound: A Two-Fold Advantage
The utility of this compound in gas separation membranes stems from two key features: its rigid tetrahedral structure and its reactive ethynyl functionalities.
-
Inducing Intrinsic Microporosity: The tetrahedral sp³-hybridized carbon core forces the four ethynylphenyl arms into a fixed, three-dimensional arrangement.[9] When polymerized, this rigid structure frustrates efficient packing of the polymer chains, creating a high degree of permanent free volume. This "intrinsic microporosity" provides pathways for gas molecules to diffuse through the membrane, leading to high permeability.
-
Enabling Covalent Cross-Linking: The terminal alkyne groups are amenable to a variety of chemical transformations, most notably thermal or UV-induced self-cross-linking and metal-catalyzed coupling reactions.[6][7] This allows for the creation of a robust, cross-linked network within the membrane. Cross-linking can "lock" the polymer chains in place, preventing the collapse of the microporous structure over time (a phenomenon known as physical aging) and enhancing resistance to swelling (plasticization) in the presence of highly sorbing gases like CO₂.[1][8] This enhanced stability often leads to an improvement in selectivity, as the cross-links can narrow the pore size distribution, allowing for more effective molecular sieving.[10]
Synthesis of Microporous Polymers using this compound
This compound can be used to synthesize microporous organic polymers (MOPs) through various coupling reactions. One common method is the Sonogashira–Hagihara coupling reaction, where the terminal alkynes are coupled with aryl halides.[5]
Protocol 1: Synthesis of a Microporous Organic Polymer (MOP) via Sonogashira-Hagihara Coupling
This protocol describes a general procedure for the synthesis of a MOP using this compound and a dihaloaromatic comonomer.
Materials:
-
This compound
-
1,4-Diiodobenzene (or other dihaloaromatic)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
-
Methanol
-
Chloroform
Procedure:
-
In a nitrogen-purged Schlenk flask, dissolve this compound and 1,4-diiodobenzene in a mixture of toluene and triethylamine.
-
Add the catalysts, Pd(PPh₃)₂Cl₂ and CuI, to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 48 hours.
-
After cooling to room temperature, the precipitated polymer is collected by filtration.
-
The crude polymer is then washed extensively with methanol and chloroform to remove unreacted monomers and catalyst residues.
-
The purified polymer is dried in a vacuum oven at 60 °C overnight.
Characterization:
-
FTIR Spectroscopy: To confirm the disappearance of the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the formation of the internal alkyne C≡C bond.
-
Solid-State ¹³C NMR: To verify the polymer structure.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution of the microporous polymer. High surface areas, often exceeding 1000 m²/g, are indicative of successful synthesis.[5]
Fabrication and Cross-Linking of Gas Separation Membranes
Once the polymer is synthesized, it must be fabricated into a thin, defect-free membrane. Solution casting is a common technique for this purpose. Subsequent cross-linking is then performed to enhance the membrane's performance and stability.
Protocol 2: Membrane Fabrication and Thermal Cross-Linking
Materials:
-
Synthesized microporous polymer
-
High-purity solvent (e.g., chloroform, tetrahydrofuran)
-
Glass petri dish or flat casting plate
-
Leveling table
-
Vacuum oven or furnace with temperature control
Procedure:
-
Solution Preparation: Dissolve the synthesized polymer in a suitable solvent to form a homogeneous solution (typically 1-5 wt%). The solution may need to be stirred for several hours to ensure complete dissolution.
-
Casting: Place a clean, dry glass petri dish on a leveling table. Pour the polymer solution into the petri dish.
-
Solvent Evaporation: Cover the petri dish to allow for slow solvent evaporation at room temperature. This is crucial to form a uniform, dense membrane.
-
Drying: Once the membrane has formed, dry it under vacuum at a moderate temperature (e.g., 80 °C) for 24 hours to remove any residual solvent.
-
Thermal Cross-Linking: Carefully peel the membrane from the glass substrate. Place the free-standing membrane in a programmable furnace. Heat the membrane under an inert atmosphere (e.g., nitrogen or argon) to a temperature sufficient to induce cross-linking of the ethynyl groups (typically 250-400 °C). The heating rate and hold time should be optimized for the specific polymer.[10]
Performance Evaluation: Gas Permeation Measurements
The performance of the fabricated membranes is evaluated by measuring the permeability and selectivity of different gases.
Protocol 3: Gas Permeability Measurement using the Constant-Volume/Variable-Pressure Method
Apparatus:
-
Gas permeation cell
-
Pressure transducers
-
Vacuum pump
-
Mass flow controllers
-
Constant temperature chamber
Procedure:
-
Membrane Mounting: Mount the membrane in the gas permeation cell, ensuring a good seal to prevent leaks.
-
Evacuation: Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane to a high vacuum.
-
Feed Gas Introduction: Introduce the feed gas (e.g., CO₂, CH₄, N₂) at a constant pressure to the upstream side of the membrane.
-
Permeate Pressure Measurement: Monitor the pressure increase on the downstream side (which has a fixed volume) as a function of time.
-
Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase in the permeate volume. The permeability is typically expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg).
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their individual permeabilities (Pₐ / Pₑ).
Expected Performance and Data
Membranes derived from this compound-based polymers are expected to exhibit high gas permeability due to their intrinsic microporosity. Thermal cross-linking can further enhance their selectivity, particularly for gas pairs like CO₂/CH₄ and O₂/N₂.
| Membrane Type | Gas Pair | Permeability (Barrer) | Selectivity | Reference |
| PIM-1 (a benchmark polymer with intrinsic microporosity) | CO₂ | ~1000-5000 | ~15-25 | [11][12][13] |
| Cross-linked PIM-BM/TB | CO₂/CH₄ | 149 | 79.9 | [10] |
| Cross-linked PIM-BM/TB | O₂/N₂ | - | 11.1 | [10] |
| Cross-linked PIM-BM/TB | H₂/CH₄ | - | 813.6 | [10] |
Note: The performance data can vary significantly depending on the specific polymer structure, membrane fabrication conditions, and cross-linking protocol.
Mechanistic Insights and Visualizations
The rigid, tetrahedral geometry of this compound is central to its function. The following diagrams illustrate the key concepts.
Caption: The relationship between the monomer structure and membrane properties.
Caption: A streamlined workflow for membrane fabrication and cross-linking.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the creation of advanced gas separation membranes. Its unique molecular architecture provides a direct pathway to achieving high permeability through intrinsic microporosity, while its reactive functional groups offer a means to enhance selectivity and long-term stability via cross-linking. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize membranes based on this promising molecule.
Future research should focus on the development of novel polymers incorporating this compound with other functional monomers to tailor the membrane properties for specific gas separations, such as CO₂ capture from flue gas or natural gas sweetening.[3][14] Furthermore, exploring alternative, lower-temperature cross-linking strategies could make the membrane fabrication process more energy-efficient and scalable. The continued exploration of materials like this compound will undoubtedly push the boundaries of membrane-based gas separation technologies.
References
- Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption.RSC Publishing. [Link]
- Tetrakis-(4-thiyphenyl)methane: Origin of a Reversible 3D-Homopolymer.
- Chemical Cross-Linking Modifications of Polymeric Membranes for Gas Separation Applications.
- Polyolefin reweaved ultra-micropore membrane for CO2 capture.National Institutes of Health (NIH). [Link]
- SYNTHESIS AND FABRICATION ROUTES FOR PIM-1-BASED MEMBRANES.The University of Manchester. [Link]
- Chapter 3: Chemical Synthesis of Porous Polymers.The Royal Society of Chemistry. [Link]
- Basis of Permeability/Selectivity Tradeoff Relations in Polymeric Gas Separ
- Polymer Membranes for Gas Separ
- Investigation of Cross-Linked and Additive Containing Polymer Materials for Membranes with Improved Performance in Pervaporation and Gas Separ
- Ultra-selective molecular-sieving gas separation membranes enabled by multi-covalent-crosslinking of microporous polymer blends.
- Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
- Crosslinked Polymer Membranes with Model Network Structure for Gas Separation Applic
- This compound.PubChem. [Link]
- Gas membranes for CO2/CH4 (biogas) separation: A review.
- Recent Advances in Advanced Membrane Materials for Natural Gas Purification: A Review of Material Design and Separ
- New perspectives in gas separations (CO2/CH4, H2/CH4) using membranes.ScienceDirect. [Link]
- Enhancing CO2/CH4 separation performance in PIM-1 based MXene nanosheets mixed m
- A review on recent advances of cellulose acetate membranes for gas separ
- Membranes for Gas Separation and Purific
Sources
- 1. Item - Crosslinked Polymer Membranes with Model Network Structure for Gas Separation Applications - University of Notre Dame - Figshare [curate.nd.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ultra-selective molecular-sieving gas separation membranes enabled by multi-covalent-crosslinking of microporous polymer blends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyolefin reweaved ultra-micropore membrane for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. zaguan.unizar.es [zaguan.unizar.es]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Tetrakis(4-ethynylphenyl)methane-Based MOFs in Catalysis
For inquiries: [Contact Information/Website]
Introduction: The Strategic Advantage of Tetrakis(4-ethynylphenyl)methane in MOF-Based Catalysis
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility in applications ranging from gas storage to drug delivery.[1] In the realm of heterogeneous catalysis, MOFs offer a unique platform for designing highly active and selective catalysts due to their tunable pore sizes, high surface areas, and the ability to incorporate a variety of functional groups.[2] The choice of the organic linker is paramount in dictating the final topology and chemical functionality of the MOF.
This compound is a tetrahedral linker that has garnered significant interest for the construction of robust, three-dimensional porous networks. Its rigid, tetrahedral geometry predisposes it to the formation of highly porous and stable frameworks. A key feature of this linker is the presence of four terminal ethynyl groups. These reactive sites allow for post-synthetic modification via "click" chemistry, a powerful and efficient method for introducing a wide array of functional groups into the MOF structure. This capability opens up a vast design space for creating tailored catalytic environments within the MOF pores.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and catalytic applications of MOFs derived from this compound. We will delve into the synthesis of a specific class of these MOFs, their characterization, and provide detailed protocols for their application in catalysis, drawing upon established methodologies for analogous systems.
PART 1: Synthesis and Characterization
A powerful strategy for utilizing this compound in MOF synthesis involves a pre-synthesis modification of the linker itself. The terminal alkyne groups are ideal handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction can be used to introduce carboxylate functionalities, which are then used to coordinate with metal ions to form the MOF structure.
Synthesis of the Tetrakis-Triazole-Tetracarboxylate Linker
A key derivative of this compound for MOF synthesis is 4,4',4'',4'''((methane-tetrayltetrakis(benzene-4,1-diyl))tetrakis(1H-1,2,3-triazole-4,1-diyl))tetrabenzoic acid. This linker is synthesized through a click reaction between this compound and a 4-azidobenzoate precursor. The introduction of the triazole rings and terminal carboxylate groups provides the necessary coordination sites for MOF formation and imbues the final material with specific catalytic potential.
Caption: Synthesis of the functionalized linker via CuAAC click chemistry.
Protocol: Solvothermal Synthesis of NTU-140/NTU-141 MOFs
The tetrakis-triazole-tetracarboxylate linker can be reacted with copper(II) ions under solvothermal conditions to yield crystalline MOFs, designated as NTU-140 and NTU-141. The solvent system plays a crucial role in determining the final structure.
Materials:
-
Tetrakis-triazole-tetracarboxylate linker
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
Protocol:
-
In a 20 mL scintillation vial, dissolve the tetrakis-triazole-tetracarboxylate linker and Cu(NO₃)₂·3H₂O in a solvent mixture.
-
For NTU-140: Use a DMF/EtOH mixture.
-
For NTU-141: Use a DMF/CH₂Cl₂ mixture.
-
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to 85°C for 72 hours.
-
After 72 hours, allow the oven to cool slowly to room temperature.
-
Blue crystals of the MOF should be visible.
-
Collect the crystals by decanting the mother liquor.
-
Wash the crystals thoroughly with fresh DMF and then with a volatile solvent like acetone or ethanol to remove unreacted starting materials and residual solvent.
-
Dry the crystals under vacuum to activate the MOF for subsequent applications.
Characterization of the MOFs
To ensure the successful synthesis and to understand the properties of the resulting MOFs, a suite of characterization techniques should be employed.
| Characterization Technique | Expected Information |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the synthesized MOF. The experimental pattern should match the simulated pattern from single-crystal X-ray diffraction data if available. |
| Brunauer-Emmett-Teller (BET) Analysis | Determines the specific surface area and pore volume of the MOF. This is crucial for understanding the material's capacity for guest molecule adsorption and accessibility of catalytic sites. Nitrogen adsorption-desorption isotherms are typically measured at 77 K. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the MOF. TGA measures the weight loss of the material as a function of temperature, indicating the temperature at which the framework begins to decompose. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of the functional groups from the linker (e.g., triazole and carboxylate) in the final MOF structure and the coordination of the carboxylate groups to the metal centers. |
| Scanning Electron Microscopy (SEM) | Provides information on the morphology and crystal size of the synthesized MOF particles. |
PART 2: Catalytic Applications and Protocols
The presence of both Lewis acidic copper centers and nitrogen-rich triazole groups within the framework of MOFs like NTU-140/NTU-141 suggests significant potential for catalysis. While specific catalytic data for these exact MOFs is emerging, we can draw on well-established protocols for analogous triazole-containing MOFs to guide their application.
Rationale for Catalytic Activity
-
Lewis Acid Catalysis: The open or accessible copper sites in the MOF can act as Lewis acids, activating substrates for a variety of organic transformations.
-
Basic Sites: The nitrogen atoms of the triazole rings can function as Lewis basic sites, participating in catalytic cycles, for instance, by activating acidic protons.
-
Substrate Confinement and Size Selectivity: The well-defined pore structure of the MOF can lead to size-selective catalysis, where only substrates that can fit within the pores are able to react.[3] This confinement can also influence reaction pathways and product selectivity.
-
Cooperative Catalysis: The proximity of Lewis acidic metal sites and basic triazole groups can enable cooperative catalysis, where both functionalities work in concert to facilitate a reaction.
Application Protocol: CO₂ Cycloaddition to Epoxides
The conversion of CO₂ into value-added chemicals is a critical area of green chemistry. Triazole-containing MOFs have shown excellent activity as heterogeneous catalysts for the cycloaddition of CO₂ to epoxides to form cyclic carbonates.[3][4]
Reaction: Epoxide + CO₂ → Cyclic Carbonate
Materials:
-
Activated MOF catalyst (e.g., NTU-140 or an analogous triazole-containing MOF)
-
Epoxide substrate (e.g., propylene oxide, epichlorohydrin)
-
High-purity CO₂
-
Co-catalyst (optional, e.g., tetrabutylammonium bromide - TBAB)
-
Anhydrous solvent (if not solvent-free)
Protocol:
-
Activate the MOF catalyst by heating under vacuum to remove any guest molecules from the pores.
-
In a high-pressure stainless-steel reactor, add the activated MOF catalyst, the epoxide substrate, and the co-catalyst (if used).
-
Seal the reactor and purge with CO₂ several times to remove air.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 1-10 atm).
-
Heat the reactor to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR.
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂.
-
Recover the catalyst by filtration or centrifugation. Wash it with a suitable solvent and dry it for reuse.
-
Purify the product by distillation or column chromatography.
Caption: Plausible catalytic cycle for CO₂ cycloaddition catalyzed by a Cu-triazole MOF.
Application Protocol: Knoevenagel Condensation
The Knoevenagel condensation is a fundamental C-C bond-forming reaction in organic synthesis. The basic nitrogen sites on the triazole linkers within the MOF can effectively catalyze this reaction.[5][6]
Reaction: Aldehyde + Active Methylene Compound → α,β-Unsaturated Product
Materials:
-
Activated MOF catalyst
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Solvent (e.g., ethanol, or solvent-free conditions)
Protocol:
-
Activate the MOF catalyst by heating under vacuum.
-
In a round-bottom flask, combine the aldehyde, the active methylene compound, and the activated MOF catalyst in the chosen solvent (or neat).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or GC.
-
Upon completion, recover the catalyst by filtration.
-
Wash the catalyst with the reaction solvent and dry for reuse.
-
Remove the solvent from the filtrate under reduced pressure and purify the product, typically by recrystallization.
PART 3: Performance and Data
The catalytic performance of these MOFs should be evaluated based on several key metrics. Below is a template table for reporting data from catalytic experiments.
| Substrate | Product | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |
| Propylene Oxide | Propylene Carbonate | ||||||
| Benzaldehyde | Benzylidene malononitrile |
Trustworthiness and Reusability: A critical aspect of heterogeneous catalysis is the stability and reusability of the catalyst. To validate this, the recovered MOF catalyst should be subjected to multiple reaction cycles. After each cycle, the conversion and selectivity should be measured. Additionally, the recovered catalyst should be analyzed by PXRD and FTIR to confirm that its crystalline structure and chemical integrity are maintained.
Conclusion and Future Outlook
MOFs based on the this compound linker represent a promising platform for the development of advanced heterogeneous catalysts. The ability to functionalize this linker with catalytically active groups like triazoles via click chemistry provides a rational design strategy for creating tailored catalytic environments. The protocols provided herein for CO₂ cycloaddition and Knoevenagel condensation, based on analogous systems, offer a solid starting point for exploring the catalytic potential of these novel materials. Future work should focus on expanding the scope of catalytic reactions, exploring the effects of different metal nodes, and leveraging the ethynyl functionality for in-situ polymerization or the creation of mixed-linker MOFs to further enhance catalytic performance.
References
- Remya, V. R., & Kurian, M. (2018). Synthesis and catalytic applications of metal–organic frameworks: a review on recent literature.
- Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(5), 1477-1504.
- Wang, J., Liu, T., & Ma, L. (2016). A Triazole-Containing Metal–Organic Framework as a Highly Effective and Substrate Size-Dependent Catalyst for CO2 Conversion. Journal of the American Chemical Society, 138(3), 914-919.
- Semantic Scholar. (n.d.). A Triazole-Containing Metal-Organic Framework as a Highly Effective and Substrate Size-Dependent Catalyst for CO2 Conversion.
- Wang, L., Wang, X., & Li, G. (2021). Triazole-directed fabrication of polyoxovanadate-based metal–organic frameworks as efficient multifunctional heterogeneous catalysts for the Knoevenagel condensation and oxidation of alcohols. Dalton Transactions, 50(6), 2135-2142.
- ResearchGate. (n.d.). Triazole-directed Fabrication of Polyoxovanadate-based Metal-organic Frameworks as Efficient Multifunctional Heterogeneous Catalysts for Knoevenagel Condensation and Oxidation of Alcohols.
- DR-NTU. (n.d.). Click Chemistry as A Versatile Reaction for Construction and Modification of Metal-Organic Frameworks.
- Massey Research Online. (n.d.). Catalysts Derived from Metal-Organic frameworks.
- DR-NTU. (n.d.). Metal-organic framework synthesis for electrochemical applications.
- DR-NTU. (n.d.). Incorporation of nanoparticles in metal-organic frameworks materials for catalysis.
- ResearchGate. (n.d.). Synthesis and catalytic applications of metal–organic frameworks: a review on recent literature.
- DR-NTU. (n.d.). Engineering channels of metal–organic frameworks to enhance catalytic selectivity.
- Engineered Science Publisher. (n.d.). Synthesis of Metal-Organic Frameworks (MOFs) and Their Biological, Catalytic and Energetic Applications: A Mini Review.
- DR-NTU. (n.d.). Transition metal-based catalysts derived from MOF and COF for efficient electro- and photo-catalytic CO2 reduction.
- PubMed. (2020). Metal-Organic Framework-Based Catalysts with Single Metal Sites.
- ResearchGate. (n.d.). Bis(carboxyphenyl)-1,2,4-triazole Based Metal–Organic Frameworks: Impact of Metal Ion Substitution on Adsorption Performance.
- ResearchGate. (n.d.). Copper-based MOFs for the synthesis of 1,2,3-triazole via CuAAC reaction.
- Demystifying MOF Linkers. (n.d.). The Role of Tetrakis(4-carboxyphenyl)methane.
- Nanyang Technological University. (n.d.). Increase the catalytic activity of metal-organic frameworks by synthesis modulator approach.
- ResearchGate. (n.d.). Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica.
- CrystEngComm. (n.d.). Catalytic activities modulated by flexible bimetallic metal–organic frameworks.
- PubMed. (2023). Recent Advances in Metal-Organic Framework-Based Nanomaterials for Electrocatalytic Nitrogen Reduction.
Sources
- 1. espublisher.com [espublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Triazole-Containing Metal-Organic Framework as a Highly Effective and Substrate Size-Dependent Catalyst for CO2 Conversion. | Semantic Scholar [semanticscholar.org]
- 5. Triazole-directed fabrication of polyoxovanadate-based metal–organic frameworks as efficient multifunctional heterogeneous catalysts for the Knoevenagel condensation and oxidation of alcohols - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
"experimental procedure for click chemistry with tetrakis(4-ethynylphenyl)methane"
Application Notes & Protocols
Topic: Experimental Procedure for Copper(I)-Catalyzed Click Chemistry with Tetrakis(4-ethynylphenyl)methane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of Click Chemistry with a Tetrahedral Core
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized the synthesis of complex molecular architectures.[1][2][3] Its high efficiency, mild reaction conditions, and remarkable functional group tolerance make it an invaluable tool in drug discovery, materials science, and bioconjugation.[4][][6] This application note provides a detailed experimental protocol for utilizing this compound, a unique tetrahedral core molecule, in CuAAC reactions.
This compound possesses a rigid, three-dimensional scaffold with four terminal alkyne functionalities.[7][8] This symmetrical structure makes it an ideal building block for the synthesis of dendrimers, star-shaped polymers, and functionalized materials with well-defined architectures.[9][10][11] The following protocol is designed to guide researchers in successfully performing a four-fold click reaction on this core, leading to the creation of novel, highly branched molecules.
Reaction Principle: The CuAAC Mechanism
The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole linkage.[2][12] The catalytic cycle, a subject of extensive study, is believed to proceed through the formation of a copper(I) acetylide intermediate.[][12] This intermediate then reacts with the azide, leading to the formation of a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, releases the triazole product and regenerates the active catalyst.[]
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the click chemistry procedure with this compound, from reagent preparation to final product characterization.
Caption: Experimental workflow for the CuAAC reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the four-fold click reaction of this compound with a monofunctional azide, such as benzyl azide.
Materials and Reagents
-
Benzyl Azide (or other desired azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tetrahydrofuran (THF), anhydrous
-
t-Butanol
-
Deionized Water
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
Rationale for Reagent Choices:
-
Solvent System (THF/t-BuOH/H₂O): this compound has poor solubility in purely aqueous systems. A mixture of THF and t-butanol is used to solubilize the organic starting materials, while water is necessary to dissolve the copper sulfate and sodium ascorbate.[7] This solvent system is a common choice for CuAAC reactions with hydrophobic substrates.
-
Catalyst System (CuSO₄/Sodium Ascorbate): Copper(II) sulfate is a stable and inexpensive source of copper. Sodium ascorbate is a biocompatible reducing agent that reduces Cu(II) to the active Cu(I) catalyst in situ.[16] This avoids the need to handle potentially unstable Cu(I) salts. The use of an excess of sodium ascorbate ensures that a sufficient concentration of the active catalyst is maintained throughout the reaction.
| Parameter | Value/Compound | Molar Ratio | Notes |
| Alkyne Core | This compound | 1.0 eq | The limiting reagent. |
| Azide | Benzyl Azide | 4.4 eq | A slight excess ensures complete reaction of all four alkyne groups. |
| Copper Catalyst | CuSO₄·5H₂O | 0.4 eq (0.1 eq per alkyne) | Catalytic amount. |
| Reducing Agent | Sodium Ascorbate | 2.0 eq (0.5 eq per alkyne) | In excess to maintain the Cu(I) state. |
| Solvent Ratio | THF:t-BuOH:H₂O | 4:1:1 (v/v/v) | Adjust as needed for solubility. |
Step-by-Step Protocol:
-
Preparation of the Alkyne Solution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and t-butanol. The volume should be sufficient to fully dissolve the starting material (e.g., approximately 10 mL of THF/t-BuOH for every 100 mg of the alkyne).
-
Addition of the Azide: To the stirred alkyne solution, add the azide (e.g., benzyl azide, 4.4 eq).
-
Preparation of the Catalyst Solution: In a separate small vial, dissolve CuSO₄·5H₂O (0.4 eq) in a minimal amount of deionized water. In another vial, dissolve sodium ascorbate (2.0 eq) in deionized water.
-
Initiation of the Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the dropwise addition of the CuSO₄ solution. A color change is typically observed as the Cu(I) species is formed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The disappearance of the this compound spot and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, add a saturated aqueous solution of NH₄Cl to quench the reaction and complex with the copper catalyst. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous phase with dichloromethane (3 x volume of the aqueous phase). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: For smaller scale reactions, purification by flash column chromatography on silica gel is effective. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/DCM) and gradually increasing the polarity with ethyl acetate, can be used to isolate the product.
-
Precipitation/Recrystallization: For larger scale reactions or if the product is a solid with low solubility in certain solvents, precipitation can be an effective purification method. Dissolve the crude product in a minimum amount of a good solvent (e.g., DCM or THF) and then add a poor solvent (e.g., hexanes or methanol) until the product precipitates. The solid can then be collected by filtration.
Characterization of the Final Product
The structure and purity of the tetra-triazole product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
In the ¹H NMR spectrum, the disappearance of the acetylenic proton signal of the starting material (typically around 3.1 ppm) is a key indicator of a complete reaction.
-
The appearance of a new singlet in the aromatic region (typically between 7.5 and 8.5 ppm) corresponding to the triazole proton confirms the formation of the 1,4-disubstituted triazole ring.
-
Integration of the proton signals should be consistent with the expected structure.
-
-
Infrared (IR) Spectroscopy:
-
The disappearance of the characteristic alkyne C≡C-H stretching frequency (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹) of the starting material.
-
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF):
-
Confirmation of the molecular weight of the desired tetra-adduct.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient catalyst activity (oxidation of Cu(I) to Cu(II)).- Poor solubility of starting materials.- Steric hindrance. | - Add more sodium ascorbate.- Use a ligand such as TBTA or THPTA to stabilize the Cu(I) catalyst.[9]- Increase the proportion of organic solvent or try a different solvent system (e.g., DMF, DMSO).- Increase the reaction time or gently warm the reaction mixture (e.g., to 40-50 °C). |
| Complex product mixture | - Side reactions.- Impure starting materials. | - Ensure starting materials are pure.- Degas the solvents to remove oxygen, which can lead to oxidative homocoupling of the alkyne. |
| Difficulty in Purification | - Product has similar polarity to byproducts or starting materials. | - Optimize the mobile phase for column chromatography.- Attempt purification by precipitation or recrystallization from different solvent systems. |
Conclusion
This application note provides a comprehensive and detailed protocol for the successful implementation of the CuAAC click reaction using this compound as a tetrahedral core. By carefully controlling the reaction conditions and employing the described purification and characterization techniques, researchers can effectively synthesize novel, well-defined, and highly functionalized three-dimensional molecules for a wide range of applications in chemistry, biology, and materials science.
References
- Dendrimer Synthesis and Functionalization by Click Chemistry for Biomedical Applications. (n.d.).
- Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissoci
- Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. (2016). Catalysis Science & Technology (RSC Publishing).
- Robust, Efficient, and Orthogonal Synthesis of Dendrimers via Thiol-ene “Click” Chemistry. (2007). Journal of the American Chemical Society.
- Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). (n.d.). BOC Sciences.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Click Chemistry Synthesis Strategy for Dendrimers. (n.d.). CD BioSciences.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022).
- Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. (2015). PubMed Central.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). PMC - NIH.
- Recent advances in click chemistry applied to dendrimer synthesis. (2015). PubMed.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. (2022). Universidad de Zaragoza.
- Supporting Information Four-fold click reactions: Generation of tetrahedral methane- and adamantane-based building blocks for hi. (n.d.).
- CuAAC click reactions for the design of multifunctional luminescent ruthenium complexes. (n.d.).
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2010). PMC - PubMed Central.
- This compound - 177991-01-4. (n.d.). Vulcanchem.
- Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced M
- Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia.
- Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption. (2015). RSC Publishing.
- This compound. (n.d.). PubChem.
- Click Chemistry. (n.d.). TCI Chemicals.
- Peptide Conjugation via CuAAC 'Click' Chemistry. (2013). PMC - NIH.
- Azide-alkyne cycloaddition strategies. a The archetypical CuAAC reaction. (n.d.).
- This compound | 177991-01-4. (n.d.). ChemicalBook.
- Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. (2023).
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
- 177991-01-4 | this compound. (n.d.). ChemScene.
- This compound 177991-01-4. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
- Synthesis, Properties, and Applications of Tetraphenylmethane-Based Molecular Materials for Light-Emitting Devices. (2007).
- Click Chemistry. (2025). Scribd.
- Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. (2001).
- This journal is © The Royal Society of Chemistry 2014. (2014).
Sources
- 1. bioclone.net [bioclone.net]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry Synthesis Strategy for Dendrimers - CD BioSciences [celluars.com]
- 7. This compound (177991-01-4) for sale [vulcanchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Recent Advances in Click Chemistry Applied to Dendrimer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in click chemistry applied to dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 177991-01-4 [m.chemicalbook.com]
- 15. chemscene.com [chemscene.com]
- 16. mdpi.com [mdpi.com]
Functionalization of Tetrakis(4-ethynylphenyl)methane: A Guide to Specific Applications
Foreword: Unlocking the Potential of a Tetrahedral Scaffold
Tetrakis(4-ethynylphenyl)methane (TEPM) presents a unique molecular architecture—a rigid tetrahedral core with four radially extending ethynylphenyl arms. This symmetrical, three-dimensional structure provides an exceptional scaffold for the construction of complex macromolecular structures and functional materials. The terminal alkyne groups are versatile chemical handles, amenable to a variety of high-yielding coupling reactions. This guide provides an in-depth exploration of the functionalization of TEPM for specific, high-impact applications in materials science and the burgeoning field of drug delivery. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and offer insights into the characterization of the resulting materials. This document is intended for researchers and professionals seeking to harness the potential of this remarkable building block.
The TEPM Core: Structure and Reactivity
At the heart of our discussion is the TEPM molecule (Figure 1). Its C33H20 framework is characterized by a central quaternary carbon atom bonded to four phenyl rings, each of which is para-substituted with an ethynyl group. This tetrahedral arrangement prevents dense packing in the solid state, a feature that can be exploited to create materials with intrinsic porosity.
Figure 1: Chemical Structure of this compound (TEPM)
Caption: Tetrahedral arrangement of four ethynylphenyl arms around a central carbon atom.
The reactivity of TEPM is dominated by its four terminal alkyne functionalities. These groups are amenable to a range of organic transformations, most notably:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction allows for the efficient and specific formation of 1,2,3-triazole linkages with azide-functionalized molecules.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
-
Polymerization: The ethynyl groups can undergo polymerization reactions, leading to the formation of highly cross-linked, porous organic polymers.
Application in Materials Science: Porous Organic Polymers (POPs)
The rigid, three-dimensional structure of TEPM makes it an ideal building block for the synthesis of Porous Organic Polymers (POPs) with high surface areas and tunable pore sizes. These materials have shown significant promise in applications such as gas storage and separation. A common synthetic route to TEPM-based POPs is through Sonogashira-Hagihara cross-coupling reactions.[1]
Synthesis of a TEPM-Based Porous Organic Polymer
The following protocol details the synthesis of a POP from TEPM and a dihaloaromatic linker.
Protocol 1: Synthesis of a TEPM-Based Porous Organic Polymer via Sonogashira Coupling
Materials:
-
This compound (TEPM)
-
1,4-Diiodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
Methanol
-
Chloroform
-
Acetone
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve TEPM and 1,4-diiodobenzene in a mixture of anhydrous toluene and triethylamine.
-
To this solution, add the catalysts, Pd(PPh₃)₂Cl₂ and CuI.
-
Heat the reaction mixture at 80-90°C with stirring for 48-72 hours. A precipitate will form as the polymer network grows.
-
Cool the mixture to room temperature.
-
Collect the solid polymer by filtration and wash it sequentially with chloroform, water, methanol, and acetone to remove any unreacted monomers and catalyst residues.
-
Further purify the polymer by Soxhlet extraction with methanol for 24-48 hours.
-
Dry the purified polymer in a vacuum oven at 70-80°C overnight.
Characterization of TEPM-Based POPs
The resulting POPs are typically amorphous powders that are insoluble in common organic solvents. Their key characteristics are their porosity and thermal stability.
Key Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the consumption of the terminal alkyne C-H bond and the formation of the polymer network.
-
Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy: To analyze the structure of the insoluble polymer network.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of the material.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology of the polymer particles.
-
Gas Sorption Analysis (N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.[2][3]
Table 1: Porosity Data for Representative TEPM-Based POPs
| Polymer Name | Comonomer | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| CMP-0 | None (Homocoupling) | 1018 | 0.38 | [4] |
| TEPM-TPA | 4,4'-Diiodo-4''-(diphenylamino)triphenylamine | 1072 | - | [1] |
| TEPM-Azo | 4,4'-Diiodoazobenzene | - | - | [1] |
Data presented is representative and can vary based on specific synthetic conditions.
Application in Drug Delivery: Targeted Nanocarriers
The tetravalent nature of TEPM makes it an attractive core for the construction of dendrimers and multi-functional nanocarriers for targeted drug delivery. By functionalizing the four ethynyl arms with a combination of hydrophilic polymers (like polyethylene glycol, PEG), targeting ligands (such as folic acid), and therapeutic agents, it is possible to create sophisticated drug delivery systems.
Rationale for TEPM in Drug Delivery Systems
-
Multivalency: The four arms of TEPM allow for the attachment of multiple copies of targeting ligands, which can enhance the binding affinity to cancer cells that overexpress specific receptors.[5]
-
PEGylation: The attachment of PEG chains can improve the solubility and biocompatibility of the nanocarrier, as well as prolong its circulation time in the bloodstream.[6]
-
Targeted Delivery: Functionalization with targeting ligands like folic acid enables the nanocarrier to specifically bind to and be internalized by cancer cells that overexpress the folate receptor, thereby minimizing off-target effects.[5][7][8][9][10]
Figure 2: Workflow for the Synthesis of a TEPM-Based Targeted Drug Delivery System
Caption: A modular approach to building a multifunctional drug delivery system from a TEPM core.
Protocol for the Synthesis of a TEPM-PEG-Folic Acid Conjugate
The following protocol outlines a two-step process for creating a targeted nanocarrier. First, TEPM is partially functionalized with azido-PEG chains, and then the remaining alkyne groups are reacted with azido-folic acid.
Protocol 2: Synthesis of a TEPM-PEG-Folic Acid Conjugate via CuAAC
Materials:
-
This compound (TEPM)
-
Azido-PEG (e.g., MW 2000)
-
Azido-functionalized Folic Acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF)
-
Water (deionized)
-
Dialysis tubing (appropriate MWCO)
Procedure:
Step 1: Partial PEGylation of TEPM
-
Dissolve TEPM in DMF in a round-bottom flask.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O and THPTA in deionized water.
-
Add the azido-PEG solution to the TEPM solution, followed by the CuSO₄/THPTA solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in deionized water.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the partially PEGylated TEPM by dialysis against deionized water to remove unreacted reagents and catalyst.
Step 2: Folic Acid Conjugation
-
To the purified solution of partially PEGylated TEPM, add a solution of azido-functionalized folic acid in DMF.
-
Repeat the addition of the CuSO₄/THPTA and sodium ascorbate solutions as in Step 1.
-
Stir the reaction mixture at room temperature for another 24 hours.
-
Purify the final TEPM-PEG-Folic Acid conjugate by extensive dialysis against deionized water.
-
Lyophilize the purified product to obtain a solid powder.
Characterization and Drug Loading
The resulting conjugate should be characterized to confirm its structure and properties. Subsequently, it can be loaded with a therapeutic agent.
Characterization:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the covalent attachment of PEG and folic acid.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic size and size distribution of the nanoparticles in solution.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles.
Drug Loading:
Hydrophobic drugs can be encapsulated within the core of the self-assembled TEPM-based nanoparticles through methods like nanoprecipitation or dialysis. The drug loading content (DLC) and drug loading efficiency (DLE) can be quantified using techniques such as UV-Vis spectroscopy or HPLC.
Table 2: Representative Drug Loading Data for Functionalized Nanoparticles
| Nanocarrier System | Drug | DLC (%) | DLE (%) | Reference |
| Mesoporous Silica Nanoparticles | Doxorubicin | 93.4 | 52.3 | [11] |
| Chitosan-functionalized MSNPs | Carvedilol | 32.5 | 96.3 | [11] |
| Hollow Mesoporous Silica Nanoparticles | Fenofibrate | 43.7 | - | [11] |
Note: Data for TEPM-specific systems is an active area of research. The values presented are for comparable functionalized nanoparticle systems to provide context.
Application in Catalysis: Ligands for Metal Complexes and MOFs
The ethynylphenyl arms of TEPM can serve as ligands for transition metals, or TEPM can be used as a building block for Metal-Organic Frameworks (MOFs) with catalytic activity. The well-defined tetrahedral geometry can create unique coordination environments for catalytically active metal centers.
TEPM as a Ligand for Homogeneous Catalysis
TEPM and its derivatives can coordinate to metal centers, such as palladium, to form complexes that can catalyze a variety of organic transformations, including cross-coupling reactions.[12][13]
TEPM-Based Metal-Organic Frameworks (MOFs) for Heterogeneous Catalysis
MOFs constructed from TEPM or its carboxylate analogues can incorporate catalytically active metal nodes or have open metal sites that can function as heterogeneous catalysts.[1][14] The porous nature of these MOFs allows for the diffusion of substrates and products, while the framework provides a stable support for the catalytic sites.
Figure 3: TEPM in Catalysis
Caption: Two pathways for utilizing TEPM in catalytic applications.
Protocol for a TEPM-Based Palladium-Catalyzed Cross-Coupling Reaction
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a TEPM-derived ligand. The specific TEPM-ligated palladium complex would need to be pre-synthesized.
Protocol 3: Suzuki-Miyaura Cross-Coupling using a TEPM-Ligated Palladium Catalyst
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
TEPM-ligated palladium catalyst
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene/water or dioxane/water mixture)
-
Internal standard (for GC or NMR analysis)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, base, and the TEPM-ligated palladium catalyst.
-
Add the solvent system and an internal standard.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 3: Catalytic Performance of Palladium Catalysts in Cross-Coupling Reactions
| Catalyst System | Reaction | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) | Reference |
| Pd(OAc)₂/SPhos | Suzuki-Miyaura | > 1,000,000 | - | [15] |
| Pd₂ (dba)₃/XPhos | Buchwald-Hartwig | up to 10,000 | - | [16] |
| Pd@Mg:JMS-2a | CO₂ Hydrogenation | 7272 | 303 | [14] |
Note: Data for specific TEPM-ligated catalysts is an emerging area of research. The values presented are for highly active palladium catalyst systems to provide a benchmark for performance.
Conclusion and Future Outlook
This compound is a versatile and powerful building block for the creation of advanced functional materials. Its unique tetrahedral geometry and reactive alkyne functionalities provide a robust platform for the synthesis of porous organic polymers with applications in gas separation and storage, as well as for the development of sophisticated, multi-functional nanocarriers for targeted drug delivery. Furthermore, its ability to act as a ligand or a linker in catalytic systems opens up possibilities for the design of novel homogeneous and heterogeneous catalysts. As synthetic methodologies continue to advance, we can expect to see an expansion in the applications of TEPM and its derivatives, particularly in the fields of personalized medicine, advanced materials, and sustainable catalysis. The protocols and data presented in this guide are intended to serve as a foundation for researchers to explore and unlock the full potential of this remarkable molecule.
References
- Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption. RSC Publishing.
- Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research.
- Peptide-Functionalized Nanomedicine: Advancements in Drug Delivery, Diagnostics, and Biomedical Applic
- Palladium(II)
- Analysis of Qualitative and Quantitative Criteria of Porous Plastics.
- Synthetic Control of the Pore Dimension and Surface Area in Conjugated Microporous Polymer and Copolymer Networks. Journal of the American Chemical Society.
- Palladium supported on mixed-metal–organic framework (Co–Mn-MOF-74)
- efficiency drug loading: Topics by Science.gov. Science.gov.
- Palladium‐Based Metal Organic Frameworks as Heterogeneous Catalysts for C−C Couplings.
- Understanding the Effect of Functionalization on Loading Capacity and Release of Drug from Mesoporous Silica Nanoparticles: A Comput
- Multi-functionalized polymeric nanoparticles realized enhanced drug loading efficiency, extended circulation time, and significant in vivo tumor targeting effect.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Dual Synthetic Pathways for Organotin-Functionalized Mesoporous Silica Nanoparticles: Targeted Therapeutic Platforms with Folic Acid and PEI Formul
- High drug-loading nanomedicines: progress, current st
- Synthesis and Characterization of Sequence-Defined Stiff Oligomers Using the Sonogashira Reaction. CORE.
- Multifunctional PEG Carrier by Chemoenzymatic Synthesis for Drug Delivery Systems: In Memory of Professor Andrzej Dworak. PMC.
- Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. MDPI.
- Role of Folic Acid in the Therapeutic Action of Nanostructured Porous Silica Functionalized with Organotin(IV) Compounds against Different Cancer Cell Lines. PMC.
- High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview.
- Folic Acid-Functionalized, Condensed Magnetic Nanoparticles for Targeted Delivery of Doxorubicin to Tumor Cancer Cells Overexpressing the Fol
- (PDF) Folic Acid-Functionalized, Condensed Magnetic Nanoparticles for Targeted Delivery of Doxorubicin to Tumor Cancer Cells Overexpressing the Folate Receptor.
- Molecular Dynamics for the Optimal Design of Functionalized Nanodevices to Target Folate Receptors on Tumor Cells. PubMed Central.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- (PDF) Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million.
- Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings.
- Hierarchically Porous High-Surface-Area Polymers with Interconnected Pores for Fast and Selective Albumin Adsorption.
- Surface Area Determination of Porous Materials Using the Brunauer–Emmett–Teller (BET) Method: Limitations and Improvements. The Journal of Physical Chemistry C.
- Physisorption of Gases, with Special Reference to the Evaluation of Surface Area and Pore Size Distribution (IUPAC Technical Report). 3P Instruments.
Sources
- 1. Heterometallic palladium–iron metal–organic framework as a highly active catalyst for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3p-instruments.com [3p-instruments.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of Folic Acid in the Therapeutic Action of Nanostructured Porous Silica Functionalized with Organotin(IV) Compounds against Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Dynamics for the Optimal Design of Functionalized Nanodevices to Target Folate Receptors on Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Palladium supported on mixed-metal–organic framework (Co–Mn-MOF-74) for efficient catalytic oxidation of CO - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of a Tetrakis(4-ethynylphenyl)methane-Based Covalent Organic Framework
Introduction: Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with a modular and predictable structure. Their high surface area, tunable porosity, and exceptional thermal and chemical stability make them promising materials for a wide range of applications, including gas storage and separation, catalysis, and sensing. Three-dimensional (3D) COFs, in particular, offer the advantage of forming robust, interpenetrated networks. The tetrahedral monomer, tetrakis(4-ethynylphenyl)methane, is a key building block for the construction of these 3D frameworks due to its rigid, tetra-functional nature.[1]
This application note provides a detailed, step-by-step guide for the synthesis of a this compound-based COF. The synthesis involves a multi-step process, beginning with the preparation of the key monomer, followed by its polymerization into the final COF material. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of these advanced porous materials.
Part 1: Synthesis of the Monomer - this compound
The synthesis of the tetrahedral alkyne monomer is a two-step process that begins with the bromination of tetraphenylmethane, followed by a Sonogashira cross-coupling reaction with a protected alkyne, and finally, deprotection to yield the desired product.
Step 1.1: Synthesis of Tetrakis(4-bromophenyl)methane
The initial step is the electrophilic bromination of commercially available tetraphenylmethane. This reaction introduces bromine atoms at the para-position of each phenyl ring, providing the necessary functional handles for the subsequent cross-coupling reaction.
Protocol:
-
In a round-bottom flask, dissolve tetraphenylmethane (5 g, 15.6 mmol) in a suitable solvent such as dichloromethane.
-
Slowly add bromine (16 mL, 312.5 mmol) to the solution at room temperature while stirring vigorously.[2]
-
Continue stirring the reaction mixture for 20 minutes at room temperature.[2]
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.[2]
-
Slowly add 40 mL of ethanol to the cooled mixture.[2]
-
Remove the cooling bath and allow the mixture to stir overnight.
-
Collect the resulting precipitate by filtration and wash with an aqueous sodium hydrogensulfite solution, followed by water and ethanol to yield tetrakis(4-bromophenyl)methane as a light yellow solid.[3]
Causality of Experimental Choices:
-
Vigorous Stirring: Ensures proper mixing of the reactants, leading to a more uniform and complete bromination.
-
Excess Bromine: The use of a large excess of bromine drives the reaction to completion, ensuring the formation of the tetra-substituted product.
-
Low-Temperature Quenching: Adding ethanol at low temperature helps to quench the excess bromine safely and control the reaction exotherm.
Step 1.2: Synthesis of Tetrakis(4-trimethylsilylethynylphenyl)methane via Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] In this step, the tetrakis(4-bromophenyl)methane is coupled with trimethylsilylacetylene, a protected form of acetylene. The trimethylsilyl (TMS) group is used to prevent the unwanted homocoupling of the alkyne.
Protocol:
-
To a solution of tetrakis(4-bromophenyl)methane in a suitable solvent like triethylamine, add trimethylsilylacetylene.
-
Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tetrakis(4-trimethylsilylethynylphenyl)methane.
Causality of Experimental Choices:
-
Palladium and Copper Catalysts: The palladium catalyst is essential for the catalytic cycle of the Sonogashira reaction, while the copper(I) co-catalyst facilitates the formation of the copper acetylide intermediate, which then transmetalates with the palladium complex.[5]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst.
-
Triethylamine as Solvent and Base: Triethylamine serves as both a solvent and a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product side.
Step 1.3: Deprotection to Yield this compound
The final step in the monomer synthesis is the removal of the TMS protecting groups to yield the terminal alkyne. This is typically achieved by treating the silylated intermediate with a fluoride source or a base.
Protocol:
-
Dissolve the tetrakis(4-trimethylsilylethynylphenyl)methane in a solvent mixture such as tetrahydrofuran (THF) and methanol.
-
Add a deprotecting agent, such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF).
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final monomer, this compound.
Causality of Experimental Choices:
-
Potassium Carbonate/Methanol: This is a mild and effective reagent system for the cleavage of the Si-C bond. The methanol acts as a proton source to protonate the resulting acetylide anion.
-
Room Temperature Reaction: The deprotection is typically efficient at room temperature, avoiding the need for heating which could lead to side reactions.
Part 2: Solvothermal Synthesis of the this compound-Based COF
The synthesized tetrahedral alkyne monomer can be polymerized with a complementary azide-functionalized monomer via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form a triazole-linked COF.[4][6] The solvothermal synthesis method, where the reaction is carried out in a sealed vessel at an elevated temperature, is commonly employed to promote the growth of a crystalline COF.[7]
Protocol:
-
In a Pyrex tube, add equimolar amounts of this compound and a suitable diazide linker (e.g., 1,4-diazidobenzene).
-
Add a solvent mixture, for example, a 1:1 mixture of 1,4-dioxane and N,N-dimethylformamide (DMF).
-
Add a catalytic amount of a copper(I) source, such as copper(I) iodide (CuI).
-
Freeze the reaction mixture in liquid nitrogen, evacuate the tube, and seal it under vacuum.
-
Heat the sealed tube in an oven at a specific temperature (e.g., 100 °C) for a defined period (e.g., 72 hours).[4]
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product extensively with various solvents (e.g., DMF, acetone, and dichloromethane) to remove any unreacted monomers and the catalyst.
-
Dry the resulting COF powder under vacuum.
Causality of Experimental Choices:
-
Solvothermal Conditions: The elevated temperature and pressure in a sealed vessel facilitate the dissolution of the monomers and promote the formation of a crystalline, ordered framework rather than an amorphous polymer.
-
"Click" Chemistry: The CuAAC reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal choice for the synthesis of robust and well-defined COFs.[7] The resulting 1,2,3-triazole linkage is thermally and chemically stable.[4]
-
Extensive Washing: This step is crucial for removing impurities and unreacted starting materials from the pores of the COF, which is essential for achieving a high surface area and porosity.
Part 3: Characterization of the Synthesized COF
The successful synthesis of the this compound-based COF and its properties are confirmed through various characterization techniques.
| Technique | Purpose | Expected Observations |
| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and the crystal structure of the COF. | A diffraction pattern with distinct peaks, indicating a crystalline and ordered structure. The peak positions can be compared with simulated patterns to confirm the desired framework topology. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the triazole linkage and the disappearance of the alkyne and azide functional groups. | The disappearance of the characteristic alkyne C≡C-H stretch (around 3300 cm⁻¹) and the azide N₃ stretch (around 2100 cm⁻¹). The appearance of new bands corresponding to the triazole ring vibrations.[6] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the synthesized COF. | The images will reveal the shape and size of the COF particles, which can vary depending on the synthesis conditions. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore size distribution of the COF. | A type I or type IV nitrogen adsorption-desorption isotherm, indicating a microporous or mesoporous material with a high surface area. The calculated BET surface area for a similar "click-based" porous organic polymer was reported to be as high as 1260 m²/g.[4] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the COF. | A TGA curve showing high thermal stability, with decomposition occurring at elevated temperatures, typically above 300°C. |
Workflow Diagrams
Synthesis of this compound Monomer
Caption: Workflow for the synthesis of the tetrahedral alkyne monomer.
Synthesis and Activation of the COF
Caption: Solvothermal synthesis and activation of the triazole-linked COF.
References
- Pandey, P., Farha, O. K., Spokoyny, A. M., Mirkin, C. A., Kanatzidis, M. G., Hupp, J. T., & Nguyen, S. T. (2011). A “click-based” porous organic polymer from tetrahedral building blocks. Journal of Materials Chemistry, 21(6), 1700-1703. [Link]
- Lu, J., & Zhang, J. (2014). Facile synthesis of azo-linked porous organic frameworks via reductive homocoupling for selective CO2 capture. Chemical Communications, 50(94), 14841-14844. Electronic Supplementary Information.
- Pandey, P., Farha, O. K., Spokoyny, A. M., Mirkin, C. A., Kanatzidis, M. G., Hupp, J. T., & Nguyen, S. T. (2011). A ''click-based'' porous organic polymer from tetrahedral building blocks. Journal of Materials Chemistry, 21(6), 1700-1703.
- Pandey, P., Farha, O. K., Spokoyny, A. M., Mirkin, C. A., Kanatzidis, M. G., Hupp, J. T., & Nguyen, S. T. (2011). A “click-based” porous organic polymer from tetrahedral building blocks. Journal of Materials Chemistry, 21(6), 1700-1703. PDF available at ResearchGate.
- (This citation is a duplicate of 4 and 5 and has been removed for conciseness).
- (This citation is not directly relevant to the synthesis protocol and has been omitted).
- Li, B., Guan, X., Jin, Y., & Li, Y. (2024).
- (This citation is not directly relevant to the synthesis protocol and has been omitted).
- (This citation is not directly relevant to the synthesis protocol and has been omitted).
- (This citation is a duplicate of 3 and has been removed for conciseness).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
Sources
- 1. A “click-based” porous organic polymer from tetrahedral building blocks - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper Dispersed Covalent Organic Framework for Azide-Alkyne Cycloaddition and Fast Synthesis of Rufinamide in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Scale-Up Synthesis of Tetrakis(4-ethynylphenyl)methane for Industrial Applications
Introduction: The Industrial Significance of a Tetrahedral Scaffold
Tetrakis(4-ethynylphenyl)methane is a highly symmetrical and rigid molecule with a tetrahedral core, making it a crucial building block in the burgeoning field of advanced materials. Its four terminal alkyne functionalities serve as versatile handles for constructing complex three-dimensional structures. This unique molecular architecture is pivotal in the synthesis of materials with precisely engineered properties, such as high porosity and thermal stability. Consequently, this compound is in growing demand for industrial applications, including the production of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and other porous organic polymers.[1][2][3] These materials are at the forefront of innovation in gas storage, catalysis, and separation technologies. This guide provides a comprehensive protocol for the scale-up synthesis of this compound, addressing the specific challenges of transitioning from laboratory-scale procedures to robust industrial production.
Synthetic Strategy: The Sonogashira Coupling Approach
The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. For the synthesis of this compound, the common precursors are tetrakis(4-bromophenyl)methane and a protected or unprotected acetylene source.
Mechanism of the Sonogashira Coupling
The catalytic cycle of the Sonogashira reaction is a well-established process involving both palladium and, traditionally, a copper co-catalyst. The key steps include:
-
Oxidative Addition: The aryl halide (tetrakis(4-bromophenyl)methane) adds to the palladium(0) catalyst.
-
Transmetalation: The copper(I) acetylide, formed in situ from the terminal alkyne and a copper(I) salt, transfers the acetylide group to the palladium center.
-
Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the palladium(0) catalyst.
For industrial applications, a copper-free Sonogashira protocol is often preferred to mitigate concerns about copper contamination in the final product and to simplify purification.[6][7][8] In the absence of copper, the deprotonation of the alkyne and its subsequent coordination to the palladium center are key steps leading to the formation of the product.
Scale-Up Synthesis Protocol
This protocol details the synthesis of this compound on a multi-kilogram scale, starting from tetrakis(4-bromophenyl)methane and trimethylsilylacetylene, followed by deprotection.
Part 1: Four-Fold Sonogashira Coupling
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. DSpace [repository.kaust.edu.sa]
- 7. scispace.com [scispace.com]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Tetrakis(4-ethynylphenyl)methane in the Design of Porous Aromatic Frameworks: Application Notes and Protocols
Introduction: A Versatile Tetrahedral Building Block for High-Performance Porous Materials
Porous Aromatic Frameworks (PAFs) have emerged as a significant class of porous materials, distinguished by their robust covalent structures, exceptional thermal and chemical stability, and high surface areas.[1][2] These characteristics make them prime candidates for a multitude of applications, including gas storage and separation, catalysis, and sensing.[3][4][5] The design and synthesis of PAFs rely on the strategic selection of molecular building blocks that dictate the final architecture and properties of the framework.
Tetrakis(4-ethynylphenyl)methane (TEPM) is a highly versatile, tetrahedrally symmetric building block that has proven instrumental in the construction of three-dimensional PAFs.[6] Its rigid, three-dimensional structure, stemming from the central sp³-hybridized carbon atom, prevents the dense packing of the resulting polymer network, thereby fostering the creation of materials with significant intrinsic porosity. The four terminal alkyne functionalities serve as reactive sites for various cross-coupling reactions, enabling the formation of extended, covalently linked frameworks. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of TEPM in the design and synthesis of PAFs, with a focus on the underlying chemical principles, detailed experimental protocols, and characterization of the resulting materials.
Molecular Architecture and Synthetic Strategy
The tetrahedral geometry of TEPM is fundamental to the formation of highly porous, 3D PAFs. This specific geometry ensures that the growing polymer chains extend in a non-planar fashion, creating an interconnected network of pores and channels. The primary synthetic route to TEPM-based PAFs is through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira-Hagihara coupling reaction.[6][7]
The Sonogashira-Hagihara coupling involves the reaction of a terminal alkyne (in this case, the four ethynyl groups of TEPM) with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[8] This reaction is highly efficient in forming carbon-carbon bonds and is tolerant of a wide range of functional groups, allowing for the incorporation of diverse functionalities into the PAF structure by varying the halide-containing co-monomer.[7]
Caption: Molecular structure of this compound (TEPM).
Experimental Protocols
Protocol 1: Synthesis of this compound (TEPM)
The synthesis of TEPM typically starts from tetrakis(4-bromophenyl)methane, which is then subjected to a Sonogashira-Hagihara coupling with a protected acetylene source, followed by deprotection.[9]
Materials:
-
Tetrakis(4-bromophenyl)methane
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) bromide (CuBr)
-
Triethylamine (NEt₃)
-
Benzene (anhydrous)
-
Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH)
-
Argon gas supply
-
Standard Schlenk line and glassware
Step-by-Step Procedure:
-
Coupling Reaction:
-
In a Schlenk flask under an argon atmosphere, dissolve tetrakis(4-bromophenyl)methane (1.0 equiv.) in anhydrous benzene.
-
To this solution, add triethylamine, trimethylsilylacetylene (6.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) bromide (0.03 equiv.).[9]
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of the Protected Intermediate:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated salts and wash the solid with benzene.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tetrakis(4-(trimethylsilylethynyl)phenyl)methane.
-
-
Deprotection:
-
Dissolve the purified intermediate in a mixture of benzene and acetonitrile.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 4.4 equiv.) dropwise at room temperature.[9]
-
Stir the mixture for 2 hours.
-
-
Final Work-up and Purification:
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure this compound as a solid.
-
Protocol 2: Synthesis of a TEPM-based Porous Aromatic Framework (PAF) via Sonogashira-Hagihara Coupling
This protocol describes a general procedure for the synthesis of a PAF by copolymerizing TEPM with a dihaloaromatic linker, for example, 1,4-dibromobenzene.[6]
Materials:
-
This compound (TEPM)
-
1,4-Dibromobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃)
-
Toluene (anhydrous)
-
Argon gas supply
-
Standard Schlenk line and glassware
-
Soxhlet extraction apparatus
Step-by-Step Procedure:
-
Polymerization:
-
In a Schlenk tube under an argon atmosphere, add TEPM (1.0 equiv.), 1,4-dibromobenzene (2.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.), and copper(I) iodide (0.1 equiv.).
-
Add anhydrous toluene and triethylamine via syringe.
-
Heat the reaction mixture to 90 °C and stir for 48 hours. A solid precipitate should form as the polymerization proceeds.
-
-
Isolation and Purification of the PAF:
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration and wash it sequentially with chloroform, methanol, and acetone to remove any unreacted monomers, oligomers, and catalyst residues.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Dry the resulting PAF powder in a vacuum oven at 120 °C overnight.
-
Caption: Experimental workflow for the synthesis of a TEPM-based PAF.
Characterization of TEPM-based PAFs
A comprehensive characterization of the synthesized PAFs is crucial to understand their structure-property relationships.
-
Structural and Morphological Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer network by observing the disappearance of the characteristic C-H stretching of the terminal alkyne in TEPM and the appearance of new bands corresponding to the polymer backbone.
-
Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy: To provide detailed information about the local chemical environments of the carbon atoms in the polymer network.[10]
-
Powder X-ray Diffraction (PXRD): To assess the amorphous or crystalline nature of the PAF. Most TEPM-based PAFs are amorphous due to the kinetic control of the irreversible coupling reactions.[10]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the PAF material.
-
-
Porosity and Surface Area Analysis:
-
Nitrogen Adsorption-Desorption Isotherms: Measured at 77 K to determine the specific surface area (typically calculated using the Brunauer-Emmett-Teller (BET) method), pore volume, and pore size distribution of the PAF.[11] The isotherms of microporous materials typically show a sharp uptake at low relative pressures (Type I isotherm).
-
-
Thermal Stability:
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the PAF by monitoring its weight loss as a function of temperature. TEPM-based PAFs generally exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C in an inert atmosphere.[6]
-
Properties and Applications
The unique structural features of TEPM-based PAFs translate into a range of desirable properties and promising applications.
| Property | Typical Values for TEPM-based PAFs | Significance |
| BET Surface Area | 500 - 2000 m²/g (can be higher) | High surface area provides abundant sites for gas adsorption and catalysis. |
| Pore Volume | 0.3 - 1.0 cm³/g | Large pore volume allows for high storage capacity for gases and other molecules. |
| Thermal Stability | > 400 °C | Enables applications under harsh temperature conditions. |
| Chemical Stability | High | Resistant to common organic solvents, water, and acidic/basic conditions. |
Key Application Areas:
-
Gas Storage and Separation: The high porosity and tunable pore sizes of TEPM-based PAFs make them excellent candidates for the storage of gases like hydrogen and methane, as well as for the selective separation of gas mixtures such as CO₂/N₂ and C₂H₂/C₂H₄.[6][12] The introduction of specific functional groups into the framework can further enhance the selectivity for certain gases.[6]
-
Heterogeneous Catalysis: The robust framework of PAFs can serve as a support for catalytically active metal nanoparticles.[13] The high surface area ensures good dispersion of the nanoparticles, while the porous network allows for efficient diffusion of reactants and products. For instance, palladium nanoparticles embedded within a PAF have shown high activity and recyclability in Suzuki-Miyaura cross-coupling reactions.[14]
-
Adsorption of Pollutants: The hydrophobic nature and high surface area of these PAFs make them effective adsorbents for removing organic pollutants from water.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the construction of highly porous and robust aromatic frameworks. The synthetic methodologies, particularly the Sonogashira-Hagihara coupling, are well-established and allow for a high degree of control over the final material properties. The resulting PAFs exhibit exceptional surface areas, thermal stability, and chemical resistance, making them highly attractive for a wide range of applications, from energy storage and separation to environmental remediation and catalysis.
Future research in this area is likely to focus on the design of novel TEPM derivatives with pre-installed functionalities to create PAFs with tailored properties for specific applications. Furthermore, the exploration of new polymerization techniques and the development of hierarchical pore structures will continue to expand the potential of these remarkable materials.
References
- Supporting Information for "Four-fold click reactions: Generation of tetrahedral methane- and adamantane-based building blocks for hi".
- rsc.li/chemical-science Chemical Science. (2022-08-20).
- Porous aromatic frameworks with high Pd nanoparticles loading as efficient catalysts for the Suzuki coupling reaction | Request PDF - ResearchGate. (2025-08-06).
- Porous Aromatic Frameworks as a Platform for Multifunctional Applications - ResearchGate. (2019-03-05).
- This journal is © The Royal Society of Chemistry 2014.
- Gas adsorption isotherms for PAF‐120 at 273 and 298 K. a) C2H2 and C2H4 - ResearchGate.
- Porous Aromatic Frameworks as a Platform for Multifunctional Applications | ACS Central Science. (2019-03-04).
- Porous aromatic frameworks: Synthesis, structure and functions - CrystEngComm (RSC Publishing).
- Construction of Porous Aromatic Frameworks with Specifically Designed Motifs for Charge Storage and Transport | Accounts of Chemical Research. (2024-07-23).
- Sonogashira Coupling | NROChemistry.
- Tailored preparation of porous aromatic frameworks in a confined environment - PMC - NIH.
- Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC - PubMed Central.
- SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES. (2022-06-13).
- Multivariate Porous Aromatic Frameworks with High Porosity and Hierarchical Structures for Enzyme Immobilization - PMC - PubMed Central. (2023-02-16).
- Improving the pore properties of porous aromatic frameworks in two aspects via partition strategy - OAE Publishing Inc. (2024-10-15).
- Improving the pore properties of porous aromatic frameworks in two aspects via partition strategy - ResearchGate. (2024-10-15).
- Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction - ResearchGate. (2025-08-06).
- Sonogashira Synthesis of New Porous Aromatic Framework-Entrapped Palladium Nanoparticles as Heterogeneous Catalysts for Suzuki-Miyaura Cross-Coupling - PubMed. (2022-03-02).
- 177991-01-4 | this compound - ChemScene.
- Sonogashira coupling - Wikipedia.
- Sonogashira Coupling - Organic Chemistry Portal.
- Porous aromatic frameworks derived from tetrahedral units - Semantic Scholar.
- Synthesis, Properties, and Applications of Tetraphenylmethane-Based Molecular Materials for Light-Emitting Devices | Request PDF - ResearchGate. (2025-08-10).
- Synthesis, Characterization and Gas Adsorption of Unfunctionalized and TEPA-Functionalized MSU-2 - MDPI. (2022-09-27).
- Kinetic and isotherm study for the adsorption of per- and polyfluoroalkyl substances (PFAS) on activated carbon in the low ng/L range | Request PDF - ResearchGate.
- Physisorption of Gases, with Special Reference to the Evaluation of Surface Area and Pore Size Distribution (IUPAC Technical Report) - 3P Instruments.
- Research on Adsorption and Desorption Performance of Gas-Phase Naphthalene on Hydrophobic Modified FDU-15 - MDPI. (2022-03-15).
Sources
- 1. Porous aromatic frameworks: Synthesis, structure and functions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. oaepublish.com [oaepublish.com]
- 11. 3p-instruments.com [3p-instruments.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Synthesis of New Porous Aromatic Framework-Entrapped Palladium Nanoparticles as Heterogeneous Catalysts for Suzuki-Miyaura Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Post-Synthetic Modification of COFs Derived from Tetrakis(4-ethynylphenyl)methane
Introduction: The Strategic Advantage of Post-Synthetic Modification (PSM)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1][2] Their high surface area, tunable porosity, and inherent structural designability make them exceptional candidates for applications ranging from gas storage to catalysis and drug delivery.[3][4] Three-dimensional (3D) COFs built from tetrahedral monomers, such as tetrakis(4-ethynylphenyl)methane, are of particular interest due to their robust, diamond-like structures and accessible pores.[5]
The true potential of these materials is often unlocked through Post-Synthetic Modification (PSM), a powerful strategy for introducing chemical functionalities into a pre-existing COF structure.[1][6] This approach circumvents challenges associated with direct synthesis, where complex functional groups might interfere with the crystallization process or be incompatible with the reaction conditions.[1][3] For COFs derived from this compound, the abundant terminal alkyne groups lining the pore walls serve as versatile chemical handles for a variety of covalent modifications.
This guide provides a comprehensive overview and detailed protocols for the post-synthetic modification of these alkyne-rich COFs. We will focus on two highly efficient "click" chemistry reactions—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the radical-mediated Thiol-Yne reaction—and detail the necessary characterization techniques to validate successful functionalization.
Core PSM Strategies and Mechanistic Rationale
The terminal alkyne is an exceptionally useful functional group for PSM due to its high reactivity in a number of reliable and orthogonal reactions. The choice of modification strategy is dictated by the desired functionality and the chemical nature of the molecule to be appended.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, renowned for its high efficiency, selectivity, and tolerance of a wide range of functional groups.[7] It involves the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage, catalyzed by a copper(I) species.[8]
Causality: This method is ideal for incorporating nitrogen-rich molecules, biomolecules, or imaging agents that can be readily functionalized with an azide group. The reaction is typically fast, high-yielding, and can be performed under mild conditions, which helps preserve the COF's crystalline integrity.[9] The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[10]
Radical-Mediated Thiol-Yne Reaction
The thiol-yne reaction is another powerful click reaction that proceeds via a radical-mediated mechanism, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by UV light.[11] This reaction involves the addition of a thiol (R-SH) across the alkyne (R-C≡C-H), potentially leading to mono- or di-addition products depending on the reaction conditions.[11][12]
Causality: This strategy is particularly useful for introducing sulfur-containing functionalities.[13] For instance, grafting thiol groups onto the COF channels can create materials with a high affinity for heavy metal removal.[14] The metal-free conditions of the radical-initiated pathway are advantageous as they prevent potential metal contamination of the final material, which is critical for biological applications.[11]
Experimental Protocols
Workflow Overview
The overall process for generating a functionally modified COF involves the synthesis of the parent alkyne-rich framework, followed by the chosen PSM reaction, and finally, rigorous purification and characterization.
Caption: General workflow for post-synthetic modification of COFs.
Protocol 1: Synthesis of Parent Alkyne-Rich COF
This protocol describes a general synthesis of a 3D porous polymer network using this compound as a key building block. The specific comonomer and reaction conditions may be adapted from relevant literature.
Materials:
-
This compound
-
Aryl halide comonomer (e.g., 1,4-dibromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Solvent (e.g., anhydrous mixture of DMF and triethylamine)
-
Soxhlet extraction apparatus
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound, the aryl halide comonomer, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous solvent mixture via cannula.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction at the appropriate temperature (e.g., 80-120 °C) for 48-72 hours. A precipitate should form.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the solid sequentially with DMF, chloroform, and methanol to remove residual monomers and catalyst.
-
Purify the COF powder by Soxhlet extraction with an appropriate solvent (e.g., THF or acetone) for at least 24 hours.
-
Dry the purified parent COF under vacuum at an elevated temperature (e.g., 120 °C) overnight.
Protocol 2: PSM via CuAAC "Click" Chemistry
Caption: Schematic of the CuAAC reaction on a COF alkyne group.
Materials:
-
Parent Alkyne-Rich COF (dried)
-
Azide-functionalized molecule of interest (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMF, THF, or a mixture with water)
Procedure:
-
Suspend the parent COF (e.g., 50 mg) in the chosen solvent (e.g., 10 mL DMF/H₂O 4:1) in a vial.
-
Sonicate the suspension for 15 minutes to ensure good dispersion.
-
Add the azide-functionalized molecule (typically 3-5 equivalents relative to the alkyne units in the COF).
-
In a separate vial, prepare a fresh solution of the catalyst. Dissolve CuSO₄·5H₂O (e.g., 0.1 eq) and sodium ascorbate (e.g., 0.3 eq) in a minimal amount of water.
-
Add the catalyst solution to the COF suspension.
-
Seal the vial and stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 24-48 hours.
-
Collect the modified COF by filtration.
-
Thoroughly wash the product with DMF, water, and acetone to remove excess reagents and catalyst.
-
Purify the functionalized COF by Soxhlet extraction with an appropriate solvent (e.g., THF) for 24 hours to ensure complete removal of any unreacted species.
-
Dry the final product under vacuum at an elevated temperature.
Protocol 3: PSM via Radical-Mediated Thiol-Yne Reaction
Materials:
-
Parent Alkyne-Rich COF (dried)
-
Thiol-functionalized molecule of interest (R-SH)
-
Radical initiator (e.g., AIBN)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Suspend the parent COF (e.g., 50 mg) in the anhydrous solvent (e.g., 10 mL Toluene) in a Schlenk tube under an inert atmosphere.
-
Add the thiol-functionalized molecule (typically 5-10 equivalents relative to the alkyne units).
-
Add the radical initiator AIBN (e.g., 0.1-0.2 eq).
-
Degas the suspension with three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70-90 °C for 24-48 hours.
-
Cool the reaction to room temperature and collect the solid by filtration.
-
Wash the product extensively with THF, chloroform, and methanol.
-
Purify the product via Soxhlet extraction with THF for 24 hours.
-
Dry the final modified COF under vacuum.
Characterization and Validation of Modified COFs
Confirming the success of a PSM reaction requires a suite of characterization techniques to probe for covalent changes while ensuring the framework's structural integrity is maintained.
| Technique | Purpose | Expected Outcome for Successful Modification |
| FTIR Spectroscopy | To identify changes in functional groups. | Disappearance or significant reduction of the alkyne C≡C (~2100 cm⁻¹) and ≡C-H (~3300 cm⁻¹) stretching bands. Appearance of new bands corresponding to the grafted moiety (e.g., triazole ring vibrations, S-H stretch for thiol-ene).[11][14] |
| Solid-State NMR | To confirm new covalent bond formation. | Attenuation or disappearance of the alkyne carbon signals in the ¹³C CP/MAS spectrum. Appearance of new signals corresponding to the triazole ring carbons or the vinyl sulfide carbons from the thiol-yne reaction. |
| XPS | To detect new elements introduced into the framework. | Appearance of new elemental signals, such as N 1s for CuAAC modification or S 2p for thiol-yne modification.[14] |
| PXRD | To assess the retention of crystallinity. | The diffraction pattern of the modified COF should match that of the parent COF, indicating that the long-range order and crystalline structure are preserved after the reaction. A decrease in peak intensity may be observed. |
| Gas Sorption (N₂) | To measure changes in porosity. | A decrease in the Brunauer-Emmett-Teller (BET) surface area and pore volume is expected as the grafted functional groups occupy space within the pores.[15] |
| TGA | To evaluate thermal stability. | The thermal decomposition profile may change depending on the thermal stability of the newly introduced functional groups. |
Applications in Drug Development and Bioscience
The ability to precisely functionalize the pores of COFs derived from this compound opens up numerous possibilities for biomedical applications.[3][16]
-
Targeted Drug Delivery: Bioactive molecules or targeting ligands (e.g., folic acid, peptides) can be covalently attached to the COF scaffold.[2][17] This ensures the drug is securely loaded and can facilitate targeted delivery to specific cells or tissues, potentially reducing side effects.
-
Controlled Release Systems: The properties of the grafted molecules can be tuned to control the release of a payload. For example, pH-sensitive linkers can be installed to trigger drug release in the acidic environment of a tumor.
-
Biocatalysis and Enzyme Immobilization: Enzymes can be attached to the COF's interior. The porous, stable framework provides a protective environment that can enhance enzyme stability and reusability.
-
Biosensing: By grafting molecules that can specifically bind to biomarkers, these modified COFs can be developed into highly sensitive and selective sensing platforms.[16]
Conclusion
Post-synthetic modification is a critical and versatile tool for expanding the functional diversity and applicability of COFs. For frameworks derived from this compound, the pendant alkyne groups provide a robust platform for covalent functionalization via powerful click chemistry reactions like CuAAC and thiol-yne. The protocols and characterization methods outlined in this guide offer a validated pathway for researchers to create bespoke COF materials tailored for advanced applications, particularly in the fields of drug development and biotechnology. Successful implementation of these strategies will undoubtedly accelerate the translation of these remarkable materials from the laboratory to real-world solutions.
References
- Jang, J. Y., Kim, G. H., Ko, Y.-J., Ko, K. C., & Son, S. U. (n.d.). To which sites were thiols added? Insight into the thiol–yne click-based post-synthetic modification of conjugated microporous polymers. Polymer Chemistry (RSC Publishing).
- TCI Chemicals. (n.d.). Tetrahedral Building Blocks for the Synthesis of 3D Covalent Organic Frameworks (COFs) and Porous Polymers. TCI Chemicals.
- Post-synthetic modifications of covalent organic frameworks (COFs)
- To which sites were thiols added? Insight on the thiol-yne click-based post-synthetic modification of conjugated microporous polymers | Request PDF. (n.d.).
- Tetrahedral Building Blocks for the Synthesis of 3D Covalent Organic Frameworks (COFs) and Porous Polymers | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- (2023, June 16). Post-synthetic modification of covalent organic frameworks for CO2 electroreduction.
- Postsynthetically Modified Covalent Organic Frameworks for Efficient and Effective Mercury Removal | Journal of the American Chemical Society. (n.d.).
- Synthesis of three-dimensional porous hyper-crosslinked polymers via thiol–yne reaction. (n.d.).
- Postsynthetic functionalization of covalent organic frameworks - PMC. (n.d.). PubMed Central.
- (2019, June 12). Post-synthetic modification of covalent organic frameworks. Chemical Society Reviews (RSC Publishing).
- Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications. (n.d.).
- Special Issue : Applications of MOFs and COFs in Drug Delivery, Separation and Water Purific
- Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. (n.d.).
- Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach. (n.d.).
- (2025, August 7). Postsynthetic functionalization of 3D covalent organic frameworks.
- Preparation of a microporous organic polymer by the thiol–yne addition reaction and formation of Au nanoparticles inside the polymer. (n.d.).
- Covalent Organic Frameworks (COFs)
- (2022, August 25). Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials | Accounts of Chemical Research.
- Covalent organic frameworks (COFs)
- Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks. (n.d.). eScholarship.org.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
- Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
- “Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.” In: Current Protocols in Chemical Biology. (n.d.). Jena Bioscience.
- (2022, January 18). Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
Sources
- 1. funme.njtech.edu.cn [funme.njtech.edu.cn]
- 2. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Tetrahedral Building Blocks for the Synthesis of 3D Covalent Organic Frameworks (COFs) and Porous Polymers | TCI AMERICA [tcichemicals.com]
- 6. Postsynthetic functionalization of covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Synthesis of three-dimensional porous hyper-crosslinked polymers via thiol–yne reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. To which sites were thiols added? Insight into the thiol–yne click-based post-synthetic modification of conjugated microporous polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Preparation of a microporous organic polymer by the thiol–yne addition reaction and formation of Au nanoparticles inside the polymer - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Tetrakis(4-ethynylphenyl)methane in Sensor Fabrication
Introduction: The Promise of a Tetrahedral Scaffold
Tetrakis(4-ethynylphenyl)methane (TEPM) is a highly symmetrical, tetrahedral molecule that has garnered significant interest as a versatile building block for the creation of advanced functional materials.[1] Its rigid, three-dimensional structure, coupled with the reactive terminal ethynyl groups, makes it an exceptional precursor for the synthesis of microporous organic polymers (MOPs) with high surface areas and tunable functionalities.[2] These characteristics are paramount in the field of chemical sensing, where a high surface area-to-volume ratio and the ability to introduce specific analyte-interacting moieties are crucial for achieving high sensitivity and selectivity.
The tetrahedral geometry of TEPM prevents dense packing in the resulting polymers, leading to the formation of intrinsic microporosity. This porous nature provides an ideal microenvironment for the trapping and interaction of guest molecules, forming the basis for its application in sensor technology.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of TEPM in the fabrication of advanced sensors. It details the synthesis of TEPM-based polymers, the fabrication of sensor devices, and protocols for their application in analyte detection.
Molecular Architecture and Key Properties of TEPM
The unique structure of TEPM is central to its utility in sensor applications. The molecule consists of a central quaternary carbon atom bonded to four 4-ethynylphenyl substituents, resulting in a distinct tetrahedral arrangement.
Caption: Molecular structure of this compound (TEPM).
| Property | Value | Reference |
| Molecular Formula | C₃₃H₂₀ | [3] |
| Molecular Weight | 416.51 g/mol | [3] |
| Appearance | Light yellow to yellow powder/crystal | [4] |
| Purity | ≥97% | [3] |
| Decomposition Temp. | ~300 °C | [4] |
| Solubility | Soluble in common organic solvents like THF, CHCl₃ | [1] |
Fabrication of TEPM-Based Porous Polymers
The terminal alkyne functionalities of TEPM are readily accessible for various polymerization reactions, most notably the Sonogashira-Hagihara cross-coupling reaction. This allows for the facile synthesis of robust, porous polymer networks. By co-polymerizing TEPM with different functionalized di- or tri-topic linkers, the chemical and physical properties of the resulting MOPs can be tailored for specific sensing applications.
Protocol 1: Synthesis of a TEPM-Based Microporous Organic Polymer (MOP)
This protocol is adapted from the synthesis of a triphenylamine-functionalized TEPM polymer, which exhibits a high surface area and has potential for gas sorption and sensing applications.[2]
Materials:
-
This compound (TEPM)
-
4,4'-Dibromo-4''-phenyltriphenylamine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Toluene (anhydrous)
-
Triethylamine (anhydrous)
-
Methanol
-
Chloroform
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add TEPM (1.0 mmol), 4,4'-dibromo-4''-phenyltriphenylamine (2.0 mmol), Pd(PPh₃)₂Cl₂ (0.1 mmol), and CuI (0.2 mmol).
-
Add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) to the flask via syringe.
-
Stir the reaction mixture at 80 °C for 48 hours under an argon atmosphere.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product sequentially with methanol, water, and chloroform.
-
Purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Dry the resulting TEPM-based MOP in a vacuum oven at 80 °C overnight.
Causality of Experimental Choices:
-
Sonogashira-Hagihara Coupling: This reaction is highly efficient for forming carbon-carbon bonds between terminal alkynes and aryl halides, making it ideal for creating extended conjugated polymer networks from TEPM.
-
Palladium and Copper Catalysts: The combination of a palladium catalyst (Pd(PPh₃)₂Cl₂) and a copper co-catalyst (CuI) is standard for Sonogashira-Hagihara couplings, ensuring high reaction yields and rates.
-
Anhydrous Solvents and Inert Atmosphere: The use of anhydrous solvents and an argon atmosphere is crucial to prevent side reactions and deactivation of the catalysts.
-
Soxhlet Extraction: This purification step is essential to remove any unreacted monomers, oligomers, and catalyst residues from the porous polymer network, ensuring the purity of the final material.
Fabrication of TEPM-Based Sensors
The synthesized TEPM-based MOPs can be integrated into various sensor platforms. Here, we propose protocols for the fabrication of fluorescence-based and chemiresistive sensors, as these are common modalities for porous organic polymer-based sensors.
Caption: General workflow for the fabrication and testing of TEPM-based sensors.
Protocol 2: Fabrication of a Fluorescence-Based Sensor for Nitroaromatic Detection
Porous organic polymers with extended π-conjugation are often fluorescent and can be used for the detection of electron-deficient nitroaromatic compounds via a fluorescence quenching mechanism.
Materials:
-
Synthesized TEPM-based MOP
-
N,N-Dimethylformamide (DMF)
-
Quartz slides
-
Analyte solutions (e.g., 2,4,6-trinitrophenol (TNP) in DMF)
Procedure:
-
Prepare a stable dispersion of the TEPM-based MOP in DMF (e.g., 0.1 mg/mL) by ultrasonication for 30 minutes.
-
Clean the quartz slides by sonication in acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen.
-
Drop-cast a specific volume (e.g., 20 µL) of the polymer dispersion onto the quartz slide and allow the solvent to evaporate slowly at room temperature.
-
The resulting thin film on the quartz slide constitutes the fluorescence sensor.
-
To perform sensing, immerse the sensor-coated slide in a cuvette containing a blank DMF solution and measure the initial fluorescence intensity.
-
Introduce aliquots of the nitroaromatic analyte solution into the cuvette and record the fluorescence spectrum after each addition.
-
The quenching of fluorescence intensity can be correlated to the analyte concentration.
Sensing Mechanism: The high porosity of the TEPM-based MOP allows for the diffusion of nitroaromatic analytes into the polymer network. The electron-rich polymer can act as a donor, while the electron-deficient nitroaromatic compound acts as an acceptor. Upon photoexcitation, an electron transfer from the polymer to the analyte can occur, leading to the quenching of the polymer's fluorescence.
Protocol 3: Proposed Fabrication of a Chemiresistive Sensor
Chemiresistive sensors measure the change in electrical resistance of a material upon exposure to an analyte. A TEPM-based MOP can be used as the active layer in such a sensor.
Materials:
-
Synthesized TEPM-based MOP
-
Suitable solvent for dispersion (e.g., chloroform, THF)
-
Interdigitated electrodes (IDEs) on a silicon or flexible substrate
-
Analyte gas/vapor delivery system
Procedure:
-
Prepare a homogeneous dispersion of the TEPM-based MOP in a volatile organic solvent.
-
Clean the IDEs by a standard procedure (e.g., piranha solution or UV-ozone treatment).
-
Deposit a thin film of the TEPM-based MOP onto the IDEs using spin-coating or drop-casting.
-
Gently heat the device (e.g., at 60-80 °C) under vacuum to remove the residual solvent.
-
Mount the sensor into a gas testing chamber with electrical feedthroughs.
-
Measure the baseline resistance of the sensor in an inert gas flow (e.g., nitrogen or argon).
-
Introduce a known concentration of the target analyte gas/vapor into the chamber and monitor the change in resistance over time.
-
The sensor response is calculated as the relative change in resistance.
Sensing Mechanism: The sensing mechanism in chemiresistive sensors based on porous organic polymers can be complex. It often involves the adsorption of analyte molecules onto the polymer surface and within its pores. This adsorption can modulate the charge transport properties of the polymer network, leading to a change in its overall resistance. For example, the interaction of an analyte with the functional groups within the polymer can alter the local electronic environment, affecting the mobility of charge carriers.
Characterization and Performance Evaluation
The successful fabrication of TEPM-based sensors requires thorough characterization of both the polymer and the final device.
| Characterization Technique | Purpose |
| For TEPM-based Polymer | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the successful polymerization by observing the disappearance of the terminal alkyne C-H stretch and the presence of characteristic polymer backbone vibrations. |
| Solid-State ¹³C NMR Spectroscopy | To elucidate the structure of the cross-linked polymer network. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. |
| Nitrogen Physisorption (BET analysis) | To determine the specific surface area and pore size distribution of the microporous polymer. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology of the polymer particles and the deposited thin film. |
| For Sensor Device | |
| Fluorescence Spectroscopy | To measure the fluorescence emission spectra and quantify the quenching upon analyte exposure. |
| Electrical Measurements (for chemiresistive sensors) | To measure the current-voltage (I-V) characteristics and the change in resistance in the presence of the analyte. |
Data Presentation and Analysis
The performance of a sensor is evaluated based on several key parameters, which should be systematically determined and reported.
| Performance Metric | Description | Typical Analysis |
| Sensitivity | The magnitude of the sensor's response to a given analyte concentration. | For fluorescence sensors, the Stern-Volmer constant (Ksv) is calculated from the quenching data. For chemiresistive sensors, it is the slope of the calibration curve (response vs. concentration). |
| Selectivity | The ability of the sensor to respond to the target analyte in the presence of other interfering species. | The sensor is exposed to various potential interferents at the same concentration as the target analyte, and the responses are compared. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Calculated based on the signal-to-noise ratio (typically S/N = 3). |
| Response and Recovery Times | The time taken for the sensor to reach 90% of its final response upon exposure to the analyte and to return to 90% of its baseline signal after the analyte is removed. | Determined from the real-time sensor response curve. |
| Reproducibility and Stability | The consistency of the sensor's response over multiple measurements and over time. | Repeated measurements are performed on the same sensor and on different sensors fabricated under identical conditions. The sensor's performance is also monitored over an extended period. |
Conclusion and Future Outlook
This compound is a powerful building block for the creation of functional microporous organic polymers with significant potential in sensing applications. The protocols outlined in this application note provide a framework for the synthesis of TEPM-based polymers and their integration into fluorescence and chemiresistive sensor platforms. The inherent tunability of these materials through the choice of co-monomers opens up vast possibilities for designing sensors with high sensitivity and selectivity for a wide range of analytes, from environmental pollutants to biomarkers relevant in drug development. Future research will likely focus on the development of hierarchical porous structures for improved analyte accessibility and the incorporation of more sophisticated recognition motifs to enhance selectivity.
References
- Mohamed, M. G., El-Mahdy, A. F. M., Kotpa, M. G., & Kuo, S.-W. (2022). Advances in porous organic polymers: syntheses, structures, and diverse applications.
- Wang, P., et al. (n.d.). Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption. RSC Publishing.
- Jaruwongrungsee, K., Maturos, T., et al. (2009). Fabrication of QCM sensor array and PDMS micro chamber for biosensor applications.
- Dickert, F. L., & Hayden, O. (n.d.). Quartz Crystal Microbalance Sensor for Organic Vapor Detection Based on Molecularly Imprinted Polymers. Analytical Chemistry.
- MDPI. (n.d.). Molecular Imprinting Technology in Quartz Crystal Microbalance (QCM) Sensors.
- ChemScene. (n.d.). This compound.
- TCI Chemicals. (n.d.). This compound | 177991-01-4.
Sources
- 1. Porous organic polymers as a platform for sensing applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Porous organic polymers as a platform for sensing applications. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting Sonogashira synthesis of tetrakis(4-ethynylphenyl)methane"
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the Sonogashira synthesis of tetrakis(4-ethynylphenyl)methane. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to guide you through the complexities of this powerful cross-coupling reaction.
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] Its application in the synthesis of this compound is of particular interest, as this tetrahedral molecule is a critical building block for creating advanced materials, including metal-organic frameworks (MOFs) and dendrimers.[3][4][5] However, the simultaneous formation of four C-C bonds on a sterically demanding core presents unique challenges. This guide is structured to address these specific issues head-on, providing clear, actionable advice.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent obstacles encountered during the synthesis of this compound via the Sonogashira coupling.
Q1: My reaction shows very low or no conversion to the desired product. Where should I start troubleshooting?
A1: A complete lack of reactivity points to a fundamental issue with one of the core components of the catalytic system or the reaction environment. A systematic approach is crucial.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Pd(0) species are sensitive to air and can decompose over time.[6] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable but must be reduced in situ to the active Pd(0) state.[1]
-
Recommendation: Always use a fresh batch of the palladium catalyst and the copper(I) iodide co-catalyst. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored properly under an inert atmosphere. For a Pd(II) source, the reduction is typically facilitated by an amine or phosphine ligand in the reaction mixture.[1][7]
-
-
Reagent Purity: The quality of your starting materials, tetrakis(4-bromophenyl)methane and the terminal alkyne, is paramount. Impurities can act as catalyst poisons.
-
Recommendation: Ensure the aryl halide is pure. If using a protected alkyne like trimethylsilylacetylene (TMSA), ensure complete deprotection if the final product is desired directly, or that the TMSA itself is of high purity.[8]
-
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen. Oxygen promotes the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which consumes your starting material and generates undesirable side products.[2][6] Furthermore, oxygen can lead to the decomposition of the Pd(0) catalyst into palladium black.[7][9]
-
Recommendation: The reaction vessel and solvents must be rigorously deoxygenated. Use a Schlenk line or a glovebox. Solvents should be degassed using several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes.
-
-
Reaction Temperature: The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step.[10] The reactivity of aryl halides follows the trend: I > Br > Cl.[9][11] Synthesizing from tetrakis(4-bromophenyl)methane often requires elevated temperatures to achieve a reasonable reaction rate, whereas an iodide precursor would react under milder conditions.[12][13]
Q2: My reaction is producing a significant amount of a side product, which I suspect is the homocoupled alkyne (Glaser coupling). How can I prevent this?
A2: The formation of diynes is a classic side reaction in Sonogashira couplings and is almost always linked to the copper co-catalyst and the presence of oxygen.[2][6]
-
Strictly Anaerobic Conditions: As mentioned above, this is your first line of defense. The mechanism of Glaser coupling involves the copper acetylide intermediate and an oxidant (typically O₂). Removing oxygen starves this side reaction.[2]
-
Recommendation: Re-evaluate your degassing procedure. Ensure all reagents, solvents, and the reaction headspace are free of oxygen throughout the entire process.
-
-
Copper-Free Sonogashira: To completely eliminate the primary cause of Glaser coupling, you can opt for a copper-free protocol.[1][14] These reactions rely solely on the palladium catalyst.
-
Recommendation: While effective at preventing homocoupling, copper-free reactions may require higher catalyst loading, more specialized ligands, or higher temperatures to achieve the same efficiency as the copper-co-catalyzed version.[14][15] This is a trade-off between selectivity and reaction kinetics.
-
Q3: A black precipitate has formed in my reaction flask. What is it, and is my reaction salvageable?
A3: The black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[9] Its formation signals the decomposition of your active Pd(0) catalyst.
-
Causes of Decomposition:
-
High Temperature: Excessive heat can cause the ligands to dissociate from the palladium, leading to aggregation and precipitation.
-
Solvent Choice: Some solvents are more prone to causing catalyst decomposition. Anecdotal evidence from the research community suggests that THF, in some cases, can promote the formation of palladium black.[7][16]
-
Impurities: As always, impurities in the reagents or solvent can lead to catalyst death.
-
-
What to Do:
-
Recommendation: Unfortunately, once a significant amount of palladium black has formed, the reaction has likely stalled due to a lack of active catalyst. The best course of action is to restart the reaction, addressing the potential causes. Consider using a lower temperature, changing the solvent (e.g., to DMF or using the amine base like triethylamine as the solvent), or further purifying your reagents.[12]
-
Frequently Asked Questions (FAQs)
-
Q4: What is a standard catalyst system and loading for the synthesis of this compound?
-
A4: A common and effective system is a combination of a palladium(II) precatalyst and copper(I) iodide. For example, bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] is frequently used.[8] Typical catalyst loadings are 1-5 mol% for the palladium catalyst and 2-10 mol% for the CuI co-catalyst, relative to the aryl halide.
-
-
Q5: How should I monitor the reaction's progress?
-
A5: Thin-Layer Chromatography (TLC) is the most common method for real-time monitoring.[9] A sample of the reaction mixture can be spotted against the starting material. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation. For more quantitative analysis, LC-MS or GC-MS can be used on worked-up aliquots.
-
-
Q6: What is a typical purification method for the final product?
-
A6: After an aqueous work-up to remove the amine base and salts, the crude product is typically purified by column chromatography on silica gel. A solvent system such as a hexane/ethyl acetate or hexane/dichloromethane gradient is often effective. Recrystallization can be used for further purification if a suitable solvent is found.
-
-
Q7: What is the role of the amine base?
-
A7: The amine base (e.g., triethylamine, diethylamine, or diisopropylamine) serves two critical functions.[1][6] First, it acts as a proton scavenger, neutralizing the hydrogen halide (H-X) that is formed as a byproduct of the reaction. This is essential to regenerate the catalyst. Second, it facilitates the deprotonation of the terminal alkyne, which is a key step in forming the reactive copper acetylide intermediate.[1][15] In many protocols, the amine can also serve as the solvent.[12]
-
Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value/Type | Rationale & Notes |
| Aryl Halide | Tetrakis(4-bromophenyl)methane | A common, commercially available starting material.[17] |
| Alkyne | Trimethylsilylacetylene (TMSA) | Used in excess (e.g., 6 equiv.).[8] Requires a subsequent deprotection step. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 3-5 mol%. A stable Pd(II) precatalyst.[8] |
| Copper Co-catalyst | CuI or CuBr | 5-10 mol%. Essential for activating the alkyne.[1][8] |
| Base | Triethylamine (Et₃N) | Often used in large excess, can also serve as a co-solvent or solvent.[8] |
| Solvent | Benzene, Toluene, or DMF | Must be anhydrous and deoxygenated.[8] |
| Temperature | 80 - 100 °C | Necessary for activating the C-Br bond.[8][12] |
| Atmosphere | Argon or Nitrogen | Crucial to prevent side reactions and catalyst decomposition.[6] |
Protocol 1: General Procedure for Sonogashira Synthesis
This protocol is a generalized representation based on literature procedures.[8] It should be adapted and optimized for specific laboratory conditions.
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add tetrakis(4-bromophenyl)methane (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and CuBr (0.05 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., benzene) and degassed triethylamine via syringe.[8]
-
Alkyne Addition: Add trimethylsilylacetylene (6.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter through a pad of celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Deprotection (if using TMSA): Dissolve the crude residue in a suitable solvent mixture (e.g., benzene/methanol) and treat with a base like K₂CO₃ or a fluoride source like TBAF to remove the TMS groups.[8]
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing common Sonogashira synthesis problems.
References
- Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 7, 2026.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved January 7, 2026.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved January 7, 2026.
- Valenti, G. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Shroder, M. (n.d.). The Sonogashira Coupling.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Springer. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Journal of the Iranian Chemical Society.
- ACS Publications. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.
- chemeurope.com. (n.d.). Sonogashira coupling. Retrieved January 7, 2026.
- ResearchGate. (2019). Optimization of Sonogashira conditions. Retrieved January 7, 2026.
- ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Request PDF.
- Supporting Information for Four-fold click reactions: Generation of tetrahedral methane- and adamantane-based building blocks for high-performance polymers. (n.d.). Royal Society of Chemistry.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- YouTube. (2020). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 7, 2026.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Universitat de les Illes Balears. (2022).
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions. Retrieved January 7, 2026.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- YouTube. (2025).
- Royal Society of Chemistry. (2014).
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. Retrieved January 7, 2026.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- PubChem. (n.d.). This compound. Retrieved January 7, 2026.
- ResearchGate. (2001). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
- ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- J&K Scientific. (n.d.). This compound, 97%. Retrieved January 7, 2026.
- Reddit. (2021). Sonogashira coupling. r/Chempros.
- ChemScene. (n.d.). 177991-01-4 | this compound. Retrieved January 7, 2026.
- TCI Chemicals. (n.d.). This compound. Retrieved January 7, 2026.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | 177991-01-4 | TCI AMERICA [tcichemicals.com]
- 6. Sonogashira_coupling [chemeurope.com]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. rsc.org [rsc.org]
Technical Support Center: Optimizing Catalyst Loading for Tetrakis(4-ethynylphenyl)methane Synthesis
Welcome to the technical support center for the synthesis of tetrakis(4-ethynylphenyl)methane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this challenging synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, particularly focusing on catalyst loading, and overcome common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure you can adapt and troubleshoot effectively in your own laboratory setting.
Introduction: The Synthetic Challenge
The synthesis of this compound, a highly symmetrical and rigid molecule, typically involves a four-fold Sonogashira cross-coupling reaction. The starting material is tetrakis(4-bromophenyl)methane, which is reacted with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step. The steric bulk of the tetra-substituted methane core and the potential for side reactions make this a non-trivial synthesis that requires careful optimization of reaction parameters, with catalyst loading being a critical factor.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is a four-fold Sonogashira coupling reaction between tetrakis(4-bromophenyl)methane and a protected terminal alkyne, typically trimethylsilylacetylene (TMSA). This is followed by the removal of the protecting groups to yield the final product. The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1][2]
Q2: Why is catalyst loading so critical in this specific synthesis?
A2: Catalyst loading is a crucial parameter in any cross-coupling reaction, but it is especially important for the synthesis of this compound due to a few key factors:
-
Steric Hindrance: The tetrakis(4-bromophenyl)methane substrate is sterically demanding, which can hinder the approach of the bulky palladium catalyst to the four reaction sites. Insufficient catalyst may lead to incomplete conversion and a mixture of partially substituted products.
-
Reaction Rate: A lower catalyst loading will generally result in a slower reaction rate. Given the multiple coupling steps, a slow rate can lead to the accumulation of intermediates and an increased likelihood of side reactions.
-
Cost: Palladium catalysts are expensive, so using the minimum effective amount is economically desirable, especially for larger-scale syntheses.
-
Side Reactions: While a higher catalyst loading can drive the reaction to completion, an excessive amount can sometimes promote undesired side reactions, such as the Glaser-Hay homo-coupling of the alkyne.[3]
Q3: What are the typical palladium catalysts and ligands used for this type of reaction?
A3: For Sonogashira couplings, common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1] Given the steric hindrance of the substrate, ligands that are bulky and electron-rich can be beneficial as they promote the formation of the active catalytic species. However, for many standard Sonogashira reactions, the phosphine ligands already present in the common palladium sources are sufficient.
Q4: Is a copper co-catalyst always necessary?
A4: The copper(I) co-catalyst, typically copper(I) iodide (CuI), plays a key role in the traditional Sonogashira reaction by facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] However, the presence of copper can also promote the undesirable homo-coupling of the alkyne (Glaser coupling). For this reason, copper-free Sonogashira protocols have been developed.[4] For a sterically hindered substrate like tetrakis(4-bromophenyl)methane, a copper-free system might be advantageous to minimize the formation of diacetylene byproducts, though it may require a higher reaction temperature or a more specialized palladium catalyst system.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting materials (tetrakis(4-bromophenyl)methane and TMSA), you can observe the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the fully substituted product, tetrakis(4-trimethylsilylethynylphenyl)methane. It is also advisable to run a co-spot of the starting material and the reaction mixture to confirm the consumption of the starting material.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The palladium catalyst may have degraded. Use a fresh batch of catalyst. Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. |
| Insufficient Catalyst Loading | For a sterically hindered substrate, a higher catalyst loading may be required. Incrementally increase the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol% per bromide). |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier, especially with a less reactive aryl bromide. Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C. |
| Inappropriate Solvent | The solubility of the starting materials and intermediates is crucial. A common solvent system is a mixture of an amine base (like triethylamine or diisopropylamine) and a co-solvent such as THF or toluene. Ensure your starting material is fully dissolved at the reaction temperature. |
| Base Ineffectiveness | The base is critical for the deprotonation of the terminal alkyne. Ensure the base is dry and of high purity. Triethylamine or diisopropylamine are commonly used. |
Problem 2: Formation of a Complex Mixture of Products
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | This is a common issue with a tetra-substituted substrate, leading to a mixture of mono-, di-, tri-, and tetra-substituted products. Increase the reaction time and/or temperature. Consider a higher catalyst loading. |
| Glaser Homo-coupling | The formation of a diacetylene byproduct from the coupling of two alkyne molecules is a frequent side reaction.[3] Minimize this by: a) using a copper-free Sonogashira protocol, b) adding the alkyne slowly to the reaction mixture, or c) reducing the amount of copper(I) iodide. |
| Deprotection of TMS Group | If the reaction conditions are too harsh or if there is moisture present, the trimethylsilyl (TMS) protecting group on the alkyne may be prematurely cleaved, leading to side reactions. Ensure anhydrous conditions and use a mild base if possible. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Products | The partially substituted intermediates may have similar polarities to the desired fully substituted product, making chromatographic separation challenging. Optimize the reaction to drive it to completion to minimize the presence of these intermediates. Recrystallization may be an effective purification method for the highly symmetrical final product. |
| Residual Catalyst | Palladium and copper residues can be difficult to remove. After the reaction, a common workup involves filtering the reaction mixture through a pad of celite. Washing the organic layer with an aqueous solution of ammonium chloride can help remove copper salts. |
| Low Solubility of the Product | This compound and its protected precursor are large, rigid molecules with potentially low solubility in common organic solvents, which can complicate purification. Choose a solvent system for chromatography or recrystallization in which the product has reasonable solubility at elevated temperatures but lower solubility at room temperature. |
Experimental Protocols
Protocol 1: Synthesis of Tetrakis(4-trimethylsilylethynylphenyl)methane
This protocol is a representative procedure and may require optimization for your specific setup and reagents.
Materials:
-
Tetrakis(4-bromophenyl)methane
-
Trimethylsilylacetylene (TMSA)
-
PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add tetrakis(4-bromophenyl)methane (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 5 mol% per bromide), and CuI (e.g., 10 mol% per bromide).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene and triethylamine (e.g., in a 1:1 ratio) via syringe. The final concentration of the starting material should be around 0.1 M.
-
Add trimethylsilylacetylene (e.g., 1.5 eq per bromide) dropwise to the stirred reaction mixture at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Deprotection of the Trimethylsilyl (TMS) Group
Materials:
-
Tetrakis(4-trimethylsilylethynylphenyl)methane
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the tetrakis(4-trimethylsilylethynylphenyl)methane in a mixture of methanol and a co-solvent like DCM or THF.
-
Add a mild base such as potassium carbonate (a slight excess) or a catalytic amount of TBAF.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC. The product, this compound, will be more polar than the starting material.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) if necessary.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the final product, which can be further purified by recrystallization if needed.
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.
Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
References
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Liang, Y., Xie, Y., & Li, J. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
- Doucet, H., & Hierso, J.-C. (2007). Palladium-catalysed cross-coupling reactions of aryl chlorides.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira cross-coupling reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]
- Mio, M. J., Kopel, L. C., Braun, J. B., Gadzikwa, T. L., Hull, K. L., Brisbois, R. G., Markworth, C. J., & White, P. G. (2002). The Copper-Free Sonogashira Coupling Reaction on Solid Phase: A Comparison of Catalysts. Organic Letters, 4(19), 3199–3202. [Link]
- Chemistry LibreTexts. (2021, March 5). Sonogashira Coupling. [Link]
- Wikipedia. (2023, November 29). Sonogashira coupling. [Link]
- PubChem. (n.d.). This compound. [Link]
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. International Journal of New Chemistry, 12(3), 329-339.
- SynArchive. (n.d.). Sonogashira Coupling. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. synarchive.com [synarchive.com]
- 3. ijnc.ir [ijnc.ir]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tetrakis(4-ethynylphenyl)methane
Welcome to the dedicated technical support guide for the synthesis of tetrakis(4-ethynylphenyl)methane. This resource is designed for researchers, chemists, and material scientists to navigate the common challenges and side reactions encountered during the synthesis of this important tetrahedral building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to ensure successful and reproducible outcomes in your laboratory.
Section 1: Understanding the Reaction Landscape
The synthesis of this compound typically proceeds via a four-fold Sonogashira cross-coupling reaction between tetrakis(4-bromophenyl)methane and a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step. While conceptually straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity.
Caption: Synthetic route to this compound and common pitfalls.
Section 2: Troubleshooting Common Issues
This section is formatted as a series of frequently asked questions that directly address problems you may encounter during your experiment.
FAQ 1: Incomplete Sonogashira Coupling
Question: My reaction has stalled, and I'm observing a mixture of partially brominated intermediates and starting material. What are the likely causes and how can I resolve this?
Answer:
Incomplete conversion in a four-fold Sonogashira coupling is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The reactivity of the aryl bromide decreases with each successive coupling due to increasing steric hindrance, making the final couplings the most challenging.
Causality and Troubleshooting:
-
Catalyst Inactivity: The Pd(0) active species is susceptible to oxidation and can precipitate as palladium black, halting the catalytic cycle.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or high-purity nitrogen).[1] Thoroughly degas all solvents and reagents before use. If you observe a black precipitate, it's indicative of catalyst decomposition.[1] Using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ can be beneficial as it is reduced to Pd(0) in situ.
-
-
Insufficient Catalyst Loading: For a sterically demanding four-fold coupling, a higher catalyst loading than typical Sonogashira reactions may be necessary.
-
Solution: Increase the palladium catalyst loading incrementally. Refer to the table below for typical ranges.
-
-
Reaction Temperature: While Sonogashira couplings can often be run at room temperature for reactive aryl iodides, aryl bromides, especially sterically hindered ones, may require heating to facilitate the oxidative addition step.[1]
-
Solution: Gradually increase the reaction temperature. Be mindful that excessive heat can also promote side reactions.[2]
-
-
Base Quality: The amine base is crucial for neutralizing the HBr byproduct and for the catalytic cycle.[3] Impurities or water in the base can negatively impact the reaction.
-
Solution: Use a freshly distilled and dry amine base, such as triethylamine or diisopropylamine.
-
| Parameter | Recommended Range | Notes |
| Pd Catalyst Loading | 2-10 mol% | Higher end for sterically hindered substrates. |
| Cu(I) Co-catalyst | 1-5 mol% | Essential for activating the alkyne. |
| Temperature | 50-80 °C | Monitor for catalyst decomposition at higher temperatures. |
| Base (e.g., Et₃N) | 2-5 equivalents per bromide | Can also be used as a co-solvent. |
FAQ 2: Prevalent Alkyne Homocoupling (Glaser Coupling)
Question: My primary byproduct is the dimer of my alkyne (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne). How can I suppress this Glaser coupling side reaction?
Answer:
The Glaser coupling is an oxidative homocoupling of terminal alkynes and is a major competing pathway in Sonogashira reactions, especially when a copper co-catalyst is used.[3]
Causality and Troubleshooting:
-
Presence of Oxygen: Oxygen is a key promoter of the Glaser coupling.[4]
-
Solution: The most critical step is to rigorously exclude oxygen from your reaction. Utilize Schlenk techniques or a glovebox for the reaction setup. Degas all solvents and reagents thoroughly with several freeze-pump-thaw cycles.
-
-
Copper Co-catalyst: While Cu(I) is essential for the Sonogashira pathway, it also catalyzes the Glaser reaction.
-
Solution 1 (Optimization): Ensure the reaction is strictly anaerobic. Slow addition of the alkyne to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling.
-
Solution 2 (Copper-Free Conditions): In cases of persistent homocoupling, switching to a copper-free Sonogashira protocol is a viable option.[3] These reactions may require different ligands and bases to proceed efficiently.
-
Caption: Competing Sonogashira and Glaser coupling pathways.
FAQ 3: Difficulties in Deprotecting the Silyl Group
Question: I've successfully performed the Sonogashira coupling with trimethylsilylacetylene, but I'm struggling to completely remove the TMS groups. What are the best practices for this deprotection?
Answer:
The removal of the trimethylsilyl (TMS) protecting group is a crucial final step. Incomplete deprotection will result in a mixture of products that can be challenging to separate.
Causality and Troubleshooting:
-
Choice of Reagent: The most common reagents for TMS deprotection are fluoride sources like tetrabutylammonium fluoride (TBAF) or basic conditions like potassium carbonate in methanol.
-
TBAF: Typically very effective. Ensure you are using a sufficient excess (e.g., 1.2 equivalents per TMS group) and an appropriate solvent like THF.
-
K₂CO₃/Methanol: A milder and more economical option. This may require longer reaction times or gentle heating. The reaction progress should be monitored carefully by TLC.
-
-
Reaction Time and Temperature: Deprotection may be slower than anticipated, especially on a large, sterically crowded molecule.
-
Solution: Increase the reaction time and monitor by TLC until the starting material is fully consumed. Gentle heating (e.g., to 40 °C) can accelerate the reaction, but be cautious as the product is a terminal alkyne which can be reactive.
-
FAQ 4: Challenges in Product Purification
Question: My crude product is a complex mixture, and I'm finding it difficult to isolate the pure this compound. What is an effective purification strategy?
Answer:
Purification of the final product requires the removal of palladium residues, homocoupling byproducts, and any partially substituted intermediates. A multi-step approach is often necessary.
Step-by-Step Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and wash with water and brine to remove the amine hydrochloride salts and other water-soluble impurities.
-
Removal of Palladium Residues:
-
Filtration through Celite®: Pass the organic solution through a short plug of Celite® to remove precipitated palladium black.[4]
-
Metal Scavengers: If soluble palladium species remain, consider stirring the solution with a palladium scavenger (e.g., silica-based thiol scavengers) followed by filtration.
-
-
Column Chromatography: This is the most effective method for separating the desired product from organic byproducts.
-
Stationary Phase: Silica gel is typically used.
-
Eluent System: A non-polar solvent system is required. Start with pure hexanes and gradually increase the polarity by adding a solvent like dichloromethane or ethyl acetate. The exact ratio will depend on the specific impurities. A gradient elution is often most effective.
-
-
Recrystallization: For obtaining a highly pure, crystalline product, recrystallization is recommended.
-
Solvent System: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.[5][6] A common approach for similar compounds is to dissolve the product in a good solvent like chloroform or THF and then slowly add a poor solvent like ethanol or methanol until turbidity is observed, followed by slow cooling.
-
Section 3: Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on literature procedures.
Part A: Sonogashira Coupling
-
To a Schlenk flask under an argon atmosphere, add tetrakis(4-bromophenyl)methane (1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.05 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Add degassed triethylamine and a co-solvent such as degassed THF or benzene.
-
Add trimethylsilylacetylene (1.5 equiv. per bromine atom) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the workup as described in the purification section.
Part B: Deprotection
-
Dissolve the crude tetrakis(4-((trimethylsilyl)ethynyl)phenyl)methane in THF.
-
Add a 1M solution of TBAF in THF (1.2 equiv. per TMS group) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography and/or recrystallization.
References
- Wikipedia. Sonogashira coupling. [Link]
- PubChem. This compound. [Link]
- The Royal Society of Chemistry. Electronic Supplementary Material (ESI)
- ResearchGate.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- YouTube.
- The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2014. [Link]
- YouTube.
- Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- Reddit. Sonogashira troubleshooting help needed. [Link]
- ResearchGate.
- ResearchGate. Conditions optimization for the double Sonogashira coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- ResearchGate. Influence of base on the Sonogashira coupling reactiona. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
- Chemical Engineering Transactions.
- YouTube.
Sources
Technical Support Center: Purification of Crude Tetrakis(4-ethynylphenyl)methane
Welcome to the technical support center for the purification of crude tetrakis(4-ethynylphenyl)methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions encountered during the purification of this important tetrahedral building block.
Introduction
This compound is a highly symmetrical and rigid molecule, making it a valuable precursor in the synthesis of advanced materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and dendrimers. The purity of this building block is paramount, as even minor impurities can significantly impact the properties and performance of the final materials. This guide provides practical, field-proven insights to help you navigate the common challenges in obtaining high-purity this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound, typically synthesized via a Sonogashira coupling reaction between tetrakis(4-halophenyl)methane (halo = I, Br) and a terminal alkyne.
Issue 1: The purified product is a brownish or off-white solid, not the expected light yellow to orange crystalline powder.
Question: My final product, after what I thought was a successful purification, is discolored. What could be the cause and how do I fix it?
Answer:
Discoloration is a common issue and often points to the presence of residual catalyst or homocoupled byproducts.
-
Potential Cause 1: Palladium Black.
-
Explanation: The formation of a black or dark brown precipitate, known as "palladium black," indicates the decomposition of the palladium catalyst used in the Sonogashira coupling.[1] This finely divided palladium metal is often difficult to remove completely by simple filtration.
-
Troubleshooting Protocol:
-
Hot Filtration: After the reaction is complete, and before aqueous workup, dilute the reaction mixture with a suitable solvent (e.g., toluene or THF) and filter it hot through a pad of Celite®. The Celite helps to trap the finely dispersed palladium particles.
-
Charcoal Treatment: If discoloration persists after initial purification, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform). Add a small amount of activated charcoal, and stir for 15-30 minutes at room temperature. The charcoal will adsorb the colored impurities. Filter through Celite® to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
-
-
Potential Cause 2: Copper(I) Residues.
-
Explanation: If a copper(I) co-catalyst was used in the Sonogashira coupling, residual copper salts can lead to discoloration.
-
Troubleshooting Protocol:
-
Aqueous Wash with Ammonium Hydroxide: During the aqueous workup, wash the organic layer with a dilute solution of ammonium hydroxide. The ammonia will complex with the copper(I) ions, forming a water-soluble [Cu(NH₃)₄]²⁺ complex that can be partitioned into the aqueous phase.
-
-
Issue 2: NMR analysis of the purified product shows broad peaks or the presence of unexpected aromatic signals.
Question: My ¹H NMR spectrum isn't clean. I see broad signals and some extra peaks in the aromatic region. What are these impurities?
Answer:
Broad peaks and extra aromatic signals are indicative of polymeric byproducts or partially reacted starting materials.
-
Potential Cause 1: Glaser Homocoupling Byproducts.
-
Explanation: A significant side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling.[2] This leads to the formation of diacetylene-linked oligomers or polymers, which can be difficult to separate from the desired product due to similar polarities.
-
Troubleshooting Protocol:
-
Column Chromatography: Careful column chromatography is often the most effective way to remove these oligomeric impurities. A gradient elution is recommended, starting with a non-polar solvent system (e.g., hexane/dichloromethane) and gradually increasing the polarity. The desired this compound is relatively non-polar and should elute before the more polar oligomeric byproducts.
-
Reaction Optimization: To prevent this issue in future syntheses, ensure strictly anaerobic conditions during the Sonogashira reaction.[1][2] This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen).
-
-
-
Potential Cause 2: Incomplete Reaction.
-
Explanation: The presence of starting material, tetrakis(4-halophenyl)methane, or partially substituted intermediates (e.g., tris(4-ethynylphenyl)(4-halophenyl)methane) will result in complex NMR spectra.
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction until the starting material is completely consumed.
-
Purification: Column chromatography is effective for separating the fully substituted product from the less polar starting material and partially reacted intermediates.
-
-
Issue 3: Difficulty in inducing crystallization of the final product.
Question: I've tried to recrystallize my product, but it either oils out or remains as an amorphous powder. How can I obtain good quality crystals?
Answer:
Obtaining crystalline this compound can be challenging due to its rigid, three-dimensional structure.
-
Troubleshooting Protocol:
-
Solvent System Selection: The key is to find a solvent system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Single Solvent: Try solvents like chloroform, dichloromethane, or toluene.
-
Two-Solvent System: A two-solvent system is often more effective. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or chloroform) and then slowly add a poor solvent (e.g., hexane, ethanol, or methanol) until the solution becomes slightly turbid.[3] Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or an amorphous solid. Allow the crystallization mixture to cool to room temperature slowly, and then place it in a refrigerator (4 °C) for several hours or overnight.
-
Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single seed crystal to the supersaturated solution to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the purity of this compound during purification?
A1: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.
-
TLC: Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate or hexane and dichloromethane) to monitor the progress of column chromatography and to get a quick assessment of purity. The product should appear as a single spot.
-
NMR: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the final product. A clean spectrum with sharp peaks and the correct integrations is a good indicator of high purity.
Q2: Can I use a copper-free Sonogashira coupling to synthesize this compound to avoid Glaser homocoupling?
A2: Yes, copper-free Sonogashira protocols are an excellent option to minimize the formation of homocoupled byproducts.[2] These methods typically require a different palladium catalyst system and may need slightly different reaction conditions, but they can simplify the purification process significantly.
Q3: What are the typical storage conditions for pure this compound?
A3: Pure this compound should be stored in a cool, dark place under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen). This is because the terminal alkyne groups can be sensitive to air and light, potentially leading to slow polymerization or degradation over time.
Q4: My crude product seems to be a complex mixture. Where should I start with purification?
A4: For a complex crude mixture, column chromatography is the recommended first step. It is a powerful technique for separating compounds with different polarities. After column chromatography, you can further purify the product by recrystallization to obtain a highly pure, crystalline solid.
Visualizations
Purification Workflow
Caption: A typical workflow for the purification of crude this compound.
Sonogashira Coupling and Potential Side Reactions
Caption: The Sonogashira coupling reaction and common side reactions leading to impurities.
Data Summary
| Purification Technique | Target Impurities | Key Parameters |
| Hot Filtration | Palladium black | Filter through Celite® while the solution is hot. |
| Aqueous Wash | Residual copper salts | Use a dilute ammonium hydroxide solution. |
| Column Chromatography | Homocoupled byproducts, partially reacted species | Silica gel stationary phase; gradient elution from non-polar to moderately polar solvents (e.g., hexane/DCM). |
| Recrystallization | Minor impurities, improves crystallinity | Slow cooling from a supersaturated solution; single or two-solvent systems (e.g., DCM/hexane). |
References
- Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
- University of Rochester, Department of Chemistry.
- The Royal Society of Chemistry. (2014).
- The Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI)
- Organic Syntheses. (2025).
- YouTube. (2022).
- Reddit. (2021). Sonogashira coupling. [Link]
Sources
Technical Support Center: Recrystallization of Tetrakis(4-ethynylphenyl)methane
Welcome to the technical support guide for the recrystallization of tetrakis(4-ethynylphenyl)methane (TEPM). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful purification of this unique tetrahedral molecule. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
I. Understanding the Molecule: Why Recrystallization of TEPM is Challenging
This compound is a highly symmetrical, rigid, and non-polar molecule. Its large, three-dimensional structure leads to strong intermolecular π-π stacking interactions, which can make it challenging to dissolve in common solvents. Furthermore, its high melting point and thermal stability mean that impurities can become easily trapped within the crystal lattice during rapid crystallization. The primary goal of this guide is to provide a systematic approach to overcome these challenges.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization of TEPM in a question-and-answer format.
Q1: My TEPM won't dissolve in the hot solvent. What should I do?
Probable Cause: The chosen solvent has insufficient solvating power for TEPM's large, non-polar structure, or you are not using enough solvent.
Solution Pathway:
-
Solvent Selection is Key: Due to its aromatic nature, chlorinated solvents are often a good starting point. Chloroform or dichloromethane are excellent choices for dissolving TEPM. Tetrahydrofuran (THF) can also be effective.
-
Increase Solvent Volume: Incrementally add more hot solvent to your crude TEPM until it fully dissolves. Be patient, as dissolution may be slow. Keep a record of the volume used to optimize for future experiments.
-
Elevate Temperature (with caution): Ensure your solvent is at or near its boiling point. Use a reflux condenser to prevent solvent loss.
-
Consider a Different Solvent System: If the compound remains insoluble even with a large volume of hot solvent, you may need a stronger solvent like 1,4-dioxane or N,N-dimethylformamide (DMF). However, be aware that removing these high-boiling point solvents later can be difficult.[1]
Q2: The TEPM "oiled out" instead of forming crystals upon cooling. How can I fix this?
Probable Cause: The solution is too concentrated, or the cooling rate is too fast, causing the compound to come out of solution above its melting point as a liquid. This is a common issue with large, organic molecules.[2]
Solution Pathway:
-
Re-heat and Dilute: Gently reheat the mixture to redissolve the oil. Add a small amount (10-20% of the original volume) of the hot "good" solvent (e.g., chloroform) to create a slightly more dilute solution.[3]
-
Slow Down the Cooling Process: This is the most critical step. Do not place the flask directly on the benchtop or in an ice bath. Instead, allow it to cool slowly to room temperature by placing it in a Dewar flask filled with warm water or by wrapping it in glass wool. This slow cooling is essential for the formation of well-ordered crystals.
-
Introduce a Seed Crystal: If you have a small amount of pure TEPM, adding a tiny crystal to the supersaturated solution can induce crystallization at the appropriate temperature.
-
Scratching Technique: Gently scratching the inside of the flask at the meniscus with a glass rod can create a rough surface that promotes nucleation.[2]
Q3: No crystals are forming, even after the solution has cooled to room temperature. What's wrong?
Probable Cause: The solution is likely too dilute (too much solvent was used), or it has formed a stable supersaturated solution.[2][3]
Solution Pathway:
-
Reduce Solvent Volume: The most common reason for crystallization failure is using too much solvent.[3] Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator. Then, attempt the slow cooling process again.
-
Induce Crystallization: Use the "seed crystal" or "scratching" techniques described in the previous answer.
-
Introduce an Anti-Solvent: This is a highly effective method. While stirring the solution at room temperature, slowly add a miscible "poor" solvent (an anti-solvent) in which TEPM is insoluble. For a chloroform or THF solution of TEPM, suitable anti-solvents include ethanol, methanol, or hexanes. Add the anti-solvent dropwise until the solution becomes slightly cloudy (turbid), then add a few drops of the "good" solvent to redissolve the precipitate and allow for slow cooling.
Q4: The recrystallized product is still impure or has a low yield. What can I do to improve this?
Probable Cause: Impurities may have similar solubility profiles to TEPM, or product was lost during transfers. Rapid crystallization can also trap impurities.[4]
Solution Pathway:
-
Optimize the Solvent System: Experiment with different solvent/anti-solvent combinations. A recommended system is Chloroform/Ethanol.[5] The goal is to find a system where the impurity is either highly soluble (remains in the mother liquor) or very insoluble (can be filtered off from the hot solution).
-
Perform a Hot Filtration: If there are insoluble impurities in your hot, dissolved TEPM solution, you must perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them before allowing the solution to cool.
-
Minimize Transfers: Each transfer of the solution or crystals can result in product loss. Plan your steps to minimize these transfers.
-
Second Recrystallization: If the product is still not pure enough, a second recrystallization is often necessary.
III. Recommended Experimental Protocol: Anti-Solvent Recrystallization
This protocol is based on a validated method for the closely related tetrakis(4-bromophenyl)methane and is adapted for TEPM.[5] It employs a solvent/anti-solvent system, which provides excellent control over the crystallization process.
Materials:
-
Crude this compound (TEPM)
-
Chloroform (CHCl₃), reagent grade
-
Ethanol (EtOH), reagent grade
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle or hot plate
-
Stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude TEPM in a minimal amount of hot chloroform with stirring to create a concentrated solution. For example, start with a concentration of approximately 0.1 M.[5] Heat the solution to a gentle reflux.
-
Hot Filtration (if necessary): If any insoluble material is present, perform a hot filtration to remove it.
-
Set up for Anti-Solvent Addition: Allow the clear solution to cool slightly below reflux but remain hot. Place the flask on a stir plate.
-
Slow Addition of Anti-Solvent: While stirring the warm chloroform solution, add ethanol dropwise from a dropping funnel. Ethanol is the anti-solvent in which TEPM has poor solubility.
-
Induce Precipitation: Continue adding ethanol slowly until the solution becomes persistently cloudy. This indicates that the saturation point has been reached.
-
Re-dissolution and Maturation: Add a few drops of chloroform back into the cloudy solution until it just becomes clear again. This creates a solution that is perfectly saturated for crystal growth upon cooling.
-
Slow Cooling: Turn off the heat and allow the flask to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin as the solution cools.
-
Complete Crystallization: Once the flask has reached room temperature, you can place it in an ice bath for approximately 30 minutes to maximize the yield of precipitated crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
IV. Frequently Asked Questions (FAQs)
-
Q: What is the expected purity of TEPM after one recrystallization?
-
A: While this depends on the nature and amount of the initial impurities, a single, carefully performed recrystallization using the anti-solvent method should significantly improve purity, often to >98%. Purity should be assessed by ¹H NMR, HPLC, or melting point analysis.
-
-
Q: Can I use other solvents?
-
A: Yes. Other chlorinated solvents like dichloromethane can be used as the "good" solvent. Other alcohols like methanol or isopropanol can be used as the anti-solvent. Toluene may also be a suitable "good" solvent.[1] The key is to have a miscible pair of solvents with very different solvating power for TEPM.
-
-
Q: My final product is a very fine powder, not nice crystals. Is this a problem?
-
A: A very fine powder suggests that the crystallization occurred too rapidly. While the purity may be improved, it is not ideal as fine powders can trap impurities on their large surface area. To obtain larger crystals, the cooling process must be slowed down, or the solution should be made slightly more dilute.
-
-
Q: Is it possible to purify TEPM by sublimation?
-
A: Sublimation is a potential purification method for thermally stable, non-polar compounds. The related tetraphenylmethane can be purified by sublimation.[5] Given TEPM's high melting point and stability, this could be a viable alternative to recrystallization, particularly for removing non-volatile impurities.
-
V. Visualizing the Process
Troubleshooting Workflow
Caption: Troubleshooting flowchart for TEPM recrystallization.
Anti-Solvent Recrystallization Workflow
Caption: Step-by-step anti-solvent recrystallization workflow.
VI. Summary of Key Parameters
| Parameter | Recommended Choice | Rationale & Comments |
| Good Solvent | Chloroform, Dichloromethane, THF | Effectively dissolves the non-polar, aromatic structure of TEPM at elevated temperatures. |
| Anti-Solvent | Ethanol, Methanol, Hexanes | Miscible with the good solvent but has poor solvating power for TEPM, inducing crystallization. |
| Cooling Rate | Very Slow | Critical for forming large, well-defined crystals and preventing "oiling out" and impurity inclusion. |
| Inducement Method | Anti-solvent addition, Seed crystal | Provides excellent control over the point of saturation, leading to higher quality crystals. |
VII. References
Sources
- 1. rsc.org [rsc.org]
- 2. aaqr.org [aaqr.org]
- 3. Removal of polycyclic aromatic hydrocarbons (PAHs) from water through degradable polycaprolactone electrospun membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches [frontiersin.org]
- 5. rsc.org [rsc.org]
Technical Support Center: Synthesis of Tetrakis(4-ethynylphenyl)methane
Welcome to the technical support guide for the synthesis of tetrakis(4-ethynylphenyl)methane. This document, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to address the practical challenges encountered during this multi-step synthesis, emphasizing the causality behind experimental choices to improve yield and purity.
Overview of the Synthetic Pathway
The most common and reliable route to synthesize this compound involves a two-step process starting from tetraphenylmethane. The first step is an electrophilic aromatic substitution to produce the key intermediate, tetrakis(4-bromophenyl)methane. The second, and more challenging step, is a four-fold Sonogashira cross-coupling reaction to install the terminal alkyne functionalities.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Troubleshooting the Precursor Synthesis - Tetrakis(4-bromophenyl)methane
The synthesis of the tetrakis(4-bromophenyl)methane precursor is generally robust, but issues can arise leading to incomplete reactions or difficult purification.
Q1: My bromination of tetraphenylmethane is incomplete. TLC analysis shows a mixture of mono-, di-, tri-, and tetra-brominated species. How can I drive the reaction to completion?
A1: This is a classic issue of insufficient electrophilic reactivity or reaction time. The addition of each bromine atom deactivates the aromatic rings slightly, making subsequent brominations progressively more difficult.
-
Causality: The reaction proceeds via electrophilic aromatic substitution. To achieve full tetra-substitution at the para-positions, a potent brominating environment is essential.
-
Troubleshooting Steps:
-
Increase Bromine Stoichiometry: A significant excess of bromine is often required to ensure the reaction goes to completion. Procedures frequently call for using bromine as the limiting reagent and solvent.[1][2] However, ensure the reaction remains a stirrable slurry.[2]
-
Reaction Time: While the initial brominations are fast, achieving the final substitution may require extended stirring. Monitor the reaction by TLC until the starting material and lesser-brominated intermediates are consumed.
-
Lewis Acid Catalysis (Use with Caution): While not always necessary, a mild Lewis acid catalyst like iron(III) bromide (FeBr₃), generated in situ by adding iron filings, can polarize the Br-Br bond and increase the electrophilicity of the bromine. However, this also increases the risk of over-bromination or alternative substitution patterns, so it should be trialed on a small scale first.
-
Temperature Control: The reaction is typically performed at room temperature.[1] Increasing the temperature can promote reactivity but may also lead to undesirable side products.
-
Q2: The workup procedure involving quenching with ethanol was violently exothermic. Is there a safer way to handle the excess bromine?
A2: Yes, quenching a large excess of bromine with ethanol can be dangerous.[2] The recommended procedure involves cooling the reaction mixture before quenching.
-
Causality: Bromine reacts exothermically with reducing agents and protic solvents like ethanol. Failure to control this quenching step can lead to a dangerous thermal runaway.
-
Recommended Protocol:
-
After the reaction is complete, cool the reaction vessel to -78 °C using a dry ice/acetone bath.[1]
-
Slowly and portion-wise, add cold ethanol to the cooled slurry. This allows the heat to dissipate safely.[2]
-
Once the addition is complete, allow the mixture to slowly warm to room temperature with continued stirring.
-
The final workup typically involves filtering the precipitate and washing it with an aqueous sodium bisulfite solution to remove any remaining traces of bromine, followed by water and ethanol washes.[2]
-
Part 2: The Core Directive - Improving Yield in the Sonogashira Coupling
The four-fold Sonogashira coupling is the most critical step where yields can suffer dramatically. Success hinges on maintaining an active catalytic cycle while avoiding common side reactions.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Q3: My Sonogashira reaction has stalled. TLC shows significant amounts of starting material [tetrakis(4-bromophenyl)methane] even after 24 hours. What is the likely cause?
A3: A stalled reaction points directly to catalyst deactivation or suboptimal reaction conditions.
-
Causality: The Sonogashira reaction relies on a delicate Pd(0)/Pd(II) catalytic cycle.[3] If the Pd(0) species is not regenerated or is otherwise consumed, the reaction will halt. The copper co-catalyst also plays a crucial role in activating the alkyne.[4][5]
-
Troubleshooting Checklist:
-
Oxygen Contamination: The single most common cause of failure is the presence of oxygen. Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling), which consumes your alkyne reagent and deactivates the catalyst.[4]
-
Solution: Ensure your entire setup is rigorously degassed. Use Schlenk line techniques. Sparge all solvents (e.g., THF, triethylamine) with argon or nitrogen for at least 30 minutes before use. Maintain a positive inert gas atmosphere throughout the reaction.
-
-
Inactive Catalyst: The palladium catalyst, especially if old or improperly stored, may be inactive.
-
Solution: Use a freshly opened bottle of the palladium precursor [e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄]. Consider using a more robust modern catalyst system with specialized phosphine ligands (e.g., cataCXium A) that are more resistant to degradation.[6]
-
-
Insufficient Base: The amine base (e.g., triethylamine, diisopropylamine) is not just a solvent; it is a reactant that neutralizes the H-X acid formed during the cycle and helps deprotonate the alkyne.[7]
-
Solution: Ensure the base is anhydrous and freshly distilled. It is often used in large excess, acting as both the base and a co-solvent.
-
-
Water Contamination: Water can interfere with the catalytic cycle. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Q4: My main impurity is a polymeric, insoluble material, and the yield of my desired product is very low. What is this side product?
A4: You are likely observing significant alkyne homocoupling (Glaser coupling). This side reaction is catalyzed by the copper(I) species in the presence of oxygen, leading to the formation of diynes (R-C≡C-C≡C-R), which can polymerize.
-
Causality: The copper(I) acetylide intermediate, essential for transmetalation to palladium, can undergo oxidative dimerization if oxygen is present.[3]
-
Solutions:
-
Rigorous Degassing: As mentioned in Q3, this is the most critical preventative measure.
-
Copper-Free Sonogashira: If homocoupling is a persistent issue, consider a copper-free protocol. These reactions often require a different base (e.g., cesium carbonate) and may use palladium catalysts with specific ligands designed to facilitate the direct reaction between the palladium complex and the alkyne.[3][6] While potentially slower, they completely eliminate the primary pathway for this side reaction.
-
Use a Protecting Group: A common strategy is to use trimethylsilylacetylene (TMSA) as the alkyne source. The TMS group prevents homocoupling. The coupling reaction is performed, and then the four TMS groups are removed in a subsequent step (e.g., with K₂CO₃ in methanol or TBAF) to reveal the terminal alkynes.
-
Q5: The reaction works, but I get a complex mixture of partially-ethynylated products. How can I improve the conversion to the fully substituted product?
A5: Achieving a four-fold reaction on a sterically demanding core requires optimized conditions to overcome decreasing reactivity at each step.
-
Causality: As each bulky ethynylphenyl group is added, steric hindrance around the remaining bromine atoms increases, potentially slowing down the final oxidative addition steps.
-
Optimization Strategies:
-
Increase Catalyst Loading: For multi-fold reactions, a higher catalyst loading (e.g., 5-10 mol% Pd per C-Br bond) may be necessary to maintain a sufficient rate for the final substitutions.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the activation energy needed for the more hindered coupling steps. Monitor for potential catalyst decomposition at higher temperatures.
-
Choice of Halide: The reactivity order for aryl halides in Sonogashira coupling is I > Br >> Cl.[4] Your starting material is tetrakis(4-bromophenyl)methane. If yields remain poor, synthesizing the analogous tetrakis(4-iodophenyl)methane precursor would result in a much more reactive substrate for the coupling reaction.
-
Alkyne Equivalents: Ensure you are using a slight excess of the alkyne reagent for each C-Br bond (e.g., 1.1 to 1.2 equivalents per bromine, so 4.4 to 4.8 equivalents total).
-
Part 3: General FAQs
Q: Which palladium catalyst is best for this reaction?
A: There is no single "best" catalyst, but some are more commonly used and reliable.
| Catalyst | Common Loading (per C-Br) | Pros | Cons |
| Pd(PPh₃)₄ | 2-5 mol% | Commercially available, widely used. | Can be sensitive to air and heat. |
| PdCl₂(PPh₃)₂ | 2-5 mol% | More air-stable than Pd(PPh₃)₄.[3] | Requires in situ reduction to Pd(0). |
| Pd(OAc)₂ + Ligand | 1-5 mol% | Allows for tuning with various phosphine ligands. | Requires an extra component (ligand). |
| Pd(CH₃CN)₂Cl₂ + Ligand | 0.5-2 mol% | Highly active with modern ligands (e.g., cataCXium A).[6] | Ligands can be expensive. |
Q: How do I effectively purify the final product?
A: this compound is a crystalline solid with limited solubility.[8] Purification focuses on removing catalyst residues and organic impurities.
-
Aqueous Workup: After the reaction, perform an aqueous workup (e.g., with ammonium chloride) to remove the amine base and salts.
-
Filtration: Filter the crude solid.
-
Solvent Washes: Wash the solid sequentially with water, methanol, and then a non-polar solvent like hexane to remove different types of impurities.
-
Column Chromatography: If impurities persist, column chromatography on silica gel is effective. A gradient elution starting with hexane and slowly increasing the polarity with dichloromethane or ethyl acetate is typically used.
-
Recrystallization: The final step for high purity is often recrystallization from a suitable solvent system, such as a mixture of dichloromethane/hexane or chloroform/methanol.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Tetrakis(4-bromophenyl)methane[1]
-
In a round-bottom flask equipped with a magnetic stirrer, add tetraphenylmethane (1.0 eq).
-
In a fume hood, carefully add liquid bromine (20 eq) to the flask.
-
Stir the resulting slurry vigorously at room temperature for 20-24 hours.
-
After the reaction is complete (monitored by TLC), cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly and carefully, add 95% ethanol to the cold mixture to quench the excess bromine.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with an aqueous solution of sodium bisulfite (to remove residual bromine color), deionized water, and finally cold ethanol.
-
Dry the resulting pale yellow solid in vacuo to yield tetrakis(4-bromophenyl)methane.
Protocol 2: Four-fold Sonogashira Coupling (General Procedure)
Caption: A typical experimental workflow for the Sonogashira coupling step.
-
To a flame-dried Schlenk flask, add tetrakis(4-bromophenyl)methane (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq per bromide), and copper(I) iodide (0.10 eq per bromide).
-
Seal the flask and cycle between vacuum and a positive pressure of inert gas (Argon or N₂) three times.
-
Add degassed anhydrous solvents (e.g., a 2:1 mixture of THF and triethylamine) via a cannula.
-
Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq per bromide) via syringe.
-
Stir the reaction at room temperature or heat to 50 °C. Monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel. If TMS-acetylene was used, a subsequent deprotection step is required before final purification.
References
- Supporting Information for Porous Organic Frameworks with Excellent Adsorption and Post-Modification Potentials. The Royal Society of Chemistry, 2014. URL
- Well-Defined Nitro-Functionalized Aromatic Frameworks (NO2-PAF-1): A Synthesis by Copper-Mediated Ullmann Homo-Coupling Polymerization on Nitro-Containing Monomer and Its High CO2 Adsorption. The Royal Society of Chemistry, 2015. URL
- 2',1"-Terphenyl, 4,4"-dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Organic Syntheses. URL
- Synthesis scheme of PAF‐1 from tetrakis(4‐bromophenyl)methane and VOC adsorption behavior.
- This compound. Vulcanchem. URL
- Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
- tetrakis(4-bromophenyl)methane. ChemScene. URL
- SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIV
- Pd‐catalyzed aryl‐alkynylation of aryl halides with terminal alkynes.
- Sonogashira coupling. Wikipedia. URL
- Sonogashira Coupling. Organic Chemistry Portal. URL
- Sonogashira Coupling. Chemistry LibreTexts. URL
- This compound. ChemScene. URL
- Sonogashira Coupling. SynArchive. URL
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. URL
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. This compound (177991-01-4) for sale [vulcanchem.com]
"common impurities in tetrakis(4-ethynylphenyl)methane and their removal"
Welcome to the technical support center for tetrakis(4-ethynylphenyl)methane. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile tetrahedral building block. As a molecule frequently used in the construction of Metal-Organic Frameworks (MOFs), Porous Organic Frameworks (POFs), and complex dendritic structures, its purity is paramount to achieving desired material properties and reproducible results.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the common impurities encountered during its synthesis and the logic behind the recommended purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of impurities I should expect when synthesizing this compound?
A1: Impurities can be broadly categorized based on their origin in the synthetic sequence. The most common route involves a Sonogashira cross-coupling reaction between tetrakis(4-bromophenyl)methane and a terminal alkyne.[2] Therefore, impurities typically stem from:
-
Incomplete Reactions: Partially substituted intermediates, such as tris(4-ethynylphenyl)(4-bromophenyl)methane, are common. These arise when not all four bromo-positions on the starting material have reacted.
-
Reaction Byproducts: The most significant byproduct is the homocoupled diyne (Glaser coupling product) from the terminal alkyne.[3][4] This is especially prevalent when using copper(I) as a co-catalyst in the presence of oxygen.[3][5]
-
Catalyst and Reagent Residues: Residual palladium and copper catalysts are frequent contaminants that can be difficult to remove and often impart a gray or off-color hue to the final product.[6][7] Oxidized phosphine ligands and leftover amine base can also be present.
-
Precursor Impurities: The purity of the starting material, tetrakis(4-bromophenyl)methane, is critical. Impurities from its synthesis can carry through the entire process.[8]
Q2: My NMR analysis shows a complex aromatic region and my mass spectrum indicates species with molecular weights corresponding to one, two, or three ethynyl groups instead of four. What is the cause?
A2: This is a classic sign of an incomplete Sonogashira coupling reaction. The oxidative addition of the palladium catalyst to the C-Br bond is a stepwise process.[4] Steric hindrance around the central quaternary carbon can make the substitution of the final one or two bromine atoms kinetically challenging. To drive the reaction to completion, ensure you are using a sufficient excess of the alkyne coupling partner and that the reaction is run for an adequate duration at an appropriate temperature.
Q3: I've isolated a significant amount of a diyne byproduct (e.g., bis(trimethylsilyl)butadiyne). How can I prevent this homocoupling side reaction?
A3: The formation of this byproduct, often called the Glaser or Hay coupling product, is a well-known challenge in Sonogashira reactions.[3] It is primarily caused by the copper(I) co-catalyst promoting the oxidative coupling of two alkyne molecules in the presence of oxygen.[5][9] Several strategies can effectively suppress this side reaction:
-
Maintain a Strict Inert Atmosphere: Rigorously deoxygenate your solvents and run the reaction under a positive pressure of an inert gas like argon or nitrogen. This minimizes the oxidant required for the homocoupling pathway.[3][5]
-
Utilize Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid this issue.[4][5][10] While sometimes requiring slightly harsher conditions or specialized ligands, they completely eliminate the primary catalyst for homocoupling.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump keeps its instantaneous concentration low, which kinetically disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[5]
-
Modified Reaction Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere can drastically reduce the amount of homocoupling product to as low as 2%.[3][11]
Q4: My final product is a gray, black, or metallic-colored powder instead of the expected light yellow solid. What is the problem?
A4: This discoloration is almost always due to residual palladium catalyst.[7] During the reaction, especially under prolonged heating, the homogeneous palladium catalyst can decompose to form palladium black (Pd(0) nanoparticles), which is notoriously difficult to remove completely. Standard filtration may not be sufficient.
Troubleshooting and Purification Guide
This section provides actionable solutions to common experimental problems.
Issue 1: Persistent Catalyst Contamination
-
Symptom: Final product is gray, black, or fails to give a clean NMR spectrum due to paramagnetic broadening.
-
Causality: Homogeneous palladium and copper catalysts have not been fully removed. Palladium can exist as fine colloidal particles that pass through standard filters.
-
Troubleshooting Protocol:
-
Post-Reaction Filtration: After the reaction is complete, cool the mixture and pass it through a pad of Celite® or silica gel. This is effective at removing the bulk of precipitated palladium black.[6]
-
Aqueous Workup: Perform a liquid-liquid extraction. Washing the organic layer with an aqueous solution of ammonium chloride can help remove copper salts. For palladium, washing with a solution containing a chelating agent like EDTA can be beneficial.
-
Thiol Scavenger Resins: If metallic impurities persist, consider stirring the crude product solution with a silica-based scavenger resin functionalized with thiol groups. These groups have a high affinity for soft metals like palladium and will bind the residual catalyst, which can then be removed by simple filtration.
-
Issue 2: Inseparable Mixture by Standard Column Chromatography
-
Symptom: Column chromatography yields fractions containing a mixture of the desired product and partially substituted intermediates (e.g., the tri-ethynyl, mono-bromo species).
-
Causality: The polarity difference between the fully substituted product and the late-stage intermediates is often very small, leading to poor separation on silica gel.
-
Troubleshooting Protocol:
-
Optimize Chromatography: Use a very nonpolar eluent system (e.g., hexane/dichloromethane gradients) and a high-quality silica gel with a large surface area. A long column can also improve separation.
-
Recrystallization: This is often the most effective method for obtaining highly pure, crystalline this compound. The highly symmetric structure of the final product often allows it to crystallize preferentially out of a solution containing less symmetric impurities.
-
Recommended Protocol: Dissolve the crude material in a minimal amount of a "good" solvent in which it is highly soluble (e.g., chloroform or THF) at an elevated temperature. Filter the hot solution to remove insoluble impurities. Then, slowly add a "poor" solvent in which the product is insoluble (e.g., ethanol, methanol, or hexane) dropwise until the solution becomes faintly turbid. Allow the mixture to cool slowly to room temperature, and then to 4 °C overnight to maximize crystal formation.[8]
-
-
Visualized Workflow and Reaction Pathways
Synthesis and Purification Workflow
The following diagram outlines the general workflow for synthesizing and purifying high-purity this compound.
Caption: General workflow from synthesis to high-purity product.
Key Reaction Pathways in Sonogashira Coupling
This diagram illustrates the desired reaction and major competing side reactions.
Caption: Competing reaction pathways during the Sonogashira step.
Quantitative Data Summary
| Impurity Type | Common Examples | Typical Removal Method |
| Incomplete Substitution | tris(4-ethynylphenyl)(4-bromophenyl)methane | Recrystallization, careful column chromatography |
| Homocoupling Byproduct | 1,4-Disubstituted-1,3-butadiyne | Column Chromatography |
| Catalyst Residues | Palladium (Pd), Copper (Cu) salts | Celite/Silica filtration, Aqueous wash, Scavenger resins |
| Precursor Contaminants | Isomers or partially brominated tetraphenylmethane | Purification of the starting material prior to use[8] |
References
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
- ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- ArODES. (2022). Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling.
- PubMed. (n.d.). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions.
- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- YouTube. (2019). Sonogashira coupling.
- Royal Society of Chemistry. (2014). Electronic Supplementary Information for J. Mater. Chem. A.
- Nature. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Charles University Digital Repository. (2022). SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
- Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemical Communications.
- PubMed Central. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
Sources
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. researchgate.net [researchgate.net]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
"stability issues of tetrakis(4-ethynylphenyl)methane under acidic or basic conditions"
Introduction: Understanding the Core Stability of Tetrakis(4-ethynylphenyl)methane
This compound is a highly symmetrical, tetravalent molecule featuring a central tetrahedral carbon atom connected to four ethynylphenyl arms.[1] Its rigid, three-dimensional structure and terminal alkyne functionalities make it a valuable building block in materials science, supramolecular chemistry, and for the synthesis of porous organic polymers and metal-organic frameworks.[2]
However, the very features that make this molecule attractive—the terminal alkyne groups—are also its most reactive sites. The acetylenic proton is weakly acidic, and the carbon-carbon triple bond is susceptible to electrophilic addition. Consequently, researchers frequently encounter stability issues when using this compound in reaction media containing acids or bases. This guide provides a comprehensive overview of these stability challenges, offering detailed troubleshooting advice and protocols to help you navigate your experiments successfully.
Visualizing the Molecule and Its Reactive Sites
The key to understanding the stability of this compound lies in its structure. The four terminal alkyne groups are the primary points of reactivity under both acidic and basic conditions.
Caption: Structure of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
The primary stability concerns stem from the reactivity of the four terminal alkyne (ethynyl) groups. These groups are susceptible to reactions under both acidic and basic conditions, which can lead to undesired side products or complete degradation of the starting material. The compound itself is thermally stable to over 300°C but is chemically reactive.[3][4]
Q2: How do acidic conditions affect the molecule?
While the tetrahedral core is robust, strong acidic conditions can promote the hydration of the alkyne triple bonds. This typically follows Markovnikov's rule, leading to the formation of tetrakis(4-acetylphenyl)methane (a tetra-ketone). This reaction is often catalyzed by strong protic acids (like H₂SO₄) or Lewis acids in the presence of water. Milder acidic conditions, however, are generally tolerated.[5][6]
Q3: What happens when this compound is exposed to a base?
The terminal acetylenic protons are weakly acidic (pKa ≈ 25) and can be deprotonated by a sufficiently strong base (e.g., organolithiums, sodium amide, or strong alkoxides) to form a tetra-acetylide anion.[7][8] This deprotonation is often the first step in desired reactions, such as Sonogashira or Cadiot-Chodkiewicz couplings.[9]
Q4: My solution turned cloudy/a precipitate formed after adding a base and a copper catalyst. What is happening?
You are likely observing the formation of copper(I) acetylides. This is a common and expected intermediate in many copper-catalyzed alkyne coupling reactions.[9][10] However, in the presence of an oxidant (like air/oxygen), these intermediates can rapidly undergo oxidative homocoupling to form diyne linkages, a reaction known as the Glaser or Hay coupling.[11][12] This is one of the most common and problematic side reactions.
Q5: Can I use silyl groups to protect the terminal alkynes?
Yes, protecting the terminal alkyne with a silyl group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, is a common strategy to prevent unwanted side reactions. However, be aware that these protecting groups have their own stability limitations. For instance, TMS groups are labile and can be cleaved under both acidic and basic conditions, while the bulkier TIPS group offers greater stability.[13] Base-catalyzed protodesilylation can occur, especially in the presence of a proton source like water or alcohol.[14][15]
Troubleshooting Guide: Addressing Common Experimental Issues
Issue 1: Unidentified Byproducts in a Base-Catalyzed Reaction
-
Symptoms: You run a reaction in the presence of a base (e.g., Et₃N, DBU) and a metal catalyst (e.g., CuI, Pd complexes). Upon analysis (¹H NMR, LC-MS), you observe new products, and your starting material is consumed faster than expected. The ¹H NMR spectrum shows a disappearance of the characteristic acetylenic proton signal (around 3.0 ppm).
-
Probable Cause: The most likely cause is oxidative homocoupling (Glaser coupling) of the terminal alkynes to form diyne-linked oligomers or polymers.[10][11] This is especially prevalent if the reaction is not performed under strictly inert atmosphere, as oxygen acts as the oxidant.
-
Solution Workflow:
Caption: Workflow for troubleshooting basic condition instability.
Issue 2: Low Yield and Product Degradation Under Acidic Conditions
-
Symptoms: An acid-catalyzed reaction (e.g., deprotection of an acid-labile group elsewhere in the molecule) results in a low yield of the desired product and the formation of a complex mixture. TLC analysis shows multiple new spots, and the ¹H NMR spectrum is difficult to interpret but may show new signals in the 2.0-2.5 ppm range (methyl ketone).
-
Probable Cause: Acid-catalyzed hydration of the alkyne moieties to form ketone functionalities.[16] Strong, hot acidic conditions are particularly detrimental. The Meyer-Schuster or Rupe rearrangements are related reactions that occur with propargylic alcohols under acidic conditions, highlighting the general sensitivity of alkynes to acid.[5][17][18]
-
Solution Workflow:
Sources
- 1. This compound (177991-01-4) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Glaser coupling - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. synarchive.com [synarchive.com]
- 12. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. Rupe Rearrgment | PPTX [slideshare.net]
"preventing homo-coupling in Sonogashira reactions for tetrakis(4-ethynylphenyl)methane"
Technical Support Center: Sonogashira Coupling Reactions
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically designed to address a critical challenge in the synthesis of complex molecular architectures: the prevention of alkyne homo-coupling (Glaser coupling). We will focus on the particularly demanding substrate, tetrakis(4-ethynylphenyl)methane , a molecule with four terminal alkynes, where the propensity for oligomerization and polymerization via homo-coupling is exceptionally high. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you achieve high yields of the desired cross-coupled product.
Troubleshooting Guide: Minimizing Homo-Coupling
This section addresses the most common issues encountered when performing Sonogashira reactions on substrates prone to dimerization and polymerization.
Q1: My reaction with this compound is producing a significant amount of insoluble, polymer-like byproduct. Is this the homo-coupling product?
A1: Yes, this is the most common manifestation of uncontrolled homo-coupling with a tetra-alkyne substrate. The formation of an insoluble, high-molecular-weight material is a result of extensive intermolecular Glaser coupling, where the terminal alkynes on different molecules of this compound react with each other. This creates a cross-linked polymer network instead of the desired, discretely substituted product. This side reaction is primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen[1][2][3]. The four reactive sites on your substrate make it exceptionally sensitive to these conditions.
Q2: What is the single most effective strategy to prevent this extensive polymerization?
A2: The most direct and effective strategy is to switch to a copper-free Sonogashira protocol [1][2][4][5]. The copper(I) salt is the primary catalyst for the oxidative homo-coupling of alkynes[6][7][8]. By eliminating it from the reaction mixture, you remove the principal pathway for this undesirable side reaction[9][10]. While copper-free reactions may sometimes require slightly higher temperatures or longer reaction times, the dramatic reduction in byproducts and simplified purification often make this the superior approach for sensitive or multifunctional substrates like yours[8][11].
Q3: I must use a copper-catalyzed system due to a particularly unreactive aryl halide. How can I suppress homo-coupling in this case?
A3: While challenging, you can significantly diminish homo-coupling in a copper-catalyzed system by focusing on two critical parameters: rigorous exclusion of oxygen and controlling reagent concentration.
-
Strictly Anaerobic Conditions: Oxygen is the terminal oxidant in the Glaser coupling mechanism[2][9][12]. It is imperative to thoroughly degas all solvents and reagents. Employing a robust inert gas (argon or nitrogen) atmosphere is not sufficient; the solvent must be actively deoxygenated using methods like freeze-pump-thaw cycles or by bubbling with argon for an extended period (30-60 minutes). Some protocols even suggest using a reducing atmosphere, such as a mixture of hydrogen gas diluted with nitrogen, to actively scavenge residual oxygen[13].
-
Slow Addition of the Alkyne: The Glaser coupling is a bimolecular reaction between two alkyne molecules. By keeping the instantaneous concentration of your tetra-alkyne substrate low, you can kinetically disfavor the homo-coupling pathway relative to the desired cross-coupling. This is achieved by adding the this compound solution to the reaction mixture via a syringe pump over several hours[3][14].
Q4: My reaction is sluggish, and even under copper-free conditions, I'm seeing some byproducts. How do I choose the optimal palladium catalyst, ligand, base, and solvent?
A4: For a sterically demanding substrate, optimizing the entire catalytic system is crucial for efficient cross-coupling, which in turn outcompetes side reactions.
-
Catalyst & Ligand: The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step, especially with bulky substrates[10]. To accelerate this, use bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands[15][16]. These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can more readily access the sterically hindered C-X bond[10]. Using a pre-formed, air-stable Pd(II) precatalyst that reliably generates the active Pd(0) species in situ is also highly recommended[10].
-
Base: The base is not merely a stoichiometric reagent; it is critical to the catalytic cycle. For copper-free systems, stronger, non-coordinating organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like cesium carbonate (Cs₂CO₃) are often more effective than traditional amines[1][6]. Amines like triethylamine or piperidine can compete with the alkyne for coordination to the palladium center, which can be problematic[1].
-
Solvent: The solvent must fully solubilize all components of the reaction[17]. For sterically hindered couplings, polar aprotic solvents like DMF, NMP, or DMA can be effective as they can help stabilize charged intermediates and increase reaction rates[17][18]. However, ensure they are anhydrous and rigorously degassed. Toluene is also a common choice, particularly in copper-free systems[19].
Frequently Asked Questions (FAQs)
Q: What is the mechanistic difference between the desired Sonogashira cross-coupling and the undesired Glaser homo-coupling?
A: The divergence occurs within the copper cycle.
-
Sonogashira Pathway: The base deprotonates the terminal alkyne, which then coordinates with Cu(I) to form a copper acetylide. This copper acetylide undergoes transmetalation with the Ar-Pd(II)-X complex (formed after oxidative addition of the aryl halide to Pd(0)). Subsequent reductive elimination from the palladium center yields the desired aryl-alkyne product and regenerates the Pd(0) catalyst.
-
Glaser Pathway: In the presence of oxygen, the same copper acetylide intermediate is intercepted. It undergoes oxidative dimerization, where two copper acetylide species couple to form a butadiyne (the homo-coupled product), and the Cu(I) is oxidized. The active Cu(I) catalyst is then regenerated through a separate redox process. This parasitic cycle consumes your alkyne without involving the palladium catalyst at all.
Q: Why is this compound so much more challenging than a simple mono-alkyne like phenylacetylene?
A: The challenge arises from two factors:
-
Statistical Probability: With four reactive sites, the probability of at least one site undergoing undesired homo-coupling is significantly higher than with a single site.
-
Polymerization: For a mono-alkyne, homo-coupling results in a simple, often soluble, diyne dimer. For your tetra-alkyne, a single intermolecular homo-coupling event links two large molecules. A second and third event on the same molecules can rapidly lead to an insoluble, cross-linked polymer, effectively removing a large amount of material from the reaction and making purification extremely difficult.
Visualizing the Competing Reaction Pathways
The following diagram illustrates the catalytic cycles for both the desired Sonogashira cross-coupling and the undesired Glaser homo-coupling, highlighting the critical intercept point.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. golden.com [golden.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 17. books.lucp.net [books.lucp.net]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
"optimizing reaction time and temperature for tetrakis(4-ethynylphenyl)methane synthesis"
Welcome to the technical support center for the synthesis of tetrakis(4-ethynylphenyl)methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis. As your Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower your experimental success.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone for the development of advanced materials, including covalent organic frameworks (COFs) and dendrimers. The primary route to this tetrahedral building block is through a four-fold Sonogashira cross-coupling reaction of tetrakis(4-bromophenyl)methane with a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step. The optimization of reaction time and temperature is critical for maximizing yield and purity, while minimizing side reactions.
Reaction Pathway Overview
The synthesis is typically a two-step process:
-
Sonogashira Coupling: Tetrakis(4-bromophenyl)methane is reacted with an excess of trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base in an organic solvent.
-
Deprotection: The resulting tetrakis(4-trimethylsilylethynylphenyl)methane is treated with a base, such as potassium carbonate, in a solvent mixture to remove the trimethylsilyl (TMS) protecting groups.
Technical Support Center: Characterization of Tetrakis(4-ethynylphenyl)methane-Based Polymers
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tetrakis(4-ethynylphenyl)methane (TEPM)-based polymers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the characterization of these unique, hyperbranched, and often insoluble materials. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your experimental work.
Section 1: Solubility and Sample Preparation Challenges
The tetrahedral, rigid structure of the TEPM monomer often leads to polymers with limited solubility, which is the first and most significant hurdle in characterization.
Question: My TEPM-based polymer won't dissolve in common solvents like THF, chloroform, or toluene. What should I do?
Answer: This is the most common issue with this class of polymers. The poor solubility arises from the rigid, three-dimensional network structure that forms, especially as the degree of polymerization and cross-linking increases.
Immediate Troubleshooting Steps:
-
Solvent Screening: Expand your solvent list. Try more aggressive, polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). Sometimes, a mixture of solvents works better than a single one.
-
Heating: Gently heat the solvent/polymer mixture. Many polymers show increased solubility at elevated temperatures. However, be cautious, as excessive heat can promote further cross-linking of unreacted ethynyl groups, paradoxically reducing solubility.[1]
-
Sonication: Use a sonication bath to break up polymer aggregates and facilitate solvent penetration.
-
Extended Dissolution Time: Allow the polymer to stir in the solvent for an extended period (24-48 hours). Patience is often key.
If the polymer remains insoluble, you must switch to characterization techniques designed for solid materials. [2][3] You cannot proceed with solution-based methods like Gel Permeation Chromatography (GPC/SEC) or standard liquid-state Nuclear Magnetic Resonance (NMR).
Workflow for Insoluble Polymers
Here is a decision-making workflow for how to proceed when facing an insoluble polymer sample.
Caption: Decision tree for selecting characterization methods based on polymer solubility.
Section 2: Molar Mass Determination (GPC/SEC)
Even when a TEPM-based polymer is soluble, obtaining accurate molar mass data via GPC/SEC is fraught with challenges due to its hyperbranched architecture.[4]
Question: My GPC/SEC chromatogram shows a very broad peak, or a peak at the exclusion limit, that doesn't seem correct. How do I interpret this?
Answer: This is a classic problem when analyzing hyperbranched polymers with GPC/SEC. The issue stems from two primary sources: aggregation and the difference in hydrodynamic volume compared to linear standards.
-
Aggregation: Conjugated, rigid polymers like these have a strong tendency to form aggregates in solution, even if they appear dissolved.[5][6] These aggregates are very large and will elute very early, often at or near the column's exclusion limit, giving a false indication of extremely high molar mass.[5]
-
Hydrodynamic Volume: GPC/SEC separates molecules based on their size in solution (hydrodynamic volume), not directly by molar mass.[7] A hyperbranched polymer has a much more compact, globular structure than a linear polymer of the same molar mass. Therefore, it will have a smaller hydrodynamic volume and elute later, leading to a significant underestimation of its molar mass if you are using a conventional calibration with linear standards (e.g., polystyrene).
Troubleshooting Protocol for GPC/SEC Analysis
| Step | Action | Rationale |
| 1 | Filter the Sample | Before injection, filter your dissolved sample through a 0.2 or 0.45 µm PTFE filter. This removes large, insoluble particulates that can clog the column but may not remove nano-aggregates.[5] |
| 2 | Modify the Mobile Phase | Add a salt like lithium bromide (LiBr) to the mobile phase (e.g., THF or DMF). The salt can help to disrupt intermolecular interactions and suppress aggregation.[8] |
| 3 | Elevate Temperature | Run the GPC/SEC system at an elevated temperature (e.g., 40-60 °C). This can improve solubility and break up aggregates. Ensure your columns are rated for the temperature you choose.[1] |
| 4 | Use Multi-Detector GPC/SEC | This is the most critical step for accurate analysis. A single refractive index (RI) detector is insufficient. You need a multi-detector system that includes a light scattering (LS) detector (MALS or RALS) and a viscometer. This setup allows you to measure the absolute molar mass at each point in the chromatogram, independent of the polymer's shape and the column calibration.[4][7] |
| 5 | Analyze the Mark-Houwink Plot | A plot of log(intrinsic viscosity) vs. log(Molar Mass) (the Mark-Houwink plot) can confirm the polymer's architecture. For a random coil (linear polymer), the slope (α) is typically 0.5-0.8. For a compact sphere (like a hyperbranched polymer), α will be much lower (< 0.5). This provides direct evidence of the branched structure.[4] |
GPC/SEC Troubleshooting Flowchart
Caption: Troubleshooting workflow for common GPC/SEC issues with TEPM-based polymers.
Section 3: Structural Characterization (NMR Spectroscopy)
NMR is powerful for structural elucidation, but TEPM-based polymers present unique challenges for both liquid- and solid-state analysis.
Question: My polymer is insoluble. How can I get NMR data to confirm its structure?
Answer: For insoluble or partially cross-linked polymers, solid-state NMR (ssNMR) is the only viable NMR technique.[3][9] The most common experiment is ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR.
Unlike liquid-state NMR which gives sharp peaks, ssNMR spectra have much broader lines. However, you can still identify key structural features.[10][11]
Key Features in ¹³C CP/MAS NMR of TEPM-based Polymers
| Chemical Shift (ppm) | Assignment | What it Tells You |
| ~145-150 | N-substituted Aromatic Carbons | Confirms the presence of the polymer backbone structure.[12] |
| ~120-135 | C-substituted & Non-substituted Aromatic Carbons | Confirms the integrity of the phenyl rings.[12] |
| ~80-95 | Alkynyl Carbons (-C≡C-) | The presence and intensity of these peaks indicate unreacted ethynyl groups. A decrease in this region suggests a high degree of polymerization or cross-linking. |
| ~55-65 | Quaternary Methane Carbon (Central C) | A clear signal here confirms the tetrahedral core of the monomer is intact within the polymer structure.[13] |
| ~30-40 | Aliphatic Linker Carbons | If a linker was used in a cross-linking reaction (e.g., from dimethoxymethane), signals will appear here, confirming the cross-linking chemistry.[12][13] |
Step-by-Step Protocol: Sample Preparation for ¹³C CP/MAS NMR
-
Drying: Ensure your polymer sample is completely dry. Lyophilize or dry under high vacuum for at least 24 hours. Residual solvent will broaden the peaks and can interfere with the cross-polarization process.
-
Grinding: The sample must be a fine, homogeneous powder. Use a mortar and pestle to grind the polymer.
-
Packing the Rotor: Carefully pack the powdered sample into the zirconia MAS rotor (typically 4mm or 7mm). Pack it tightly and evenly to ensure stable magic angle spinning. Uneven packing can cause the rotor to crash at high spinning speeds.
-
Acquisition: Work with your facility's NMR spectroscopist to set up the experiment. Key parameters include:
-
Contact Time: This determines how efficiently magnetization is transferred from ¹H to ¹³C. A variable contact time experiment can help optimize the signal for different carbon environments.
-
Spinning Speed: Faster spinning speeds ( >10 kHz) are generally better as they move spinning sidebands further away from the isotropic peaks, simplifying the spectrum.
-
Recycle Delay: Due to the rigid nature of these polymers, ¹H T₁ relaxation times can be long. A sufficiently long recycle delay is crucial for quantitative analysis.[11]
-
Section 4: Thermal Properties (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and transitions of these polymers.
Question: My TGA curve shows a very high decomposition temperature but almost no features before that. Is this normal? How do I interpret the data?
Answer: Yes, this is characteristic of highly cross-linked, aromatic network polymers. They are known for their exceptional thermal stability.[14]
Interpreting TGA Data for TEPM-based Polymers:
-
Initial Weight Loss (< 200 °C): A small weight loss in this region is typically due to the evaporation of trapped solvent or absorbed moisture.[15][16]
-
Onset of Decomposition (T_d): The temperature at which significant weight loss begins (often defined as 5% or 10% weight loss) is a key measure of thermal stability. For TEPM-based networks, this can be well above 400-500 °C in an inert atmosphere (N₂).[17]
-
Decomposition Steps: The derivative of the TGA curve (DTG curve) is very useful here. It shows the rate of mass loss. Multiple peaks in the DTG curve indicate that the polymer decomposes through several distinct steps.[16]
-
Char Yield: The percentage of material remaining at the end of the experiment (e.g., at 800 °C in N₂) is the char yield. A high char yield is another hallmark of these materials and is indicative of a densely cross-linked network that forms a stable carbonaceous residue.
Why is there no clear Glass Transition (T_g) in my DSC? The glass transition is associated with the onset of large-scale segmental motion in the amorphous regions of a polymer. In a highly cross-linked network like a TEPM-based polymer, the chain segments are severely restricted.[9] This has two consequences for DSC analysis:
-
Very High or No T_g: The T_g may be higher than the decomposition temperature, meaning the polymer degrades before it can soften.
-
Very Broad Transition: If a T_g is present, the restriction on motion makes it a very subtle and broad transition, often spread over a wide temperature range, making it difficult to detect with DSC.
References
- Alam, T. M., & Jones, B. H. (2019). Investigating Chain Dynamics in Highly Crosslinked Polymers using Solid–State 1H NMR Spectroscopy. OSTI.GOV. [Link]
- Guzman-Villanueva, D., et al. (2015). Synthesis and characterization of an insoluble polymer based on polyamidoamine: applications for the decontamination of metals in aqueous systems. PubMed. [Link]
- ResearchGate. (n.d.). (a) GPC chromatogram of pure hyperbranched polyglycerol and...
- Sherrington, D. C., et al. (1996). Solid-State 13C MAS NMR Studies of Hyper-Cross-Linked Polystyrene Resins.
- Sherrington, D. C., et al. (1997). Quantitative Solid State 13C NMR Studies of Highly Cross-Linked Poly(divinylbenzene) Resins.
- Fréchet, J. M. J., et al. (1997). Synthesis and Characterization of Hyperbranched Polycarbonates.
- Carta, M., et al. (2021). Hyper Cross-Linked Polymers as Additives for Preventing Aging of PIM-1 Membranes. PMC. [Link]
- McNally, T. (2017). Characterise and control.
- Solubility of Things. (n.d.). Characterization of Polymers. Solubility of Things. [Link]
- ResearchGate. (n.d.). Scheme 1. Synthesis of the polytriphenylamine networks.
- Biccoca. (n.d.). Study of polymer crosslink density by time domain NMR spectroscopy. Bicocca University. [Link]
- XRF Scientific. (n.d.). Interpreting results from TGA instruments. XRF Scientific. [Link]
- Separation Science. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution.
- Zerbinati, N., et al. (2026). Exploring the Immunological Implications of Insoluble Particulate Impurities in Hyaluronic Acid Fillers. Dove Medical Press. [Link]
- Tran, T. H., et al. (2020).
- Malvern Panalytical. (2021). Aggregates!
- ResearchGate. (n.d.). Thermogravimetric analysis of hyperbranched poly(phenylene sulfone)...
- Sommer, M., et al. (2024). Breaking Strong Alkynyl-Phenyl Bonds: Poly(para-phenylene ethynylene)s under Mechanical Stress. Journal of the American Chemical Society. [Link]
- Held, D. (2018). Tips & Tricks GPC/SEC: What You Need to Know to Allow for Efficient GPC/SEC Troubleshooting.
- ResearchGate. (2014). How can we de analysis of an insoluble polymer in common organic solvents?
- Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Agilent Technologies. [Link]
- ResearchGate. (n.d.). Structures of representative PAEs. PPE = poly(phenylene ethynylene)...
- Agilent. (n.d.). Analysis of engineering polymers by GPC/SEC. Agilent Technologies. [Link]
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization.
- ResearchGate. (n.d.). TGA thermograms of hyperbranched poly(alkylenephenylenes) hb-P1(5) and...
- Voit, B., & Lederer, A. (2009).
- Loo, W. S., et al. (2016).
- ResearchGate. (2025). Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s.
- Separation Science. (n.d.). GPC/SEC Good Practice & Troubleshooting Tutorials.
- Gilroy, J. B., et al. (2024). Examining the Properties of (Co)Polymer Networks Prepared by the Phosphane-Ene Reaction. Surface Science Western. [Link]
- Itoh, M., et al. (1994). A Novel Synthesis and Extremely High Thermal Stability of Poly[(phenylsilylene)ethynylene-1,3-phenyleneethynylene].
- ResearchGate. (n.d.). Tetrakis-(4-thiyphenyl)methane: Origin of a Reversible 3D-Homopolymer.
- ResearchGate. (2025). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
- ResearchGate. (2025). Tetrakis(4-sulfophenyl)methane dodecahydrate. Reversible and selective water inclusion and release in an organic host.
- Haber, S., et al. (2025). Microstructure of Amide-Functionalized Polyethylenes Determined by NMR Relaxometry. ChemRxiv. [Link]
- ResearchGate. (2025). 31P-NMR characterization of chain ends in polymers and copolymers prepared using Lucirin TPO as a photoinitiator.
Sources
- 1. agilent.com [agilent.com]
- 2. Synthesis and characterization of an insoluble polymer based on polyamidoamine: applications for the decontamination of metals in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterise and control | Laboratory News [labnews.co.uk]
- 5. Aggregates! And what they look like in GPC/SEC data | Malvern Panalytical [malvernpanalytical.com]
- 6. Aggregation and Solubility of a Model Conjugated Donor-Acceptor Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Investigating Chain Dynamics in Highly Crosslinked Polymers using Solid–State 1H NMR Spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Hyper Cross-Linked Polymers as Additives for Preventing Aging of PIM-1 Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Crystallinity Enhancement of COFs from Tetrakis(4-ethynylphenyl)methane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Covalent Organic Frameworks (COFs) derived from tetrakis(4-ethynylphenyl)methane. This guide is designed to provide in-depth troubleshooting and practical advice to help you overcome common challenges in achieving high crystallinity in your COF synthesis.
Introduction: The Crystallinity Challenge
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures that make them promising for applications in gas storage, separation, and catalysis.[1][2] The tetrahedral building block, this compound, is a valuable precursor for creating three-dimensional COFs. However, achieving high crystallinity in these materials can be a significant hurdle. The formation of strong covalent bonds, which is fundamental to the structure of COFs, often leads to kinetically controlled, irreversible reactions that can result in amorphous, disordered materials rather than well-defined crystalline structures.[3]
This guide provides a structured approach to troubleshooting and improving the crystallinity of your COFs, drawing from established principles and recent advancements in the field.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: My final product is an amorphous powder with no clear diffraction peaks in the Powder X-ray Diffraction (PXRD) pattern.
Possible Causes:
-
Rapid Polymerization: The reaction is proceeding too quickly, preventing the monomers from arranging into an ordered, crystalline framework. This is a common issue in COF synthesis, where rapid bond formation can lead to kinetically trapped, amorphous structures.[3][4]
-
Poor Monomer Solubility: If the monomers are not sufficiently soluble in the chosen solvent system, they may precipitate out of solution before they can react and form an ordered framework.
-
Inappropriate Solvent System: The polarity and composition of the solvent play a critical role in mediating monomer solubility and the dynamics of COF formation.[5] An unsuitable solvent can hinder the reversible reactions necessary for error correction and crystallization.[3]
-
Suboptimal Reaction Temperature: The temperature influences both the reaction rate and the reversibility of the bond formation. A temperature that is too high can accelerate the reaction to the point of amorphous product formation, while a temperature that is too low may not provide enough energy for the system to overcome the activation barrier for crystallization.
Solutions:
-
Employ a Modulator: The addition of a modulator, such as a monofunctional amine or an acid, can slow down the initial rate of polymerization.[4][6] Modulators compete with the monomers for reactive sites, leading to a more controlled reaction and allowing for the formation of a thermodynamically favored crystalline product.[6] For imine-based COFs, adding aniline has been shown to inhibit nucleation and promote the growth of larger single crystals.[7]
-
Protocol: Start by adding a small amount of a modulator (e.g., 5-10 mol% relative to the monomer) to your reaction mixture. Systematically vary the concentration to find the optimal loading for your specific system.
-
-
Optimize the Solvent System: Experiment with different solvent mixtures to fine-tune the solubility of your monomers and control the reaction kinetics.[1] Increasing the solvent polarity has been shown to enhance the crystallinity of some COFs.[5] For instance, a mixture of a good solvent (to dissolve the monomers) and a poor solvent (to induce precipitation of the crystalline COF) can be effective.
-
Example Solvent Systems to Explore:
-
Dioxane/mesitylene mixtures
-
n-Butanol/toluene mixtures
-
Using ionic liquids as both the solvent and catalyst has also been successful in some cases.[1]
-
-
-
Control Monomer Concentration and Addition: Lowering the initial monomer concentration can slow down the reaction rate.[1] Alternatively, a slow addition of one monomer to the other over an extended period can help maintain a low concentration of reactive species, favoring crystalline growth over amorphous precipitation.[3]
-
Systematic Temperature Screening: Perform a series of experiments at different temperatures to identify the optimal range for crystallization. A common starting point for solvothermal synthesis is 120 °C, but this should be adjusted based on your specific monomers and solvent system.
Issue 2: The PXRD pattern shows broad, weak peaks, indicating poor crystallinity.
Possible Causes:
-
Incomplete Reaction or Insufficient Time for "Error Correction": The reversible nature of the bond formation in many COF syntheses is crucial for "error correction," where misplaced monomers can detach and reattach in the correct position to form a crystalline lattice.[8] Insufficient reaction time may not allow for this process to reach completion.
-
Presence of Defects: The framework may contain a significant number of structural defects, which disrupt the long-range order and lead to peak broadening in the PXRD pattern.
-
Interlayer Stacking Disorders: In 2D COFs, the way the layers stack on top of each other can significantly impact the observed crystallinity.[9] Irregular stacking will result in broader diffraction peaks.
Solutions:
-
Increase Reaction Time: Extend the duration of the solvothermal reaction to allow more time for the dynamic error-correction process to occur. Monitor the evolution of the PXRD pattern over time to determine the optimal reaction duration.
-
Post-Synthetic Treatment: A two-step solvothermal procedure can be effective.[10] The first step focuses on the initial polycondensation, and the second step, under different solvent or temperature conditions, aims to "heal" defects and improve crystallinity.[10]
-
Annealing: After the initial synthesis, heating the COF powder under vacuum or in an inert atmosphere at an elevated temperature (below its decomposition temperature) can sometimes promote further crystallization and reduce defects.
-
Linker Design and Planarity: The rigidity and planarity of the building blocks can influence the degree of crystallinity.[1][11] While this compound provides a rigid tetrahedral core, the choice of the linking chemistry is critical. Ensuring the resulting linkage promotes a planar structure can enhance π-π stacking interactions between layers, leading to better crystallinity.[1]
Workflow for Improving COF Crystallinity
Caption: A workflow diagram illustrating the troubleshooting and optimization strategies for improving the crystallinity of COFs.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to characterize the crystallinity of my COF?
A1: Powder X-ray Diffraction (PXRD) is the primary technique for assessing the crystallinity of COF materials.[8] A highly crystalline COF will exhibit a PXRD pattern with sharp, well-defined diffraction peaks at specific 2θ angles. In contrast, an amorphous material will show a broad halo with no distinct peaks. For more detailed structural analysis, especially for single crystals, single-crystal X-ray diffraction is the gold standard, providing atomic-level precision.[7][12] Three-dimensional electron diffraction (3D ED) is an emerging technique for determining the structure of nanocrystalline COFs.[8][13]
Q2: How do I choose the right solvent for my COF synthesis?
A2: The choice of solvent is critical and often requires empirical optimization.[5][14] A good starting point is a mixture of solvents with different polarities. The solvent system should be able to dissolve the monomers to a sufficient extent to allow for the reaction to occur in the solution phase, but it should also be a poor enough solvent for the resulting COF to precipitate out as a crystalline solid. The interaction between the solvent and the growing COF layers can also influence the stacking behavior and overall crystallinity.[1]
Q3: Can I improve the crystallinity of my COF after the initial synthesis?
A3: Yes, post-synthetic modification (PSM) techniques can sometimes be used to improve crystallinity.[15][16] One approach is a two-step solvothermal process where the initially formed (often less crystalline) COF is heated in a different solvent system to facilitate structural rearrangement and defect healing.[10] Thermal annealing under an inert atmosphere can also be effective in some cases.
Q4: What role does the monomer structure play in achieving high crystallinity?
A4: The geometry and rigidity of the monomers are fundamental to forming a well-ordered, crystalline framework.[1] this compound provides a rigid, tetrahedral node. It is crucial that the linker molecule also has a well-defined geometry and that the resulting covalent linkage maintains the overall rigidity of the framework. Flexible linkers can introduce disorder and hinder crystallization.[1]
Q5: Are there any specific reaction conditions that are generally successful for COFs made from this compound?
A5: While optimal conditions are system-dependent, solvothermal synthesis is the most common method.[10][17] This typically involves heating the monomers in a sealed vessel (e.g., a Pyrex tube) in a suitable solvent mixture at temperatures ranging from 80 to 150 °C for 1 to 3 days. The use of a catalyst, such as an acid or a base, may be necessary depending on the specific linkage chemistry being employed. For example, imine-based COFs often benefit from an acidic catalyst.[4]
Quantitative Data Summary
| Parameter | Typical Range/Value | Rationale and Impact on Crystallinity |
| Reaction Temperature | 80 - 150 °C | Affects reaction kinetics and reversibility. Higher temperatures can lead to amorphous products, while lower temperatures may be too slow. |
| Reaction Time | 24 - 72 hours | Allows for dynamic error correction and the formation of a thermodynamically stable crystalline phase.[1] |
| Monomer Concentration | 0.05 - 0.2 M | Lower concentrations can slow down polymerization, favoring crystalline growth.[1] |
| Modulator Concentration | 5 - 20 mol% | Competes with monomers to slow down the reaction rate, promoting the formation of more ordered structures.[6] |
Experimental Protocol: Modulator-Assisted Synthesis
This protocol provides a general guideline for using a modulator to improve the crystallinity of an imine-based COF derived from tetrakis(4-aminophenyl)methane (a derivative of your core molecule) and a dialdehyde linker.
-
Preparation: In a Pyrex tube, add tetrakis(4-aminophenyl)methane (1 equivalent).
-
Solvent Addition: Add the chosen solvent mixture (e.g., 1:1 v/v n-butanol/toluene) to achieve the desired monomer concentration (e.g., 0.1 M).
-
Modulator Addition: Add the modulator (e.g., aniline, 10 mol%) to the mixture.
-
Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Linker Addition: Add the dialdehyde linker (2 equivalents).
-
Freeze-Pump-Thaw: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases.
-
Sealing: Seal the Pyrex tube under vacuum.
-
Heating: Place the sealed tube in an oven preheated to the desired temperature (e.g., 120 °C) for the specified time (e.g., 72 hours).
-
Work-up: After cooling to room temperature, collect the solid product by filtration. Wash thoroughly with an appropriate solvent (e.g., acetone, THF) to remove any unreacted monomers and the modulator.
-
Drying: Dry the product under vacuum at an elevated temperature (e.g., 80 °C) overnight.
-
Characterization: Analyze the dried powder using PXRD to assess its crystallinity.
Logical Relationship Diagram
Sources
- 1. Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement strategies [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent polarity tuning to enhance the crystallinity of 2D-covalent organic frameworks for visible-light-driven hydrogen generation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Literature on the Synthesis of Modulator-Assisted Covalent-Organic Frameworks (MA-COFs): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. catalogue.univ-perp.fr [catalogue.univ-perp.fr]
- 8. Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Design strategies for improving the crystallinity of covalent organic frameworks and conjugated polymers: a review - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 12. aminer.org [aminer.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects in the Synthesis of Tetrakis(4-ethynylphenyl)methane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of tetrakis(4-ethynylphenyl)methane. This resource is designed for researchers and chemists encountering challenges or seeking to optimize the synthesis of this important tetrahedral building block. The choice of solvent is a critical parameter that profoundly influences the success of the Sonogashira cross-coupling reaction, the primary method for this synthesis. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of solvents in the synthesis.
Q1: What is the primary reaction for synthesizing this compound, and what is the general role of the solvent?
The synthesis is predominantly achieved via a four-fold Sonogashira cross-coupling reaction.[1] This involves coupling a tetrahedral core, typically tetrakis(4-bromophenyl)methane or tetrakis(4-iodophenyl)methane, with a terminal alkyne like ethynyltrimethylsilane (TMS-acetylene), followed by a deprotection step.[2][3]
The solvent is not merely an inert medium; it is an active participant that dictates several key aspects of the reaction[4]:
-
Solubilization: The solvent must effectively dissolve the non-polar tetrahedral halide, the palladium catalyst, the copper(I) co-catalyst, the base, and the alkyne.[4]
-
Reaction Kinetics: By influencing the solubility and diffusion of reactants, the solvent directly impacts the reaction rate.[4]
-
Catalyst Stability: Solvents can coordinate with the palladium catalyst, affecting its stability and activity. Some coordinating solvents can be beneficial, while others may inhibit the reaction by displacing essential ligands.[4][5]
-
Selectivity: The solvent environment can influence the competition between the desired cross-coupling and undesired side reactions, such as alkyne homocoupling (Glaser coupling).[6]
Q2: Why is a combination of solvents, such as an amine and an apolar solvent (e.g., triethylamine/benzene), frequently used?
This is a classic and effective strategy that addresses multiple needs simultaneously.
-
Amine as Base and Solvent: Triethylamine (NEt₃) or other amines like diisopropylamine are crucial as the base to deprotonate the terminal alkyne and neutralize the HX formed during the catalytic cycle.[7] When used in large excess, the amine also serves as a co-solvent.[8]
-
Apolar Co-solvent for Solubility: The starting material, tetrakis(4-bromophenyl)methane, is a large, non-polar, and rigid molecule. A non-polar, aromatic solvent like benzene or toluene is highly effective at dissolving it, ensuring it is available for the catalytic reaction.[4] The combination, therefore, ensures that both the organic-soluble halide and the more polar catalyst intermediates remain in solution.
Q3: What are the pros and cons of different solvent classes for this synthesis?
The optimal solvent depends on the specific reaction conditions (e.g., copper-free vs. copper-catalyzed) and the reactivity of the aryl halide.
| Solvent Class | Examples | Pros | Cons |
| Amines (as solvent) | Triethylamine, Piperidine, Diisopropylamine | Acts as both base and solvent, simplifying the reaction mixture.[8] | Can promote copper-catalyzed alkyne homocoupling. May not be sufficient on its own to dissolve the aryl halide. |
| Aprotic Polar | DMF, DMSO, NMP | Excellent dissolving power for a wide range of reagents, including salts.[4] Can accelerate reactions. | Can inhibit catalysis by strongly coordinating to the palladium center and displacing other ligands.[4] DMF is also noted for its reproductive toxicity.[4] |
| Apolar / Weakly Polar | Toluene, Benzene, THF, 2-MeTHF | Excellent for dissolving the non-polar starting material. Less likely to inhibit the catalyst.[4] Green alternatives like 2-MeTHF are available and effective.[9] | May not be sufficient to dissolve all catalytic species or bases, often requiring a co-solvent. |
| Protic | Ethanol, Water | Environmentally friendly ("green") options.[6] | Poor solubility for non-polar starting materials like tetrakis(4-bromophenyl)methane can lead to low yields or require specialized catalyst systems.[6] |
Q4: How critical are solvent purity and degassing for the Sonogashira coupling?
They are absolutely critical for reproducibility and high yields.
-
Oxygen: The presence of oxygen is a primary cause of the Glaser-Hay homocoupling side reaction, which produces diynes from the terminal alkyne.[6] This is particularly problematic in copper-catalyzed systems. Degassing the solvent (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) is mandatory to remove dissolved oxygen.
-
Water: While some modern protocols can tolerate water, traditional Sonogashira reactions work best under anhydrous conditions. Water can interfere with the base and affect the stability of some catalytic intermediates. Solvents should be thoroughly dried using standard laboratory procedures.
Q5: Can this synthesis be performed under "green" or solvent-free conditions?
Yes, significant progress has been made in this area.
-
Green Solvents: Using bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) has proven highly effective, offering nearly quantitative yields in some copper-free and amine-free Sonogashira systems.[9]
-
Solvent-Free: It is possible to run the reaction using a liquid base like triethylamine with a phase-transfer catalyst such as tetrabutylammonium fluoride (TBAF) under solvent-free conditions.[10] This approach is fast and efficient but may require careful temperature control to manage the exothermic reaction.
Part 2: Troubleshooting Guide
This guide provides a structured approach to solving common experimental problems.
Problem 1: Low to No Product Yield
-
Initial Observation: TLC or LC-MS analysis shows that the tetrakis(4-bromophenyl)methane starting material is largely unconsumed after the expected reaction time.
-
Causality & Troubleshooting Steps:
-
Check Solubility: The starting material may not be fully dissolved.
-
Why it happens: The tetrahedral core is highly non-polar and can precipitate from insufficiently non-polar solvent systems, especially upon addition of other reagents.
-
Solution: Increase the proportion of the apolar co-solvent (e.g., toluene or benzene) relative to the amine. Gentle heating (e.g., 40-50 °C) can also improve solubility. If using a single polar solvent like DMF, its dissolving power may be insufficient for this specific substrate, and a switch to a toluene/amine system is recommended.[4]
-
-
Evaluate Solvent Polarity: The chosen solvent may be inhibiting the catalyst.
-
Why it happens: Highly coordinating polar aprotic solvents like DMF or DMSO can bind strongly to the palladium center, preventing the oxidative addition of the aryl halide, which is a key step in the catalytic cycle.[4]
-
Solution: If using DMF or DMSO and experiencing a stalled reaction, switch to a less coordinating solvent system. A common and effective alternative is a mixture of THF and triethylamine or toluene and triethylamine.[4][11]
-
-
Confirm Degassing Procedure: Oxygen may have deactivated the catalyst or consumed the alkyne.
-
Why it happens: The Pd(0) active catalyst can be oxidized and deactivated by oxygen. Furthermore, oxygen promotes the homocoupling of the alkyne, consuming the reagent in an unproductive pathway.[6]
-
Solution: Ensure all solvents, especially the amine, are rigorously degassed before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
-
-
Problem 2: Messy TLC with Significant Side Product Formation
-
Initial Observation: The TLC plate shows multiple spots, with a prominent spot corresponding to the homocoupled diyne (Glaser product). The desired product spot is weak.
-
Causality & Troubleshooting Steps:
-
Minimize Homocoupling (Glaser Coupling): This is the most common side reaction.
-
Why it happens: This side reaction is primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen and an amine base.[6]
-
Solution A (Optimize Conditions): The most immediate fix is to ensure strictly anaerobic (oxygen-free) conditions through rigorous degassing of all solvents and reagents.
-
Solution B (Switch to a Copper-Free System): If homocoupling persists, eliminating the copper(I) salt is the most effective solution. Copper-free Sonogashira reactions are well-established.[5] They may require a slightly higher catalyst loading or a different ligand/base combination (e.g., using a palladium-NHC complex or a base like Cs₂CO₃ in 2-MeTHF[9]), but they completely prevent this side reaction pathway.
-
-
Problem 3: Reaction is Sluggish or Stalls Before Completion
-
Initial Observation: The reaction proceeds initially, as confirmed by TLC, but stops before the starting material is fully consumed, even after extended reaction times.
-
Causality & Troubleshooting Steps:
-
Assess Catalyst Stability in the Chosen Solvent: The solvent may be contributing to catalyst decomposition.
-
Why it happens: While some coordination is necessary, certain solvents can lead to the formation of inactive palladium species or palladium black precipitation over time. The combination of solvent, base, and temperature influences catalyst lifetime.
-
Solution: If using a high temperature in a solvent like DMF, consider lowering the temperature or switching to a more benign solvent like THF or toluene, which are generally less aggressive towards the catalyst complex at elevated temperatures.[4] Additionally, ensure the phosphine ligands used are not degrading; sometimes an excess of ligand can help stabilize the catalyst.
-
-
Part 3: Protocols & Data
Experimental Protocol: Standard Synthesis of this compound
This protocol is adapted from established literature procedures and represents a reliable starting point.[2]
Step 1: Four-fold Sonogashira Coupling
-
To a dry Schlenk flask under an argon atmosphere, add tetrakis(4-bromophenyl)methane (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.05 eq per bromide), and copper(I) bromide (CuBr, 0.05 eq per bromide).
-
Evacuate and backfill the flask with argon three times.
-
Add freshly distilled and degassed benzene (approx. 0.2 M relative to the methane core) and degassed triethylamine (approx. 10 eq per bromide) via cannula.
-
Add ethynyltrimethylsilane (TMS-acetylene, 1.5 eq per bromide) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir under argon. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature, filter through a pad of celite to remove catalyst residues, and wash the pad with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude tetrakis(4-((trimethylsilyl)ethynyl)phenyl)methane.
Step 2: Deprotection of Silyl Groups
-
Dissolve the crude product from Step 1 in a mixture of benzene and acetonitrile.
-
Add tetrabutylammonium fluoride (TBAF, 1.2 eq per silyl group) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC. Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization to yield a light yellow solid.
Table 1: Comparative Effects of Solvents on Sonogashira Reactions
| Solvent System | Base | Typical Conditions | Key Advantages | Potential Issues & Troubleshooting |
| Toluene / NEt₃ [2][4] | NEt₃ | Pd/Cu catalyst, 80-100 °C | Good solubility for non-polar substrates; generally good yields. | Requires rigorous degassing to prevent homocoupling. |
| DMF [4] | Amine | Pd/Cu catalyst, 80-120 °C | High reaction rates due to polarity and high boiling point. | Can inhibit some Pd catalysts; toxicity concerns.[4] If reaction stalls, switch to a less coordinating solvent. |
| THF / NEt₃ [11] | NEt₃ | Pd/Cu catalyst, 50-65 °C | Good general-purpose solvent; lower boiling point for easier removal. | Solubility of tetrakis(4-bromophenyl)methane may be limited. |
| 2-MeTHF [9] | Cs₂CO₃ | Copper-free, Amine-free, Room Temp. | "Green" solvent; avoids homocoupling; mild conditions. | May require specific palladium pre-catalysts (e.g., with cataCXium A ligand).[9] |
| Ethanol / Water [6] | K₂CO₃ | Heterogeneous catalyst, 70 °C | "Green" system, low toxicity. | Poor solubility of the starting material is a major challenge, likely leading to very low yields for this specific substrate. |
| Solvent-Free [10] | TBAF | Pd catalyst, heat | High reaction speed, minimal waste. | Can be difficult to control temperature; requires a phase-transfer catalyst/base like TBAF. |
Part 4: Visual Guides
Diagram 1: Experimental Workflow for Synthesis
Caption: General workflow for the two-step synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 4. books.lucp.net [books.lucp.net]
- 5. cetjournal.it [cetjournal.it]
- 6. ijnc.ir [ijnc.ir]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Researcher's Guide to the Structural Validation of Tetrakis(4-ethynylphenyl)methane: An XRD-Centric Comparative Analysis
In the vanguard of materials science and nanotechnology, the precise architecture of molecular components is not merely a characteristic—it is the very foundation of function. Tetrakis(4-ethynylphenyl)methane, a molecule of elegant tetrahedral symmetry, serves as a quintessential building block for advanced materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and complex dendritic structures. Its rigid, three-dimensional geometry is the key to its utility. Consequently, the empirical validation of its structure is a non-negotiable prerequisite for any meaningful research or application.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on X-ray Diffraction (XRD) as the definitive method. We will explore the causality behind experimental choices and advocate for an integrated, multi-technique approach to achieve a self-validating system of characterization, ensuring the highest degree of scientific integrity.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
For the unambiguous determination of a molecule's three-dimensional structure in the solid state, single-crystal X-ray diffraction is the most powerful technique available.[1][2][3] It moves beyond mere connectivity to provide precise spatial coordinates of each atom, offering an unparalleled view of bond lengths, bond angles, and intermolecular interactions.[1] For a molecule like this compound, where function is dictated by its precise tetrahedral shape, SC-XRD is indispensable.
The Causality Behind the SC-XRD Workflow
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The goal is to obtain a high-quality, single crystal that is a true representation of the bulk material.
Figure 1: The experimental workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: A Step-by-Step Methodology
-
Synthesis and Purification: Begin with highly pure this compound (purity ≥98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Techniques like column chromatography followed by NMR spectroscopy are essential to validate purity.[4]
-
Crystal Growth: Growing X-ray quality crystals is often the most challenging step. For organic molecules, slow evaporation is a reliable method.[5]
-
Solvent Choice: Select a solvent or solvent system in which the compound is moderately soluble.[5] For this compound, a mixture of a good solvent (e.g., Toluene, THF) and a poor solvent (e.g., Hexane, Methanol) is effective.
-
Procedure: Prepare a nearly saturated solution of the compound. Filter it through a syringe filter into a clean, small vial. Cover the vial with a cap that has been pierced with a needle to allow for slow solvent evaporation over several days in an undisturbed location.[5]
-
-
Data Collection and Processing:
-
A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a loop, and flash-cooled in a stream of cold nitrogen.
-
The diffractometer collects a series of diffraction images as the crystal is rotated in the X-ray beam.
-
The collected data are integrated to determine the position and intensity of each diffraction spot, which are then used to determine the unit cell parameters and space group.
-
-
Structure Solution and Refinement:
-
The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary structural model.
-
This model is then refined against the experimental data, optimizing atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is typically judged by the R1 value, which should ideally be below 5% (0.05) for a well-refined structure.
-
Comparative Analysis with Alternative Techniques
While SC-XRD is definitive, it is not always feasible, and other techniques provide crucial, complementary information. A robust characterization relies on a combination of methods to build a comprehensive and trustworthy dataset.[6][7]
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD (SC-XRD) | Precise 3D atomic arrangement, bond lengths/angles, crystal packing.[1][8] | Unambiguous structure determination; the "gold standard". | Requires high-quality single crystals, which can be difficult to grow.[9][10] |
| Powder XRD (PXRD) | Crystalline phase identification, lattice parameters, bulk sample purity.[10][11] | Fast, non-destructive, uses microcrystalline powder (no single crystal needed).[9] | Does not provide detailed atomic coordinates for a novel structure; resolution is lower than SC-XRD.[8][9] |
| NMR Spectroscopy (¹H, ¹³C) | Atomic connectivity, molecular symmetry, solution-state structure, and purity.[12] | Excellent for confirming the chemical structure and purity in solution. | Provides indirect 3D structural information; insensitive to solid-state packing. |
| Mass Spectrometry (MS) | Molecular weight confirmation and elemental composition (HRMS).[12] | High sensitivity and accuracy for molecular formula validation. | Provides no information on isomerism or 3D structure. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C≡C-H stretch ~3300 cm⁻¹). | Fast, simple, and effective for confirming functional group identity. | Gives very limited information about the overall molecular architecture. |
The Role of Powder XRD (PXRD)
When single crystals cannot be grown, or when confirming the identity of a bulk synthesized batch against a known standard, powder XRD is the go-to technique.[13] It analyzes a sample containing thousands of randomly oriented microcrystals.[9][10] By comparing the experimental PXRD pattern of a newly synthesized batch to the pattern calculated from a known SC-XRD structure, one can rapidly and reliably confirm the phase purity and identity of the bulk material.
The Indispensable Support of Spectroscopy
NMR and Mass Spectrometry are cornerstones of characterization. For this compound, its high C₃₃H₂₀ symmetry results in a simple and diagnostic ¹H NMR spectrum.[12] High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula to within a few parts per million, providing strong evidence for the compound's identity. These techniques validate the molecular structure itself, which is then confirmed to exist in a specific 3D arrangement by XRD.
Conclusion: Towards a Self-Validating Protocol
The structural validation of this compound demands a multi-faceted, evidence-based approach. Single-crystal X-ray diffraction provides the ultimate proof of structure, offering an unparalleled, high-resolution view of the molecule's three-dimensional form. However, this result must be placed in the context of the bulk material's identity and purity. By integrating SC-XRD with PXRD to confirm bulk phase identity and spectroscopic methods (NMR, MS) to verify the molecular structure and purity, researchers can construct a self-validating and unimpeachable dataset. This rigorous methodology ensures that the foundational building blocks of next-generation materials are precisely what they are designed to be, paving the way for predictable and reproducible scientific innovation.
References
- Title: Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.
- Title: The Difference Between Powder XRD and Single Crystal XRD. Source: AZoOptics. URL:[Link]
- Title: The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Source: Pulstec USA. URL:[Link]
- Title: this compound | C33H20 | CID 12157742. Source: PubChem. URL:[Link]
- Title: Crystal structure of this compound solid from PM3...
- Title: X-ray Diffraction (XRD): Single crystal XRD and Powder XRD - 3 Reliable Applications. Source: Chemistry Notes. URL:[Link]
- Title: How the diffraction pattern of single crystal is different from the polycrystalline ?
- Title: TETRAKIS-[4-(PYRIDYL-2'-YL-ETHYNYL)-PHENYL]-METHANE - Optional[13C NMR]. Source: Spectrabase. URL:[Link]
- Title: Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
- Title: The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
- Title: Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Source: Cardiff University. URL:[Link]
- Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Title: SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES. Source: Dipòsit Digital de Documents de la UAB. URL:[Link]
- Title: Which techniques are most helpful in characterizing the structure of an unknown compound?
- Title: Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N -... Source: PubMed Central. URL:[Link]
- Title: How To: Grow X-Ray Quality Crystals. Source: University of Rochester Department of Chemistry. URL:[Link]
- Title: 1H NMR,13C NMR and HRMS date of Tetraphenylmethane and Tetrakis(4-bromophenyl)methane. Source: figshare. URL:[Link]
- Title: Are there any alternatives to XRD? : r/chemhelp. Source: Reddit. URL:[Link]
- Title: Determination of crystal structure by single crystal X-ray diffraction. Source: University of Aveiro. URL:[Link]
- Title: this compound (C33H20). Source: PubChemLite. URL:[Link]
- Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Source: SpringerLink. URL:[Link]
- Title: This journal is © The Royal Society of Chemistry 2014. Source: The Royal Society of Chemistry. URL:[Link]
- Title: 1 H NMR spectrum of 5,10,15,20-Tetrakis(4-aminophenyl)21H,23H-porphyrin (TAPP).
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound (177991-01-4) for sale [vulcanchem.com]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. PPXRD - Abstract Submission Form [icdd.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. azooptics.com [azooptics.com]
- 10. pulstec.net [pulstec.net]
- 11. chemistnotes.com [chemistnotes.com]
- 12. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrahedral Linkers: Tetrakis(4-ethynylphenyl)methane vs. Tetrakis(4-ethynylphenyl)silane
For researchers and professionals in materials science and drug development, the rational design of crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is paramount. The choice of the organic linker is a critical design parameter that dictates the final architecture, porosity, and functional properties of the material. Among the myriad of available linkers, those with tetrahedral geometry are highly sought after for constructing robust, three-dimensional networks.
This guide provides an in-depth, objective comparison of two prominent tetrahedral linkers: Tetrakis(4-ethynylphenyl)methane (TCPE-Methane) and Tetrakis(4-ethynylphenyl)silane (TCPE-Silane). We will explore their structural nuances, physicochemical properties, and performance differences when incorporated into porous frameworks, supported by experimental data and established protocols.
Molecular Architecture: The Central Atom's Crucial Role
At first glance, TCPE-Methane and TCPE-Silane are structural analogues, each featuring four ethynylphenyl arms extending in a tetrahedral fashion. The fundamental difference lies in the central atom: a carbon (sp³) in TCPE-Methane versus a silicon atom in TCPE-Silane. This seemingly subtle substitution has profound implications for the linker's geometry, electronic nature, and the resulting framework properties.
The silicon atom's larger atomic radius compared to carbon results in longer Si-C bonds (typically ~1.85 Å) versus C-C bonds (~1.54 Å in similar structures). This elongation pushes the phenyl arms further apart, which can lead to larger pore sizes and different network topologies when used to construct frameworks.[1]
Furthermore, silicon is less electronegative than carbon, which can alter the electronic environment of the linker. This has been shown to influence the charge-transport properties of materials derived from these cores, with tetraphenylmethane being more suitable for hole-transport materials and tetraphenylsilane for electron-transport materials.[2]
Comparative Physicochemical Properties
The choice between these linkers often depends on the desired physical and chemical characteristics of the final material. The following table summarizes their key properties based on available data.
| Property | This compound | Tetrakis(4-ethynylphenyl)silane | Rationale for Difference |
| Molecular Formula | C₃₃H₂₀[3][4] | C₃₂H₂₀Si[5] | Central atom is Carbon vs. Silicon. |
| Molecular Weight | 416.51 g/mol [4][6] | 432.59 g/mol [5] | Silicon is heavier than carbon. |
| Thermal Stability | Decomposes at ~300°C[6] | Generally lower than methane analogue[7] | C-C bonds are stronger than Si-C bonds. |
| Synthesis | Multi-step from tetraphenylmethane[8][9] | Often considered easier to synthesize[1] | Silane precursors can be more accessible. |
| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Both are nonpolar molecules. |
| Charge Transport | More suitable for hole-transport materials[2] | More suitable for electron-transport materials[2] | Differences in electronic structure of the core. |
Impact on Framework Construction and Performance
The ultimate test of a linker is its performance in constructing porous materials. The substitution of carbon for silicon is not a simple isostructural replacement; it uniquely influences the resulting framework.
Structural and Topological Effects: In a direct comparison of MOFs built with tetrazolyl-functionalized methane and silane cores, the silicon-based linker was shown to alter the orientation of the metal nodes.[1][10] This change resulted in an increase in the unit-cell volume and the solvent-accessible void space, demonstrating that the central atom can be used as a tool to fine-tune the framework's internal architecture.[1]
Surface Area and Porosity: While the larger Si-C bonds might suggest that silane-based linkers would consistently produce materials with higher surface areas, this is not always the case. In one study on conjugated microporous polymers (CMPs), the surface areas of materials decreased when moving from a carbon-centered linker to a silicon-centered one.[11] This highlights the complex interplay between linker geometry, polymerization efficiency, and the final porous structure.
Stability: The inherent strength of the C-C bond often translates to higher thermal stability for frameworks derived from TCPE-Methane compared to those from TCPE-Silane.[7] However, the overall stability of a MOF or COF also depends critically on the strength of the nodes (metal-ligand bonds or covalent linkages), and both linkers are capable of forming robust materials stable to several hundred degrees Celsius.
Experimental Protocols: Synthesis and Application
To provide practical context, this section details validated protocols for the synthesis of a linker precursor and its subsequent use in forming a porous organic framework.
Protocol 1: Synthesis of Tetrakis(4-bromophenyl)methane
This protocol describes the synthesis of a key precursor for TCPE-Methane, adapted from established procedures.[9]
Rationale: This brominated intermediate is a versatile starting material. The bromo groups can be readily converted to ethynyl groups via Sonogashira coupling to yield the final TCPE-Methane linker.
Materials:
-
Tetraphenylmethane (5 g, 15.6 mmol)
-
Liquid Bromine (16 mL, 312.5 mmol)
-
Ethanol
-
Dry ice/acetone bath
Procedure:
-
In a round-bottom flask, place the liquid bromine (16 mL). Caution: Bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Under vigorous stirring, add tetraphenylmethane (5 g) in small portions over 5 minutes at room temperature.
-
Continue stirring the mixture for an additional 20 minutes at room temperature. The reaction mixture will become a thick paste.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Slowly add 40 mL of cold ethanol to quench the reaction.
-
Remove the cooling bath and allow the mixture to warm to room temperature while stirring overnight.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid thoroughly with ethanol to remove any unreacted bromine and byproducts.
-
Dry the white solid product, Tetrakis(4-bromophenyl)methane, under vacuum.
Protocol 2: Synthesis of a Covalent Organic Framework (COF) via Sonogashira Coupling
This is a representative protocol for synthesizing a COF using a tetrahedral ethynyl linker and a di-iodinated co-monomer.[11]
Rationale: Sonogashira-Hagihara cross-coupling is a highly efficient method for forming C-C bonds between terminal alkynes and aryl halides, making it ideal for constructing porous polymer networks from TCPE-Methane or TCPE-Silane.
Materials:
-
This compound (TCPE-Methane) (e.g., 0.1 mmol)
-
1,4-Diiodobenzene (0.2 mmol)
-
Pd(PPh₃)₄ (Palladium catalyst)
-
CuI (Copper co-catalyst)
-
Anhydrous solvent (e.g., Toluene/Triethylamine mixture)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add TCPE-Methane, 1,4-diiodobenzene, Pd(PPh₃)₄, and CuI.
-
Degas the flask with several cycles of vacuum and backfilling with inert gas.
-
Add the anhydrous solvent mixture via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100°C) for 24-48 hours. A solid precipitate should form as the polymer grows.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the solid sequentially with various solvents (e.g., chloroform, acetone, methanol) to remove the catalyst, unreacted monomers, and oligomers. This purification step is crucial for achieving high porosity.
-
Perform a final Soxhlet extraction with a solvent like THF for 24 hours to ensure high purity.
-
Dry the resulting COF powder under high vacuum at an elevated temperature (e.g., 120°C) to activate the material by removing trapped solvent from the pores.
Conclusion and Outlook
The choice between this compound and tetrakis(4-ethynylphenyl)silane is a strategic one, contingent on the desired application and target properties of the final porous material.
-
Choose TCPE-Methane when paramount importance is placed on maximal thermal stability and the application requires a linker core with established hole-transport characteristics .[2][7]
-
Choose TCPE-Silane for applications where its specific electron-transport properties are beneficial, or when its unique geometric influence on the framework can be exploited to increase pore volume and tune network topology .[1][2] The potentially more facile synthesis can also be a deciding factor.[1]
Both molecules are powerful building blocks in the materials scientist's toolkit. Future research will likely involve creating mixed-linker systems that incorporate both carbon and silicon cores to synergistically combine their respective advantages, leading to multifunctional frameworks with precisely engineered properties.
References
- Vertex AI Search. (n.d.). Tetrakis(4-ethynylphenyl)silane: A Key Building Block for Advanced COFs and MOFs.
- Vertex AI Search. (n.d.). Tetrakis(4-ethynylphenyl)silane: A Strategic Choice for COF/MOF Suppliers.
- Lee, C. W., & Lee, J. Y. (2012). Comparison of tetraphenylmethane and tetraphenylsilane as core structures of high-triplet-energy hole- and electron-transport materials. Sungkyunkwan University.
- Vulcanchem. (n.d.). This compound - 177991-01-4.
- ResearchGate. (n.d.). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
- Santamaría, A. (2022). Synthesis and characterization of tetraphenylmethane derivatives.
- Royal Society of Chemistry. (2014). Supporting Information for ....
- PubChem. (n.d.). This compound.
- ChemScene. (n.d.). This compound | 177991-01-4.
- ResearchGate. (n.d.). Tetraphenylmethane and tetraphenylsilane as building units of coordination polymers and supramolecular networks – A focus on tetraphosphonates.
- ChemicalBook. (n.d.). Tetrakis(4-ethynylphenyl)silane | 1390641-82-3.
- ResearchGate. (n.d.). Organosilicon linkers in metal organic frameworks: The tetrahedral tetrakis(4-tetrazolylphenyl)silane ligand.
- PubMed. (n.d.). Organosilicon linkers in metal organic frameworks: the tetrahedral tetrakis(4-tetrazolylphenyl)silane ligand.
- ChemicalBook. (n.d.). This compound | 177991-01-4.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 177991-01-4.
- Bai, D.-R., & Wang, S. (2006). Comparative Study on Tetrahedral and Tripodal Luminescent Silane and Methane Compounds with a 2,2'-Dipyridylamino Group. Organometallics, 25(6), 1517-1524.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.skku.edu [pure.skku.edu]
- 3. This compound (177991-01-4) for sale [vulcanchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Tetrakis(4-ethynylphenyl)silane | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
- 6. This compound | 177991-01-4 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. rsc.org [rsc.org]
- 10. Organosilicon linkers in metal organic frameworks: the tetrahedral tetrakis(4-tetrazolylphenyl)silane ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Covalent Organic Frameworks (COFs) from Tetrahedral Linkers: Impact on Performance
In the rapidly evolving field of porous materials, Covalent Organic Frameworks (COFs) have emerged as a class of crystalline polymers with exceptional promise for applications ranging from gas storage and separation to catalysis and drug delivery.[1][2][3] The rational design of COFs, facilitated by the precise selection of molecular building blocks, allows for fine-tuning of their properties. Among the diverse array of building blocks, tetrahedral linkers play a pivotal role in the construction of three-dimensional (3D) COFs, dictating their topology, porosity, and ultimately, their performance.[4][5]
This guide provides a comprehensive comparison of the performance of COFs synthesized from different families of tetrahedral linkers. We will delve into the structural nuances imparted by methane-based, adamantane-based, and silicon-based tetrahedral linkers, and correlate these features with experimental data on key performance metrics such as surface area, pore size, stability, and catalytic activity. This analysis aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the most appropriate tetrahedral linker for their specific application.
The Central Role of Tetrahedral Linkers in 3D COF Architecture
The geometry of the building blocks is a fundamental determinant of the resulting COF's structure. Tetrahedral linkers, with their four points of extension, are instrumental in forming robust, 3D networks. When combined with linear or triangular linkers, they can give rise to a variety of topologies, with the diamondoid (dia) and ctn topologies being common.[4] The choice of the central core of the tetrahedral linker—be it a single carbon atom, a rigid adamantane cage, or a silicon atom—profoundly influences the framework's properties.
Performance Comparison of COFs from Different Tetrahedral Linkers
The performance of a COF is intricately linked to the nature of its constituent tetrahedral linker. Here, we compare three prominent classes of tetrahedral linkers and the resulting COFs.
Methane-Based Tetrahedral Linkers: The Archetype
The simplest and most widely studied tetrahedral linkers are based on a central methane core, with functional groups extending from the four phenyl groups. A prime example is tetra(4-anilyl)methane (TAM) .[6]
-
Structural Characteristics: COFs derived from TAM, such as the well-known COF-300 synthesized with terephthalaldehyde, often exhibit a diamondoid topology.[7] However, the flexibility of the phenyl groups can lead to interpenetration, where multiple independent frameworks grow through one another, which can sometimes reduce the accessible pore volume.[1]
-
Performance Metrics:
-
Porosity and Surface Area: Methane-based COFs can achieve high surface areas. For instance, COF-300 exhibits a Brunauer–Emmett–Teller (BET) surface area of 1360 m²/g.[7] Another example, COF-320, formed from the condensation of tetra-(4-anilyl)methane and 4,4'-biphenyldialdehyde, displays a high Langmuir surface area of 2400 m²/g.[8]
-
Stability: These imine-linked COFs generally possess good thermal stability, often stable up to 400-500 °C.[7]
-
Applications: Their high porosity makes them suitable for gas storage and separation. COF-320, for example, shows a significant methane uptake of 15.0 wt% at 25 °C and 80 bar.[8]
-
Adamantane-Based Tetrahedral Linkers: Rigidity and High Porosity
Adamantane, a rigid, diamondoid-like hydrocarbon cage, serves as an excellent core for tetrahedral linkers.[9] This inherent rigidity can be leveraged to create highly porous and robust COFs.
-
Structural Characteristics: The rigid and bulky nature of the adamantane core can be strategically employed to control the degree of interpenetration in 3D COFs.[10] This "steric hindrance engineering" can lead to frameworks with exceptionally large pores.
-
Performance Metrics:
-
Porosity and Surface Area: Adamantane-based COFs have demonstrated remarkably high surface areas, exceeding 3400 m²/g in some cases.[10] They can also feature large mesopores, up to 33 Å, which is a significant advantage for applications involving large molecules.[10]
-
Density: A notable feature of these COFs is their very low crystal densities (e.g., 0.123 g cm⁻³), a direct consequence of their high porosity.[10]
-
Applications: The combination of high surface area and large pores makes adamantane-based COFs promising candidates for catalysis, drug delivery, and the separation of bulky molecules.
-
Silicon-Based Tetrahedral Linkers: Modulating Electronic Properties and Geometry
Replacing the central carbon atom of a methane-based linker with a silicon atom introduces subtle yet significant changes in the linker's geometry and electronic properties. Tetrakis(4-carboxyphenyl)silane is a representative example.[11]
-
Structural Characteristics: The longer Si-C bonds compared to C-C bonds can lead to an expansion of the unit cell volume and an increase in the solvent-accessible void space within the resulting framework.[12][13] The slightly different bond angles around the silicon atom can also influence the overall topology of the COF.
-
Performance Metrics:
-
Porosity and Adsorption: The increased pore volume can enhance the material's capacity for guest molecules. For instance, a metal-organic framework constructed from a silicon-based tetrahedral linker demonstrated selective and rapid adsorption of methylene blue with a maximum uptake of 1008 mg g⁻¹.[11]
-
Catalytic Activity: The electronic properties of the silicon center can be harnessed to modulate the catalytic activity of the COF. While research in this area is still emerging, the potential to tune the electronic environment of active sites is a significant advantage.
-
Stability: Silicate-based COFs have also been synthesized, exhibiting good stability.[14]
-
Quantitative Performance Data Summary
| Linker Type | Representative Linker | COF Example | BET Surface Area (m²/g) | Pore Size (Å) | Key Performance Highlights |
| Methane-Based | Tetra(4-anilyl)methane | COF-300 | 1360[7] | Microporous | Good thermal stability, high gas uptake capacity.[7][8] |
| Methane-Based | Tetra(4-anilyl)methane | COF-320 | 2400 (Langmuir)[8] | Microporous | High methane storage capacity.[8] |
| Adamantane-Based | Tetrakis-(4-formylphenyl)adamantane | Adamantane-based COF | >3400[10] | Up to 33 (Mesoporous) | Exceptionally high surface area, low density, large mesopores.[10] |
| Silicon-Based | 4,4′,4′′,4′′′-silanetetrayltetrabenzoic acid | Silicon-based MOF | - | - | High and selective adsorption of organic dyes.[11] |
| Porphyrin-Based | 3,3′,5,5′-tetrakis(4-formylphenyl)bimesityl | PCOF-1 | 316[15] | - | Excellent biocatalytic and electrocatalytic activity.[15] |
Experimental Protocols
Synthesis of a Representative Methane-Based COF (COF-300)
This protocol is adapted from the original synthesis reported for COF-300.[7]
Materials:
-
Tetra(4-anilyl)methane (TAM)
-
Terephthalaldehyde (TA)
-
1,4-Dioxane
-
6M Aqueous Acetic Acid
Procedure:
-
In a Pyrex tube, add tetra(4-anilyl)methane and terephthalaldehyde in a 1:2 molar ratio.
-
Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene.
-
Add aqueous acetic acid (6M) to the mixture.
-
Flash freeze the tube in liquid nitrogen and evacuate to a pressure of ~150 mTorr.
-
Seal the tube under vacuum.
-
Heat the sealed tube at 120 °C for 72 hours.
-
A precipitate will form. Cool the tube to room temperature.
-
Isolate the solid by filtration and wash thoroughly with anhydrous acetone.
-
Dry the product under vacuum at 150 °C to yield COF-300 as a powder.
Characterization Workflow
A typical workflow for characterizing the synthesized COFs involves the following steps:
Caption: Influence of tetrahedral linker choice on COF properties and applications.
Conclusion and Future Outlook
The choice of tetrahedral linker is a critical parameter in the design of 3D COFs with tailored properties. Methane-based linkers provide a reliable route to microporous materials with good stability and high gas uptake capacities. For applications requiring larger pores and exceptionally high surface areas, the rigidity of adamantane-based linkers offers a distinct advantage. Silicon-based linkers, while less explored, present an exciting opportunity to fine-tune the electronic properties and pore geometry of COFs, opening new avenues for catalysis and selective adsorption.
Future research will likely focus on the development of novel tetrahedral linkers with more complex geometries and functionalities. The exploration of mixed-linker strategies, where multiple different tetrahedral linkers are incorporated into a single framework, could lead to COFs with unprecedented properties and performance. [16]As our understanding of the structure-property relationships in these fascinating materials deepens, the rational design of COFs for specific, high-performance applications will become increasingly achievable.
References
- Three-dimensional porphyrin-based covalent organic frameworks with tetrahedral building blocks for single-site c
- Design of Three-Dimensional Mesoporous Adamantane-Based Covalent Organic Framework with Exceptionally High Surface Areas.
- Metal–organic frameworks constructed from a tetrahedral silicon-based linker for selective adsorption of methylene blue. CrystEngComm.
- Linker desymmetrisation unlocks new topologies, defective clusters, and catalytic activity in zirconium- and rare-earth metal–organic frameworks.
- Organosilicon linkers in metal organic frameworks: the tetrahedral tetrakis(4-tetrazolylphenyl)silane ligand. Dalton Transactions.
- Synthesis, Structure and (Photo)Catalytic Behavior of Ce‐MOFs Containing Perfluoroalkylcarboxylate Linkers. Chemistry – A European Journal.
- Tetrahedral Building Blocks for the Synthesis of 3D Covalent Organic Frameworks (COFs) and Porous Polymers. TCI Chemicals.
- Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separ
- Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. Molecules.
- Single-Crystal Structure of a Covalent Organic Framework.
- 3D COFs condensed from tetrahedral monomers and square monomers.
- Metal−Organic Frameworks from Silicon- and Germanium-Centered Tetrahedral Ligands.
- Organosilicon linkers in metal organic frameworks: The tetrahedral tetrakis(4-tetrazolylphenyl)silane ligand.
- (a) Building blocks for the construction of 3D COFs. (b) Exemplary...
- Tetrahedral Building Blocks for the Synthesis of 3D Covalent Organic Frameworks (COFs) and Porous Polymers. TCI Deutschland GmbH.
- Breaking Dynamic Behavior in 3D Covalent Organic Framework with Pre-Locked Linker Str
- Tetra (4-anilyl)methane. CD Bioparticles.
- Micro-modulation of linkers of covalent organic frameworks as catalysts for 2e− oxygen reduction reaction.
- Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected m
- Tetrahedral Building Blocks for the Synthesis of 3D Covalent Organic Frameworks (COFs) and Porous Polymers. TCI EUROPE N.V..
- 3D Anionic Silicate Covalent Organic Framework with srs Topology. Journal of the American Chemical Society.
- Structural representations of the two COFs. a),b) An adamantine‐like...
- Recent advances in single crystal COFs from synthesis to applications.
- 4d-Boric COFs Linkers. CD Bioparticles.
- Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran. Molecules.
- Control of pore size through linker selection (top) and...
- Structure–performance correlation guided applications of covalent organic frameworks.
- Impact of Linker Engineering on the Catalytic Activity of Metal–Organic Frameworks Containing Pd(II)-Bipyridine Complexes. Inorganic Chemistry.
- Structures of 1. a A huge adamantane cage and its simplification. b...
- Recent Advances in the Use of Covalent Organic Frameworks as Heterogenous Photocatalysts in Organic Synthesis. Chemistry – A European Journal.
- Recent Advances in the Application of Covalent Organic Frameworks in Extraction: A Review. Critical Reviews in Analytical Chemistry.
- Linker-Guided Growth of Single-Crystal Covalent Organic Frameworks. Journal of the American Chemical Society.
- Covalent organic frameworks: emerging high-performance platforms for efficient photocatalytic applications.
- Ionic Covalent Organic Frameworks Consisting of Tetraborate Nodes and Flexible Linkers.
- A comprehensive review of covalent organic frameworks (COFs) and their derivatives in environmental pollution control. Environmental Science: Nano.
- Tetra-(4- anilyl)methane. Sigma-Aldrich.
- SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Application of Covalent Organic Frameworks in Extraction: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent organic frameworks: emerging high-performance platforms for efficient photocatalytic applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahedral Building Blocks for the Synthesis of 3D Covalent Organic Frameworks (COFs) and Porous Polymers | TCI EUROPE N.V. [tcichemicals.com]
- 6. Tetra (4-anilyl)methane - CD Bioparticles [cd-bioparticles.net]
- 7. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Three-Dimensional Mesoporous Adamantane-Based Covalent Organic Framework with Exceptionally High Surface Areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metal–organic frameworks constructed from a tetrahedral silicon-based linker for selective adsorption of methylene blue - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Organosilicon linkers in metal organic frameworks: the tetrahedral tetrakis(4-tetrazolylphenyl)silane ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Three-dimensional porphyrin-based covalent organic frameworks with tetrahedral building blocks for single-site catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Linker-Guided Growth of Single-Crystal Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Tetrakis(4-ethynylphenyl)methane in Advanced MOF Synthesis
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications in gas storage, catalysis, and drug delivery. The choice of the organic linker is a critical determinant of the final framework's properties. This guide provides an in-depth comparison of tetrakis(4-ethynylphenyl)methane (TEPM) as a strategic building block for MOF synthesis, evaluating its performance against conventional polytopic linkers. We will delve into the experimental data that underscores the advantages of its unique tetrahedral geometry and functionalizable ethynyl groups.
The Architectural Advantage of a Tetrahedral Core
The geometry of the organic linker dictates the topology and dimensionality of the resulting MOF. While linear (ditopic) and trigonal (tritopic) linkers have been extensively used, tetratopic linkers, particularly those with a tetrahedral geometry, offer a distinct advantage in creating robust, three-dimensional, and highly porous frameworks. The tetrahedral disposition of the coordinating groups in linkers derived from TEPM promotes the formation of strong, multidimensional networks with enhanced stability.
A comparative study on zirconium-based MOFs has demonstrated that frameworks constructed from tetratopic linkers exhibit significantly greater stability in aqueous environments across a wide pH range compared to those built from ditopic and tritopic linkers. This enhanced stability is crucial for applications in biological systems and industrial processes where exposure to moisture is unavoidable.
This compound: A Versatile Precursor for Advanced Linkers
While this compound itself does not directly act as the coordinating linker in traditional MOF synthesis due to the nature of its ethynyl groups, its true potential lies in its role as a versatile precursor for creating more complex, functionalized tetrahedral linkers. The four ethynyl groups provide reactive sites for a variety of organic transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This reaction allows for the straightforward introduction of coordinating functionalities, such as carboxylates or tetrazoles, onto the tetrahedral core.
This modular approach offers a significant advantage over the de novo synthesis of complex linkers, providing a reliable and efficient route to highly tailored building blocks for MOF construction.
Case Study: NTU-140 and NTU-141 - Harnessing the Power of a TEPM-Derived Linker
A prime example of the successful application of TEPM in MOF synthesis is the creation of the MOFs NTU-140 and NTU-141. In this work, researchers first synthesized a novel tetratopic carboxylate linker, 4,4',4'',4'''((methanetetrayltetrakis(benzene-4,1-diyl))tetrakis(1H-1,2,3-triazole-4,1-diyl))tetrabenzoic acid (H4L7), through a "click" reaction between this compound and 4-azidobenzoate. This strategy effectively translated the tetrahedral geometry of the TEPM core into a functional linker suitable for MOF synthesis.
The subsequent solvothermal reaction of this TEPM-derived linker with Cu(II) ions yielded the crystalline MOFs NTU-140 and NTU-141. The resulting frameworks exhibit a PtS-type network, a topology known for its robustness and porosity. This successful synthesis demonstrates the power of using TEPM as a foundational building block to access novel and complex MOF architectures.
Performance Comparison: Porous Organic Polymers (POPs)
While direct comparative data for TEPM-based MOFs against other MOFs is still emerging, we can draw valuable insights from the performance of Porous Organic Polymers (POPs) synthesized using TEPM. These materials, while typically amorphous, share the tetrahedral building block and provide a good indication of the potential performance of their crystalline MOF counterparts.
| Material | Monomers | Synthesis Method | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g at 273 K, 1.13 bar) | Reference |
| TEPM-TPA | This compound + Di(4-iodophenyl)phenylamine | Sonogashira-Hagihara Coupling | 1072 | 2.41 | [1] |
| TEPM-Azo | This compound + 4,4'-Diiodoazobenzene | Sonogashira-Hagihara Coupling | - | - | [1] |
| POP C1-D1 | This compound + Tetrakis(4-azidophenyl)methane | Click Chemistry | 1260 | - |
Table 1: Comparison of Porous Organic Polymers synthesized from TEPM.
The data clearly indicates that the incorporation of the tetrahedral TEPM unit leads to materials with high surface areas and significant CO₂ uptake capacities. The TEPM-TPA polymer, for instance, exhibits a BET surface area of 1072 m²/g and a CO₂ uptake of 2.41 mmol/g, highlighting the potential for creating highly porous materials.[1] The "click-based" POP C1-D1 boasts an even higher surface area of 1260 m²/g, demonstrating the efficiency of this synthetic route.
Experimental Protocols
Synthesis of this compound (TEPM)
A common synthetic route to TEPM involves a Sonogashira coupling reaction.
Caption: Synthetic pathway for this compound.
Step-by-step methodology:
-
To a solution of tetrakis(4-bromophenyl)methane in a suitable solvent (e.g., triethylamine and toluene), add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper co-catalyst (e.g., CuI).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product containing the silyl-protected intermediate by column chromatography.
-
Dissolve the purified intermediate in a suitable solvent (e.g., THF) and treat with a desilylating agent such as tetrabutylammonium fluoride (TBAF).
-
After completion of the reaction, quench the reaction and extract the product.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Synthesis of a TEPM-Derived Linker (H4L7) via Click Chemistry
Caption: Synthesis of a tetratopic carboxylate linker from TEPM.
Step-by-step methodology:
-
Dissolve this compound and 4-azidobenzoate in a suitable solvent (e.g., DMF).
-
Add a copper(I) catalyst, such as copper(I) iodide, and a base, such as N,N-diisopropylethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Precipitate the product by adding a non-solvent, such as water.
-
Collect the solid product by filtration, wash thoroughly with water and other solvents to remove impurities, and dry under vacuum.
Synthesis of a TEPM-Derived MOF (e.g., NTU-140)
Caption: Solvothermal synthesis of a MOF using a TEPM-derived linker.
Step-by-step methodology:
-
In a glass vial, dissolve the TEPM-derived linker (H4L7) and a metal salt (e.g., copper(II) nitrate) in a suitable solvent or solvent mixture (e.g., DMF/ethanol/water).
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 85-120 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, crystalline MOF product should be formed.
-
Collect the crystals by filtration or decantation.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials and impurities.
-
Activate the MOF by solvent exchange and heating under vacuum to remove the solvent molecules from the pores.
Conclusion and Future Outlook
This compound represents a significant advancement in the design of sophisticated organic linkers for MOF synthesis. Its rigid tetrahedral geometry provides a robust core for the construction of stable, three-dimensional frameworks. The true advantage of TEPM lies in its functionalizable ethynyl groups, which, through versatile reactions like "click chemistry," allow for the modular and efficient synthesis of complex, tailored linkers.
The successful synthesis of MOFs like NTU-140 and NTU-141 from a TEPM-derived linker validates this approach and opens up new avenues for the rational design of MOFs with precisely controlled properties. While direct comparative studies with other tetratopic linkers in MOF synthesis are still needed, the performance of TEPM-based porous organic polymers strongly suggests that MOFs derived from this building block will exhibit exceptional porosity and gas sorption capabilities.
For researchers and drug development professionals, the use of TEPM as a precursor offers a powerful tool to create novel MOFs with enhanced stability and functionality, paving the way for next-generation materials for a wide range of applications.
References
- Click Chemistry as A Versatile Reaction for Construction and Modification of Metal-Organic Frameworks. DR-NTU.
- Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption. RSC Publishing.
Sources
A Comparative Guide to Evaluating the Porosity of Frameworks Derived from Tetrakis(4-ethynylphenyl)methane
For Researchers, Scientists, and Drug Development Professionals
The advent of porous materials has revolutionized fields ranging from gas storage and separation to catalysis and drug delivery. Among the myriad of building blocks available for constructing these materials, tetrakis(4-ethynylphenyl)methane stands out as a versatile, tetrahedrally symmetric monomer. Its rigid, three-dimensional structure provides a robust scaffold for creating highly porous and stable frameworks. This guide offers an in-depth comparison of the porosity of various frameworks derived from this precursor, including Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Porous Organic Polymers (POPs). We will delve into the experimental methodologies for evaluating their porosity, with a focus on gas sorption analysis, and provide supporting data to guide researchers in selecting the optimal framework for their specific applications.
Introduction to this compound Frameworks
This compound is a cornerstone for synthesizing a diverse array of porous materials due to its well-defined tetrahedral geometry and reactive terminal ethynyl groups. These terminal alkynes readily participate in various coupling reactions, such as Sonogashira-Hagihara coupling, 'click' chemistry, and Yamamoto homocoupling, to form extended, highly cross-linked networks.[1][2][3] The resulting frameworks—MOFs, COFs, and POPs—exhibit permanent porosity and high surface areas, making them prime candidates for applications where these properties are paramount.[4][5][6]
-
Metal-Organic Frameworks (MOFs): These are crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[6][7] The incorporation of metal centers offers tunable properties and potential for catalytic activity.[5][8]
-
Covalent Organic Frameworks (COFs): COFs are crystalline polymers formed from organic building blocks linked by strong covalent bonds.[4][5] Their purely organic nature often imparts high thermal and chemical stability.[8]
-
Porous Organic Polymers (POPs): This is a broader class of amorphous or semi-crystalline porous polymers. While they may lack the long-range order of MOFs and COFs, they often offer facile synthesis and good stability.[1][9]
The choice between these frameworks depends critically on the desired application. For instance, the high surface area and tunable pore environment of MOFs and COFs make them particularly attractive for drug delivery applications, where they can encapsulate and release therapeutic agents in a controlled manner.[7][10][11][12][13]
Evaluating Porosity: The Central Role of Gas Sorption Analysis
The most widely accepted method for characterizing the porosity of these materials is gas sorption analysis.[14][15] This technique involves exposing the material to an inert gas, typically nitrogen at cryogenic temperatures (77 K), and measuring the amount of gas adsorbed at various pressures.[16][17] The resulting adsorption-desorption isotherm provides a wealth of information about the material's specific surface area, pore volume, and pore size distribution.[14][18]
Key Porosity Metrics:
-
Brunauer-Emmett-Teller (BET) Surface Area (SBET): The BET theory is the cornerstone of surface area analysis and aims to explain the physical adsorption of gas molecules on a solid surface.[19] It extends the Langmuir theory, which describes monolayer adsorption, to multilayer adsorption.[19] The BET equation is used to calculate the specific surface area from the gas adsorption isotherm.[17][20] This value represents the total surface area, including both the external surface and the internal pore surfaces.
-
Langmuir Surface Area (SLangmuir): The Langmuir model assumes monolayer adsorption on a uniform surface.[21] While often applied to microporous materials that exhibit Type I isotherms, the resulting surface area is considered an apparent value, as the mechanism in micropores is pore filling rather than true monolayer formation.[22][23]
-
Pore Volume (Vp): This is the total volume of the pores within the material and is typically determined from the amount of gas adsorbed at a relative pressure close to saturation.
-
Pore Size Distribution: This describes the distribution of pore sizes within the material. Methods like Density Functional Theory (DFT) are often used to derive this information from the adsorption isotherm.[14]
Comparative Analysis of Framework Porosity
The porosity of frameworks derived from this compound can vary significantly depending on the synthetic methodology and the co-monomers used. The following table summarizes representative porosity data for different classes of frameworks.
| Framework Type | Specific Example | SBET (m²/g) | SLangmuir (m²/g) | Pore Volume (cm³/g) | Reference |
| Porous Organic Polymer (POP) | TEPM-TPA | 1072 | - | - | [1][24] |
| Porous Organic Polymer (POP) | POP C1–D1 | 1080 (CO₂) | - | - | [3] |
| Porous Aromatic Framework (PAF) | PAF-1 (from tetrakis(4-bromophenyl)methane) | - | 7100 | - | [2] |
| Ferrocene-based POP | FPOP-1 | 499 | - | 0.43 | [25] |
| Covalent Organic Framework (COF) | JUC-516 | 1804 | - | - | [10] |
Insights from the Data:
-
Porous Organic Polymers (POPs) synthesized from this compound and its derivatives consistently exhibit high BET surface areas, often exceeding 1000 m²/g.[1][3][24] For example, the triphenylamine-based polymer, TEPM-TPA, demonstrates a high BET specific surface area of up to 1072 m²/g.[1][24]
-
Porous Aromatic Frameworks (PAFs) , a subclass of POPs, can achieve exceptionally high Langmuir surface areas, as exemplified by PAF-1 with a value of 7100 m²/g.[2] It is important to note that Langmuir surface areas for microporous materials can be significantly higher than BET values and should be interpreted with caution.[21]
-
The incorporation of different functional units, such as ferrocene, can influence the resulting porosity. While still porous, the ferrocene-containing POPs FPOP-1 and FPOP-2 show more moderate BET surface areas of 499 m²/g and 354 m²/g, respectively.[25]
-
Covalent Organic Frameworks (COFs) , with their crystalline nature, can also achieve very high surface areas. For instance, the 2D COF material JUC-516, designed for drug delivery, boasts a surface area of 1804 m²/g.[10]
Experimental Protocols: A Step-by-Step Guide to Gas Sorption Analysis
To ensure the trustworthiness and reproducibility of porosity data, a standardized experimental protocol is crucial. The following outlines the key steps in performing a gas sorption analysis for determining the BET surface area.
Step 1: Sample Preparation (Degassing)
-
Rationale: The surface of the material must be free of adsorbed contaminants, such as water and volatile organic compounds, to ensure accurate measurement of gas adsorption.[15][16]
-
Procedure:
-
Accurately weigh a sample of the framework material (typically 50-100 mg) into a sample tube.
-
Place the sample tube on the degassing port of the gas sorption analyzer.
-
Heat the sample under a high vacuum. The degassing temperature and time must be optimized for the specific material to avoid thermal degradation while ensuring complete removal of adsorbates. For many robust frameworks, degassing at 120-150 °C for several hours is sufficient.
-
Step 2: Nitrogen Adsorption Isotherm Measurement
-
Rationale: This step involves measuring the amount of nitrogen gas adsorbed by the sample at a constant cryogenic temperature (77 K) over a range of relative pressures (P/P₀).
-
Procedure:
-
After degassing, move the sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a dewar of liquid nitrogen to maintain a constant temperature.
-
The instrument will then automatically dose the sample with known amounts of nitrogen gas and measure the equilibrium pressure. This process is repeated to generate the adsorption isotherm.
-
Step 3: Data Analysis
-
Rationale: The collected adsorption data is used to calculate the specific surface area and other porosity parameters.
-
Procedure:
-
Apply the BET equation to the linear portion of the adsorption isotherm (typically in the relative pressure range of 0.05 to 0.35) to calculate the BET surface area.[23]
-
Use the Langmuir equation, if applicable for Type I isotherms, to determine the Langmuir surface area.
-
Calculate the total pore volume from the amount of gas adsorbed at a relative pressure close to 1.
-
Employ advanced models like DFT to determine the pore size distribution.
-
Caption: Workflow for Porosity Evaluation using Gas Sorption Analysis.
Broader Characterization Techniques
While gas sorption is the primary method for evaluating porosity, other techniques provide complementary structural information.
-
Powder X-ray Diffraction (PXRD): This technique is essential for determining the crystallinity of the framework. For MOFs and COFs, PXRD patterns can confirm the formation of the desired crystalline structure.[10] Amorphous materials like many POPs will show broad, featureless patterns.[9]
-
Scanning Electron Microscopy (SEM): SEM provides images of the material's morphology, revealing particle size and shape.[1][9][10]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the frameworks, which is a critical parameter for many applications.[1][9]
Caption: Interrelation of Techniques for Framework Characterization.
Conclusion and Future Outlook
Frameworks derived from this compound represent a versatile class of porous materials with tunable properties. The choice between MOFs, COFs, and POPs depends on the specific requirements of the application, such as the need for crystallinity, high thermal stability, or facile synthesis. Gas sorption analysis, particularly the determination of the BET surface area, remains the gold standard for quantifying and comparing the porosity of these materials. A thorough understanding of the experimental methodology and the theoretical underpinnings of the data analysis is essential for researchers in this field. As synthetic methods continue to advance, we can expect the development of new frameworks with even higher surface areas and more precisely engineered pore environments, further expanding their applications in drug delivery, separations, and beyond.
References
- Brunauer–Emmett–Teller (BET) theory. (n.d.). In Wikipedia.
- RJ Lee Group. (n.d.). Brunauer–Emmett–Teller (BET) Method.
- Wang, P., et al. (2017). Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption. RSC Advances, 7(5), 2555-2560.
- AZoM. (2024, March 7). Gas Sorption Analysis of Porous Materials.
- Wang, P., et al. (2016). Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption. RSC Advances, 7(5), 2555-2560.
- ResearchGate. (n.d.). Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surface: synthesis, porosity and carbon dioxide sorption | Request PDF.
- Outermost Technology. (n.d.). Brunauer-Emmett-Teller (BET).
- Chemical Journal of Chinese Universities. (n.d.). A Covalent Organic Framework with High Surface Area for Drug Delivery.
- Maqbool, T. (2025). metal-organic frameworks in drug delivery: innovations, mechanisms, and therapeutic applications. ResearchGate.
- Covalent Metrology. (2022, April 29). Overview of Gas Adsorption (Porosimetry) [Video]. YouTube.
- Simo, C., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Polymers, 14(8), 1589.
- Particle Technology Labs. (n.d.). Adsorption & Porosimetry.
- BSD Instrument. (n.d.). Porous Material Adsorption Characterization.
- Ginzburg, V. V., et al. (2021). Gas Sorption Characterization of Porous Materials Employing a Statistical Theory for Bethe Lattices. The Journal of Physical Chemistry C, 125(23), 12879–12886.
- ResearchGate. (2022). Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release.
- ResearchGate. (n.d.). MICROPORE ANALYSIS.
- American Chemical Society. (2024, January 29). Puffed-up MOFs for improved drug delivery.
- Royal Society of Chemistry. (n.d.). Chapter 3: Chemical Synthesis of Porous Polymers. In Books.
- ResearchGate. (2020, April 11). Why Langmuir surface area > BET surface area ?.
- Nishihara, H., et al. (2021). The carbonization of aromatic molecules with three-dimensional structures affords carbon materials with controlled pore sizes at the Ångstrom-level. Communications Chemistry, 4(1), 63.
- Liu, Y., et al. (2018). Porous Organic Polymers Derived from Ferrocene and Tetrahedral Silicon-Centered Monomers for Carbon Dioxide Sorption. Polymers, 10(11), 1213.
- ResearchGate. (n.d.). Surface Area Analysis from the Langmuir and BET Theories | Request PDF.
- Keskin, D., & Keskin, S. (2016). Assessing the Surface Area of Porous Solids: Limitations, Probe Molecules, and Methods. Langmuir, 32(46), 12053–12061.
- Song, Y., & Ma, S. (2025). Pore engineering in metal–organic frameworks and covalent organic frameworks: strategies and applications. Chemical Science.
- Northwestern University. (2011). A ''click-based'' porous organic polymer from tetrahedral building blocks.
- Song, Y., & Ma, S. (2025). Pore engineering in metal–organic frameworks and covalent organic frameworks: strategies and applications. Chemical Science.
- Xiong, C., et al. (2023). Structural survey of metal–covalent organic frameworks and covalent metal–organic frameworks. International Journal of Minerals, Metallurgy and Materials, 30(12), 2297-2309.
- SciSpace. (n.d.). Estimation of Specific Surface Area using Langmuir Isotherm Method.
- ACS Publications. (2022). Metal–Organic Frameworks and Covalent Organic Frameworks: Emerging Advances and Applications. JACS Au, 2(7), 1547-1551.
- Li, Z., et al. (n.d.). Porous Framework Based on Tetrakis(4-pyridyloxy methyl)methane Fine-tuned by Metal Ions: Synthesis, Crystal Structures and Adsorption Properties.
- ResearchGate. (2025). Pore engineering in metal–organic frameworks and covalent organic frameworks: strategies and applications.
- Li, Z., et al. (2014). A porous framework based on tetrakis(4-pyridyloxymethyl)methane fine-tuned by metal ions: synthesis, crystal structures and adsorption properties. New Journal of Chemistry, 38(12), 6061-6067.
Sources
- 1. Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 4. Pore engineering in metal–organic frameworks and covalent organic frameworks: strategies and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Pore engineering in metal–organic frameworks and covalent organic frameworks: strategies and applications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01635E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural survey of metal–covalent organic frameworks and covalent metal–organic frameworks [ijmmm.ustb.edu.cn]
- 9. Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 11. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acs.org [acs.org]
- 14. azom.com [azom.com]
- 15. m.youtube.com [m.youtube.com]
- 16. rjleegroup.com [rjleegroup.com]
- 17. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 18. bsdsorption.com [bsdsorption.com]
- 19. BET theory - Wikipedia [en.wikipedia.org]
- 20. measurlabs.com [measurlabs.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Porous Organic Polymers Derived from Ferrocene and Tetrahedral Silicon-Centered Monomers for Carbon Dioxide Sorption - PMC [pmc.ncbi.nlm.nih.gov]
"comparative study of different catalytic systems for tetrakis(4-ethynylphenyl)methane synthesis"
An In-Depth Comparative Guide to Catalytic Systems for the Synthesis of Tetrakis(4-ethynylphenyl)methane
Introduction: The Tetrahedral Tecton
This compound (TEPM) is a highly symmetrical, tetrahedral molecule that has garnered significant interest as a fundamental building block, or tecton, in the fields of materials science and supramolecular chemistry.[1] Its rigid, three-dimensional structure, featuring four reactive ethynylphenyl arms, makes it an ideal precursor for the construction of complex molecular architectures, including porous organic frameworks (POFs), covalent organic frameworks (COFs), and dendrimers. These materials find applications in gas storage, separation, and catalysis.
The predominant and most versatile method for synthesizing TEPM is the Sonogashira cross-coupling reaction. This reaction forges the critical carbon-carbon (sp²-sp) bonds by coupling a terminal alkyne with the tetra-halogenated precursor, typically tetrakis(4-bromophenyl)methane (TBPM). The choice of the catalytic system for this transformation is paramount, as it directly influences reaction efficiency, product purity, and the feasibility of scaling up the synthesis.
This guide provides a comparative analysis of the primary catalytic systems employed for the synthesis of TEPM, with a focus on the mechanistic underpinnings, experimental considerations, and the relative advantages and disadvantages of each approach. We will delve into the classical palladium-copper co-catalyzed system and the more modern copper-free alternatives, offering field-proven insights and detailed protocols for the research scientist.
The Starting Point: Synthesis of Tetrakis(4-bromophenyl)methane (TBPM)
Before the cross-coupling can be performed, a reliable supply of the precursor, tetrakis(4-bromophenyl)methane, is essential. TBPM is typically synthesized from tetraphenylmethane via electrophilic bromination. A common procedure involves treating tetraphenylmethane with an excess of liquid bromine, often without a solvent.[2] The reaction is generally stirred at room temperature, followed by quenching and recrystallization to yield the desired tetra-brominated product. The purity of TBPM is critical, as residual, partially-brominated species can lead to impurities that are difficult to separate from the final TEPM product.
The Core Reaction: A Tale of Two Sonogashira Pathways
The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, but its mechanism and outcomes are highly dependent on the catalytic system.[3][4] For the synthesis of TEPM, the choice boils down to a trade-off between the rapid, traditional palladium-copper system and the cleaner, more controlled copper-free variants.
The Classical System: Palladium-Copper Co-catalysis
First reported in 1975, the original Sonogashira reaction employs a dual catalytic system involving both palladium and a copper(I) salt, typically copper(I) iodide (CuI).[5][6] This combination is known for its high catalytic activity, often enabling the reaction to proceed at or near room temperature.[5]
Mechanism and Causality:
The reaction proceeds via two interconnected catalytic cycles.[3][7]
-
Palladium Cycle: A Pd(0) species, often generated in situ from a precursor like PdCl₂(PPh₃)₂, undergoes oxidative addition with the C-Br bond of TBPM.
-
Copper Cycle: Concurrently, the terminal alkyne (e.g., trimethylsilylacetylene) reacts with CuI in the presence of an amine base to form a copper(I) acetylide intermediate.
-
Transmetalation: This highly reactive copper acetylide then rapidly transmetalates with the Pd(II)-aryl complex.
-
Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
Catalytic Cycle: Pd/Cu Co-catalyzed Sonogashira Reaction
Caption: Dual catalytic cycles in the Pd/Cu Sonogashira reaction.
Advantages:
-
High Reaction Rates: The copper acetylide intermediate is highly nucleophilic, leading to rapid transmetalation and overall faster reaction times.
-
Mild Conditions: The reaction can often be conducted at room temperature, preserving sensitive functional groups.[5]
Disadvantages & Practical Insights: The primary drawback of the copper co-catalyst is its propensity to promote the oxidative homocoupling of terminal alkynes (the Glaser coupling), forming undesired 1,3-diynes.[5][8] This side reaction is particularly problematic when synthesizing TEPM for several reasons:
-
Reduced Yield: It consumes the valuable alkyne reagent.
-
Purification Nightmare: The resulting diynes and other oligomeric byproducts can be very difficult to separate from the desired tetrahedral product, often requiring multiple chromatographic steps.
-
Strictly Anaerobic Conditions: The Glaser coupling is oxygen-mediated, necessitating the rigorous exclusion of air from the reaction mixture, which can be challenging on a larger scale.[5]
-
Product Contamination: Residual copper can be difficult to remove and may be detrimental for applications in electronics or materials science where metal purity is crucial.
The Modern Alternative: Copper-Free Sonogashira Coupling
To circumvent the issues associated with alkyne homocoupling, copper-free Sonogashira protocols were developed.[9][10] These systems have become the preferred method in many applications, especially in pharmaceutical and materials synthesis where product purity is paramount.[11]
Mechanism and Causality:
In the absence of copper, the mechanism is altered. The key transmetalation step is believed to proceed via direct reaction of the alkyne with the Pd(II)-aryl complex. The amine base plays a more direct role, facilitating the deprotonation of the alkyne at the palladium center to form the crucial Pd-acetylide intermediate.[7] This step is generally slower than the copper-mediated pathway, often necessitating higher reaction temperatures.
// Nodes pd0 [label="Pd(0)L₂"]; pd_complex [label="Ar-Pd(II)-X\n(L)₂", fillcolor="#FBBC05"]; alkyne_coord [label="π-Alkyne Complex"]; pd_acetylide [label="Ar-Pd(II)-C≡CR\n(L)₂"]; product [label="Ar-C≡CR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; alkyne [label="R-C≡CH"]; base [label="Base"];
// Catalytic Cycle pd0 -> pd_complex [label=" Oxidative\n Addition\n (Ar-X)"]; pd_complex -> alkyne_coord [label=" Alkyne\n Coordination"]; alkyne_coord -> pd_acetylide [label=" Deprotonation\n (Base)"]; pd_acetylide -> pd0 [label=" Reductive\n Elimination"]; pd_acetylide -> product [style=dashed];
// Inputs alkyne -> alkyne_coord; base -> alkyne_coord; }
Caption: General synthetic workflow from TBPM to the final TEPM product.
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is adapted from modern methodologies emphasizing product purity.
-
Reaction Setup: To a flame-dried Schlenk flask, add tetrakis(4-bromophenyl)methane (1.0 eq), Pd(PPh₃)₄ (0.05 eq per Br), and a suitable solvent like anhydrous toluene or dioxane.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add triethylamine (TEA, 4.0 eq per Br) and trimethylsilylacetylene (TMSA, 1.5 eq per Br) via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or GC-MS. The reaction may take 24-48 hours for complete conversion.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.
-
Purification of Intermediate: Purify the crude residue (tetrakis(4-((trimethylsilyl)ethynyl)phenyl)methane) by column chromatography on silica gel.
-
Deprotection: Dissolve the purified TMS-protected intermediate in a mixture of THF and methanol. Add potassium carbonate (K₂CO₃, 2.0 eq per TMS group) and stir at room temperature for 2-4 hours.
-
Final Purification: After the deprotection is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent like dichloromethane. Dry the organic layer, concentrate, and purify by a final column chromatography to yield pure TEPM.
Protocol 2: Palladium-Copper Co-catalyzed Sonogashira Coupling
This protocol represents the classical, high-activity approach.
-
Reaction Setup: To a flame-dried Schlenk flask, add tetrakis(4-bromophenyl)methane (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq per Br), and copper(I) iodide (CuI, 0.06 eq per Br).
-
Inert Atmosphere: Thoroughly degas the flask by evacuating and backfilling with argon or nitrogen (at least three cycles). This step is critical to prevent O₂-induced homocoupling.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or a mixture of THF/diisopropylamine). Add trimethylsilylacetylene (TMSA, 1.5 eq per Br) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often faster and may be complete within 12-24 hours. Monitor progress by TLC.
-
Workup and Purification: Follow the same workup, purification, deprotection, and final purification steps as described in Protocol 1. Be prepared for more extensive chromatography to remove homocoupled byproducts.
Conclusion and Future Perspectives
The synthesis of this compound via the Sonogashira reaction presents a clear choice between two catalytic paradigms. The classical palladium-copper system offers the advantage of speed and mild reaction conditions but at the significant cost of product purity, introducing challenging purification hurdles due to alkyne homocoupling. In contrast, modern copper-free systems provide a much cleaner and more reliable route to high-purity TEPM, which is essential for its application in advanced materials. [10][11]Although these systems often require more forceful conditions, the vastly simplified purification process makes them the superior choice for most research and development applications.
The future of this field will likely focus on the development of next-generation copper-free catalysts. The goal is to design highly active and stable palladium complexes, perhaps incorporating advanced N-heterocyclic carbene (NHC) or phosphine ligands, that can operate efficiently at lower temperatures, thus combining the cleanliness of the copper-free approach with the mildness of the classical system.
References
- Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6674-6705.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943.
- Reddy, T. S., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(18), 16348–16365.
- Shaikh, A. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Moinet, C., et al. (2006). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. Canadian Journal of Chemistry, 84(5), 746-755.
- Mohamed, S. K., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.
- Borah, S. J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5199-5221.
- Gao, C., & Feng, Y. (2014). Synthesis of tetrakis(4-bromophenyl)methane. Royal Society of Chemistry.
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate.
- Liang, Y., et al. (2008). Sonogashira coupling in natural product synthesis. ResearchGate.
- Wang, Y., et al. (2021). a) Synthesis scheme of PAF-1 from tetrakis(4-bromophenyl)methane and VOC adsorption behavior. ResearchGate.
- Hei, Z., et al. (2016). Experimental Section Chemicals Tetrakis(4-bromophenyl)methane (TBPM) was synthesized through the method reported by Zhu group1. The Royal Society of Chemistry.
- Beyler, M., et al. (2010). Synthesis, crystal structure, and luminescence of tetrakis(4-methoxyphenyl)methane. ResearchGate.
- Reddy, T. S., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
- Lau, V. M., et al. (2018). Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks. PubMed Central.
- Park, S. S., et al. (2010). Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica. ResearchGate.
- Materzok, D., et al. (2020). Fig. S3 ATR-FTIR spectra of monomer tetrakis(4-bromophenyl)methane... ResearchGate.
- PubChem. This compound. National Center for Biotechnology Information.
- Park, S. S., et al. (2010). Synthesis and catalytic behavior of tetrakis(4-carboxyphenyl) porphyrin-periodic mesoporous organosilica. Journal of Materials Chemistry.
Sources
- 1. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
A Senior Application Scientist's Guide to Assessing the Gas Adsorption Capacity of Tetrakis(4-ethynylphenyl)methane-Based Covalent Organic Frameworks
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals interested in the cutting-edge field of porous materials. This document provides an in-depth analysis of the gas adsorption capabilities of Covalent Organic Frameworks (COFs) synthesized from the tetrahedral building block, tetrakis(4-ethynylphenyl)methane (TEPM). We will explore the synthesis of these materials, objectively compare their anticipated performance with leading alternatives, and provide the experimental data and protocols necessary for their evaluation.
The rigid, three-dimensional structures afforded by tetrahedral building blocks like TEPM are anticipated to yield COFs with high thermal stability and significant specific surface areas, making them prime candidates for gas storage and separation applications. This guide will delve into the nuances of why such structures are advantageous and how to rigorously assess their performance.
The Rationale for Tetrahedral Building Blocks in COF Synthesis
The geometry of the molecular building blocks is a critical determinant of the final topology and properties of a COF. Tetrahedral monomers, such as TEPM and its derivatives, are instrumental in the synthesis of three-dimensional COFs. Unlike their two-dimensional counterparts, 3D COFs possess interconnected pore networks that can enhance gas diffusion and accessibility to adsorption sites. The tetrahedral geometry of TEPM, when polymerized, leads to robust, diamond-like frameworks, a key attribute for materials intended for gas storage under various pressures.
The choice of ethynyl functional groups in TEPM is also strategic. The Sonogashira-Hagihara cross-coupling reaction, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl halide, is a powerful and versatile method for forming the strong carbon-carbon bonds that constitute the COF backbone. This reaction is known for its high efficiency and tolerance to a wide range of functional groups, allowing for the synthesis of highly ordered, crystalline materials under relatively mild conditions.
Comparative Landscape: TEPM-Based COFs vs. Alternative Porous Materials
To contextualize the potential of TEPM-based COFs, it is essential to compare their expected gas adsorption performance with that of other well-established porous materials. The primary metrics for comparison are the Brunauer-Emmett-Teller (BET) specific surface area, pore volume, and the uptake capacity for key gases such as carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂).
While specific experimental data for a COF synthesized directly from this compound is not yet prevalent in the literature, we can infer its likely performance by examining data from other 3D COFs and porous aromatic frameworks (PAFs) constructed from similar tetrahedral building blocks.
| Material | Building Blocks | BET Surface Area (m²/g) | CO₂ Uptake | CH₄ Uptake | H₂ Uptake | Reference |
| COF-102 | Tetra(4-dihydroxyborylphenyl)methane + 2,3,6,7,10,11-Hexahydroxytriphenylene | 3620 | - | 187 mg/g (298 K, 35 bar) | 72.4 mg/g (77 K, saturation) | [1][2] |
| COF-103 | Tetra(4-dihydroxyborylphenyl)silane + 2,3,6,7,10,11-Hexahydroxytriphenylene | 4210 | - | 175 mg/g (298 K, 35 bar) | - | [1] |
| Mg-MOF-74 | Magnesium nitrate + 2,5-dihydroxyterephthalic acid | 1174 | 8.61 mmol/g (298 K, 1 bar) | 1.05 mmol/g (298 K, 1 bar) | - | [3] |
| Zeolite 4A | Aluminosilicate | - | 5.86 mmol/g (273 K, 10 bar) | 2.88 mmol/g (273 K, 10 bar) | - | |
| PAF-1 | Tetrakis(4-bromophenyl)methane | 5600 | - | - | 6.7 wt% (77.4 K) in a PIM-1 composite | [4][5] |
| PPN-4 | Tetrakis(4-bromophenyl)silane | 6461 | - | - | 9.1 wt% (77 K, 55 bar) | [4] |
Analysis of Comparative Data:
-
High Surface Area Potential: The data for PAF-1 and PPN-4, synthesized from tetrahedral monomers, demonstrate that TEPM-based COFs have the potential to achieve exceptionally high BET surface areas, likely exceeding 5000 m²/g.[4] This is a crucial factor for high gas uptake.
-
Methane Storage: 3D COFs like COF-102 and COF-103 exhibit impressive methane storage capacities, rivaling those of the best-performing MOFs.[1] It is reasonable to project that a well-designed TEPM-based COF could achieve similar or even superior performance due to the rigid and highly porous network formed by the ethynyl linkers.
-
Hydrogen Storage: The impressive hydrogen uptake of PPN-4, another material built from a tetrahedral silane monomer, suggests that TEPM-based COFs could also be excellent candidates for hydrogen storage.[4] The lightweight nature of COFs is a significant advantage for gravimetric storage capacity.
-
Carbon Dioxide Capture: While specific CO₂ data for these analogous 3D COFs is sparse in the provided results, the high surface area and tunable pore environment of COFs, in general, make them promising for CO₂ capture.[6]
Experimental Protocols: A Step-by-Step Guide
Synthesis of a this compound-Based COF via Sonogashira-Hagihara Coupling
This protocol is a representative procedure based on established Sonogashira-Hagihara coupling reactions for the synthesis of porous organic polymers.
Materials:
-
This compound (monomer A)
-
A di- or tri-halogenated aromatic comonomer (e.g., 1,4-diiodobenzene, 1,3,5-tribromobenzene) (monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., a mixture of toluene and triethylamine or DMF and diisopropylamine)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: In a Schlenk flask, under an inert atmosphere, dissolve this compound (monomer A) and the halogenated comonomer (monomer B) in the chosen solvent system.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: To the degassed solution, add the palladium catalyst and copper(I) iodide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for 24-72 hours. The formation of the COF will be indicated by the precipitation of a solid from the solution.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and collect the solid product by filtration. Wash the solid extensively with various organic solvents (e.g., THF, acetone, chloroform) to remove any unreacted monomers and catalyst residues.
-
Activation: Dry the purified COF under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any trapped solvent molecules from the pores. This activation step is crucial for obtaining accurate gas adsorption measurements.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of a TEPM-based COF.
Gas Adsorption Measurement Protocol (Volumetric Method)
This protocol outlines the standard procedure for measuring gas adsorption isotherms using a volumetric analyzer.
Instrumentation:
-
Volumetric gas adsorption analyzer
-
Sample tubes
-
Degassing station
-
High-purity adsorbate gases (N₂, CO₂, CH₄, H₂)
-
Liquid nitrogen or other cryogen
Procedure:
-
Sample Preparation and Degassing:
-
Accurately weigh 100-200 mg of the activated COF into a sample tube.
-
Attach the sample tube to the degassing station.
-
Heat the sample under high vacuum at a temperature determined by the thermal stability of the COF (e.g., 150 °C) for several hours to overnight. This step is critical to remove any adsorbed atmospheric gases and moisture.
-
-
Analysis:
-
Transfer the degassed sample tube to the analysis port of the instrument.
-
Perform a free space measurement (typically with helium) to determine the "dead volume" of the sample tube.
-
Immerse the sample tube in a cryogenic bath (e.g., liquid nitrogen at 77 K for N₂ adsorption) to maintain a constant temperature.
-
The instrument will then incrementally dose a known amount of the adsorbate gas into the sample tube.
-
After each dose, the system is allowed to equilibrate, and the resulting pressure is measured.
-
The amount of gas adsorbed at each pressure point is calculated by the instrument's software based on the pressure difference.
-
This process is repeated over a range of pressures to generate the adsorption isotherm. For desorption, the pressure is incrementally decreased, and the amount of gas released is measured.
-
-
Data Analysis:
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption isotherm (typically in the relative pressure range of 0.05 to 0.3) to calculate the specific surface area.
-
Pore Volume: The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity.
-
Gas Uptake: The adsorption isotherms for CO₂, CH₄, and H₂ directly provide the amount of gas adsorbed (in mmol/g or cm³/g) at different pressures and temperatures.
-
Diagram of the Gas Adsorption Measurement Workflow:
Caption: Workflow for volumetric gas adsorption measurement.
Causality and Trustworthiness in Experimental Design
Why Sonogashira-Hagihara Coupling?
The choice of the Sonogashira-Hagihara coupling reaction is deliberate. The formation of rigid ethynyl linkages contributes to the overall stability and porosity of the resulting COF. The irreversibility of the C-C bond formation under typical conditions ensures the creation of a robust and permanent porous network, a key requirement for materials subjected to pressure swing adsorption cycles in industrial applications.
Self-Validating Protocols:
The protocols described above are designed to be self-validating. For instance, in the synthesis, the crystallinity of the final COF product, as determined by Powder X-ray Diffraction (PXRD), serves as a validation of the successful and ordered polymerization. In the gas adsorption measurements, the shape of the nitrogen isotherm (e.g., Type I for microporous materials) and the consistency of the BET surface area calculations across multiple runs provide confidence in the data's reliability.
Conclusion and Future Outlook
This compound-based COFs represent a promising frontier in the development of advanced materials for gas storage and separation. Their inherent three-dimensional structure, coupled with the robust and rigid linkages formed via Sonogashira-Hagihara coupling, positions them as strong competitors to other porous materials like MOFs and zeolites.
While further experimental work is needed to fully characterize the gas adsorption properties of these specific COFs, the comparative data from analogous 3D porous polymers strongly suggest their potential for high-capacity storage of methane and hydrogen, as well as selective capture of carbon dioxide. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to synthesize and rigorously evaluate these exciting new materials. As the demand for efficient and clean energy solutions grows, the continued exploration of novel COF architectures, such as those derived from TEPM, will be paramount.
References
- Yuan, D., et al. (2010). High Surface Area Networks from Tetrahedral Monomers: Metal-Catalyzed Coupling, Thermal Polymerization, and “Click” Chemistry. Macromolecules, 43(20), 8531–8535.
- Ben, T., et al. (2009). Targeted Synthesis of a Porous Aromatic Framework with High Stability and Exceptionally High Surface Area.
- Mendoza-Cortés, J. L., Han, S. S., Furukawa, H., Yaghi, O. M., & Goddard, W. A. (2010). Adsorption mechanism and uptake of methane in covalent organic frameworks: theory and experiment. The Journal of Physical Chemistry A, 114(40), 10824–10833.
- Furukawa, H., et al. (2009). Storage of Hydrogen, Methane, and Carbon Dioxide in Highly Porous Covalent Organic Frameworks for Clean Energy Applications. Journal of the American Chemical Society, 131(25), 8875–8883.
- Liu, Y., et al. (2011). Adsorption of CO2 and CH4 on a magnesium-based metal organic framework. Journal of Colloid and Interface Science, 357(2), 437–443.
- Sawang, K., et al. (2021). Static and Dynamic Simulation of Single and Binary Component Adsorption of CO2 and CH4 on Fixed Bed Using Molecular Sieve of Zeolite 4A. Processes, 9(7), 1250.
- Lu, J., & Zhang, J. (2014). Facile synthesis of azo-linked porous organic frameworks via reductive homocoupling for selective CO2 capture.
- Rojas, S., et al. (2020). Covalent Organic Frameworks-Based Nanomaterials for Greenhouse Gases Capture and Storage: CH4 and CO2.
- Furukawa, H., et al. (2007). A Crystalline Imine-Linked 3-D Porous Covalent Organic Framework. Journal of the American Chemical Society, 129(41), 12662–12663.
- Caskey, S. R., et al. (2008). Adsorption of CO2 and CH4 on a magnesium-based metal organic framework. Journal of the American Chemical Society, 130(33), 10870–10871.
- Klontzas, E., et al. (2008). Hydrogen Storage in 3D Covalent Organic Frameworks. A Multiscale Theoretical Investigation. The Journal of Physical Chemistry C, 112(35), 13619–13624.
Sources
- 1. Adsorption mechanism and uptake of methane in covalent organic frameworks: theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Adsorption mechanism and uptake of methane in covalent organic frameworks: theory and experiment. | Semantic Scholar [semanticscholar.org]
- 3. Adsorption of CO2 and CH4 on a magnesium-based metal organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogen storage in polymer-based processable microporous composites - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
"spectroscopic comparison of tetrakis(4-ethynylphenyl)methane and its precursors"
A Spectroscopic Guide to the Synthesis of Tetrakis(4-ethynylphenyl)methane
An In-Depth Comparison of the Final Product and its Halogenated Precursor
This guide provides a detailed spectroscopic analysis of this compound, a highly symmetrical, tetrahedral building block used in the construction of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). By comparing its spectral characteristics against those of its common precursor, tetrakis(4-bromophenyl)methane, we offer a clear, experimentally supported narrative of its synthesis and verification. This document is intended for researchers in materials science, organic synthesis, and drug development who require a robust understanding of the molecular transformation involved.
The Synthetic Transformation: From Bromide to Alkyne
The conversion of tetrakis(4-bromophenyl)methane to this compound is a quintessential example of a carbon-carbon bond-forming reaction. The most effective and widely used method for this transformation is the Sonogashira cross-coupling reaction.[1][2] This reaction provides a powerful tool for coupling terminal alkynes with aryl halides.
Reaction Rationale: The Sonogashira coupling is chosen for its high efficiency and functional group tolerance, proceeding under relatively mild conditions. It employs a dual-catalyst system: a palladium complex, which facilitates the oxidative addition and reductive elimination cycle with the aryl halide, and a copper(I) salt, which activates the terminal alkyne.[3][4] The presence of an amine base is crucial for both deprotonating the alkyne and regenerating the active palladium catalyst.
Sources
A Comparative Guide to the Stability of Tetrakis(4-ethynylphenyl)methane-Based Porous Materials
Introduction: The Quest for Resilient Nanoporous Architectures
In the landscape of advanced materials, porous organic polymers (POPs) have emerged as a formidable class of materials, prized for their low density, high surface areas, and tunable functionalities.[1] At the heart of these materials are molecular building blocks, or "tectons," whose geometry and chemical nature dictate the final properties of the bulk framework. Tetrakis(4-ethynylphenyl)methane (TEPM), a tetrahedral molecule with four reactive ethynyl groups, has become a cornerstone for constructing robust, three-dimensional porous networks.[2][3] These materials are of significant interest for applications ranging from gas storage and separation to catalysis and organic electronics.[2][4][5]
However, for any porous material to be viable in real-world applications, it must possess exceptional stability. Whether subjected to the high temperatures of industrial processes, the harsh chemical environments of catalytic reactions, or simply the stress of solvent removal during activation, the material's structural and chemical integrity is paramount. This guide provides a comprehensive benchmark of the stability of TEPM-based materials, comparing them with relevant alternatives and offering detailed experimental protocols for their evaluation. We will delve into the causality behind experimental choices, grounding our discussion in the principles of materials science to provide a trustworthy and authoritative resource for researchers in the field.
The TEPM Building Block: An Architecturally Pre-disposed Core for Stability
The remarkable stability of TEPM-based materials begins with the inherent properties of the monomer itself. The molecular architecture of TEPM features a central quaternary carbon atom bonded to four phenyl rings, each functionalized with a terminal alkyne group at the para position.[6][7] This tetrahedral geometry is crucial, as it directs the formation of a three-dimensional, cross-linked network rather than linear or two-dimensional structures.
The strength of the C-C single bonds in the methane core and the C=C bonds within the phenyl rings provides a high degree of thermal resilience.[6] Polymerization through the ethynyl groups, often via robust C-C bond-forming reactions like Sonogashira-Hagihara coupling, results in a framework held together by strong covalent bonds.[4] This is a fundamental advantage over other classes of porous materials, such as Metal-Organic Frameworks (MOFs), where stability can be limited by the lability of metal-ligand coordination bonds, particularly in the presence of moisture or acids.[8][9][10]
Caption: From Monomer to Framework: The structural journey from a single TEPM molecule to a robust 3D network.
Benchmarking Stability: Key Methodologies and Performance Metrics
To objectively compare material stability, we must employ a standardized set of characterization techniques. The primary metrics for TEPM-based materials revolve around thermal resilience, chemical resistance, and the preservation of structural porosity under stress.
Thermal Stability Assessment
Thermal stability dictates the operational temperature window for a material. The principal technique for this evaluation is Thermogravimetric Analysis (TGA) .
Causality Behind the Method: TGA measures the change in a material's mass as a function of temperature in a controlled atmosphere.[11][12] By heating the material at a constant rate, we can pinpoint the temperature at which covalent bonds begin to break, leading to the release of volatile fragments and a corresponding loss of mass. This decomposition temperature is a direct and reliable indicator of thermal stability.[13] For porous materials, it is crucial to perform this analysis on a "guest-free" sample (i.e., after solvent removal) to ensure that the observed mass loss corresponds to framework decomposition, not the boiling off of trapped solvent molecules.
Caption: Workflow for Thermogravimetric Analysis (TGA) to determine the decomposition temperature.
Chemical Stability Assessment
Chemical stability is the ability of a material to resist degradation upon exposure to various chemical agents, including acids, bases, and organic solvents. This is critical for applications like catalysis, where the material is part of a reactive system, and for separations, where it may be exposed to impurities in gas or liquid streams.
Causality Behind the Method: The protocol is designed as a direct stress test. By immersing the material in a harsh chemical environment for an extended period, we can simulate long-term operational exposure. The trustworthiness of this protocol lies in its self-validating nature: the material is thoroughly characterized before and after exposure.[8] A lack of change in key properties—such as the chemical bond structure (verified by FTIR), crystallinity (verified by PXRD), and, most importantly, porosity (verified by gas sorption)—provides strong evidence of stability.
Caption: Workflow for benchmarking the chemical stability of a porous material.
Comparative Performance Data
The true measure of a material's performance is how it stacks up against alternatives. TEPM-based polymers consistently demonstrate superior stability compared to many other classes of porous materials, particularly MOFs.
| Material Class | Building Block / Linker | Linkage Type | Typical Thermal Stability (Td5, °C) | Chemical Stability Notes | Representative BET Surface Area (m²/g) |
| TEPM-Based POP | This compound | C-C Covalent | > 450 °C | Stable in strong acids (HCl), bases (NaOH), and various organic solvents.[8] | 700 - 1100[4] |
| Adamantane-Based POP | Tetrakis(4-bromophenyl)adamantane | C-C Covalent | > 500 °C | High stability in strong acids and bases due to robust C-C framework.[8] | > 1500 |
| Covalent Triazine Framework (CTF) | Dicyanobenzene derivatives | Triazine Ring (C-N) | ~ 400 - 500 °C | Generally high, but can be susceptible to harsh acidic conditions. | > 1000 |
| Metal-Organic Framework (MOF-5) | Terephthalic acid | Zn-O-C Coordination | ~ 350 - 400 °C | Unstable in the presence of moisture/water, leading to framework decomposition.[8] | > 2500 |
| Zeolitic Imidazolate Framework (ZIF-8) | 2-methylimidazole | Zn-N Coordination | ~ 400 °C | Stable in basic solutions and some organic solvents, but degrades in acidic conditions.[9] | ~ 1300 - 1600 |
Data compiled from representative literature values and are intended for comparative purposes.
This comparison highlights a key principle: the nature of the chemical bond holding the framework together is the primary determinant of stability. The robust, non-hydrolyzable C-C bonds in TEPM- and adamantane-based POPs impart a level of thermal and chemical resilience that is difficult to achieve with the coordination bonds found in many MOFs.[8][10]
Detailed Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the fully activated (solvent-free) TEPM-based material into a ceramic (e.g., alumina) TGA pan.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Tare the balance.
-
Set the purge gas to high-purity nitrogen (N₂) with a flow rate of 30-50 mL/min. This inert atmosphere prevents oxidative degradation and ensures that measured mass loss is due to thermal decomposition alone.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 10 minutes to ensure a stable starting weight.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. A consistent heating rate is critical for reproducible results.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Identify the onset of decomposition. The temperature at which 5% of the initial mass has been lost (Td5) is a standard metric for comparing thermal stability.
-
Protocol 2: Chemical Stability Testing in Acidic Media
-
Initial Characterization: Before exposure, characterize a batch of the activated TEPM-based material to obtain baseline data.
-
Record a Fourier-Transform Infrared (FTIR) spectrum.
-
Perform N₂ sorption analysis at 77 K to determine the BET surface area and pore size distribution.
-
Obtain a Powder X-ray Diffraction (PXRD) pattern to assess crystallinity.
-
-
Acid Exposure:
-
Suspend approximately 50 mg of the characterized material in 20 mL of a 2M hydrochloric acid (HCl) solution in a sealed vial.
-
Stir the suspension vigorously at room temperature for 72 hours. This extended duration simulates aggressive, long-term exposure.
-
-
Material Recovery:
-
Collect the solid material by vacuum filtration.
-
Wash the material copiously with deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove all traces of the acid.
-
Subsequently, wash the material with a solvent in which it is insoluble but which is easily removed (e.g., methanol or acetone) to facilitate drying.
-
-
Activation: Dry the washed material in a vacuum oven at an elevated temperature (e.g., 120 °C) overnight to remove all water and washing solvents.
-
Final Characterization: Repeat the full suite of characterization techniques (FTIR, N₂ sorption, PXRD) on the acid-treated, reactivated material.
-
Stability Assessment: Compare the pre- and post-exposure data. The material is considered stable if:
-
The FTIR spectrum is unchanged, indicating no alteration of chemical bonds.
-
The BET surface area is retained (>95% of the initial value).
-
The PXRD pattern (if the material is crystalline) remains the same.
-
Conclusion and Outlook
Materials derived from this compound exhibit a superior stability profile, rooted in their tetrahedral molecular design and the formation of robust, covalently bonded 3D networks. Benchmarking data clearly positions them as highly resilient materials, capable of withstanding high temperatures and harsh chemical environments where other porous materials, like many MOFs, falter. The protocols outlined in this guide provide a reliable framework for researchers to validate these properties in their own synthesized materials. As the demand for durable materials in energy, environmental, and pharmaceutical applications continues to grow, the inherent stability of TEPM-based frameworks ensures they will remain a central focus of research and development for years to come.
References
- Cyclic Polymers from Alkynes: Scope and Degrad
- This compound - 177991-01-4. Vulcanchem.
- Tetrakis-(4-thiyphenyl)methane: Origin of a Reversible 3D-Homopolymer. Request PDF.
- Exploring the Potential of Ethynylphenyl Compounds: Focus on Tetrakis(4-ethynylphenyl)ethane. NINGBO INNO PHARMCHEM CO.,LTD.
- Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption. RSC Publishing.
- SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIV
- Tetrakis(4-ethynylphenyl)silane: A Strategic Choice for COF/MOF Suppliers. [No Source Found].
- This compound. PubChem.
- Advances in porous organic polymers: syntheses, structures, and diverse applic
- Thermal stability of polymers. (2024). [No Source Found].
- Crystal structure of tetrakis(4-ethynylphenyl)
- Chapter 3: Chemical Synthesis of Porous Polymers. The Royal Society of Chemistry.
- Polymer backbone degradation mechanism under alkaline and oxidative....
- Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
- Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage m
- Synthesis, Properties, and Applications of Tetraphenylmethane-Based Molecular Materials for Light-Emitting Devices.
- Polymer Degradation: Category, Mechanism and Development Prospect. [No Source Found].
- Advances in benchmarking and round robin testing for PEM water electrolysis: Reference protocol and hardware. OSTI.GOV.
- Porphyrin-based porous organic polymers synthesized using the Alder–Longo method. Semantic Scholar.
- Permeability Estimation of Regular Porous Structures: A Benchmark for Comparison of Methods.
- A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applic
- Emerging Roles of Metal–Organic Frameworks as Flame Retardants: Recent Advances and Future Perspectives in Thermoplastic Polymers. MDPI.
- Benchmarking of the activity/stability features for OER electrocatalysts in acidic media following the protocol by Jaramillo et al.⁶.
- Thermoplastic Elastomers with High Service Temperature and Thermal Stability through Hydrogenation of Polybenzofulvene-Based Triblock Copolymers Synthesized by Living Anionic Polymerization. (2024).
- Enhancing chemical stability in porous materials: from metal-organic frameworks to robust oriented polymers. Ceric-eric.
- ORGANIC M
- Standardizing OER Electrocatalyst Benchmarking in Aqueous Electrolytes: Comprehensive Guidelines for Accelerated Stress Tests and Backing Electrodes.
- Review of the Synthesis and Degradation Mechanisms of Some Biodegradable Polymers in N
- Metal–Organic Framework-Based Hierarchically Porous Materials: Synthesis and Applications. (2021).
- Comparative study of the physicochemical properties of metal organic frameworks in the adsorption of textile dyes.
- Breakthrough applications of porous organic materials for membrane-based CO2 separ
- Thermal Behavior of Polymers in Solid-St
- Tailored Metalloporphyrin-Based Three-Dimensional Covalent Organic Frameworks for Enhanced Photocatalytic CO2 Reduction. Journal of the American Chemical Society.
- Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. RSC Publishing.
Sources
- 1. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00771H [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Microporous organic polymers based on tetraethynyl building blocks with N-functionalized pore surfaces: synthesis, porosity and carbon dioxide sorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Breakthrough applications of porous organic materials for membrane-based CO2 separation: a review [frontiersin.org]
- 6. This compound (177991-01-4) for sale [vulcanchem.com]
- 7. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing chemical stability in porous materials: from metal-organic frameworks to robust oriented polymers - Ceric [ceric-eric.eu]
- 11. thermal-engineering.org [thermal-engineering.org]
- 12. setaramsolutions.com [setaramsolutions.com]
- 13. A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Experimental and Computational Results for Tetrakis(4-ethynylphenyl)methane
This guide provides a comprehensive framework for the cross-validation of experimental and computational data for the tetrahedral molecule, tetrakis(4-ethynylphenyl)methane. For researchers, scientists, and professionals in drug development and materials science, this document outlines the critical interplay between synthesis, characterization, and in silico modeling to ensure data integrity and a deeper understanding of molecular behavior. This compound serves as a versatile building block for advanced materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)[1].
The Rationale for a Dual-Pronged Approach: Experimental and Computational Synergy
In modern chemical research, relying solely on experimental data can be resource-intensive and may not fully elucidate the underlying mechanistic details of molecular systems. Conversely, computational models, without experimental validation, risk being detached from real-world behavior. The true power lies in their synergy. By comparing experimental observations with computational predictions, we can:
-
Validate computational models: Ensuring that the chosen theoretical level and basis set accurately describe the molecular system.
-
Interpret experimental data: Assigning spectral peaks and understanding conformational preferences that may not be immediately obvious from raw data.
-
Predict molecular properties: Using validated computational models to predict properties that are difficult or impossible to measure experimentally.
This guide will walk you through a logical workflow, from the synthesis and experimental characterization of this compound to the computational methods used to model its structure and properties, culminating in a direct comparison of the results.
I. Experimental Workflow: Synthesis and Characterization
The synthesis of this compound, while not explicitly detailed in a single source, can be inferred from established multi-step procedures for similar tetraphenylmethane derivatives[2][3][4]. The general approach involves the formation of the tetraphenylmethane core followed by functionalization of the phenyl rings.
A. Synthesis Protocol
A plausible synthetic route, adapted from related literature, is outlined below. This multi-step synthesis requires careful control of reaction conditions to achieve a good yield.
Step 1: Synthesis of Tetraphenylmethane
This foundational step can be achieved via a Friedel-Crafts reaction between triphenylmethyl chloride and a suitable phenyl source, or through other established methods[2][3].
Step 2: Nitration of Tetraphenylmethane
The tetraphenylmethane is then nitrated to introduce nitro groups at the para-positions of the phenyl rings, yielding tetrakis(4-nitrophenyl)methane. This reaction typically uses fuming nitric acid and requires low temperatures to control the regioselectivity[2][3].
Step 3: Reduction of Nitro Groups
The nitro groups are subsequently reduced to amino groups to form tetrakis(4-aminophenyl)methane. Common reduction methods include catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst[2].
Step 4: Diazotization and Functionalization
The amino groups can then be converted to other functionalities. While not explicitly for the ethynyl group, similar functionalizations are well-documented[2]. A common route to introduce the ethynyl group would be through a Sonogashira coupling reaction with a protected acetylene, followed by deprotection.
B. Experimental Characterization Techniques
Once synthesized and purified, a suite of analytical techniques is employed to confirm the structure and purity of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the chemical environment of the hydrogen atoms. For this compound, one would expect signals corresponding to the aromatic protons and the terminal alkyne protons.
-
¹³C NMR: Characterizes the carbon framework of the molecule. Distinct signals for the quaternary central carbon, the aromatic carbons, and the alkyne carbons are expected[5].
2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement. The expected molecular weight is approximately 416.5 g/mol [5][6][7].
3. Thermogravimetric Analysis (TGA)
TGA is crucial for assessing the thermal stability of the molecule. This is particularly important for its application in materials science. This compound is reported to have a decomposition temperature of around 300°C[6].
4. Single-Crystal X-ray Diffraction
If a suitable single crystal can be grown, X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. This includes precise bond lengths, bond angles, and intermolecular interactions[5][8]. The crystal structure of related halo-substituted tetraphenylmethanes often reveals columnar packing in the solid state[9].
II. Computational Workflow: Modeling and Prediction
Computational chemistry offers a powerful toolkit for predicting and understanding the properties of molecules like this compound[10]. Density Functional Theory (DFT) is a common and effective method for such investigations[11].
A. Computational Methodology
1. Geometry Optimization
The first step is to build an initial 3D model of the molecule and perform a geometry optimization. This process finds the lowest energy conformation of the molecule. A common DFT functional for this purpose is B3LYP, combined with a suitable basis set such as 6-31G(d,p).
2. Frequency Calculations
Following optimization, a frequency calculation is performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). These calculations also provide predicted vibrational frequencies, which can be compared to experimental infrared (IR) and Raman spectra.
3. Prediction of Spectroscopic Properties
-
NMR Spectra: The magnetic shielding tensors can be calculated to predict the ¹H and ¹³C NMR chemical shifts.
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum.
4. Molecular Orbital Analysis
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic properties and reactivity of the molecule.
III. Cross-Validation: Comparing Experimental and Computational Data
The core of this guide is the direct comparison of the data obtained from the experimental and computational workflows. This is where the synergy between the two approaches becomes evident.
A. Structural Parameters
The most direct comparison can be made if a single-crystal X-ray structure is available.
| Parameter | Experimental (X-ray) | Computational (DFT) |
| C-C bond length (central C to phenyl) | Value from experiment | Calculated value |
| C-C bond length (aromatic) | Value from experiment | Calculated value |
| C≡C bond length | Value from experiment | Calculated value |
| C-H bond length (alkyne) | Value from experiment | Calculated value |
| Phenyl-C-Phenyl bond angle | Value from experiment | Calculated value |
Note: Experimental values would be populated upon successful crystallization and diffraction analysis.
B. Spectroscopic Data
| Spectroscopic Data | Experimental | Computational |
| ¹³C NMR (ppm) | ||
| Central Quaternary Carbon | Experimental Shift | Calculated Shift |
| Aromatic Carbons | Range of Shifts | Range of Shifts |
| Alkyne Carbons | Range of Shifts | Range of Shifts |
| ¹H NMR (ppm) | ||
| Aromatic Protons | Range of Shifts | Calculated Shifts |
| Alkyne Proton | Experimental Shift | Calculated Shift |
| Mass Spectrum (m/z) | [M+H]⁺ or other adducts | Calculated Exact Mass |
Note: Experimental values would be obtained from the respective spectroscopic measurements.
C. Thermal Properties
| Property | Experimental (TGA) | Computational |
| Decomposition Temperature | ~300 °C[6] | Not directly calculated, but bond dissociation energies can be computed to infer stability. |
IV. Visualizing the Workflow
To better illustrate the interconnectedness of the experimental and computational processes, the following diagrams are provided.
Caption: Experimental workflow for synthesis and characterization.
Caption: Computational modeling and property prediction workflow.
Caption: The cross-validation feedback loop.
Conclusion
The cross-validation of experimental and computational results for this compound provides a robust and comprehensive understanding of this important molecular building block. This dual approach not only validates the accuracy of both the experimental procedures and the computational models but also provides deeper insights into the structure-property relationships that govern its behavior. For researchers in materials science and drug development, adopting this integrated strategy is paramount for accelerating innovation and ensuring the reliability of their findings.
References
- Crystal structure of this compound solid from PM3... - ResearchGate.
- This compound | C33H20 | CID 12157742 - PubChem.
- Tetrakis-(4-thiyphenyl)methane: Origin of a Reversible 3D-Homopolymer | Request PDF.
- SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES.
- Synthesis, crystal structure, and luminescence of tetrakis(4-methoxyphenyl)methane | Request PDF - ResearchGate.
- This journal is © The Royal Society of Chemistry 2014.
- Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction - ResearchGate.
- This compound (C33H20) - PubChemLite.
- Crystal Structures of Tetrakis(4,4′-(2,2-diphenylvinyl)-1,1′-biphenyl)methane: Transmission Electron Microscopy and X-ray Diffraction - ElectronicsAndBooks.
- This compound, 97% | 177991-01-4 - J&K Scientific.
- Molecular networks in the crystal structures of tetrakis(4-iodophenyl)methane and (4-iodophenyl)triphenylmethane - New Journal of Chemistry (RSC Publishing).
- Experimental Section Chemicals Tetrakis(4-bromophenyl)methane (TBPM) was synthesized through the method reported by Zhu group1 , - The Royal Society of Chemistry.
- Theoretical and Computational Chemistry | Early Research Outputs | ChemRxiv | Cambridge Open Engage.
- (PDF) Experimental and Quantum Chemical Computational Analysis of Novel N 4 ,N 4′ -Dimethyl-[1,1′-Biphenyl]-3,3′,4,4′-Tetraamine - ResearchGate.
- Tetrakis(4-cyanophenyl)methane: A Versatile Building Block for Advanced Materials Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. nbinno.com [nbinno.com]
- 2. zaguan.unizar.es [zaguan.unizar.es]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 177991-01-4 [m.chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular networks in the crystal structures of tetrakis(4-iodophenyl)methane and (4-iodophenyl)triphenylmethane - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Tetrakis(4-ethynylphenyl)methane Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Tetrahedral Scaffold
Tetrakis(4-ethynylphenyl)methane is a highly symmetrical, tetrahedral molecule with a central methane core tetra-substituted with phenylacetylene moieties. This unique three-dimensional structure provides a rigid and well-defined scaffold, making it a valuable component in the synthesis of advanced materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and dendrimers. The terminal alkyne groups are particularly amenable to a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allowing for the precise construction of complex macromolecular architectures. Given its utility, the reliable and reproducible synthesis of this compound is of paramount importance.
The Crucial Precursor: Synthesis and Purification of Tetrakis(4-bromophenyl)methane
The most common and logical synthetic route to this compound begins with the preparation of its perbrominated precursor, tetrakis(4-bromophenyl)methane. The purity of this starting material is a critical determinant for the success of the subsequent Sonogashira coupling reaction.
Synthetic Approach: Electrophilic Bromination
The synthesis of tetrakis(4-bromophenyl)methane is typically achieved through the electrophilic bromination of tetraphenylmethane. A common procedure involves the use of excess bromine as both the reagent and solvent.
Experimental Protocol: Synthesis of Tetrakis(4-bromophenyl)methane [1]
-
In a round-bottom flask, place tetraphenylmethane (5 g, 15.6 mmol).
-
Under vigorous stirring, add bromine (16 mL, 312.5 mmol) in small portions over five minutes at room temperature.
-
Continue stirring for an additional 20 minutes at room temperature.
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add 40 mL of ethanol to quench the excess bromine.
-
Remove the cooling bath and allow the mixture to stir overnight at room temperature.
-
The resulting precipitate is collected by filtration, washed with ethanol, aqueous sodium bisulfite, and again with ethanol.
-
The crude product is then purified as described below.
The Importance of Purification
Impurities in tetrakis(4-bromophenyl)methane, such as under- or over-brominated species, can complicate the subsequent Sonogashira reaction, leading to lower yields and difficult purification of the final product. Recrystallization is a highly effective method for obtaining high-purity tetrakis(4-bromophenyl)methane.
Experimental Protocol: Purification of Tetrakis(4-bromophenyl)methane
-
Dissolve the crude tetrakis(4-bromophenyl)methane in a minimal amount of a suitable solvent, such as chloroform.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a miscible anti-solvent, like ethanol, until the solution becomes cloudy.
-
Allow the solution to stand, ideally at a reduced temperature (e.g., 4°C), to facilitate the growth of crystals.
-
Collect the purified crystals by filtration and dry under vacuum.
The Core Transformation: Sonogashira Coupling Protocols
The conversion of tetrakis(4-bromophenyl)methane to this compound is achieved via a four-fold Sonogashira cross-coupling reaction. While the fundamental transformation is the same, variations in the catalyst system, alkyne source, and reaction conditions can significantly impact the reproducibility and overall success of the synthesis.
Protocol A: Classic Sonogashira with a Protected Alkyne
This widely cited protocol utilizes trimethylsilylacetylene as the alkyne source, which requires a subsequent deprotection step. The use of a protected alkyne can help to minimize the unwanted side reaction of alkyne homocoupling (Glaser coupling).
Experimental Protocol: Two-Step Sonogashira Coupling [2]
Step 1: Sonogashira Coupling
-
In a Schlenk flask under an argon atmosphere, dissolve tetrakis(4-bromophenyl)methane (0.51 g, 0.82 mmol) in dry benzene (3.5 mL).
-
To this solution, add triethylamine (9.0 mL), trimethylsilylacetylene (0.7 mL, 4.92 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 g, 0.043 mmol), and copper(I) bromide (a catalytic amount).
-
Heat the reaction mixture to 80°C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product, tetrakis(4-((trimethylsilyl)ethynyl)phenyl)methane, is then carried forward to the deprotection step.
Step 2: Deprotection
-
Dissolve the crude product from Step 1 in a mixture of benzene and acetonitrile.
-
Add tetrabutylammonium fluoride (TBAF) and stir at room temperature.
-
Monitor the reaction for the removal of the trimethylsilyl groups.
-
Once complete, perform an aqueous workup and extract the product with an organic solvent.
-
The organic layers are combined, dried, and concentrated. The final product is purified by column chromatography.
A reported yield for this two-step process is 77%.[2]
Protocol B: Towards a Greener, Copper-Free Approach
Recent advancements in Sonogashira chemistry have focused on developing copper-free and amine-free conditions to simplify the reaction setup and purification, as copper can promote alkyne homocoupling and its removal can be challenging. While a specific protocol for this compound under these conditions is not readily found, a generalizable approach for multi-alkynylation of aryl halides has been reported. This adapted protocol offers a potential alternative with improved reproducibility.
Conceptual Protocol: Copper-Free Sonogashira
-
In a Schlenk flask under an argon atmosphere, combine tetrakis(4-bromophenyl)methane, a palladium catalyst (e.g., Pd(CH3CN)2Cl2), and a phosphine ligand (e.g., cataCXium A).
-
Add a suitable solvent (e.g., 2-methyltetrahydrofuran, a greener alternative to benzene) and a base such as cesium carbonate.
-
Add the terminal alkyne (e.g., ethynylbenzene or a protected alkyne).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
After an aqueous workup, the product is extracted, and the organic phase is dried and concentrated. Purification is typically achieved by column chromatography.
Comparative Analysis of Protocols
The choice of protocol will depend on the specific needs of the laboratory, including available reagents, desired scale, and purity requirements.
| Feature | Protocol A: Classic Sonogashira | Protocol B: Conceptual Copper-Free |
| Catalyst System | PdCl₂(PPh₃)₂ / CuBr | Pd(CH₃CN)₂Cl₂ / cataCXium A (example) |
| Alkyne Source | Trimethylsilylacetylene (protected) | Terminal Alkyne (e.g., ethynylbenzene) |
| Base | Triethylamine | Cesium Carbonate |
| Solvent | Benzene | 2-Methyltetrahydrofuran (greener) |
| Temperature | 80°C | Room Temperature to mild heating |
| Number of Steps | Two (coupling and deprotection) | One |
| Reported Yield | ~77% (over two steps)[2] | Potentially high, based on similar reactions |
| Potential for Reproducibility | Moderate: The two-step nature introduces more variables. The use of copper can lead to inconsistent levels of homocoupling byproducts. | High: A one-pot reaction with fewer reagents can be more reproducible. The absence of copper eliminates a major source of byproducts. |
| Key Advantages | Well-established; use of a protected alkyne minimizes homocoupling. | Simpler procedure; avoids toxic copper salts; potentially milder conditions; aligns with green chemistry principles. |
| Key Disadvantages | Two-step process is less efficient; requires a toxic solvent (benzene); copper removal can be problematic. | May require optimization for this specific substrate; catalyst and ligand can be more expensive. |
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis of this compound.
Caption: Comparison of two synthetic routes to the final product.
Conclusion and Recommendations
For laboratories seeking a well-documented, albeit multi-step, procedure, the classic Sonogashira approach with a protected alkyne (Protocol A) offers a reliable pathway to this compound. However, for those prioritizing operational simplicity, improved reproducibility, and alignment with green chemistry principles, the development of a copper-free protocol (conceptualized as Protocol B) is a highly recommended avenue of investigation. The initial investment in optimizing a copper-free system is likely to yield long-term benefits in terms of reduced batch-to-batch variability and simplified product purification. The critical, non-negotiable first step for any successful synthesis of this compound is ensuring the high purity of the tetrakis(4-bromophenyl)methane precursor.
References
- Four-fold click reactions: Generation of tetrahedral methane- and adamantane-based building blocks for hi. Supporting Information.
- This compound - 177991-01-4. Vulcanchem.
- Tetrakis-(4-thiyphenyl)methane: Origin of a Reversible 3D-Homopolymer. ResearchGate.
- This journal is © The Royal Society of Chemistry 2014. The Royal Society of Chemistry.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
Sources
A Comparative Guide to the Synthesis of Tetrakis(4-ethynylphenyl)methane: Navigating Byproduct Formation in Sonogashira Coupling and Alternative Routes
For researchers, scientists, and professionals in drug development and materials science, the purity of complex organic molecules is paramount. Tetrakis(4-ethynylphenyl)methane, a tetrahedral building block with significant applications in the construction of three-dimensional molecular architectures, presents unique synthetic challenges. This guide provides an in-depth analysis of the byproducts generated during its synthesis, with a primary focus on the widely employed Sonogashira coupling reaction. We will explore the mechanistic origins of these impurities, offer strategies for their minimization, and present a comparative analysis with a potential alternative synthetic pathway, the Corey-Fuchs reaction, supported by experimental data and detailed protocols.
Introduction: The Synthetic Imperative for Pure this compound
This compound is a highly symmetrical molecule whose rigid tetrahedral geometry and terminal alkyne functionalities make it a valuable precursor for the synthesis of complex supramolecular structures, metal-organic frameworks (MOFs), and dendrimers. The efficiency and purity of its synthesis directly impact the quality and performance of these advanced materials. The most common route to this compound involves a four-fold Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. However, achieving a high-purity final product is often complicated by the formation of a range of byproducts. Understanding and controlling the formation of these impurities is a critical aspect of its synthesis.
The Sonogashira Coupling Approach: A Double-Edged Sword
The synthesis of this compound typically commences from tetrakis(4-bromophenyl)methane, which is then subjected to a Sonogashira coupling with a protected or terminal alkyne. While effective, this method is susceptible to several side reactions that lead to a mixture of products, complicating purification and reducing the overall yield.
Mechanistic Insights into Byproduct Formation
The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction that often employs a copper(I) co-catalyst. The reaction mechanism involves two interconnected catalytic cycles. While this dual-catalyst system is efficient, it is also the primary source of byproducts.
1. Incomplete Substitution: The stepwise nature of the four-fold coupling can lead to incomplete reaction, resulting in a mixture of partially substituted products. These include:
- Tris(4-ethynylphenyl)(4-bromophenyl)methane
- Bis(4-ethynylphenyl)bis(4-bromophenyl)methane
- (4-ethynylphenyl)tris(4-bromophenyl)methane
The presence of these intermediates is a significant challenge, as their structural similarity to the desired product makes separation by conventional chromatographic methods difficult. The purity of the starting material, tetrakis(4-bromophenyl)methane, is also critical, as any impurities in the precursor are likely to be carried through the reaction, further complicating the final product mixture.
2. Homocoupling (Glaser Coupling): A major side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling. This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen. In the synthesis of this compound, this leads to the formation of 1,4-diphenylbutadiyne (if phenylacetylene is used as the alkyne source) or other diyne impurities.
Diagram of Sonogashira Coupling and Byproduct Formation:
Caption: Sonogashira synthesis of this compound and major byproduct pathways.
Experimental Protocol: Sonogashira Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound.
Step 1: Synthesis of Tetrakis(4-bromophenyl)methane
-
In a round-bottom flask, dissolve tetraphenylmethane in a suitable solvent.
-
Slowly add bromine to the solution at room temperature with vigorous stirring.
-
After the addition is complete, continue stirring for a designated period.
-
The reaction mixture is then worked up to isolate the crude tetrakis(4-bromophenyl)methane.
-
Purification is crucial at this stage and can be achieved by recrystallization to remove any partially brominated or other impurities.
Step 2: Sonogashira Coupling to form this compound
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add tetrakis(4-bromophenyl)methane, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).
-
Add a suitable solvent (e.g., a mixture of toluene and triethylamine).
-
Add the terminal alkyne (e.g., trimethylsilylacetylene). Using a protected alkyne like TMS-acetylene can help minimize homocoupling.
-
Heat the reaction mixture to a specified temperature and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
If a silyl-protected alkyne was used, a deprotection step is necessary, typically using a fluoride source like tetrabutylammonium fluoride (TBAF).
-
The crude product is then purified by column chromatography.
An Alternative Pathway: The Corey-Fuchs Reaction
To circumvent the issues associated with the Sonogashira coupling, an alternative synthetic strategy can be considered. The Corey-Fuchs reaction provides a method for converting aldehydes into terminal alkynes. This approach would start from tetrakis(4-formylphenyl)methane.
Mechanistic Overview of the Corey-Fuchs Reaction
The Corey-Fuchs reaction is a two-step process:
-
Dibromo-olefination: The aldehyde reacts with a phosphonium ylide generated in situ from triphenylphosphine and carbon tetrabromide to form a 1,1-dibromoalkene.
-
Alkyne Formation: Treatment of the dibromoalkene with a strong base, such as n-butyllithium, results in elimination and metal-halogen exchange to yield the terminal alkyne.
Diagram of the Corey-Fuchs Reaction Pathway:
Caption: Proposed Corey-Fuchs synthesis of this compound.
Experimental Protocol: Proposed Corey-Fuchs Synthesis
Step 1: Synthesis of Tetrakis(4-formylphenyl)methane
This precursor can be synthesized from tetrakis(4-bromophenyl)methane via a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), or through oxidation of tetrakis(4-methylphenyl)methane.
Step 2: Four-fold Corey-Fuchs Reaction
-
In a flame-dried flask under an inert atmosphere, dissolve tetrakis(4-formylphenyl)methane in an anhydrous solvent like THF.
-
In a separate flask, prepare the dibromomethylenetriphenylphosphorane ylide by reacting triphenylphosphine with carbon tetrabromide.
-
Add the ylide solution to the tetra-aldehyde solution at a low temperature (e.g., 0 °C) and allow the reaction to proceed.
-
After the formation of the tetrakis(4-(2,2-dibromovinyl)phenyl)methane intermediate is complete (monitored by TLC/LC-MS), cool the reaction mixture to a very low temperature (e.g., -78 °C).
-
Slowly add a strong base, such as n-butyllithium, to effect the elimination and formation of the terminal alkynes.
-
Quench the reaction with a proton source (e.g., water or saturated ammonium chloride solution).
-
Extract the product and purify by column chromatography.
Comparative Analysis of Synthetic Routes
| Feature | Sonogashira Coupling | Corey-Fuchs Reaction (Proposed) |
| Starting Material | Tetrakis(4-bromophenyl)methane | Tetrakis(4-formylphenyl)methane |
| Key Reagents | Palladium catalyst, Copper(I) co-catalyst, Base, Terminal alkyne | Triphenylphosphine, Carbon tetrabromide, Strong base (n-BuLi) |
| Primary Byproducts | Incompletely substituted intermediates, Homocoupled alkynes (Glaser products) | Incompletely reacted intermediates (e.g., remaining aldehyde or dibromoalkene functionalities), Byproducts from base-sensitive functional groups |
| Key Advantages | High functional group tolerance (generally), Well-established methodology | Avoids transition metal catalysts in the alkyne formation step, Potentially avoids homocoupling byproducts |
| Key Disadvantages | Potential for heavy metal contamination, Formation of difficult-to-separate homocoupling byproducts, Incomplete substitution | Requires strictly anhydrous and low-temperature conditions, Use of pyrophoric reagents (n-BuLi), Potential for side reactions with strong base |
Strategies for Minimizing Byproduct Formation and Enhancing Purity
For the Sonogashira Coupling:
-
High Purity Starting Materials: The use of highly purified tetrakis(4-bromophenyl)methane is essential to avoid carrying impurities through to the final product.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical to suppress the copper-catalyzed Glaser homocoupling. This can be achieved through the use of Schlenk techniques or a glovebox.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed. While these may require different ligands or reaction conditions, they effectively eliminate the pathway for Glaser coupling.
-
Use of Protected Alkynes: Employing a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step, can significantly reduce homocoupling.
-
Optimization of Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry of reagents can favor the complete four-fold substitution and minimize side reactions.
For the Corey-Fuchs Reaction:
-
Anhydrous Conditions: The use of a strong base like n-butyllithium necessitates strictly anhydrous conditions to prevent quenching of the reagent.
-
Low-Temperature Control: Maintaining low temperatures during the addition of n-butyllithium is crucial to control the reactivity and prevent unwanted side reactions.
-
Careful Stoichiometry: Precise control over the stoichiometry of the reagents, particularly the base, is important to ensure complete conversion and avoid side reactions.
Conclusion and Future Perspectives
The synthesis of this compound is a critical process for the advancement of various fields in materials science and nanotechnology. While the Sonogashira coupling remains a powerful and widely used method, a thorough understanding of its potential pitfalls, particularly the formation of incompletely substituted and homocoupled byproducts, is essential for obtaining high-purity material. The implementation of strategies such as the use of high-purity starting materials, rigorous inert atmosphere techniques, and the exploration of copper-free conditions can significantly improve the outcome of this reaction.
The proposed Corey-Fuchs reaction presents a viable alternative that could circumvent some of the key issues of the Sonogashira approach, most notably the formation of homocoupling byproducts. However, it introduces its own set of challenges, including the need for strictly controlled anhydrous and low-temperature conditions.
Future research in this area should focus on the development of more robust and efficient catalytic systems for the Sonogashira coupling that operate under milder conditions and with lower catalyst loadings, further minimizing the potential for side reactions. Additionally, a detailed experimental investigation and optimization of the Corey-Fuchs route for the synthesis of this compound would provide valuable data for a direct and quantitative comparison of these two powerful synthetic methodologies. For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific requirements for purity, scale, and available resources, with a clear understanding of the potential byproduct landscape guiding the path to the desired high-quality material.
References
- A detailed protocol for the Sonogashira synthesis of tetrakis(4-ethynylphenyl)
- The synthesis of tetrakis(4-bromophenyl)
- The Corey-Fuchs reaction is a well-established method for the conversion of aldehydes to alkynes, with numerous examples in the organic synthesis liter
- The synthesis of tetrakis(4-formylphenyl)
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tetrakis(4-ethynylphenyl)methane
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Tetrakis(4-ethynylphenyl)methane (CAS: 177991-01-4), a compound utilized in advanced materials and organic synthesis. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in a laboratory setting.
Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1].
-
Causes serious eye irritation (H319)[1].
-
May cause respiratory irritation (H335)[1].
While one Safety Data Sheet (SDS) indicates that the product does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008, it is prudent to handle it with care due to the GHS classifications provided by other sources[1][2]. The toxicological properties of this material have not been fully investigated, warranting a cautious approach[3].
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₃₃H₂₀ | [4][5][6] |
| Molecular Weight | 416.51 g/mol | [1][4][5][6] |
| Physical State | Solid, Crystal - Powder | [2] |
| Melting Point | 300°C (decomposition) | [2][4] |
| Solubility | Insoluble in water | [3] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with the initial handling of the waste and concludes with its collection by a certified hazardous waste contractor. The following workflow ensures a systematic and safe approach.
Caption: Workflow for the safe disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling any waste, it is crucial to be equipped with the appropriate PPE to mitigate exposure risks.
-
Attire: Wear a lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile)[7].
-
Eye and Face Protection: Use tightly fitting safety goggles or a face shield[4][7].
-
Respiratory Protection: If there is a risk of dust formation, use a full-face respirator with an appropriate particulate filter[4].
-
Work Area: Conduct all waste handling within a certified chemical fume hood to prevent inhalation of dust or vapors[7]. Ensure an emergency eyewash station and safety shower are readily accessible[3].
Step 2: Waste Segregation and Collection
Proper segregation of hazardous waste is a cornerstone of laboratory safety and compliant disposal. Do not mix incompatible waste streams[8][9].
-
Solid Waste:
-
Collect all non-sharp solid waste contaminated with this compound, such as gloves, weighing paper, and absorbent pads, in a designated, leak-proof hazardous waste container[7].
-
This container should be made of a compatible material (e.g., high-density polyethylene) and clearly labeled for solid chemical waste.
-
-
Liquid Waste:
-
Empty Containers:
-
A container that held this compound should be managed as hazardous waste.
-
For disposal as regular trash, the container must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste[10]. After rinsing, deface all chemical labels before discarding the container[10].
-
Step 3: Container Management
Proper management of waste containers is critical to prevent spills, leaks, and accidental exposures.
-
Labeling: All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents[11][12]. The date the container was first used for waste accumulation should also be noted[10].
-
Closure: Keep waste containers securely closed at all times, except when adding waste[8][10][12]. This minimizes the release of vapors and prevents spills.
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[8][12]. The SAA must be inspected weekly for any signs of leakage[8].
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by professionals in accordance with federal, state, and local regulations.
-
Arrange for Pickup: Once a waste container is full or has been in accumulation for one year, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[10][12].
-
Disposal Method: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[4]. This ensures the complete destruction of the compound in an environmentally sound manner. It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator[2].
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition[4].
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For a solid spill, carefully sweep up the material to avoid dust formation and place it into a sealed, labeled container for disposal[2][13]. Use spark-proof tools and explosion-proof equipment if necessary[4].
-
Decontamination: Clean the spill area with an appropriate solvent and absorbent materials. All materials used for cleanup should be disposed of as hazardous waste[10].
-
Reporting: Report the spill to your institution's EHS department.
Waste Minimization Strategies
A proactive approach to waste management includes minimizing its generation at the source.
-
Source Reduction: Order only the quantity of chemical required for your experiments to avoid surplus[12].
-
Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of waste produced[12].
-
Inventory Management: Maintain a current inventory of chemicals to prevent the purchase of duplicates and the expiration of stock[12].
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of safety and environmental stewardship.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Properly Managing Chemical Waste in Labor
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- This compound | C33H20 | CID 12157742. PubChem. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- Lithium naphthalene-2-carboxylate - Registr
Sources
- 1. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. derthon.com [derthon.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 177991-01-4 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. vumc.org [vumc.org]
- 11. acewaste.com.au [acewaste.com.au]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. downloads.ossila.com [downloads.ossila.com]
A Senior Application Scientist's Guide to Handling Tetrakis(4-ethynylphenyl)methane
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Tetrakis(4-ethynylphenyl)methane (CAS RN: 177991-01-4). The following procedures are designed to ensure personnel safety and procedural integrity by outlining the necessary personal protective equipment (PPE), handling workflows, and disposal methods. Our commitment is to empower your research with the highest standards of laboratory safety, building a foundation of trust through expert, field-proven insights.
Core Hazard Analysis and Risk Mitigation
This compound is a solid, crystalline powder that serves as a critical building block in materials science, particularly in the synthesis of Covalent Organic Frameworks (COFs) and dendrimers.[1] While its toxicological properties have not been fully investigated, GHS classification data indicates it is an irritant.[2][3] The primary risks stem from its physical form—a fine powder that can be easily aerosolized—and its chemical reactivity.
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2]
-
Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled.[2]
The causality for stringent PPE protocols is clear: the powdered nature of this compound necessitates robust barriers to prevent inhalation and dermal/ocular contact.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 177991-01-4 | [2][4] |
| Molecular Formula | C₃₃H₂₀ | [2] |
| Molecular Weight | 416.51 g/mol | [4][5] |
| Physical State | Solid, Crystal - Powder | |
| Appearance | Slightly pale yellow to yellow powder | |
| Melting Point | 300°C (decomposition) | [5] |
Essential Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. The selection of specific equipment must align with the scale and nature of the procedure being performed.
Engineering Controls: The First Line of Defense
Before any personal equipment is worn, proper engineering controls must be in place. These are non-negotiable for mitigating exposure.
-
Fume Hood/Local Exhaust Ventilation: All handling of solid this compound must be performed in a certified chemical fume hood or within a local exhaust system to control airborne dust.[3]
-
Safety Stations: An operational eyewash station and safety shower must be immediately accessible.[3]
Foundational PPE for All Handling Scenarios
This equipment is required for any procedure involving this chemical.
-
Eye and Face Protection:
-
Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Recommended for High-Risk Tasks: A full-face shield should be worn over safety goggles when handling larger quantities (>5g) or when there is a significant risk of splashing, such as during rapid solvent addition.[6][7]
-
-
Hand Protection:
-
Glove Type: Chemical-impermeable gloves are mandatory.[4] Disposable nitrile gloves provide adequate short-term protection for handling small quantities.[7]
-
Protocol: Gloves must be inspected for integrity before each use. After handling, remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly.[4]
-
-
Body Protection:
Task-Specific Respiratory Protection
The need for respiratory protection is dictated by the potential for dust generation.
-
Mandatory for Solids: When weighing or transferring the solid powder, a NIOSH-approved dust respirator is required to prevent inhalation of irritating particles.
-
Solutions: When handling the compound in a dissolved state within a fume hood, a respirator is typically not required unless aerosols are being generated.
Table 2: Recommended PPE Levels by Task
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Storage & Transport (Sealed Container) | Safety Glasses | Nitrile Gloves | Not Required | Lab Coat |
| Weighing/Transferring Solid | Safety Goggles & Face Shield | Nitrile Gloves | Dust Respirator (NIOSH-approved) | Lab Coat |
| Handling in Solution (in Fume Hood) | Safety Goggles | Nitrile Gloves | Not Required (unless aerosols are generated) | Lab Coat |
| Spill Cleanup (Solid) | Safety Goggles & Face Shield | Nitrile Gloves | Dust Respirator (NIOSH-approved) | Chemical-Resistant Apron/Coverall |
Operational Workflow: From Receipt to Disposal
This section provides a step-by-step methodology for safely managing this compound throughout its lifecycle in the laboratory.
Caption: Safe handling workflow for this compound.
Experimental Protocol: Safe Handling and Use
-
Preparation and Pre-Handling:
-
Handling and Manipulation (Solid Transfer):
-
Perform all manipulations within a chemical fume hood to contain dust.
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[4]
-
When weighing, use a weigh boat or creased paper to minimize dust dispersion. Avoid pouring the powder from a height.
-
If dissolving, add the solvent to the solid slowly to prevent splashing.
-
Keep the container tightly closed when not in use.[3]
-
-
Storage:
-
Store the container in a cool, dark, and dry place.
-
Ensure the container is tightly sealed to prevent contamination or degradation.[4]
-
Store away from incompatible materials such as oxidizing agents, halogens, and heavy metals.
-
Emergency Protocols
-
In Case of a Spill:
-
Evacuate non-essential personnel from the area.[4]
-
Wearing full PPE (including respiratory protection), carefully sweep the solid material into a suitable, labeled container for disposal, taking care not to create dust.
-
Decontaminate the area with an appropriate solvent and wash it down. Prevent runoff from entering drains.[4][9]
-
-
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water. If irritation occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[4]
-
Decontamination and Waste Disposal Plan
Proper disposal is critical to maintaining a safe laboratory and environment.
-
Decontamination: All glassware and equipment that have come into contact with the chemical should be rinsed with an appropriate solvent in a fume hood before being washed.
-
Waste Disposal:
-
All waste material must be disposed of in accordance with federal, state, and local environmental regulations.
-
A recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.
-
Do not dispose of the material down the drain or in general waste.[4] Contaminated packaging should be treated as hazardous waste.[4]
-
References
- This compound | C33H20 | CID 12157742.PubChem.
- Personal Protective Equipment (PPE).CHEMM.
- MATERIAL SAFETY DATA SHEET - Methane.Research Core Facilities.
- Essential Chemical PPE.Trimaco.
- Chemical Safety: Personal Protective Equipment.University of California, Santa Cruz.
- 5 Types of PPE for Hazardous Chemicals.Hazmat School.
- 1915.1000 - Air contaminants.Occupational Safety and Health Administration (OSHA).
- Safety Data Sheet - Tetrakis(4-bromophenyl)methane.Angene Chemical.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound | C33H20 | CID 12157742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derthon.com [derthon.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 177991-01-4 [m.chemicalbook.com]
- 6. trimaco.com [trimaco.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
